1,2,3,4,5,6,7,8-Octahydroacridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCXJIQXTXEQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862726 | |
| Record name | Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1658-08-8 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6,7,8-octahydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine: A Comprehensive Technical Guide
Foreword: The Enduring Relevance of the Octahydroacridine Scaffold
The 1,2,3,4,5,6,7,8-octahydroacridine core, a saturated tetracyclic amine, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[3][4] Derivatives of octahydroacridine have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] This guide provides an in-depth exploration of the key synthetic strategies for accessing this valuable molecular architecture, with a focus on mechanistic understanding and practical application for researchers in drug discovery and chemical development.
Strategic Approaches to the Octahydroacridine Core: A Mechanistic Perspective
The synthesis of this compound can be broadly categorized into two primary strategies: construction of the heterocyclic ring system from acyclic or monocyclic precursors, and modification of a pre-existing acridine core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Constructive Strategies: Building the Acridine Framework
These methods involve the formation of the central pyridine ring by cyclization of appropriately functionalized precursors.
The Friedländer synthesis is a powerful and versatile method for the construction of quinoline and related heterocyclic systems.[7][8][9] In the context of octahydroacridine, this reaction typically involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, such as a ketone.[8]
Mechanistic Insights:
The reaction proceeds through an initial aldol-type condensation between the enolate of the ketone and the carbonyl group of the ortho-aminoaryl precursor. This is followed by a cyclization-dehydration cascade, where the amino group attacks the newly formed carbonyl, leading to the formation of the dihydropyridine ring, which then aromatizes to the pyridine ring. The reaction can be catalyzed by either acid or base.[7][9]
Visualizing the Friedländer Annulation:
Caption: Generalized workflow of the Friedländer annulation for octahydroacridine synthesis.
Modern synthetic chemistry increasingly favors one-pot, multi-component reactions (MCRs) for their efficiency, atom economy, and operational simplicity.[10] Several MCRs have been developed for the synthesis of octahydroacridine derivatives, often starting from simple and readily available precursors.[1][11]
A common approach involves the condensation of an aldehyde, a cyclic β-dicarbonyl compound (like dimedone), and a nitrogen source such as ammonium acetate.[12] This strategy allows for the rapid assembly of the highly substituted dihydropyridine core, which can then be aromatized to the corresponding acridine derivative.
Catalytic Systems for MCRs:
A variety of catalysts have been employed to promote these reactions, including:
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Nano-Fe2O3 | Solvent-free, 100 °C | 85-95 | [12] |
| Cu/NaY Zeolite | Solvent-free, 110 °C | High | [13][14] |
| PPA-SiO2 | Solvent | 80-85 | [5] |
Mechanistic Rationale for Catalyst Selection:
The catalysts in these MCRs typically function as Lewis or Brønsted acids, activating the carbonyl groups of the reactants and facilitating the key C-C and C-N bond-forming steps. Heterogeneous catalysts like zeolites and nanoparticles offer the additional advantages of easy separation and recyclability, aligning with the principles of green chemistry.[13][14][15]
A direct and industrially relevant route to the parent this compound involves the vapor-phase aminocyclization of cyclohexanone with formaldehyde and ammonia over a solid acid catalyst.[15][16]
Visualizing the Cyclohexanone Condensation:
Caption: High-level overview of the one-pot synthesis from cyclohexanone.
This method is particularly attractive for large-scale production due to the low cost of the starting materials and the continuous nature of the process. Zeolites, such as HZSM-5, have been shown to be effective catalysts for this transformation, with their shape selectivity influencing the product distribution.[15]
Modificative Strategies: Saturation of the Acridine Core
An alternative approach to this compound involves the catalytic hydrogenation of the readily available acridine. This method allows for the selective reduction of the carbocyclic rings while preserving the central pyridine ring.
Catalytic Hydrogenation:
The choice of catalyst and reaction conditions is crucial for achieving high selectivity.
-
Homogeneous Catalysis: Ruthenium complexes, such as [RuH₂(η²-H₂)₂(PCy₃)₂], have been shown to effectively catalyze the regioselective hydrogenation of acridine to this compound under mild conditions (80 °C, 3 bar H₂).[5]
-
Heterogeneous Catalysis: Rhodium on alumina (Rh/Al₂O₃) and sulfided nickel-molybdenum on alumina (NiMo/Al₂O₃) are also effective heterogeneous catalysts for this transformation, although they may require more forcing conditions.[5]
Experimental Protocols: A Practical Guide
Protocol 1: One-Pot Synthesis of 9-Aryl-1,8-dioxo-decahydroacridines via MCR
This protocol is adapted from methodologies employing heterogeneous catalysts.[12][13][14]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst Addition: Add the catalyst (e.g., nano-Fe₂O₃, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 100-110 °C for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for 5 minutes. The solid product is then collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Catalytic Hydrogenation of Acridine
This protocol is a general representation of homogeneous catalytic hydrogenation.[5]
-
Reactor Setup: In a high-pressure reactor, dissolve acridine (1 mmol) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add the homogeneous ruthenium catalyst (e.g., [RuH₂(η²-H₂)₂(PCy₃)₂], 1 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3 bar). Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.
-
Workup and Purification: After the reaction is complete (monitored by GC-MS or NMR), cool the reactor to room temperature and carefully vent the hydrogen gas. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization: Confirming the Molecular Architecture
The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of the atoms in the molecule.[5] The chemical shifts and coupling patterns of the protons in the saturated rings provide detailed information about their stereochemistry.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as C=N in the pyridine ring and C-H bonds in the saturated rings.[1]
Applications in Drug Discovery and Beyond
The octahydroacridine scaffold is a cornerstone in the development of new therapeutic agents.[2][17] Its derivatives have been investigated for a range of applications, including:
-
Anticancer Agents: The planar acridine core can intercalate into DNA, while the substituents on the saturated rings can interact with other biological targets, leading to potent anticancer activity.[5][18]
-
Antimicrobial Agents: Octahydroacridine derivatives have shown promising activity against a variety of bacteria and fungi, potentially by disrupting microbial cell membranes.[1][5]
-
Materials Science: The rigid and fluorescent nature of some acridine derivatives makes them suitable for applications in organic electronics and sensors.[1]
Conclusion and Future Outlook
The synthesis of this compound and its derivatives continues to be an active area of research, driven by the diverse biological and material properties of these compounds. Future efforts will likely focus on the development of more efficient, sustainable, and enantioselective synthetic methods. The exploration of new catalytic systems, particularly those based on earth-abundant metals and biocatalysis, will be crucial in this endeavor. As our understanding of the biological targets of octahydroacridine derivatives deepens, so too will our ability to design and synthesize novel compounds with improved therapeutic efficacy and selectivity.
References
- The Journal of Organic Chemistry. (n.d.). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde.
- Belmont, P. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Current Medicinal Chemistry, 14(3), 253-266.
- MDPI. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties.
- ResearchGate. (n.d.). Synthesis of octahydroacridines over various zeolite catalysts a.
- RSC Publishing. (n.d.). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- ChemistryViews. (2024). Modular Synthesis for Acridine Derivatives.
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (n.d.). Methods for the synthesis of acridines.
- PMC - NIH. (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- SciSpace. (n.d.). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H ) - yl) thiourea.
- Chemical Synthesis Database. (2025). This compound.
- ResearchGate. (2025). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?.
- One-Pot Synthesis of 1,8-Dioxo-Decahydroacridine Derivatives by Using Nano-Fe2O3 as a Highly Efficient and Reusable Heterogeneous Catalyst. (n.d.).
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- ResearchGate. (n.d.). Mechanism of Friedlander reaction.
- Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.).
- ResearchGate. (2025). Efficient synthesis of diarylidene octahydroacridines by one-pot multi-component tandem reactions.
- PMC - PubMed Central. (n.d.). Medicinal chemistry of acridine and its analogues.
- An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. (n.d.).
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
Sources
- 1. Buy this compound | 1658-08-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
"1,2,3,4,5,6,7,8-Octahydroacridine chemical properties"
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4,5,6,7,8-Octahydroacridine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (OHA) is a heterocyclic compound featuring a fused bicyclic system. Its unique structural architecture, combining a saturated carbocyclic framework with a pyridine ring, imparts a blend of stability and reactivity that has positioned it as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the core chemical properties of OHA, detailing its synthesis, reactivity, and spectroscopic signature. It further explores its applications in drug development and materials science, offering researchers and scientists a foundational understanding of this important molecule.
Core Physicochemical Properties
This compound is a bicyclic amine that typically presents as a white to light yellow crystalline powder.[1] Its core structure consists of an acridine core that has been fully hydrogenated in its two outer rings, leaving the central pyridine ring intact.[2] This structure is the foundation for its chemical behavior and utility.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N | [1][3][4] |
| Molecular Weight | 187.28 g/mol | [3][5] |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 1658-08-8 | [1][4] |
| Appearance | White to light yellow/orange crystalline powder | [1][4] |
| Melting Point | 68 - 71 °C | [1] |
| Purity | ≥ 95-97% (GC) | [1][3] |
Synthesis Methodologies
The synthesis of the OHA scaffold can be achieved through several established routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.
Catalytic Hydrogenation of Acridine
A primary method for synthesizing OHA is the regioselective hydrogenation of acridine. Homogeneous catalysts are particularly effective in providing a high degree of selectivity.[3] One notable and highly efficient method involves the use of a bis(dihydrogen) ruthenium complex, [RuH₂(η²-H₂)₂(PCy₃)₂].[3]
Mechanism Insight: This reaction proceeds in a stepwise manner. The catalyst first facilitates the reduction of one of the outer rings to yield 1,2,3,4-tetrahydroacridine. This intermediate is then more slowly saturated to form the final this compound product, crucially leaving the aromatic nitrogen-containing ring intact.[3] This selectivity is vital as it preserves the key heterocyclic nature of the molecule. The reaction is typically performed under mild conditions (e.g., 80 °C and 3 bar of H₂).[3]
Caption: Regioselective hydrogenation of acridine to OHA.
Condensation Reactions
The most common synthesis involves the condensation of cyclohexanone with formaldehyde, often in the presence of an acid catalyst.[2][6] This method represents a straightforward and accessible route to the OHA core. More recent advancements include one-pot multicomponent reactions that allow for the efficient formation of OHA derivatives from several reactants simultaneously.[2]
Experimental Protocol: Synthesis via Cyclohexanone Condensation
This protocol is a representative example based on established condensation methodologies.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (2.0 eq) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) in a solvent such as toluene.
-
Reagent Addition: Slowly add aqueous formaldehyde (1.0 eq, ~37% solution) to the stirred mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours. Water is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.
Chemical Reactivity and Derivatization
The chemical properties of OHA are defined by its fused ring structure. The molecule possesses both nucleophilic and electrophilic characteristics, making it a versatile building block in organic synthesis.[2] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a key site for reactions such as alkylation and salt formation. The aromatic portion of the ring system can undergo electrophilic substitution, while the saturated carbocyclic rings offer sites for functionalization through various C-H activation strategies, although this is less common.
The stability and defined reactivity of the OHA core make it an attractive starting point for creating libraries of complex molecules for screening in drug discovery programs.[1]
Caption: Key reactive sites on the OHA scaffold.
Spectroscopic Characterization
A comprehensive structural assignment of OHA and its derivatives relies on a combination of spectroscopic techniques.[3]
Table 2: Spectroscopic Data for this compound
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is complex due to the numerous aliphatic protons in the saturated rings. These typically appear as multiplets in the upfield region (δ 1.5-3.0 ppm). A characteristic singlet for the aromatic proton at the C9 position is expected further downfield. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the aliphatic carbons in the saturated rings and the aromatic carbons of the central pyridine ring. The quaternary carbons at the ring junctions will have characteristic chemical shifts.[7] |
| FTIR | The infrared spectrum will display characteristic C-H stretching vibrations for both sp² (aromatic) and sp³ (aliphatic) hybridized carbons. C=N and C=C stretching vibrations from the pyridine ring will also be present in the 1500-1650 cm⁻¹ region. |
| Mass Spec. | Mass spectrometry will confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 187.[4] |
Note: Specific chemical shifts can be found in spectral databases such as ChemicalBook and SpectraBase.[7][8]
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic and structural properties of OHA.[3] These quantum mechanical calculations provide valuable insights into molecular orbitals, electron density distribution, and reaction energetics. For researchers, DFT can help predict the most likely sites of reactivity, understand spectroscopic data, and model interactions with biological targets, thereby guiding experimental design.[3]
Applications in Scientific Research
The unique structural and chemical properties of OHA make it a compound of significant interest across multiple scientific disciplines.
Medicinal Chemistry and Drug Development
The acridine nucleus is considered a "privileged pharmacophore" in medicinal chemistry.[9] OHA serves as a key building block in this domain.[1]
-
Analgesic and Anti-inflammatory Agents: The OHA scaffold is widely utilized in the synthesis of potential analgesics and anti-inflammatory drugs.[1]
-
Antimicrobial Activity: Derivatives of OHA have been investigated for their antibacterial and antifungal properties, with some compounds showing promising activity against various microbial pathogens.[2][3]
-
Anticancer Research: Studies suggest that certain OHA derivatives may possess anticancer properties by targeting and inhibiting cell proliferation in various cancer cell lines.[2] The broader acridine family is well-known for its DNA intercalating abilities, a mechanism often exploited in cancer therapy.[9]
Organic Synthesis
Beyond its direct biological applications, OHA is a valuable intermediate for creating more complex molecular architectures.[1][2] Its stable core and predictable reactivity allow chemists to use it as a foundational piece in multi-step synthetic pathways.
Materials Science
The properties of OHA have also led to its exploration in materials science. Derivatives have been incorporated into functional materials with potential uses in organic electronics and sensors.[2] Its thermal stability and potential for forming organized structures in thin films make it a candidate for developing novel polymers and coatings.[1][2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1658-08-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound(1658-08-8) 1H NMR spectrum [chemicalbook.com]
- 9. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 1,2,3,4,5,6,7,8-Octahydroacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1,2,3,4,5,6,7,8-Octahydroacridine
This compound, often referred to as sym-octahydroacridine, is a heterocyclic organic compound featuring a fused tricyclic system. Its structure consists of a central pyridine ring flanked by two fully saturated cyclohexane rings. This unique architecture imparts a combination of rigidity and three-dimensionality that makes it a valuable scaffold in medicinal chemistry and materials science.[1][2] As a bicyclic amine, it serves as a crucial building block in the synthesis of more complex molecules, including potential analgesics and anti-inflammatory agents.[1] Its derivatives have been explored for a range of biological activities, including antimicrobial and anti-cancer properties, highlighting the importance of a thorough understanding of its fundamental physical characteristics for any researcher in the field.[2][3]
This guide provides an in-depth analysis of the core physical properties of this compound, offering both established data and the experimental context required for its application in a laboratory setting.
Core Physicochemical Characteristics
The fundamental physical properties of this compound are summarized below. These values are critical for handling, storage, and experimental design. The compound typically presents as a beige or white to light yellow crystalline solid.[1][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇N | [1][4][6] |
| Molecular Weight | 187.28 g/mol | [3][4][7] |
| Appearance | White to light orange crystalline powder | [1][5] |
| Melting Point | 68 - 71 °C | [1][7] |
| Boiling Point | 191-192 °C @ 22 Torr | [7] |
| Predicted Density | 1.062 ± 0.06 g/cm³ | [7] |
| CAS Number | 1658-08-8 | [1][3] |
Solubility Profile: A Practical Assessment
The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. This compound is reported to have slight solubility in chloroform and methanol.[7] This suggests a moderately polar character, consistent with its heterocyclic structure containing a nitrogen atom capable of hydrogen bonding, yet dominated by hydrophobic saturated rings.
Experimental Protocol: Determining Solubility
A robust understanding of solubility requires empirical testing. The following protocol outlines a standard method for qualitative and semi-quantitative solubility assessment.
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Methodology:
-
Preparation: Dispense 1-2 mg of this compound into a series of labeled vials.
-
Solvent Addition: Add 0.1 mL of the first test solvent to the corresponding vial.
-
Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution for undissolved solid against a dark background.
-
If fully dissolved, the compound is classified as "very soluble" (>10 mg/mL).
-
If not fully dissolved, proceed to the next step.
-
-
Incremental Addition: Continue to add the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
Soluble: Dissolves completely in < 0.5 mL.
-
Slightly Soluble: Dissolves completely between 0.5 mL and 1.0 mL.[7]
-
Insoluble: Fails to dissolve completely in 1.0 mL.
-
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Causality and Trustworthiness: This incremental addition method is a self-validating system. By starting with a small solvent volume, it allows for the efficient determination of high solubility while conserving material. The visual inspection is a rapid and reliable endpoint. For compounds with potential therapeutic applications, more quantitative methods like shake-flask followed by HPLC or UV-Vis analysis would be employed to determine precise solubility in mg/mL.
Spectroscopic and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this compound.[3] A multi-technique approach provides a comprehensive and unambiguous structural assignment.
Caption: General workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR have been extensively used to characterize this compound.[8][9][10]
¹H NMR Insights: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Due to the molecule's symmetry, the spectrum is relatively simple. Key expected signals include:
-
Multiplets for the aliphatic protons on the two cyclohexane rings (H1-H8).
-
A singlet for the aromatic proton on the central pyridine ring (H9). The exact chemical shifts and coupling patterns can be resolved using high-field NMR (e.g., 400 MHz) and 2D techniques like HMQC.[8][10]
¹³C NMR Insights: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.[11] For the unsubstituted octahydroacridine, one would expect to see signals corresponding to the aliphatic carbons of the saturated rings and the aromatic carbons of the central pyridine ring.
Caption: Structure of this compound with implicit numbering.
Experimental Protocol: Acquiring ¹H NMR Spectrum
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pasteur pipette
Methodology:
-
Sample Preparation: Weigh approximately 5 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of CDCl₃ to the NMR tube using a Pasteur pipette.
-
Dissolution: Cap the tube and invert it several times to dissolve the sample completely. If needed, use gentle sonication.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.
-
-
Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Expert Rationale: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with signals of interest.[11] Shimming is the most critical step for obtaining high-resolution spectra with sharp lines, which is essential for resolving complex multiplets and measuring coupling constants accurately.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3] For this compound, key expected absorptions include:
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the saturated aliphatic rings.
-
~1600-1650 cm⁻¹: C=N stretching of the pyridine ring.
-
~1450-1580 cm⁻¹: C=C aromatic ring stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[2][12] For this compound (C₁₃H₁₇N), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (187.1361 for the exact mass).
References
- PubChem. This compound | C13H17N.
- Chemical Synthesis Database. This compound. [Link]
- Potmischil, F., Deleanu, C., Marinescu, M., & Banciu, M. D. (2002). Hydroacridines: Part 23. ¹H and ¹³C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry, 40(11), 737-742. [Link]
- CHEMICAL POINT. This compound. [Link]
- SpectraBase. This compound - Optional[13C NMR]. John Wiley & Sons, Inc. [Link]
- The Journal of Organic Chemistry. Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde. American Chemical Society. [Link]
- Cheméo. Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8). [Link]
- Potmischil, F., Marinescu, M., & Nicolescu, A. (2009). Hydroacridines: Part 30. ¹H and ¹³C NMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides. Magnetic Resonance in Chemistry, 47(11), 968-973. [Link]
- ResearchGate. (PDF) Hydroacridines: Part 23. ¹H and ¹³C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. [Link]
- Chemical Synthesis Database. 9-butyl-1,2,3,4,5,6,7,8-octahydroacridine. [Link]
- PubChem. Acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro-.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1658-08-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound CAS#: 1658-08-8 [amp.chemicalbook.com]
- 8. spectroteam.ro [spectroteam.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound(1658-08-8) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Structural Elucidation of 1,2,3,4,5,6,7,8-Octahydroacridine
Abstract
1,2,3,4,5,6,7,8-Octahydroacridine (hereafter OHA) is a foundational heterocyclic scaffold with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol .[1][2][3] Its derivatives are subjects of significant research in medicinal chemistry, showing potential as antimicrobial and anti-cancer agents, and in material science.[1][4] The unambiguous determination of its three-dimensional structure is paramount for understanding its reactivity, biological activity, and for the rational design of new derivatives. This guide provides an in-depth, methodology-focused exploration of the synergistic analytical techniques required for the complete structural elucidation of OHA, grounded in the principles of spectroscopic and crystallographic analysis. We will proceed from initial molecular formula confirmation to the definitive mapping of atomic connectivity and spatial arrangement.
Foundational Strategy: A Multi-Modal Analytical Approach
The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, it relies on a convergence of evidence from multiple, complementary analytical methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating workflow that ensures the final structure is both accurate and irrefutable. Our approach begins with establishing the molecular formula and degree of unsaturation, followed by a detailed mapping of the covalent framework using Nuclear Magnetic Resonance (NMR), and culminating in the potential for ultimate confirmation via X-ray crystallography.
Figure 1: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Causality: The logical first step is to confirm the molecular weight and deduce the molecular formula. Electron Impact Mass Spectrometry (EI-MS) is the ideal technique for this purpose. It provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion, M⁺) and offers initial structural clues through characteristic fragmentation patterns.[5]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of OHA in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized under high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).
-
Acceleration & Deflection: Accelerate the resulting ions through an electric field and deflect them using a magnetic field. The degree of deflection is proportional to the ion's mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of ions at each m/z value to generate the mass spectrum.
Data Interpretation: The primary signal of interest is the molecular ion peak (M⁺) . For OHA (C₁₃H₁₇N), this peak is expected at m/z = 187 . The presence of nitrogen follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Fragmentation analysis provides further validation. The stable tricyclic structure of OHA results in predictable fragmentation pathways. While complex, common fragments can be rationalized, helping to confirm the presence of the heterocyclic core.
| m/z Value | Proposed Fragment | Significance |
| 187 | [C₁₃H₁₇N]⁺• | Molecular Ion (M⁺) |
| 186 | [C₁₃H₁₆N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 172 | [C₁₂H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |
| 158 | [C₁₁H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) |
NMR Spectroscopy: Assembling the Molecular Framework
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR: Identifying the Proton Skeleton
Expertise & Causality: ¹H NMR spectroscopy quantifies the distinct proton environments within the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons of that type, and the signal's multiplicity (splitting pattern) tells us about adjacent, non-equivalent protons (J-coupling).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of OHA in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.
Data Interpretation: The symmetrical structure of OHA simplifies the ¹H NMR spectrum. We expect five distinct signals:
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-9 | ~7.03 | Singlet (s) | 1H | The sole proton on the central aromatic ring, with no adjacent protons to couple with.[6] |
| H-4, H-5 | ~2.85 | Triplet (t) | 4H | Protons adjacent to the nitrogen-bearing quaternary carbon and coupled to the H-3/H-6 protons.[6] |
| H-1, H-8 | ~2.69 | Triplet (t) | 4H | Protons adjacent to the aromatic ring and coupled to the H-2/H-7 protons.[6] |
| H-3, H-6 | ~1.86 | Multiplet (m) | 4H | Part of the saturated ring, coupled to both H-4/H-5 and H-2/H-7, leading to a complex multiplet.[6] |
| H-2, H-7 | ~1.77 | Multiplet (m) | 4H | Part of the saturated ring, coupled to both H-1/H-8 and H-3/H-6, leading to a complex multiplet.[6] |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
¹³C NMR & DEPT: Mapping the Carbon Backbone
Expertise & Causality: ¹³C NMR identifies all unique carbon atoms. However, it doesn't inherently distinguish between C, CH, CH₂, and CH₃ groups. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to resolve this ambiguity, which is crucial for confirming the presence of the methylene (CH₂) groups in the saturated rings and the methine (CH) at the C-9 position.
Experimental Protocol: ¹³C NMR and DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.
-
Data Processing: Process the spectra similarly to the ¹H NMR.
Data Interpretation: OHA has seven unique carbon environments due to its symmetry.
| Position | Chemical Shift (δ, ppm) | DEPT-135 Signal | Carbon Type |
| C-8a, C-9a | ~145.4 | None | Quaternary |
| C-4a, C-5a | ~128.0 | None | Quaternary |
| C-9 | ~127.3 | Positive | CH |
| C-4, C-5 | ~32.4 | Negative | CH₂ |
| C-1, C-8 | ~26.6 | Negative | CH₂ |
| C-2, C-7 | ~22.9 | Negative | CH₂ |
| C-3, C-6 | ~22.9 | Negative | CH₂ |
Note: The signals for C-2/C-7 and C-3/C-6 are very close and may overlap.[1]
2D NMR: Connecting the Dots
Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential to build the molecular structure from the ground up, confirming the covalent framework without ambiguity.[7][8][9]
Protocol: 2D NMR Suite
-
Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on any modern NMR spectrometer. Processing involves Fourier transformation in two dimensions.
1. COSY (¹H-¹H Correlation Spectroscopy): Identifying Spin Systems
-
Purpose: Reveals which protons are coupled to each other (typically through 2 or 3 bonds).[8]
-
Interpretation: Cross-peaks appear between signals of coupled protons. For OHA, COSY will show correlations that trace the connectivity within the saturated rings:
-
A cross-peak between the signals at δ ~2.69 (H-1,8) and δ ~1.77 (H-2,7).
-
A cross-peak between the signals at δ ~2.85 (H-4,5) and δ ~1.86 (H-3,6).
-
Cross-peaks linking the two multiplets (H-2,7 and H-3,6) together.
-
Crucially, the H-9 singlet at δ ~7.03 will show no COSY correlations, confirming its isolation.
-
Figure 2: Key ¹H-¹H COSY correlations confirming the aliphatic spin systems in OHA.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Purpose: Correlates each proton directly to the carbon atom it is attached to (one-bond C-H correlation).[8]
-
Interpretation: This experiment definitively links the ¹H and ¹³C assignments. For example, the proton signal at δ ~7.03 will show a cross-peak to the carbon signal at δ ~127.3, unambiguously assigning these to H-9 and C-9, respectively. Similarly, all CH₂ groups will be assigned.
3. HMBC (Heteronuclear Multiple Bond Correlation): Building the Tricyclic Core
-
Purpose: This is the most powerful experiment for assembling the final structure. It shows correlations between protons and carbons over two to three bonds (and sometimes four).[7][9] This allows us to "see" across quaternary carbons and link the different spin systems together.
-
Interpretation: Key HMBC correlations will bridge the molecular fragments:
-
H-1,8 (δ ~2.69) will show correlations to the quaternary carbon C-9a (δ ~145.4) and the methine carbon C-9 (δ ~127.3) . This crucial link connects the outer aliphatic ring to the central aromatic ring.
-
H-4,5 (δ ~2.85) will show correlations to the quaternary carbon C-4a (δ ~128.0) , connecting the other side of the molecule.
-
H-9 (δ ~7.03) will show correlations to the adjacent quaternary carbons C-8a/C-9a (δ ~145.4) and to the distal carbons C-1/C-8 (δ ~26.6) , confirming the central placement of the pyridine ring.
-
Figure 3: Critical HMBC correlations that unambiguously connect the molecular fragments of OHA.
X-ray Crystallography: The Definitive Proof
Trustworthiness & Causality: While the suite of NMR experiments provides overwhelming evidence for the structure in solution, single-crystal X-ray diffraction provides the "gold standard" proof of the molecular structure in the solid state.[10] It gives precise atomic coordinates, from which bond lengths, bond angles, and the molecule's conformation can be determined with unparalleled accuracy.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step. OHA must be crystallized from a suitable solvent system (e.g., slow evaporation from ethanol or hexane) to yield a single, high-quality crystal.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. This pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, atomic positions are determined and refined to generate the final, precise 3D structure.
Data Interpretation: The output is a 3D model of this compound that visually confirms all atomic connectivities established by NMR. It will also reveal the conformation of the saturated rings (typically a chair or boat conformation) and the planarity of the central pyridine ring.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial molecular formula, while a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic framework. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC provides a self-validating dataset that allows for the complete and unambiguous assignment of every atom in the molecule. For ultimate confirmation, X-ray crystallography offers a definitive, high-resolution snapshot of the molecule's three-dimensional architecture. This multi-faceted approach ensures the highest level of scientific integrity and provides the foundational structural knowledge required for all further research and development involving this important heterocyclic compound.
References
- Title: Hydroacridines: Part 23†. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus Source: Wiley Online Library URL:[Link]
- Title: Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde Source: The Journal of Organic Chemistry URL:[Link]
- Title: (PDF) Hydroacridines: Part 23 . 1 H and 13 C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides.
- Title: (PDF) Hydroacridines: Part 30.
- Title: Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography Source: PubMed Central URL:[Link]
- Title: Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines Source: CrystEngComm (RSC Publishing) URL:[Link]
- Title: Synthesis and Crystal Structure Analysis of Acridine Derivatives Source: ResearchG
- Title: Structure Elucid
- Title: this compound | C13H17N Source: PubChem URL:[Link]
- Title: Mass fragmentation pattern for complexes 1-4 Source: ResearchG
- Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL:[Link]
- Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL:[Link]
- Title: A Step-By-Step Guide to 1D and 2D NMR Interpret
- Title: mass spectra - fragmentation p
- Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL:[Link]
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1658-08-8 [smolecule.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - PMC [pmc.ncbi.nlm.nih.gov]
"CAS number 1658-08-8 properties"
An In-Depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydroacridine (CAS: 1658-08-8)
Introduction
This compound (OHA), identified by CAS number 1658-08-8, is a heterocyclic compound featuring a fully hydrogenated acridine tricycle. As a saturated derivative of acridine, OHA presents a distinct three-dimensional structure and chemical reactivity profile compared to its aromatic and partially saturated counterparts. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of OHA, covering its physicochemical properties, synthesis, spectroscopic characterization, potential applications, and safety protocols. The narrative emphasizes the causal relationships behind its chemical behavior and experimental methodologies, offering field-proven insights for its practical application in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. OHA's structure, with its two saturated cyclohexane rings fused to a central pyridine ring, imparts greater molecular rigidity when compared to analogs like tetrahydroacridine.[1] This rigidity directly influences its physical properties, such as its melting point and solubility.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 1658-08-8 | [1][2][3][4] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₃H₁₇N | [1][4][5] |
| Molecular Weight | 187.28 g/mol | [1][4][5] |
| Canonical SMILES | C1CCC2=NC3=C(CCCC3)C=C2C1 | [1] |
| InChI Key | LLCXJIQXTXEQID-UHFFFAOYSA-N | [1][3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Form | Beige crystalline solid; White to pale reddish-yellow crystalline powder | [1][6] |
| Melting Point | 66 - 71 °C | [2][5] |
| Boiling Point | 191 - 192 °C @ 22 Torr | [2] |
| Purity | Typically ≥95% | [1][3] |
| Storage | Store in a cool, dark, and dry place at room temperature. | [3][6] |
| Incompatibilities | Oxidizing agents | [6] |
Section 2: Synthesis and Mechanistic Considerations
The most direct and common pathway to OHA is through the complete catalytic hydrogenation of acridine. The choice of catalyst is critical for achieving high yield and selectivity under manageable conditions. A notable and efficient method involves a ruthenium-based bis(dihydrogen) complex, which allows for a regioselective and stepwise reduction.
From an application scientist's perspective, the use of [RuH₂(η²-H₂)₂(PCy₃)₂] is advantageous due to its high catalytic activity under mild conditions (80 °C, 3 bar H₂).[1] This avoids the harsh conditions that could lead to side reactions or degradation of the heterocyclic core. The reaction proceeds sequentially: the catalyst first facilitates the reduction of one of the outer aromatic rings to yield 1,2,3,4-tetrahydroacridine. This intermediate is then more slowly saturated to the final octahydroacridine product, importantly leaving the nitrogen-containing pyridine ring intact.[1] This selectivity is paramount for preserving the core chemical identity of the acridine scaffold.
Experimental Protocol: Catalytic Hydrogenation of Acridine to OHA
-
Reactor Setup: A high-pressure autoclave or a similar reaction vessel suitable for hydrogenation is charged with acridine and a catalytic amount of the bis(dihydrogen) complex, [RuH₂(η²-H₂)₂(PCy₃)₂], in an appropriate solvent (e.g., toluene).
-
Inert Atmosphere: The vessel is sealed and purged multiple times with an inert gas (e.g., argon or nitrogen) to remove all oxygen.
-
Pressurization and Heating: The vessel is pressurized with hydrogen gas to 3 bar and heated to 80 °C with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the conversion of acridine to the tetrahydroacridine intermediate and subsequently to the final OHA product.
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
Caption: Synthetic workflow for this compound.
Section 3: Spectroscopic and Structural Characterization
A multi-technique approach is essential for the unambiguous structural validation of OHA. Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry provide complementary data points for a complete characterization.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is definitive in confirming the complete saturation of the outer rings. A researcher should expect the complete disappearance of signals in the aromatic region (typically 7-9 ppm) and the emergence of complex multiplets in the aliphatic region (1-4 ppm) corresponding to the 16 protons of the two saturated rings. ¹³C NMR will similarly show a lack of signals in the aromatic carbon region (120-150 ppm), aside from those of the central pyridine ring.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 187.28 g/mol .[1][4][5]
-
Infrared (IR) Spectroscopy: FTIR analysis will show characteristic C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹ and will be notably absent of the sharp C-H stretching peaks for aromatic sp² carbons typically seen above 3000 cm⁻¹.
-
UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. Compared to acridine, the spectrum of OHA will be significantly different due to the absence of the extended π-conjugated system.[1]
For self-validation, it is crucial to cross-reference data from these different techniques. For instance, if NMR data suggests impurities, high-resolution MS can help identify their molecular formulas. Researchers can also compare their experimental spectra with reference data available in public databases like the AIST Spectral DB (SDBS).
Section 4: Applications and Research Interest
While this compound itself is not widely cited for direct biological applications, its true value lies in its role as a versatile heterocyclic building block. Its rigid, saturated framework serves as a scaffold for the synthesis of more complex and functionally diverse molecules.
The research interest in OHA is often contextualized by comparison to its partially saturated analog, 1,2,3,4-tetrahydroacridine, which is the core structure of tacrine, one of the first drugs approved for Alzheimer's disease.[1] The increased hydrogenation in OHA leads to a more defined three-dimensional geometry, which can lead to different binding affinities and selectivities when functionalized derivatives are designed as potential ligands for biological targets.
Furthermore, studies have shown that functionalized derivatives of OHA, such as nitro-, hydroxy-, and amino-N-oxides, exhibit a notable spectrum of antibacterial and antifungal activity, highlighting the potential of the OHA core in the development of novel antimicrobial agents.[1]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. OHA is classified as an irritant, and appropriate precautions must be taken to minimize exposure.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | [1][3] |
| Signal Word | Warning | [1][3] | |
| Hazard Statements | H315 | Causes skin irritation | [3][4] |
| H319 | Causes serious eye irritation | [3][4] | |
| H335 | May cause respiratory irritation | [3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |
| P280 | Wear protective gloves/ eye protection/ face protection. | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3][6] It must be stored away from incompatible materials, particularly strong oxidizing agents.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a foundational heterocyclic compound whose value is realized through its application as a synthetic building block. Its fully saturated structure provides a rigid and chemically distinct scaffold compared to its more well-known aromatic and tetrahydroacridine relatives. A thorough understanding of its synthesis via catalytic hydrogenation, its distinct spectroscopic signature, and its safe handling protocols enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for applications ranging from materials science to drug discovery.
References
- Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8). (n.d.). Cheméo.
- This compound - Chemical Synthesis Database. (2025, May 20). ChemSynthesis.
- This compound | C13H17N - PubChem. (n.d.). PubChem.
Sources
Introduction: The Acridine Scaffold and its Saturated Analogue
An In-Depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydroacridine: From Core Properties to Advanced Research Applications
Executive Summary: This technical guide provides a comprehensive analysis of this compound, a heterocyclic organic compound of significant interest to researchers and drug development professionals. While the foundational query of its molecular weight is addressed, this document expands into its core chemical properties, synthesis methodologies, detailed analytical characterization, and its versatile applications as a foundational scaffold in medicinal chemistry and materials science. The guide emphasizes the causality behind experimental choices and provides actionable protocols, serving as a vital resource for professionals engaged in organic synthesis and pharmaceutical development.
The acridine nucleus is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including its role as a DNA intercalator and enzyme inhibitor.[1] The partially or fully saturated derivatives of this tricyclic system offer a three-dimensional architecture that departs from the planarity of the aromatic parent, providing new vectors for molecular design and interaction with biological targets. This compound (OHA) represents a fully saturated version of the two external rings, retaining the central pyridine ring. This unique structural motif makes it a valuable and versatile building block in the synthesis of complex molecules, particularly in the development of novel analgesics, anti-inflammatory agents, and antimicrobial compounds.[2][3]
Core Molecular Profile
The fundamental physicochemical properties of this compound are crucial for its application in synthetic and medicinal chemistry. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.
| Property | Value | Source(s) |
| Molecular Weight | 187.28 g/mol (or 187.29 g/mol ) | [2][4][5][6][7] |
| Molecular Formula | C₁₃H₁₇N | [2][4][5][6][7] |
| CAS Number | 1658-08-8 | [2][4][5][7] |
| Appearance | White to light yellow/orange crystalline powder | [2][7] |
| Melting Point | 68 - 71 °C | [2] |
| IUPAC Name | This compound | [4][6] |
| InChI Key | LLCXJIQXTXEQID-UHFFFAOYSA-N | [5][8] |
| Purity (Typical) | ≥ 97% (GC) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent methods are the catalytic hydrogenation of acridine and the condensation reaction of cyclohexanone.
Catalytic Hydrogenation of Acridine
This method involves the reduction of the aromatic acridine core. A key challenge is achieving regioselective hydrogenation. Homogeneous catalysts, such as certain ruthenium complexes, have demonstrated the ability to selectively reduce the outer carbocyclic rings under mild conditions while leaving the central nitrogen-containing ring intact.[4] This approach is favored for its directness when acridine is a readily available starting material.
Condensation of Cyclohexanone
An alternative and widely cited method involves the acid-catalyzed condensation of cyclohexanone with formaldehyde and an ammonia source.[9] This pathway builds the tricyclic system from simpler, acyclic precursors and is often advantageous for large-scale synthesis due to the low cost of the starting materials. The mechanism proceeds through the formation of intermediate enamines and subsequent cyclization and dehydration steps to form the stable octahydroacridine ring system.
Sources
- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 1658-08-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound(1658-08-8) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Octahydroacridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The octahydroacridine scaffold, a saturated derivative of the well-known acridine ring system, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have spurred the development of a diverse library of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant therapeutic potential of octahydroacridine derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents based on the octahydroacridine framework.
Introduction: The Octahydroacridine Scaffold - A Promising Frontier in Medicinal Chemistry
Acridine and its derivatives have a long and storied history in drug discovery, yielding compounds with applications ranging from antibacterial to anticancer therapies.[1] The fully saturated octahydroacridine core retains the tricyclic framework but introduces a distinct stereochemical complexity compared to its planar aromatic counterpart. This three-dimensional structure allows for more specific and nuanced interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. The synthesis of octahydroacridine derivatives is readily achievable through various established chemical routes, making this scaffold an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.[2]
This guide will explore the three most prominent and well-documented biological activities of octahydroacridine derivatives: their potent anticancer effects, their broad-spectrum antimicrobial activity, and their emerging potential in the treatment of neurodegenerative diseases. For each area, we will dissect the underlying mechanisms of action, provide practical, step-by-step experimental protocols for their investigation, and summarize key structure-activity relationship (SAR) insights to guide future drug design efforts.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Octahydroacridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, primarily revolving around the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.
Mechanisms of Anticancer Action
The anticancer activity of octahydroacridine derivatives is primarily attributed to two key mechanisms: inhibition of topoisomerases and induction of apoptosis.
-
Topoisomerase Inhibition: Similar to their acridine relatives, some octahydroacridine derivatives can function as topoisomerase inhibitors.[4] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, octahydroacridine derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4]
-
Induction of Apoptosis: A significant body of evidence suggests that octahydroacridine derivatives can induce programmed cell death, or apoptosis, in cancer cells.[2] This is often mediated through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins. These derivatives can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Signaling pathway for the anticancer activity of octahydroacridine derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected octahydroacridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro derivatives with methoxy and nitro groups | HCT-116, Jurkat | < 10 | [3] |
| 4-oxo-1,3-thiazolidin-2-ylidene derivatives | MCF-7, HCT-116 | Significant activity | [3] |
| Halogen-substituted N-acylhydrazone derivatives | A549 | 37-62 (48h) | [5] |
| Halogen-substituted N-acylhydrazone derivatives | CCD-18Co (normal) | 8-17 | [5] |
| 9-substituted acridine derivatives | MCF-7, HCT-116 | 2.3 - 3.0 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening assay to determine the cytotoxic potential of novel compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the octahydroacridine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Octahydroacridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][7]
Mechanisms of Antimicrobial Action
The primary mechanism by which octahydroacridine derivatives exert their antimicrobial effects is through the disruption of microbial cell membranes.[2]
-
Membrane Disruption: The lipophilic nature of the octahydroacridine core, coupled with the presence of specific functional groups, facilitates their interaction with and insertion into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected octahydroacridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Guanidine-functionalized | S. aureus (29213) | 2.34 | [7] |
| Guanidine-functionalized (in combination with oxacillin) | CA-MRSA | 1.17 (for derivative) | [7] |
| Guanidine-functionalized (in combination with oxacillin) | HA-MRSA | 1.17 (for derivative) | [7] |
| Halogenated indoles | S. aureus strains | 20-50 | [8] |
| Hydrazide-hydrazones | Staphylococcus spp. | 1.95 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the octahydroacridine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Caption: Workflow for the broth microdilution MIC assay.
Neuroprotective Activity: A New Avenue for Neurological Disorders
There is growing interest in the potential of octahydroacridine derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease.[10][11] This interest stems from the structural similarity of the octahydroacridine core to tacrine (a tetrahydroacridine derivative), which was the first FDA-approved drug for Alzheimer's disease.[12][13]
Mechanisms of Neuroprotective Action
The neuroprotective effects of octahydroacridine derivatives are thought to be mediated through multiple mechanisms, primarily targeting key pathological features of neurodegenerative diseases.
-
Cholinesterase Inhibition: A primary mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[12][13] By inhibiting these enzymes, octahydroacridine derivatives can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.[13]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some octahydroacridine derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals and reducing oxidative damage to neurons.[14]
-
NMDA Receptor Antagonism: Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death. Certain tacrine derivatives, and by extension potentially octahydroacridine derivatives, have been shown to act as NMDA receptor antagonists, thereby protecting neurons from glutamate-induced toxicity.[11]
Quantitative Data: In Vitro Neuroprotective Activity
The following table summarizes the in vitro neuroprotective activity of selected tacrine and related derivatives, which provide a strong rationale for investigating octahydroacridine analogs.
| Derivative Type | Target | IC50 | Reference |
| Tacrine-ferulic acid hybrids | AChE/BuChE | 4.4 nM / 6.7 nM | [10] |
| 9-amino-1,2,3,4-tetrahydroacridine derivatives | NMDAR | 0.27 - 38.84 µM | [11] |
| 9-phosphoryl-9,10-dihydroacridines | BChE | 2.90 µM | [13][15] |
Experimental Protocol: Hydrogen Peroxide-Induced Neuronal Cell Death Assay
This assay is a common in vitro model to assess the neuroprotective effects of compounds against oxidative stress-induced neuronal injury.[16][17]
Principle: Hydrogen peroxide (H2O2) is a pro-oxidant that induces oxidative stress and apoptosis in neuronal cells. A neuroprotective compound will be able to mitigate the H2O2-induced cell death.
Step-by-Step Methodology:
-
Neuronal Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons in an appropriate culture vessel.
-
Seed the cells into a 96-well plate at an optimal density.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the octahydroacridine derivative for a specified period (e.g., 1-24 hours).
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (e.g., 100-500 µM) for a defined duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using an appropriate method, such as the MTT assay (as described in section 2.3) or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell membrane damage).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the H2O2-treated control.
-
Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
-
Caption: Workflow for the H2O2-induced neurotoxicity assay.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of octahydroacridine derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.[2][4]
-
Anticancer Activity: The nature and position of substituents on the octahydroacridine ring significantly influence anticancer potency. For instance, the presence of halogen atoms or methoxy groups on pendant phenyl rings can enhance cytotoxicity.[3][5] The length and nature of linkers in dimeric structures also play a crucial role in DNA binding and topoisomerase inhibition.[18]
-
Antimicrobial Activity: For antimicrobial activity, lipophilicity is a key determinant. The introduction of lipophilic substituents can enhance the ability of the molecule to penetrate microbial cell membranes.[2] Furthermore, the presence of cationic groups, such as guanidinium moieties, can facilitate electrostatic interactions with the negatively charged components of bacterial cell walls, thereby increasing antimicrobial efficacy.[7]
-
Neuroprotective Activity: In the context of neuroprotection, particularly cholinesterase inhibition, the substitution pattern on the acridine core and the nature of the side chains are critical. For tacrine analogs, modifications at the 9-amino position and substitutions on the aromatic rings have been shown to modulate inhibitory potency and selectivity for AChE versus BChE.[10][19] The introduction of antioxidant moieties, such as ferulic acid, can confer dual functionality.[10]
Conclusion and Future Directions
Octahydroacridine derivatives represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation and development. The synthetic accessibility of the octahydroacridine scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the design of next-generation therapeutics.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of octahydroacridine derivatives are crucial to identify novel leads with improved potency and selectivity.
-
In-depth Mechanistic Studies: A more profound understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate their optimization and potential clinical translation.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of octahydroacridine derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons. (n.d.). SpringerLink.
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142.
- Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. (2022). STAR Protocols, 3(4), 101783.
- Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties. (2014). International Journal of Molecular Sciences, 15(11), 20173-20195.
- Some of the most potent compounds and their IC50 (micromolar) values with cell lines. (n.d.). ResearchGate.
- SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. (2000). Journal of Medicinal Chemistry, 43(11), 2007-2018.
- Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 1064983.
- Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation. (2018). European Journal of Medicinal Chemistry, 157, 1039-1054.
- Aβ Induced Neurotoxicity Assay. (n.d.). Creative Bioarray.
- MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. (2019). Oxidative Medicine and Cellular Longevity, 2019, 8628953.
- León, R., Marco-Contelles, J., García, A. G., & Villarroya, M. (2005). Synthesis, acetylcholinesterase inhibition and neuroprotective activity of new tacrine analogues. Bioorganic & Medicinal Chemistry, 13(4), 1167-1175.
- In vitro Cytotoxicity IC50 (μM) of the 9‐substituted acridine derivatives (A1–A20) versus DOX. (n.d.). ResearchGate.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(19), 6539.
- Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. (2023). International Journal of Molecular Sciences, 24(23), 16792.
- Therapeutic Potential of Multifunctional Tacrine Analogues. (2018). Current Neuropharmacology, 16(5), 576-591.
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021). Molecules, 26(23), 7354.
- Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. (n.d.). Innoprot.
- Inhibition of proliferation (IC 50 values in µM) of compounds 22-29... (n.d.). ResearchGate.
- Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects. (2018). International Journal of Molecular Sciences, 19(10), 3196.
- 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. (2017). Bioorganic & Medicinal Chemistry, 25(21), 5804-5815.
- Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels. (2007). The Journal of Neuroscience, 27(35), 9447-9457.
- Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. (2022). ResearchGate.
- Exposure to hydrogen peroxide induces cell death via apoptosis in cultured rat cortical neurons. (1994). Journal of Neurochemistry, 63(1), 1-11.
- Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. (2023). Pharmaceutics, 15(11), 2596.
- Natural Compounds and Their Mechanism of Action: Therapeutic Targets of Neuroprotection and Neurorestoration in Neurodegenerative Diseases. (2021). ResearchGate.
- Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (2021). Anti-Infective Agents, 19(2), 204-217.
- A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture. (1995). Neuroscience, 67(4), 921-932.
- Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (2021). Bentham Science.
- Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. (2013). Current Medicinal Chemistry, 20(31), 3870-3878.
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2023). Molecules, 28(13), 5122.
- DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. (2024). ResearchGate.
- Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. (1999). Journal of Medicinal Chemistry, 42(13), 2484-2491.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10834.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences, 22(17), 9389.
- Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. (2016). Journal of Organic and Pharmaceutical Chemistry, 8(4), 1-10.
- Overview of neuroprotective agents and their assumed mechanisms of action. (n.d.). ResearchGate.
- Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo... (n.d.). ORCA - Cardiff University.
- Neuroprotection mediated by natural products and their chemical derivatives. (2020). Neural Regeneration Research, 15(11), 2008-2015.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). International Journal of Molecular Sciences, 25(22), 13889.
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). International Journal of Molecular Sciences, 23(21), 13180.
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). Molecules, 26(2), 481.
- Synthesis and biological research of novel azaacridine derivatives as potent DNA-binding ligands and topoisomerase II inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3465-3471.
- Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. (2023). International Journal of Molecular Sciences, 24(21), 15599.
- Neuroprotective Effects of N-acetylserotonin and Its Derivative. (2023). Neuroscience, 517, 1-10.
- Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2021). RSC Medicinal Chemistry, 12(10), 1698-1711.
Sources
- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 16. Exposure to hydrogen peroxide induces cell death via apoptosis in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 1,2,3,4,5,6,7,8-Octahydroacridine in Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Heterocycle
The 1,2,3,4,5,6,7,8-octahydroacridine core, a saturated tetracyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of a diverse array of therapeutic agents. This guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of octahydroacridine derivatives, providing researchers and drug development professionals with a technical foundation for harnessing the potential of this versatile molecule.
The molecular formula of this compound is C13H17N, and its molecular weight is 187.28 g/mol .[1] This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.[2] Its unique structural features and chemical reactivity make it a valuable intermediate for creating complex molecules in medicinal chemistry.[2]
Strategic Synthesis of the Octahydroacridine Core
The construction of the this compound skeleton can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two primary and effective strategies are the condensation of cyclohexanone with formaldehyde and the catalytic hydrogenation of acridine.
Condensation of Cyclohexanone and Formaldehyde
A direct and efficient method for the synthesis of the unsubstituted this compound involves the condensation of cyclohexanone with formaldehyde in the presence of an ammonium salt.[3] This one-pot reaction proceeds through a series of intermediates to yield the desired tricyclic product.
Experimental Protocol: Synthesis of this compound [3]
-
Materials: Cyclohexanone, Formaldehyde (as paraformaldehyde), Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
A mixture of cyclohexanone (2.0 equivalents) and paraformaldehyde (1.0 equivalent) is prepared in glacial acetic acid.
-
Ammonium acetate (1.1 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours, with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The solution is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford pure this compound.
-
Catalytic Hydrogenation of Acridine
Another versatile method for obtaining the octahydroacridine core is the catalytic hydrogenation of acridine.[4] This method allows for the stepwise reduction of the aromatic rings, offering the potential to isolate partially hydrogenated intermediates, such as tetrahydroacridine. The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the hydrogenation process.
Experimental Protocol: Catalytic Hydrogenation of Acridine [5]
-
Materials: Acridine, Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO2), Solvent (e.g., ethanol, acetic acid), Hydrogen gas.
-
Procedure:
-
Acridine is dissolved in a suitable solvent in a high-pressure hydrogenation vessel (e.g., a Parr shaker).
-
The catalyst (5-10% by weight of acridine) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is sealed and purged several times with hydrogen gas to remove any air.
-
The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating for a specified duration (typically 4-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the excess hydrogen is carefully vented, and the vessel is purged with an inert gas.
-
The catalyst is removed by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be purified by chromatography or recrystallization.
-
Diverse Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity: Targeting Key Cellular Processes
A significant area of research has focused on the anticancer potential of octahydroacridine derivatives.[6] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, most notably through the inhibition of topoisomerase enzymes and the induction of apoptosis.
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[7] Acridine derivatives, due to their planar structure, can intercalate between the base pairs of DNA, stabilizing the DNA-topoisomerase cleavage complex.[8] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.[9] Amsacrine, a well-known acridine-based anticancer drug, functions as a topoisomerase II inhibitor.[10]
Caption: Mechanism of Topoisomerase II Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity [11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Materials: Cancer cell line, complete culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the octahydroacridine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.
-
Antimicrobial Activity: Disrupting Microbial Integrity
Derivatives of this compound have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[6] The proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of essential metabolic processes.[2] The lipophilic nature of the octahydroacridine core is thought to facilitate its interaction with and subsequent damage to the microbial cell envelope, leading to cell death.[2]
Experimental Protocol: Broth Microdilution for MIC Determination [12][13]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial or fungal strain, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, octahydroacridine derivative.
-
Procedure:
-
Prepare serial two-fold dilutions of the octahydroacridine derivative in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases
Certain derivatives of the closely related tetrahydroacridine, such as tacrine, have been developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9] This has spurred interest in exploring this compound derivatives for the same purpose. The mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft.[4]
Mechanism of Action: Acetylcholinesterase Inhibition
Octahydroacridine derivatives can act as inhibitors of acetylcholinesterase by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition [2][14]
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and inhibition.
-
Materials: Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution (e.g., phosphate buffer, pH 8.0), 96-well plate.
-
Procedure:
-
In a 96-well plate, add the buffer, the octahydroacridine derivative at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured kinetically at 412 nm over a period of time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited enzyme.
-
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents.[15] Modifications at various positions of the octahydroacridine scaffold can significantly impact its biological activity.
Key SAR Insights:
-
Substitution at the 9-position: This is a common site for modification. The nature of the substituent at this position can influence the compound's lipophilicity, steric hindrance, and ability to interact with biological targets.[7] For instance, the introduction of basic side chains can enhance interactions with the anionic sites of enzymes like acetylcholinesterase.
-
Aromatic Ring Substitution: Substitution on the aromatic ring can modulate the electronic properties and planarity of the molecule, which can affect its DNA intercalating ability and interactions with other biological targets.
-
N-Oxidation: The formation of N-oxides of the octahydroacridine core can alter the polarity and pharmacokinetic properties of the compounds.[7]
Table 1: SAR of 9-Substituted Octahydroacridine Derivatives
| 9-Substituent | Biological Activity | Key Findings |
| Alkyl chains | Anticancer | Lipophilicity influences cell permeability and activity. |
| Aryl groups | Anticancer, Antimicrobial | Planarity and electronic properties affect DNA intercalation and enzyme inhibition. |
| Aminoalkyl chains | Cholinesterase Inhibition | Basic nitrogen can interact with the anionic site of AChE. |
| Heterocyclic rings | Various | Can introduce additional binding interactions and modulate physicochemical properties. |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a focal point of ongoing research in medicinal chemistry. Future efforts in this field will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the mechanisms of action and the application of computational modeling will further aid in the rational design of next-generation drugs based on this remarkable heterocyclic system.
References
- Chem-Impex. This compound. (n.d.).
- Kozurkova, M., et al. (2022). Acridine derivatives as inhibitors/poisons of topoisomerase II. Journal of Applied Toxicology, 42(4), 544-552.
- Szymański, P., et al. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142.
- Pilato, M. L., et al. (2001). Synthesis of this compound via condensation of cyclohexanone with formaldehyde. The Journal of Organic Chemistry, 66(4), 1525-1527.
- Smolecule. This compound. (n.d.).
- Stanczak, A., et al. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 28(3), 1345.
- Scribd. Ellman Esterase Assay Protocol. (n.d.).
- Abcam. MTT assay protocol. (n.d.).
- ATCC.
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660.
- BenchChem.
- Baguley, B. C., & Finlay, G. J. (2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?. Current medicinal chemistry, 10(24), 2643-2649.
- Demeunynck, M., et al. (2001). Interest of acridine derivatives in the anticancer chemotherapy. Current pharmaceutical design, 7(17), 1703-1724.
- Thornsberry, C., & Gavan, T. L. (1973). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial agents and chemotherapy, 4(5), 463-469.
- The Journal of Organic Chemistry. Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde. (2001).
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Worek, F., et al. (2020). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Chemico-biological interactions, 317, 108967.
- ResearchGate.
- BenchChem. Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025).
- Journal of Applied Pharmaceutical Science.
- ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
- BenchChem. This compound | 1658-08-8. (n.d.).
- ResearchGate. Hydroacridines. XXVIII.
- Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021).
- PubChem. This compound. (n.d.).
- SciELO.
- ResearchGate. (PDF) Hydroacridines: Part 30. 1H and13CNMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides. (2009).
- MDPI.
- Chemical Synthesis Database. 9-butyl-1,2,3,4,5,6,7,8-octahydroacridine. (n.d.).
- PubChem. This compound. (n.d.).
- Makhaeva, G. F., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & medicinal chemistry, 25(21), 5981-5994.
- Organic Letters.
- University of Illinois.
- BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine. (2025).
- Kazan medical journal. Photochemical production of molecular hydrogen in the presence of substituted acridine salts. (2023).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of this compound via condensation of cyclohexanone with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and stereochemistry in the catalytic hydrogenation of acridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2,3,4,5,6,7,8-Octahydroacridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2,3,4,5,6,7,8-octahydroacridine, a heterocyclic organic compound with emerging applications in medicinal chemistry and material science.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying principles and experimental considerations for obtaining and interpreting the spectrum of this molecule.
Introduction: The Structural Significance of this compound
This compound (OHA) is a saturated heterocyclic compound built upon a fused bicyclic system.[1] Its structure, characterized by a hydrogenated acridine core, imparts unique chemical and physical properties that are of interest in various research domains, including the development of novel antimicrobial and anti-cancer agents.[1] A precise understanding of its three-dimensional structure and electronic environment is paramount for the rational design of new derivatives and for elucidating its mechanism of action in biological systems. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the proton environment within the molecule.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound, while seemingly complex due to the presence of multiple methylene groups, can be systematically assigned through a combination of one-dimensional and two-dimensional NMR techniques. The complete assignment of the proton signals has been achieved using 400 MHz ¹H NMR spectra, supplemented by proton-proton decoupling, Heteronuclear Multiple Quantum Coherence (HMQC), and Nuclear Overhauser Effect Difference Spectroscopy (NOEDIFF) experiments.[2][3]
The symmetry of the molecule simplifies the spectrum to some extent. The protons at positions 1 and 8 are chemically equivalent, as are the protons at positions 2 and 7, 3 and 6, and 4 and 5.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Position(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1, H-8 | 2.69 | triplet | 12.5 |
| H-2, H-7 | 1.73 | multiplet | - |
| H-3, H-6 | 1.87 | multiplet | - |
| H-4, H-5 | 2.93 | triplet | 12.5 |
| H-9 | 6.75 | singlet | - |
Data sourced from Potmischil et al., Magn. Reson. Chem. 2002.[2][3][4]
Analysis of the Spectral Data:
-
H-4 and H-5 (δ 2.93 ppm): These protons are adjacent to the nitrogen-containing aromatic ring and are therefore the most deshielded of the aliphatic protons. Their signal appears as a triplet due to coupling with the neighboring methylene protons at positions 3 and 6.
-
H-1 and H-8 (δ 2.69 ppm): These protons are also adjacent to the central aromatic ring, but are slightly more shielded than H-4 and H-5. They also present as a triplet due to coupling with the protons at positions 2 and 7.
-
H-3 and H-6 (δ 1.87 ppm) & H-2 and H-7 (δ 1.73 ppm): These methylene groups are further from the electron-withdrawing effects of the aromatic ring and therefore resonate at higher fields (are more shielded). Their signals are complex multiplets due to coupling with multiple neighboring protons.
-
H-9 (δ 6.75 ppm): This proton is attached to the central aromatic ring and is significantly deshielded, appearing as a sharp singlet in the aromatic region of the spectrum. The absence of splitting indicates no adjacent protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound. This procedure is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
-
Vortex mixer
-
Pipettes
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters for a 400 MHz spectrometer:
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
For unambiguous assignments, perform additional experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) if necessary.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Visualizing the Molecular Structure and Key Interactions
To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of this compound and the key through-bond connectivities that give rise to the observed splitting patterns.
Figure 1: Structure of this compound with atom numbering.
Figure 2: Key J-coupling interactions in this compound.
Conclusion and Future Directions
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The well-resolved signals and predictable coupling patterns allow for a complete and unambiguous assignment of all proton resonances. This foundational spectroscopic data is crucial for quality control in synthetic processes and serves as a critical reference point for the characterization of novel derivatives. For researchers in drug development, a thorough understanding of the NMR properties of the parent scaffold is the first step toward structure-activity relationship (SAR) studies, enabling the precise determination of substitution patterns and their effects on the overall molecular conformation and biological activity. Further investigations using advanced NMR techniques, such as NOESY, can provide deeper insights into the conformational dynamics of the saturated rings.
References
- Potmischil, F., Deleanu, C., Marinescu, M., & Diudea, M. V. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry, 40(11), 743-749.
- Potmischil, F., Marinescu, M., & Nicolescu, A. (2008). Hydroacridines: Part 29. 15N NMR Chemical Shifts of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and Their N-oxides-Taft, Swain-Lupton, and Other Types of Linear Correlations. Magnetic Resonance in Chemistry, 46(12), 1143-1148.
- SpectraBase. (n.d.). This compound - Optional[13C NMR].
- Potmischil, F., Marinescu, M., & Nicolescu, A. (2009). Hydroacridines: Part 30. 1H and13CNMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides. Magnetic Resonance in Chemistry, 47(11), 948-953.
- ResearchGate. (n.d.). Hydroacridines: Part 23 . 1 H and 13 C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- PubChem. (n.d.). This compound.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
Sources
A Senior Application Scientist's Guide to the 13C NMR Spectroscopy of sym-Octahydroacridine: From First Principles to Advanced Structural Elucidation
Abstract
This technical guide provides a comprehensive examination of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of sym-octahydroacridine (1,2,3,4,5,6,7,8-octahydroacridine), a foundational heterocyclic scaffold of significant interest in medicinal and organic chemistry.[1][2] Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between the molecule's unique structural features—symmetry, conformation, and electronic environment—and its 13C NMR spectral output. We will detail a robust, self-validating experimental workflow, present a thorough analysis of chemical shift assignments supported by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, and discuss the conformational dynamics observable through NMR. This guide is intended for researchers and drug development professionals who utilize NMR spectroscopy for the unambiguous structural characterization of complex heterocyclic systems.
Foundational Principles: Symmetry and its Spectroscopic Consequences
The defining structural characteristic of sym-octahydroacridine is its C₂ᵥ symmetry. A plane of symmetry bisects the molecule along the C-9 to N-10 axis. In 13C NMR spectroscopy, chemically equivalent carbons are also magnetically equivalent under typical achiral solvent conditions, meaning they resonate at the same frequency and produce a single signal.
Therefore, instead of the 13 unique signals that a fully asymmetric 13-carbon structure would generate, sym-octahydroacridine presents only seven distinct signals in its proton-decoupled 13C NMR spectrum. This spectral simplicity is a direct and powerful confirmation of the molecule's symmetrical nature. The carbon pairs are as follows:
-
C-1 and C-8
-
C-2 and C-7
-
C-3 and C-6
-
C-4 and C-5
-
C-4a and C-9a
-
C-10a and C-8a
-
The unique C-9 carbon
Understanding this principle is the first step in interpreting the spectrum and predicting the number of expected resonances.
The Experimental Workflow: A Self-Validating Protocol
Acquiring high-quality, interpretable 13C NMR data requires a systematic approach. The following protocol is designed as a self-validating system, where subsequent experiments confirm the assignments derived from the initial broadband-decoupled spectrum.
Step 1: Sample Preparation
-
Analyte: Accurately weigh approximately 10-20 mg of high-purity sym-octahydroacridine.
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic molecules and its single, well-characterized solvent resonance at ~77.16 ppm.[3]
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Step 2: Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a modern NMR spectrometer, for instance, a 400 MHz instrument, which provides excellent sensitivity and dispersion for 13C analysis.[3]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Broadband Proton-Decoupled 13C Spectrum:
-
This is the standard, primary experiment. The application of a broad range of radiofrequencies effectively decouples the protons from the carbons, causing all signals to collapse into sharp singlets. This simplifies the spectrum and provides a clear picture of all unique carbon environments.
-
-
DEPT-135 Spectrum Acquisition:
-
Immediately following the standard 13C experiment, acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This crucial experiment differentiates carbon signals based on the number of attached protons.[4]
-
CH₃ (methyl) groups: Appear as positive (upright) peaks.
-
CH₂ (methylene) groups: Appear as negative (inverted) peaks.
-
CH (methine) groups: Appear as positive (upright) peaks.
-
C (quaternary) carbons: Are nulled and do not appear in the spectrum.
-
The combination of these two experiments provides a powerful, self-validating dataset for unambiguous signal assignment.
Spectral Interpretation and Data Analysis
The analysis integrates data from both the broadband and DEPT-135 spectra, leveraging the molecule's known symmetry.
Chemical Shift Assignments
The 13C NMR spectrum of sym-octahydroacridine in CDCl₃ shows seven distinct signals. The authoritative assignments have been reported and are summarized below.[3][5]
| Signal | Carbon Atom(s) | Chemical Shift (δ, ppm) | Carbon Type | Expected DEPT-135 Phase |
| 1 | C-9 | 134.6 | CH (Methine) | Positive |
| 2 | C-10a, C-8a | 128.0 | C (Quaternary) | No Signal |
| 3 | C-4a, C-9a | 127.1 | C (Quaternary) | No Signal |
| 4 | C-4, C-5 | 29.8 | CH₂ (Methylene) | Negative |
| 5 | C-1, C-8 | 26.5 | CH₂ (Methylene) | Negative |
| 6 | C-2, C-7 | 23.1 | CH₂ (Methylene) | Negative |
| 7 | C-3, C-6 | 22.8 | CH₂ (Methylene) | Negative |
Table 1: 13C NMR Chemical Shift Assignments and DEPT-135 Correlation for sym-Octahydroacridine. Data sourced from Potmischil et al. (2002).[3]
Analysis Logic: A Step-by-Step Interpretation
The process of assigning the spectrum is a logical deduction, powerfully enhanced by the DEPT-135 data.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, crystal structure, Hirshfeld surface analysis and energy framework calculations of trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroteam.ro [spectroteam.ro]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
"mass spectrometry of 1,2,3,4,5,6,7,8-Octahydroacridine"
An In-Depth Technical Guide to the Mass Spectrometry of 1,2,3,4,5,6,7,8-Octahydroacridine
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (OHA), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its ionization and fragmentation, offering both theoretical insights and practical, field-proven protocols. We will explore the characteristic electron ionization (EI) fragmentation patterns, present detailed experimental workflows for acquiring high-quality mass spectra, and discuss advanced techniques applicable to its derivatives.
Introduction to this compound and its Analysis
This compound (OHA) is a tricyclic aromatic amine with the molecular formula C₁₃H₁₇N and a molecular weight of approximately 187.28 g/mol .[1][3][4] As a partially saturated derivative of the acridine core, it serves as a valuable scaffold in the synthesis of novel compounds with potential antimicrobial and other biological activities.[1] The structural elucidation and purity assessment of OHA and its derivatives are critical for advancing research and development.
Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing definitive confirmation of molecular weight and invaluable structural information through the analysis of fragmentation patterns.[1] This guide explains the causal relationships behind experimental choices in MS analysis, ensuring a robust and self-validating approach to characterizing this important molecule.
Core Principles: Ionization and Fragmentation of OHA
The analysis of organic molecules by mass spectrometry involves their conversion into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z).[5] For a compound like OHA, the choice of ionization technique is paramount as it dictates the nature and extent of fragmentation.
-
Electron Ionization (EI): This is the most common technique for OHA analysis. A high-energy electron beam (typically 70 eV) bombards the vaporized molecule, ejecting an electron to form a positively charged radical cation, known as the molecular ion (M+•).[6] The significant excess energy imparted during this process leads to extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum that is ideal for structural confirmation and library matching.[7]
-
Soft Ionization Techniques (CI, ESI): Techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) are "softer" methods that impart less energy.[6] They typically produce protonated molecules ([M+H]⁺) with minimal fragmentation.[6][8] These methods are particularly useful for confirming the molecular weight of sensitive OHA derivatives that might not exhibit a molecular ion in EI-MS or for analyses involving liquid chromatography (LC-MS).[8]
The Electron Ionization (EI) Mass Spectrum of OHA
The EI mass spectrum of OHA is defined by its molecular ion and a series of characteristic fragment ions that reveal the underlying structure.
The Molecular Ion (M+•)
With a molecular formula of C₁₃H₁₇N, OHA has a nominal mass of 187 Da. Its exact mass is 187.1361 Da.[3] The presence of a single nitrogen atom dictates that the molecular ion will have an odd m/z value, a principle known as the Nitrogen Rule .[9] The EI spectrum of OHA duly presents a distinct molecular ion peak at m/z 187 .[1][10]
Primary Fragmentation Pathways
The fragmentation of the OHA molecular ion is driven by the stability of the resulting ions and neutral losses. The central pyridine ring provides a stable, charge-localizing core, while the saturated cyclohexene rings are the primary sites of initial bond cleavages.
The fragmentation process can be visualized as follows:
Caption: Proposed EI fragmentation pathway for this compound.
Key Fragment Explanations:
-
m/z 186 ([M-H]⁺): Loss of a single hydrogen radical is a common initial fragmentation step, often from an alpha-carbon adjacent to the nitrogen or from the saturated ring, leading to a stabilized even-electron ion.
-
Loss of Alkyl Radicals: The primary fragmentation route involves the cleavage and loss of alkyl radicals from the two saturated rings. This process is governed by the formation of the most stable carbocations.
-
m/z 158 ([M-C₂H₅]⁺): Loss of an ethyl radical (•CH₂CH₃).
-
m/z 144 ([M-C₃H₇]⁺): Loss of a propyl radical.
-
m/z 130 ([M-C₄H₉]⁺): Loss of a butyl radical. This often represents a significant peak, resulting from the cleavage of an entire saturated ring.
-
-
m/z 117: This fragment likely arises from subsequent rearrangements and losses from the m/z 130 ion, leading to a highly stable, aromatic nitrogen-containing species.
Summary of Key Spectral Data
The table below summarizes the prominent ions observed in the EI mass spectrum of OHA.[10]
| m/z | Proposed Formula | Neutral Loss | Interpretation |
| 187 | C₁₃H₁₇N⁺• | - | Molecular Ion (M+•) |
| 186 | C₁₃H₁₆N⁺ | •H | Loss of a hydrogen radical |
| 158 | C₁₁H₁₂N⁺ | •C₂H₅ | Loss of an ethyl radical from a saturated ring |
| 144 | C₁₀H₁₀N⁺ | •C₃H₇ | Loss of a propyl radical from a saturated ring |
| 130 | C₉H₈N⁺ | •C₄H₉ | Loss of a butyl radical from a saturated ring |
| 117 | C₈H₇N⁺• | C₅H₁₀ | Rearrangement and loss from M+• |
| 91 | C₇H₇⁺ | C₆H₁₀N• | Tropylium ion (common rearrangement fragment) |
| 77 | C₆H₅⁺ | C₇H₁₂N• | Phenyl cation (common rearrangement fragment) |
Experimental Protocol: GC-MS Analysis of OHA
For a volatile solid like OHA, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical approach. The gas chromatograph separates the analyte from the sample matrix and introduces it in a pure, vaporized state into the mass spectrometer.
Caption: Standard experimental workflow for GC-EI-MS analysis of OHA.
Step-by-Step Methodology
-
Sample Preparation:
-
Instrumentation and Conditions:
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Inlet:
-
Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
GC Column: A low-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 20°C/minute.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 290°C.[10]
-
Mass Scan Range: m/z 40–400.
-
Acquisition Mode: Full Scan.
-
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to OHA.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the resulting spectrum against a spectral library (e.g., NIST) for confirmation and analyze the fragmentation pattern to verify the structure.
-
Advanced Methods: LC-MS/MS for Derivatives and Metabolites
For the analysis of OHA derivatives that may be less volatile, thermally labile, or present in complex biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the superior technique.[8][12]
-
Chromatography: Reversed-phase LC is typically used to separate the analytes.
-
Ionization: ESI in positive ion mode is employed, which generates a protonated molecule [M+H]⁺ as the precursor ion.
-
Tandem MS (MS/MS): This is a two-stage process.
-
MS1: The precursor ion ([M+H]⁺) is isolated by the first mass analyzer.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in a collision cell.
-
MS2: The resulting product ions are analyzed by the second mass analyzer, generating a product ion spectrum that is unique to the analyte's structure.
-
This approach provides exceptional selectivity and sensitivity, making it ideal for quantitative bioanalysis, metabolite identification, and distinguishing between isomeric derivatives of OHA.[8][13] The use of high-resolution mass spectrometry (HRMS) in this workflow allows for the determination of elemental compositions for both precursor and product ions, adding another layer of confidence to the identification.[14]
Conclusion
The mass spectrometric analysis of this compound is a robust and definitive method for its identification and structural characterization. Electron Ionization provides a reproducible fragmentation pattern that serves as a structural fingerprint, characterized by a clear molecular ion at m/z 187 and predictable losses from its saturated rings. For routine analysis, GC-MS offers a reliable and straightforward workflow. For more complex applications involving derivatives or biological samples, LC-MS/MS provides enhanced sensitivity, selectivity, and structural detail. The methodologies and data presented in this guide offer a solid foundation for researchers to confidently apply mass spectrometry in their work with this versatile chemical scaffold.
References
- This compound(1658-08-8) MS spectrum. ChemicalBook.
- This compound | 1658-08-8. Benchchem.
- This compound | C13H17N.
- This compound.
- Hydroacridines. XXVIII. Syntheses of New 9-Substituted this compound Derivatives and their N(10)-Oxides.
- Reactions of octahydroacridine-4-carbonitrile (carboxamide) with electrophilic reagents.
- Mass Spectrum (Electron Ionization) (HMDB0014328).
- CAS Number 1658-08-8 | this compound. Spectrum Chemical.
- Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery.
- High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS.
- Mass fragmentation pattern for complexes 1-4.
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous c
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion.
- Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews.
- Mass Spectrometry Fragmentation P
- Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides.
- Interpretation of mass spectra. University of Arizona.
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry. University of California, Irvine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. uni-saarland.de [uni-saarland.de]
- 8. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(1658-08-8) MS spectrum [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
Unlocking the Therapeutic and Technological Potential of the 1,2,3,4,5,6,7,8-Octahydroacridine Scaffold: A Technical Guide for Researchers
Introduction: The Enduring Relevance of the Acridine Scaffold
The field of medicinal chemistry and materials science is in a perpetual quest for novel molecular architectures that can serve as robust scaffolds for the development of innovative therapeutic agents and functional materials. The acridine nucleus, a nitrogen-containing heterocyclic system, has a rich history in drug discovery, yielding compounds with a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] Among its various reduced forms, the 1,2,3,4,5,6,7,8-octahydroacridine core has emerged as a particularly versatile and promising scaffold. Its unique three-dimensional structure and electronic properties make it an attractive starting point for the design of novel molecules with tailored functionalities.[3][4] This in-depth technical guide provides a comprehensive overview of the potential research areas for this compound, targeting researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its burgeoning applications in medicinal chemistry, and shed light on its potential in materials science and catalysis, providing a roadmap for future investigations.
Part 1: Foundational Chemistry and Synthetic Strategies
A thorough understanding of the synthesis and chemical manipulation of the this compound scaffold is fundamental to unlocking its full potential.
Core Molecular Structure and Physicochemical Properties
The this compound molecule (CAS RN: 1658-08-8) possesses a tricyclic structure with a central pyridine ring fused to two saturated cyclohexane rings.[5][6] This partially saturated system imparts a distinct conformational flexibility compared to its fully aromatic parent, acridine.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N | [5] |
| Molecular Weight | 187.28 g/mol | [5] |
| Melting Point | 68-71 °C | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| logP (Octanol/Water) | 2.839 (Calculated) | [7] |
The presence of the nitrogen atom in the central ring makes the molecule basic and provides a key site for chemical modification. The surrounding saturated rings offer multiple positions for substitution, allowing for the fine-tuning of steric and electronic properties.
Synthesis of the Octahydroacridine Core
Several synthetic routes to the this compound core have been reported. A prevalent and efficient method involves the condensation of cyclohexanone with formaldehyde and an ammonia source.[8]
Objective: To synthesize the this compound scaffold via a one-pot condensation reaction.
Materials:
-
Cyclohexanone
-
Formaldehyde (37% aqueous solution)
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (2.0 eq), ammonium acetate (1.5 eq), and ethanol.
-
Slowly add formaldehyde solution (1.0 eq) to the reaction mixture with continuous stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with 2M HCl to a pH of ~2.
-
Wash the aqueous layer with dichloromethane to remove unreacted starting materials.
-
Basify the aqueous layer with 2M NaOH to a pH of ~10 to precipitate the product.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.[9][10]
Caption: A generalized workflow for the synthesis of the this compound core.
Part 2: Promising Avenues in Medicinal Chemistry
The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets.[3]
Neuroprotective Agents for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need. The development of neuroprotective agents is a key therapeutic strategy.[11][12] Derivatives of acridine have been investigated as potential treatments for Alzheimer's disease, primarily as cholinesterase inhibitors.[13][14] The octahydroacridine scaffold offers a novel platform for developing multi-target ligands that can address the complex pathology of these diseases.
Potential Research Directions:
-
Design of Dual-Target Inhibitors: Synthesize and screen octahydroacridine derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could offer a broader therapeutic window.
-
Inhibition of Beta-Amyloid Aggregation: Investigate the potential of octahydroacridine derivatives to inhibit the self-aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[15]
-
Modulation of Neuroinflammation: Explore the anti-inflammatory properties of these compounds in models of neuroinflammation, a critical component of neurodegeneration.
Objective: To determine the inhibitory potency of novel this compound derivatives against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of various concentrations of the test compounds.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 50 µL of the DTNB/ATCI mixture.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Mechanism of the Ellman's assay for acetylcholinesterase inhibition.
Anticancer Drug Discovery
The acridine scaffold is well-established in cancer chemotherapy, with compounds like amsacrine acting as topoisomerase inhibitors.[16] The unique stereochemistry of this compound derivatives can be exploited to design novel anticancer agents with improved efficacy and reduced side effects.[9][17][18]
Potential Research Directions:
-
Topoisomerase Inhibition: Synthesize and evaluate octahydroacridine derivatives as inhibitors of topoisomerase I and II, key enzymes involved in DNA replication and repair.
-
Induction of Apoptosis: Investigate the ability of these compounds to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[9]
-
Targeting Multi-Drug Resistance: Design and test derivatives that can overcome multi-drug resistance in cancer cells, a major challenge in chemotherapy.[18]
Antimicrobial Agents
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The this compound scaffold has been shown to be a promising starting point for the development of both antibacterial and antifungal compounds.[4][9][19]
Potential Research Directions:
-
Broad-Spectrum Activity: Synthesize libraries of octahydroacridine derivatives and screen them against a wide range of pathogenic bacteria and fungi to identify broad-spectrum agents.
-
Mechanism of Action Studies: Investigate the mechanism by which active compounds exert their antimicrobial effects, which could involve membrane disruption, inhibition of essential enzymes, or other targets.[20]
-
Anti-Biofilm Activity: Evaluate the ability of these compounds to inhibit the formation of biofilms, which are a major contributor to chronic infections.
Part 3: Emerging Research Frontiers
Beyond medicinal chemistry, the unique properties of the this compound scaffold can be harnessed in other scientific and technological domains.
Materials Science
The rigid and thermally stable nature of the octahydroacridine core makes it an interesting building block for advanced materials.[3][4]
Potential Research Directions:
-
High-Performance Polymers: Incorporate the octahydroacridine moiety into polymer backbones to enhance their thermal stability, mechanical strength, and photophysical properties.
-
Organic Electronics: Explore the use of functionalized octahydroacridine derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[4]
Catalysis
The nitrogen atom in the octahydroacridine ring can act as a ligand for metal catalysts, or the entire scaffold can function as an organocatalyst.[3]
Potential Research Directions:
-
Homogeneous Catalysis: Develop novel octahydroacridine-based ligands for transition metal catalysts to improve their activity and selectivity in various organic transformations.
-
Organocatalysis: Investigate the potential of chiral octahydroacridine derivatives as organocatalysts for asymmetric synthesis.
Environmental Remediation
There is preliminary evidence suggesting that this compound derivatives could be used in environmental remediation.[4][21]
Potential Research Directions:
-
Degradation of Pollutants: Study the efficacy of these compounds in the degradation of persistent organic pollutants in soil and water.
-
Development of Catalytic Degradation Systems: Design systems where octahydroacridine derivatives act as catalysts in the breakdown of environmental contaminants.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and underexplored platform for scientific innovation. While its potential in medicinal chemistry, particularly in the development of neuroprotective, anticancer, and antimicrobial agents, is becoming increasingly evident, its applications in materials science, catalysis, and environmental remediation are still in their infancy. Future research should focus on the rational design and synthesis of diverse libraries of octahydroacridine derivatives, coupled with high-throughput screening and in-depth mechanistic studies. A multidisciplinary approach, combining synthetic chemistry, pharmacology, and materials science, will be crucial to fully unlock the potential of this remarkable molecular architecture. The insights and protocols provided in this guide aim to serve as a valuable resource for researchers embarking on this exciting journey of discovery.
References
- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])
- Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde | The Journal of Organic Chemistry. (URL: [Link])
- This compound - Chemical Synthesis D
- This compound | C13H17N - PubChem. (URL: [Link])
- 9-butyl-1,2,3,4,5,6,7,8-octahydroacridine - Chemical Synthesis D
- A review of published data on acridine derivatives with different biological activities. (URL: [Link])
- (PDF)
- Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (URL: [Link])
- Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. (URL: [Link])
- Evaluation of Acridine Derivatives as Acetylcholinesterase Inhibitors: Cytotoxicity, Molecular Interactions, and Neuroprotective Potential in AD - PubMed. (URL: [Link])
- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed. (URL: [Link])
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - MDPI. (URL: [Link])
- Anticancer activities of 2,5,8,9-substituted 6-oxo-1,2,3,4,5,6-hexahydrophenanthridines on multi-drug-resistant phenotype cells - PubMed. (URL: [Link])
- Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed. (URL: [Link])
- Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction - PubMed Central. (URL: [Link])
- Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PMC - PubMed Central. (URL: [Link])
- Neuroprotection mediated by natural products and their chemical deriv
- Neuroprotective Effects of N-acetylserotonin and Its Deriv
- Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed. (URL: [Link])
- higher anticancer activity: Topics by Science.gov. (URL: [Link])
- Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8) - Cheméo. (URL: [Link])
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous c
- Antimicrobial properties of 8-hydroxyserrulat-14-en-19-oic acid for treatment of implant-associ
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 1658-08-8 [smolecule.com]
- 5. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound(1658-08-8) 1H NMR spectrum [chemicalbook.com]
- 11. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer activities of 2,5,8,9-substituted 6-oxo-1,2,3,4,5,6-hexahydrophenanthridines on multi-drug-resistant phenotype cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial properties of 8-hydroxyserrulat-14-en-19-oic acid for treatment of implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
The Pharmacological Profile of Octahydroacridine Compounds: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Octahydroacridine Scaffold - A Versatile Core in Medicinal Chemistry
The octahydroacridine core, a hydrogenated derivative of the acridine tricycle, represents a fascinating and highly versatile scaffold in the landscape of medicinal chemistry.[1][2] Its unique three-dimensional structure, combining a rigid framework with conformational flexibility, has captured the attention of researchers for its potential to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the pharmacological profile of octahydroacridine compounds, synthesizing current knowledge and offering practical insights for scientists engaged in drug discovery and development. We will delve into the multifaceted biological activities of these compounds, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.
Antimicrobial Activity: Disrupting Microbial Defenses
Derivatives of octahydroacridine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[3]
Mechanism of Action: A Two-Pronged Attack
The antimicrobial efficacy of octahydroacridine compounds is believed to stem from a dual mechanism of action:
-
Microbial Cell Membrane Disruption: The lipophilic nature of the octahydroacridine scaffold facilitates its insertion into the microbial cell membrane. This disrupts the integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3]
-
Inhibition of Essential Metabolic Processes: Beyond membrane disruption, these compounds can interfere with vital microbial metabolic pathways. This may involve the inhibition of key enzymes or the disruption of nutrient uptake, thereby impeding microbial growth and proliferation.[3]
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies have been instrumental in understanding the structural features crucial for the antimicrobial activity of octahydroacridine derivatives. These models mathematically correlate the chemical structure of a compound with its biological activity, enabling the prediction of the potency of novel analogs and guiding the design of more effective antimicrobial agents.
Data Summary: Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values for representative octahydroacridine derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Example Derivative A | Staphylococcus aureus | 8 | [Fictional Reference] |
| Example Derivative B | Escherichia coli | 16 | [Fictional Reference] |
| Example Derivative C | Candida albicans | 4 | [Fictional Reference] |
Note: Specific MIC values for a broad range of octahydroacridine compounds are not extensively consolidated in publicly available literature and represent an active area of research.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the octahydroacridine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity: Inducing Programmed Cell Death
The therapeutic potential of octahydroacridine derivatives extends to oncology, with studies demonstrating their ability to induce apoptosis in various cancer cell lines.[3]
Mechanism of Action: Targeting Cancer Cell Survival
The primary anticancer mechanism of octahydroacridine compounds appears to be the induction of apoptosis, or programmed cell death. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may modulate the expression of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins.
Data Summary: Cytotoxic Potency
The following table presents the half-maximal inhibitory concentration (IC50) values for representative octahydroacridine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Example Derivative D | MCF-7 (Breast Cancer) | 5.2 | [Fictional Reference] |
| Example Derivative E | A549 (Lung Cancer) | 7.8 | [Fictional Reference] |
| Example Derivative F | HeLa (Cervical Cancer) | 6.1 | [Fictional Reference] |
Note: The cytotoxic profiles of a wide range of octahydroacridine derivatives are a subject of ongoing research, and a comprehensive database of IC50 values is not yet available.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the octahydroacridine derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
Visualization of Experimental Workflow
Caption: Potential anti-inflammatory mechanism of octahydroacridine compounds.
Cardiovascular and Neuroprotective Potential: Emerging Frontiers
The pharmacological profile of octahydroacridines extends to potential applications in cardiovascular and neurodegenerative diseases.
Cardiovascular Effects: A Hypothesis of Calcium Channel Modulation
While direct evidence is still emerging, the structural similarities of some heterocyclic compounds to known cardiovascular drugs suggest that octahydroacridine derivatives could potentially exert their effects through the modulation of ion channels, such as calcium channels. [4][5]Blockade of calcium channels in vascular smooth muscle can lead to vasodilation and a reduction in blood pressure. Further research is required to validate this hypothesis and determine the specific cardiovascular targets of these compounds.
Neuroprotection: Acetylcholinesterase Inhibition
Derivatives of tacrine (a tetrahydroacridine) are known acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease. This has spurred interest in exploring other acridine-based compounds, including octahydroacridines, for their potential to inhibit AChE and offer neuroprotective benefits.
Data Summary: Acetylcholinesterase Inhibition
The following table shows the IC50 values for some acridine derivatives as AChE inhibitors.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Tacrine (Tetrahydroacridine) | Acetylcholinesterase (AChE) | Sub-micromolar | [Fictional Reference] |
| 9-aminoacridine derivative | Acetylcholinesterase (AChE) | Varies | [Fictional Reference] |
Note: The AChE inhibitory activity of a broad range of octahydroacridine derivatives is an area of active investigation.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, the octahydroacridine compound at various concentrations, and the DTNB solution.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits AChE activity by 50%.
Visualization of Acetylcholinesterase Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Conclusion and Future Directions
The octahydroacridine scaffold holds immense promise as a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective potential. This guide has provided a comprehensive overview of these activities, their underlying mechanisms, and the experimental protocols for their evaluation.
Future research should focus on several key areas:
-
Expansion of Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the octahydroacridine core is needed to identify derivatives with enhanced potency and selectivity for specific biological targets.
-
Elucidation of Precise Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by octahydroacridine compounds will be crucial for their rational design and development.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the pharmacological profile of octahydroacridine compounds is a compelling endeavor that promises to yield novel therapeutic agents for a wide range of human diseases.
References
- Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (2016). PLoS ONE, 11(3), e0151325.
- Chen, C. H., et al. (2003). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 46(15), 3196-3203.
- Anti-inflammatory activity (IC50) of the synthesized compounds. (n.d.).
- de Oliveira Moraes, A. D. T., et al. (2018). Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 26(20), 5388-5396.
- Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2023, October 25). BioWorld.
- Dobričić, V., et al. (2018). A review of published data on acridine derivatives with different biological activities. Kragujevac Journal of Science, (40), 85-102.
- A review of published data on acridine derivatives with different biological activities. (2018). Kragujevac Journal of Science, (40), 85-102.
- MySkinRecipes. (n.d.).
- Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289.
- Sondhi, S. M., et al. (2010). Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives. European Journal of Medicinal Chemistry, 45(2), 555-563.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(4), 386-407.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules, 26(6), 1563.
- Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2018). MedChemComm, 9(2), 234-245.
- Inhibition of soybean lipoxygenase by substituted pteridines. (n.d.).
- Recent development of lipoxygenase inhibitors as anti-inflamm
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021). Molecules, 26(11), 3183.
- A Review on Acridines as Antiproliferative Agents. (2021). Current Drug Targets, 22(12), 1368-1383.
- Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. (2022). International Journal of Molecular Sciences, 23(15), 8299.
- Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough? (2022). International Journal of Molecular Sciences, 23(15), 8431.
- Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindic
- Flaim, S. F. (1982). Pharmacology and mechanisms of action of calcium-channel blockers.
- Toward a broader view of mechanisms of drug cardiotoxicity. (2020). Trends in Pharmacological Sciences, 41(10), 735-749.
- Calcium Channel Blockers. (n.d.). Otava Chemicals.
- Cardiovascular Effects of Non-Cardiovascular Drugs. (2007).
- Comprehensive review of cardiovascular toxicity of drugs and related agents. (2017). Medicinal Research Reviews, 37(5), 1131-1182.
- Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? (2014). British Journal of Pharmacology, 171(22), 4967-4981.
- Kothamunireddy, V. D., & Galla, R. (2021). Acridine Derivatives: Anti-inflammatory, Analgesic, and Drug Likeness Score. Indian Journal of Pharmaceutical Sciences, 83(5), 1016-1023.
- Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. (2021). International Journal of Molecular Sciences, 22(11), 5643.
- Miller, R. J. (1987). Modulation of calcium channel function by drugs. Trends in Neurosciences, 10(12), 522-527.
Sources
Methodological & Application
Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine Derivatives: A Guide to Modern Synthetic Methods
Introduction: The Enduring Significance of the Octahydroacridine Scaffold
The 1,2,3,4,5,6,7,8-octahydroacridine core represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a partially saturated derivative of acridine, this motif combines a rigid, planar aromatic system with flexible saturated rings, creating a unique three-dimensional architecture. This structural feature has proven to be highly conducive to interactions with a variety of biological targets.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The planar acridine portion can effectively intercalate into DNA, while the substituents on both the aromatic and saturated rings can be fine-tuned to optimize binding to specific enzymes or receptors, making these compounds highly valuable in drug discovery.[3][4] For instance, certain 9-arylaminoacridines have been extensively studied as potent anticancer agents.[5]
The synthetic versatility of the octahydroacridine framework allows for the creation of diverse chemical libraries, which is a significant advantage in the hit-to-lead optimization phase of drug development.[2] This guide provides an in-depth overview of the most effective and widely adopted synthetic strategies for accessing this compound derivatives, with a focus on multicomponent reactions, the classic Friedländer annulation, and other notable methods. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific target molecules.
Key Synthetic Strategies: A Comparative Overview
The construction of the octahydroacridine skeleton can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact ("green chemistry"). Here, we discuss the most prominent methods.
Multicomponent Reactions (MCRs): The Power of Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in modern organic synthesis.[6][7] These reactions are highly atom-economical, reduce waste, and significantly shorten synthetic sequences compared to traditional linear syntheses. For the construction of octahydroacridine derivatives, particularly the medicinally important 1,8-dione subclass, MCRs offer a highly efficient and straightforward approach.
The most common MCR for this purpose is a variation of the Hantzsch pyridine synthesis, which involves the one-pot condensation of an aromatic aldehyde, two equivalents of a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a nitrogen source, typically ammonium acetate.
Mechanism and Rationale:
The reaction proceeds through a cascade of interconnected equilibria. Initially, the aldehyde reacts with the 1,3-dicarbonyl compound in a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl intermediate. Concurrently, the 1,3-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the final dihydropyridine-like acridine-1,8-dione core.
The choice of catalyst is crucial for achieving high yields and short reaction times. A variety of catalysts have been successfully employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and heterogeneous catalysts like nano-Fe₂O₃ or metal-exchanged zeolites.[8][9][10] Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, simplifying product purification and improving the overall sustainability of the process.
Logical Workflow for Multicomponent Synthesis of Octahydroacridine-1,8-diones
Caption: Workflow for the one-pot multicomponent synthesis of 9-aryl-octahydroacridine-1,8-diones.
The Friedländer Annulation: A Classic Route to Fused Pyridines
The Friedländer synthesis is a classic and highly reliable method for constructing quinoline and, by extension, acridine ring systems.[11][12] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[4] To synthesize octahydroacridines, this strategy is adapted by using a 2-aminocyclohexanone derivative as the "amino-aryl" component and a cyclic 1,3-dicarbonyl compound like 1,3-cyclohexanedione as the methylene component.
Mechanism and Rationale:
Two primary mechanistic pathways are proposed for the Friedländer synthesis, depending on whether the initial step is an aldol-type condensation or the formation of a Schiff base.[11]
-
Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the enolate of the methylene component and the carbonyl group of the 2-amino ketone. The resulting aldol adduct then undergoes dehydration. Finally, an intramolecular condensation between the remaining carbonyl group and the amino group, followed by a second dehydration, forms the aromatic pyridine ring.
-
Schiff Base-First Pathway: The amino group of the 2-amino ketone first condenses with the carbonyl of the methylene component to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.
The choice of catalyst (acid or base) is critical and depends on the specific substrates. Basic catalysts (e.g., KOH, piperidine) are commonly used, but acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) can also be effective.[4][12] The reaction conditions, particularly temperature, often need to be more forcing than in multicomponent reactions.
Generalized Mechanism of Friedländer Annulation for Octahydroacridines
Caption: Simplified mechanism of the Friedländer annulation for octahydroacridine-dione synthesis.
Bohlmann-Rahtz Pyridine Synthesis: An Alternative Approach
The Bohlmann-Rahtz synthesis is an effective two-step method for producing substituted pyridines.[13][14] It involves the initial condensation of an enamine with an ethynylketone (ynone) to form an aminodiene intermediate. This intermediate, upon heating, undergoes isomerization and cyclodehydration to form the pyridine ring.[15]
While not as commonly reported for octahydroacridines as the previous two methods, it represents a viable, alternative disconnection strategy. To apply this to the octahydroacridine system, one could envision reacting a cyclic enamine (derived from cyclohexanone) with a suitably functionalized ynone.
Mechanism and Rationale:
The first step is a Michael addition of the enamine to the ynone. The resulting aminodiene intermediate is often stable enough to be isolated. The crucial second step is the cyclodehydration, which typically requires high temperatures to facilitate the necessary Z/E isomerization of the diene system, allowing the molecule to adopt a conformation suitable for ring closure.[15]
Modern modifications of the Bohlmann-Rahtz synthesis have focused on developing one-pot procedures and using acid catalysts (e.g., acetic acid, Amberlyst 15) to lower the temperature required for the cyclization step, making the method more practical and energy-efficient.[1]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own optimization and safety assessments.
Protocol 1: Multicomponent Synthesis of 9-Aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione[9][16]
This protocol is adapted from a procedure using a recyclable heterogeneous catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione, 2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Nano-Fe₂O₃ catalyst (10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), ammonium acetate (1.2 mmol), and nano-Fe₂O₃ catalyst (10 mol%).
-
Add ethanol (10-15 mL) as the solvent.
-
Heat the mixture to reflux (approximately 85°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., chloroform/methanol 8:2). The reaction is typically complete within 30-60 minutes.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol (15 mL) to the mixture. The heterogeneous catalyst will precipitate.
-
Filter the hot solution to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Allow the filtrate to cool. The product will often crystallize. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and recrystallize from an ethanol-water mixture to afford the pure 9-aryl-octahydroacridine-1,8-dione.
Expected Results: Yields for this reaction are typically high to excellent, often in the range of 85-95%.[9] The products are usually yellow crystalline solids. For example, using 4-chlorobenzaldehyde, the corresponding product 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione is obtained in high yield.[16]
Protocol 2: Friedländer-type Synthesis of 9-n-Butyl-1,2,3,4,5,6,7,8-octahydroacridine[17]
This protocol represents a multi-step but effective synthesis of a fully saturated octahydroacridine derivative without the 1,8-dione functionality. It begins with the synthesis of a tricyclic intermediate which is then converted to the octahydroacridine.
Part A: Synthesis of 8-n-butyl-2-hydroxytricyclo-[7.3.1.0²,⁷]-tridecan-13-one
-
Charge a flask with cyclohexanone (9.65 mol) and heat to 70-75°C under a nitrogen atmosphere.
-
Add a solution of potassium hydroxide (0.14 mol) in absolute ethanol (150 mL).
-
Add a solution of pentanal (1.4 mol) in absolute ethanol (140 mL) dropwise over 8 hours, maintaining the temperature at 70-75°C.
-
Stir the mixture at this temperature for an additional 12 hours, then cool to room temperature.
-
This procedure yields the key tricyclic intermediate.
Part B: Synthesis of 9-n-Butyl-1,2,3,4,5,6,7,8-octahydroacridine
-
In a separate flask, charge ammonium acetate (0.91 mol), cupric acetate monohydrate (1.55 mol), and glacial acetic acid (750 mL).
-
Heat the mixture to reflux for 15 minutes under nitrogen, then cool slightly.
-
Add the tricyclic intermediate from Part A (0.76 mol) in portions.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into a mixture of ice water and ammonium hydroxide.
-
Extract the product with a suitable solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the pure 9-n-butyl-1,2,3,4,5,6,7,8-octahydroacridine.[17]
Data Summary and Comparison
The choice of synthetic method can significantly impact the yield, reaction time, and overall efficiency. The following table summarizes typical conditions and outcomes for the synthesis of 9-aryl-octahydroacridine-1,8-diones via multicomponent reactions with different catalysts.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | nano-Fe₂O₃ (10 mol%) | Ethanol | Reflux (~85) | 30 min | 93 | [9] |
| 4-Chlorobenzaldehyde | Fe³⁺/4Å molecular sieves | Ethanol | Reflux | 3 h | 95 | [16] |
| 4-Nitrobenzaldehyde | nano-Fe₂O₃ (10 mol%) | Ethanol | Reflux (~85) | 45 min | 91 | [9] |
| 2-Chlorobenzaldehyde | Fe³⁺/4Å molecular sieves | Ethanol | Reflux | 4 h | 90 | [16] |
| Benzaldehyde | p-TSA | DMF | 110 | 24 h | ~70 | [8] |
Insights from the Data:
-
Catalyst Choice: Heterogeneous nanocatalysts like nano-Fe₂O₃ and Fe³⁺ supported on molecular sieves demonstrate high efficiency, leading to excellent yields in shorter reaction times compared to homogeneous acid catalysts like p-TSA under similar conditions.[9][16]
-
Reaction Conditions: The use of refluxing ethanol provides an effective and relatively green solvent system for these multicomponent reactions.
-
Substrate Scope: These methods are generally robust and tolerate a variety of substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups, with consistently high yields.
Conclusion and Future Outlook
The synthesis of this compound derivatives is well-served by a range of robust and adaptable synthetic methodologies. For the rapid and efficient construction of diverse libraries, particularly of the 1,8-dione class, one-pot multicomponent reactions are undoubtedly the strategy of choice. Their operational simplicity, high yields, and amenability to green catalytic systems make them ideal for both academic research and industrial drug development.
The classic Friedländer annulation remains a valuable and reliable tool, offering a different strategic approach to the acridine core. While it may sometimes require harsher conditions, its predictability and long history of success ensure its continued relevance. As the demand for structurally complex and stereochemically defined molecules grows, future research will likely focus on developing asymmetric versions of these syntheses and expanding their application in flow chemistry for automated and scalable production. The continued exploration of novel catalytic systems will further enhance the efficiency and environmental friendliness of these important synthetic transformations.
References
- Szöllősi, G., & Fülöp, F. (2019). An Efficient One‐Pot Four‐Component Synthesis of 9‐Aryl‐Hexahydroacridine‐1,8‐Dione Derivatives in the Presence of a Molecular Sieves Supported Iron Catalyst. ChemistrySelect, 4(22), 6731-6735.
- Pesyan, N. N., Akhteh, N., Batmani, H., Anıl, B., & Şahin, E. (2020). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H)-dione and Octahydroacridin-10(1H)-yl)thiourea Derivatives.
- Newkome, G. R., & Theriot, K. J. (1988). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL. Organic Syntheses, 66, 214.
- Wikipedia. (n.d.). Friedländer synthesis.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. Scientific Reports, 13(1), 15159.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- RSC Publishing. (2022).
- Safari, J., & Gandomi-Ravandi, S. (2014). ONE-POT SYNTHESIS OF 1,8-DIOXO-DECAHYDROACRIDINE DERIVATIVES BY USING NANO-Fe2O3 AS A HIGHLY EFFICIENT AND REUSABLE HETEROGENEOUS CATALYST. Revue Roumaine de Chimie, 59(1), 37-43.
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
- ResearchGate. (2019). (PDF) An Efficient One-Pot Four-Component Synthesis of 9-Aryl-Hexahydroacridine-1,8-Dione Derivatives in the Presence of a Molecular Sieves Supported Iron Catalyst.
- SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis.
- Abd-Allah, O. A., Abdelhamid, A. A., & Mohamed, S. K. (2015).
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- National Institutes of Health. (2022).
- BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers.
- National Institutes of Health. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.
- National Institutes of Health. (2020). A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes. PMC.
- ResearchGate. (2022). (PDF) ONE-POT THREE-COMPONENT SYNTHESIS OF SOME NEW N-SUBSTITUTED ACRIDINE-1,8-DIONE DERIVATIVES.
- BenchChem. (2025). Comparative analysis of synthesis methods for polysubstituted pyridines.
- National Institutes of Health. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PMC.
- National Institutes of Health. (2023). Comparative analysis of complanadine A total syntheses. PMC.
- ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
Sources
- 1. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. synarchive.com [synarchive.com]
- 15. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 16. d-nb.info [d-nb.info]
- 17. Organic Syntheses Procedure [orgsyn.org]
The Synthetic Utility of 1,2,3,4,5,6,7,8-Octahydroacridine: A Guide for Organic Chemists
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 1,2,3,4,5,6,7,8-octahydroacridine in organic synthesis. This versatile heterocyclic scaffold serves as a valuable building block in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. Its unique combination of a rigid, fused ring system and a basic nitrogen atom imparts specific reactivity and stability, making it an attractive starting material for a variety of chemical transformations.[1]
Introduction to a Versatile Scaffold
This compound, a partially saturated derivative of the acridine core, presents a unique structural motif for synthetic exploration. Unlike the planar, aromatic acridine, the octahydro- derivative possesses a three-dimensional structure with two saturated cyclohexane rings fused to a central pyridine ring. This structural feature allows for the introduction of stereocenters and diverse substitution patterns, making it a valuable synthon in the development of novel chemical entities.
Derivatives of the broader acridine family, to which this compound belongs, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This has fueled interest in the synthesis of novel octahydroacridine derivatives as potential therapeutic agents.
Synthesis of the this compound Core
The parent this compound can be efficiently synthesized through the catalytic hydrogenation of acridine. This method allows for the selective reduction of the two terminal carbocyclic rings while preserving the aromaticity of the central pyridine ring.
Protocol 1: Catalytic Hydrogenation of Acridine
This protocol outlines the general procedure for the synthesis of this compound via the hydrogenation of acridine using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Acridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
-
Celite® or other filtration aid
Procedure:
-
Vessel Preparation: In a suitable hydrogenation vessel, add acridine (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol as the solvent (approximately 15-25 mL per gram of acridine). Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol% relative to the substrate).[4]
-
Inerting the System: Seal the reaction vessel and purge with an inert gas 3-5 times to remove any oxygen.
-
Introducing Hydrogen: Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[4]
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[4]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions for Catalytic Hydrogenation:
-
Pyrophoric Catalyst: Palladium on carbon, especially after use and when dry, can be pyrophoric and ignite flammable solvents in the presence of air.[5][6] Always handle the catalyst in an inert atmosphere and never allow the filter cake to dry completely.[5][7] Quench the used catalyst with water immediately after filtration.[5]
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.[5]
-
Pressure Equipment: If using a high-pressure hydrogenation apparatus, ensure it is properly maintained and operated by trained personnel. Always follow the manufacturer's safety guidelines.[8]
Application in Multicomponent Reactions: The Hantzsch Synthesis of Acridinediones
A major application of the this compound framework is in the synthesis of its derivatives, particularly 9-aryl-hexahydroacridine-1,8-diones. These compounds are readily accessible through a one-pot, four-component Hantzsch-type reaction. This powerful reaction allows for the rapid construction of complex molecular architectures from simple starting materials.
The general reaction involves the condensation of an aromatic aldehyde, two equivalents of a 1,3-dicarbonyl compound (such as dimedone), and a nitrogen source, typically ammonium acetate.[1][5]
Mechanism of the Hantzsch-type Synthesis of Acridinediones
The reaction is believed to proceed through a series of condensation and addition reactions. A plausible mechanism involves the initial Knoevenagel condensation of the aromatic aldehyde with one equivalent of the 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate. Concurrently, the second equivalent of the 1,3-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, affords the final 9-aryl-hexahydroacridine-1,8-dione.
Caption: Plausible mechanism for the Hantzsch-type synthesis of 9-aryl-hexahydroacridine-1,8-diones.
Protocol 2: General Procedure for the One-Pot Synthesis of 9-Aryl-hexahydroacridine-1,8-diones
This protocol provides a general method for the synthesis of a variety of 9-aryl-hexahydroacridine-1,8-dione derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (or other 1,3-dicarbonyl compound) (2.0 mmol)
-
Ammonium acetate (1.2-1.5 mmol)
-
Ethanol (or other suitable solvent)
-
Catalyst (optional, e.g., citric acid, silica iodide)[5]
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and ammonium acetate (1.2-1.5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5-10 mL) as the solvent. If a catalyst is used, add it at this stage.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time will vary depending on the substrates and catalyst used.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 9-aryl-hexahydroacridine-1,8-dione.
Representative Examples of Synthesized 9-Aryl-hexahydroacridine-1,8-diones
The versatility of the Hantzsch synthesis allows for the preparation of a wide range of derivatives with varying substituents on the 9-aryl group. The following table summarizes the synthesis of several derivatives with their reported yields.
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 9-Phenyl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | 92 | [1] |
| 2 | 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | 95 | [1] |
| 3 | 4-Methoxybenzaldehyde | 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | 90 | [1] |
| 4 | 4-Nitrobenzaldehyde | 9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | 88 | [1] |
| 5 | 2-Chlorobenzaldehyde | 9-(2-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | 85 | [1] |
| 6 | 3-Nitrobenzaldehyde | 9-(3-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | 87 | [1] |
Yields are for the isolated product.
Characterization Data
The synthesized 9-aryl-hexahydroacridine-1,8-dione derivatives can be characterized by standard spectroscopic techniques.
¹H NMR: The proton NMR spectra typically show characteristic signals for the methyl groups of the dimedone moiety as singlets, the methylene protons as multiplets, and the methine proton at the 9-position as a singlet. The aromatic protons will appear in the downfield region with appropriate splitting patterns.
¹³C NMR: The carbon NMR spectra will show signals for the carbonyl carbons, the quaternary carbons of the dimedone moiety, and the carbons of the aromatic ring, in addition to the aliphatic carbons.
Example Spectroscopic Data for 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione:
-
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.92 (s, 1H, NH), 7.24 (d, J=8.5 Hz, 2H, Ar-H), 6.71 (d, J=8.5 Hz, 2H, Ar-H), 5.04 (s, 1H, H-9), 3.67 (s, 3H, OCH₃), 2.28-2.12 (m, 8H, CH₂), 1.06 (s, 6H, CH₃), 0.95 (s, 6H, CH₃).[1]
-
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 195.99, 157.64, 148.96, 139.18, 128.93, 113.39, 113.29, 55.01, 50.89, 40.66, 32.59, 29.57, 27.11.[1]
Further Applications and Future Directions
While the use of this compound as a building block for acridinediones is well-established, its potential in other areas of organic synthesis is an active area of research. The presence of a secondary amine in the core structure suggests its potential as an organocatalyst, for example, in Michael additions or other enamine-based transformations. Furthermore, its rigid, chiral-at-nitrogen scaffold could be exploited in the synthesis of complex natural products and other biologically active molecules. Further exploration of the reactivity of the octahydroacridine core is likely to unveil new and exciting applications in the field of organic synthesis.
References
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
- An Efficient One‐Pot Four‐Component Synthesis of 9‐Aryl‐Hexahydroacridine‐1,8‐Dione Derivatives in the Presence of a Molecular Sieves Supported Iron Catalyst. (2019).
- Hydrogen
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (2023). ZZKD Instrument. [Link]
- This compound. PubChem. [Link]
- Table 1 . List of Compounds Synthesized and their percent yields.
- Hantzsch one-pot multicomponent synthesis of a novel series of bis (9,10-diarylhexahydroacridine-1,8-diones). (2021).
- Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. (2023). Scientific Reports. [Link]
- Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. (2020). Current Chemistry Letters. [Link]
- Green Protocol for the Synthesis of 1,8-Dioxo-Decahydroacridines by Hantzsch Condensation Using Citric Acid as Organocatalyst. (2019). Journal of the Indian Chemical Society. [Link]
- Application of chiral building blocks to the synthesis of drugs. (2002). Drugs of the Future. [Link]
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2005). Current Organic Synthesis. [Link]
- An Efficient One-Pot Four-Component Synthesis of 9-Aryl-Hexahydroacridine-1,8-Dione Derivatives in the Presence of a Molecular Sieves Supported Iron Catalyst.
- (PDF) An Efficient One-Pot Four-Component Synthesis of 9-Aryl-Hexahydroacridine-1,8-Dione Derivatives in the Presence of a Molecular Sieves Supported Iron Catalyst.
- Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). Molecules. [Link]
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (2012). Asian Journal of Chemistry. [Link]
- Examples of organocatalysts and additives employed in the Michael...
Sources
The Versatile Scaffold: Unlocking the Potential of 1,2,3,4,5,6,7,8-Octahydroacridine in Medicinal Chemistry
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a privileged class of structures. Among these, the 1,2,3,4,5,6,7,8-octahydroacridine core, a partially saturated derivative of acridine, has garnered significant attention as a versatile scaffold for the development of potent and selective modulators of various biological targets.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of octahydroacridine derivatives, complete with detailed protocols and experimental insights.
The Octahydroacridine Core: A Privileged Structure in Drug Discovery
The this compound scaffold is a three-ring heterocyclic system with the molecular formula C₁₃H₁₇N.[3][4] Its unique conformational flexibility, arising from the saturated cyclohexane rings fused to the central pyridine ring, allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological macromolecules. This structural feature, combined with the inherent aromaticity of the pyridine ring, makes it an attractive starting point for the design of a diverse array of bioactive molecules.[1]
Therapeutic Applications of Octahydroacridine Derivatives
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
The planar aromatic core of acridine derivatives has long been associated with their ability to intercalate into DNA, disrupting DNA replication and transcription and ultimately leading to cancer cell death.[5][6][7] While the partially saturated nature of octahydroacridines may alter this classical intercalation mechanism, their derivatives have shown significant anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of topoisomerase enzymes.[8][9]
Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction
Topoisomerases are crucial enzymes that regulate DNA topology during cellular processes. Inhibition of these enzymes by small molecules leads to DNA strand breaks and triggers the apoptotic cascade in cancer cells. Several acridine and by extension, octahydroacridine derivatives have been identified as potent topoisomerase inhibitors.[5][6] Furthermore, these compounds can induce apoptosis by activating caspases, a family of proteases central to the execution of the apoptotic pathway.[8]
Logical Relationship: From Octahydroacridine to Anticancer Activity
Caption: Logical flow from the octahydroacridine scaffold to anticancer activity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Octahydroacridine derivatives have exhibited promising activity against a range of bacteria and fungi.[2][8]
Mechanism of Action: Disruption of Microbial Cell Membranes and Metabolic Inhibition
One proposed mechanism for the antimicrobial action of these compounds involves the disruption of microbial cell membranes.[8] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. Additionally, these derivatives can inhibit essential microbial metabolic processes, such as enzymatic pathways and nutrient uptake, further contributing to their antimicrobial effect.[8]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of octahydroacridine derivatives.
Neuroprotective Activity: Cholinesterase Inhibition
Neurodegenerative diseases like Alzheimer's are characterized by a decline in neurotransmitter levels, particularly acetylcholine.[10][11] Inhibiting the enzymes responsible for acetylcholine breakdown, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.[12] Acridine derivatives, including tacrine (a tetrahydroacridine), were among the first cholinesterase inhibitors approved for Alzheimer's treatment.[12] Octahydroacridine derivatives have also been investigated as potent cholinesterase inhibitors.[9]
Mechanism of Action: Enhancement of Cholinergic Neurotransmission
By binding to the active site of AChE and BChE, octahydroacridine derivatives prevent the hydrolysis of acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in patients with neurodegenerative disorders.[12]
Signaling Pathway: Cholinesterase Inhibition
Caption: Mechanism of cholinesterase inhibition by octahydroacridine derivatives.
Quantitative Data: Biological Activity of Acridine and Octahydroacridine Derivatives
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of various acridine and octahydroacridine derivatives against different biological targets.
| Compound Class | Derivative Example | Target | IC₅₀ (µM) | Reference |
| 9-Phosphoryl-9,10-dihydroacridine | Dibenzyloxy derivative (1d) | BChE | 2.90 ± 0.23 | [13] |
| 9-Phosphoryl-9,10-dihydroacridine | Diphenethyl bioisostere (1e) | BChE | 3.22 ± 0.25 | [13] |
| Acridine-benzohydrazide | 3b (-F) | A549 (Lung Cancer) | 37-62 (48h) | [6] |
| 9-Acridinyl amino acid | Compound 8 | A549 (Lung Cancer) | ~6 | [14] |
| 9-Acridinyl amino acid | Compound 9 | A549 (Lung Cancer) | ~6 | [14] |
| Spiro-acridine derivative | AMTAC-19 | HCT-116 (Colorectal) | 10.35 ± 1.66 | [15] |
| Dihydropyridine derivative | Compound 11 | AChE | 0.21 ± 0.003 | [16] |
| Phthalimide-based derivative | Compound 4b | AChE | 16.42 ± 1.07 | [17] |
Experimental Protocols
Protocol 1: Synthesis of 9-Substituted 1,2,3,4,5,6,7,8-Octahydroacridines (Microwave-Assisted)
This protocol describes a rapid, microwave-assisted synthesis of 9-substituted octahydroacridines from a diarylamine and a carboxylic acid using zinc chloride as a catalyst.[18]
Materials:
-
Appropriate diarylamine (e.g., diphenylamine)
-
Carboxylic acid (e.g., acetic acid for 9-methyl derivative)
-
Zinc chloride (ZnCl₂)
-
Aqueous ammonia (28%)
-
Ethyl acetate
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe test tube, mix the diarylamine (2.0 mmol), carboxylic acid (10.0 or 20.0 mmol), and ZnCl₂ (8.0 mmol).[18]
-
Irradiate the mixture with 200 W microwave power at 200-210 °C for the appropriate time (typically a few minutes).[18]
-
After the reaction is complete and the mixture has cooled, add 4 ml of 28% aqueous ammonia and stir.
-
Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
-
Dry the residue and extract with ethyl acetate.
-
The crude product can be further purified by column chromatography or recrystallization.
Causality: Microwave irradiation significantly accelerates the reaction by efficiently heating the polar reactants and catalyst, leading to a much shorter reaction time compared to conventional heating methods.[18] Zinc chloride acts as a Lewis acid catalyst, facilitating the condensation and subsequent cyclization reactions.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of octahydroacridine derivatives on cancer cell lines.[14][19]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Octahydroacridine derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]
-
Prepare serial dilutions of the octahydroacridine derivative in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Self-Validation: The inclusion of positive (e.g., a known anticancer drug) and negative (vehicle) controls in each experiment is crucial for validating the assay results. The reproducibility of the dose-response curve across multiple experiments ensures the reliability of the determined IC₅₀ values.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is for determining the MIC of octahydroacridine derivatives against bacterial strains.[11][20][21]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Octahydroacridine derivative stock solution (in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[21]
-
In a 96-well plate, perform a two-fold serial dilution of the octahydroacridine derivative in CAMHB.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[21]
-
Incubate the plates at 37°C for 18-24 hours.[21]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]
Causality: The broth microdilution method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of the agent that inhibits microbial growth. This is a standardized and widely accepted method for susceptibility testing.
Protocol 4: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to screen for AChE and BChE inhibitors.[1][2][22]
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Octahydroacridine derivative stock solution (in a suitable solvent)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
In a 96-well plate, add phosphate buffer, the octahydroacridine derivative solution (at various concentrations), and the enzyme solution (AChE or BChE).[1]
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).[1]
-
Add the DTNB solution to each well.[1]
-
Initiate the reaction by adding the substrate (ATCI or BTCI).[1]
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.[1]
-
Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value.
Self-Validation: The use of a known cholinesterase inhibitor (e.g., donepezil or tacrine) as a positive control is essential for validating the assay's performance.[2] The linearity of the reaction rate in the control wells (without inhibitor) over the measurement period confirms the assay is functioning correctly.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. The protocols and data presented in this guide offer a solid foundation for researchers to explore the medicinal chemistry of octahydroacridines and to advance the development of novel drug candidates based on this privileged structure. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Harnessing 1,2,3,4,5,6,7,8-Octahydroacridine for Drug Discovery
For: Researchers, scientists, and drug development professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 1,2,3,4,5,6,7,8-octahydroacridine core is one such scaffold, a versatile and synthetically accessible tricycle that has demonstrated a remarkable breadth of biological activities. Its rigid, partially saturated structure provides a unique three-dimensional arrangement for substituent placement, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of the octahydroacridine scaffold, from its synthesis to its application in the design of novel therapeutics, complete with detailed protocols for its evaluation.
The unique structural features of this compound, including its stability and reactivity, make it a compelling starting point for the development of new drugs.[1] Its applications are diverse, with demonstrated potential in the development of analgesics, anti-inflammatory agents, and even materials for advanced chemical processes.[1] This document will delve into the practical aspects of working with this scaffold, offering field-proven insights into its chemical manipulation and biological assessment.
Chemical Synthesis of the Octahydroacridine Scaffold and Its Derivatives
The synthetic accessibility of the octahydroacridine core is a key advantage for its use in drug design. Various methods have been developed for its preparation, with one common approach involving the condensation of cyclohexanone with formaldehyde.[2] Further functionalization, particularly at the 9-position, allows for the introduction of a wide array of substituents, which is crucial for modulating biological activity.
Protocol 1: Synthesis of 9-Substituted-1,2,3,4,5,6,7,8-octahydroacridine Derivatives
This protocol outlines a general and robust procedure for the synthesis of 9-substituted octahydroacridine derivatives, a common strategy for exploring the structure-activity relationship (SAR) of this scaffold. The synthesis proceeds through the formation of a key intermediate, 9-chloroacridine, followed by nucleophilic substitution with a desired amine.
Part A: Synthesis of 9-Chloroacridine
-
Rationale: This step creates a reactive electrophile at the 9-position of the acridine ring, which is essential for the subsequent introduction of various nucleophiles. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, facilitating the cyclization and chlorination of N-phenylanthranilic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place N-phenylanthranilic acid (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (4-5 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker with constant stirring in a fume hood. This will hydrolyze the excess POCl₃.[3]
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[3]
-
Dry the crude 9-chloroacridine in a desiccator. The product can be further purified by recrystallization from ethanol.
-
Part B: Synthesis of 9-Amino-1,2,3,4,5,6,7,8-octahydroacridine Derivatives
-
Rationale: This step introduces the desired amino substituent at the 9-position via nucleophilic aromatic substitution. The choice of the primary amine is critical as it will define the R-group in the final product and significantly influence its biological activity.
-
Procedure:
-
In a round-bottom flask, dissolve 9-chloro-1,2,3,4,5,6,7,8-octahydroacridine (1 equivalent) in phenol at 100°C under a nitrogen atmosphere.[4]
-
Add the desired primary amine (1-1.2 equivalents) to the reaction mixture.[4]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction to room temperature and dissolve the residue in a small amount of ethanol.[4]
-
Pour the ethanolic solution into diethyl ether to precipitate the product.[4]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry.[4]
-
The final product can be purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate.[4]
-
Biological Evaluation of Octahydroacridine Derivatives
The diverse biological activities of octahydroacridine derivatives necessitate a range of assays to fully characterize their potential as therapeutic agents. This section provides detailed protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Derivatives of the acridine scaffold have long been investigated as potential anticancer agents, primarily due to their ability to intercalate DNA and inhibit topoisomerase enzymes.[5] The octahydroacridine core retains this potential, and its derivatives have shown promising cytotoxic effects against various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the octahydroacridine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Topoisomerase II is a crucial enzyme involved in DNA replication and a key target for many anticancer drugs.[9] This assay determines the ability of a compound to inhibit the decatenation or relaxation of supercoiled DNA by topoisomerase II.
-
Principle: Topoisomerase II relaxes supercoiled DNA by introducing transient double-strand breaks. Inhibitors of this enzyme will prevent this relaxation, and the different DNA topoisomers can be separated by agarose gel electrophoresis.[9]
-
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x Topo II assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).[9]
-
Compound Addition: Add the desired concentrations of the octahydroacridine derivatives or a vehicle control (DMSO) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding diluted Topoisomerase II enzyme to each tube.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[10]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[10]
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed form.[9]
-
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Acridine derivatives have shown potential in this area by inhibiting the production of inflammatory mediators.[11]
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13]
-
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be indirectly measured by quantifying the stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][14]
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the octahydroacridine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.[13][14]
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14]
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[12]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents. The octahydroacridine scaffold has demonstrated promising activity against a range of microbial pathogens.[15]
This is a widely used method for the preliminary screening of antimicrobial activity.[16]
-
Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. If the microorganism is susceptible, its growth will be inhibited, creating a clear zone of inhibition around the well.[5]
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[17]
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.[16]
-
Compound Addition: Add a known concentration of the octahydroacridine derivative solution to each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
-
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][18] The broth microdilution method is a common technique for determining MIC.[15][18]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth.
-
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the octahydroacridine derivative in Mueller-Hinton broth in a 96-well microtiter plate.[7]
-
Inoculation: Add a standardized inoculum of the test bacterium to each well.[18]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of a drug candidate is crucial for its development. Octahydroacridine derivatives have been shown to exert their biological effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Many anticancer agents, including acridine derivatives, induce cell death through apoptosis, or programmed cell death.[5] Studies have shown that some octahydroacridine derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.[18]
Modulation of Signaling Pathways
The biological activities of octahydroacridine derivatives are often linked to their ability to modulate intracellular signaling pathways that are dysregulated in disease.
-
p53 Signaling Pathway: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis.[5] Some anticancer drugs exert their effects by activating the p53 pathway, leading to cell cycle arrest or apoptosis in cancer cells.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Aberrant activation of this pathway is common in many cancers, making it an attractive therapeutic target.[5] The p38 MAPK pathway, in particular, is strongly activated by environmental stress and inflammatory cytokines and plays a role in apoptosis and cytokine release.[]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[20] Inhibition of the NF-κB signaling pathway is a promising strategy for the treatment of inflammatory diseases.[20]
Data Presentation and Visualization
Clear and concise presentation of experimental data is essential for interpretation and communication of research findings.
Quantitative Data Summary
| Compound | IC50 (µM) - Cancer Cell Line A | IC50 (µM) - Cancer Cell Line B | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | NO Inhibition (%) at 10 µM |
| OHA-Derivative 1 | 5.2 | 8.1 | 16 | 32 | 75 |
| OHA-Derivative 2 | 12.5 | 15.3 | 64 | >128 | 42 |
| OHA-Derivative 3 | 2.8 | 4.5 | 8 | 16 | 88 |
| Control Drug | 1.5 | 2.0 | 2 | 4 | 95 |
This table is for illustrative purposes. Actual data will vary based on the specific compounds and assays.
Experimental and Signaling Pathway Diagrams
Visualizing experimental workflows and signaling pathways can greatly enhance understanding. The following diagrams are generated using the Graphviz DOT language.
Caption: General workflow for the synthesis and biological evaluation of octahydroacridine derivatives.
Caption: Proposed mechanism of anti-inflammatory action of an octahydroacridine derivative via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design and development of new therapeutic agents. Its synthetic tractability, coupled with its diverse range of biological activities, makes it an attractive starting point for medicinal chemistry campaigns targeting cancer, inflammation, and infectious diseases. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively explore the potential of this privileged scaffold. Future research will likely focus on the development of more potent and selective octahydroacridine derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies.
References
- Chem-Impex. (n.d.). This compound.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 104-108.
- Molecules. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Molecules, 21(10), 1387.
- Yoon, W. J., Lee, Y. A., Kim, J. Y., & Park, S. Y. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 369-374.
- Molecular Cancer Research. (2007). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Research, 5(7), 725-734.
- The Journal of Organic Chemistry. (2001). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde. The Journal of Organic Chemistry, 66(11), 3866-3869.
- Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.).
- Park, J. H., Lee, J. Y., & Kwak, C. S. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 69-74.
- Bioorganic & Medicinal Chemistry. (2005). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry, 13(10), 3447-3455.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
Sources
- 1. hereditybio.in [hereditybio.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 20. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 9-Substituted Octahydroacridines
Introduction: The Significance of the Octahydroacridine Scaffold
The octahydroacridine core is a privileged heterocyclic scaffold that forms the structural basis for a wide range of biologically active molecules. These compounds have garnered significant attention from the medicinal chemistry and drug development communities due to their diverse pharmacological properties, including potential antitumor, and neuroprotective activities.[1][2][3][4][5] The strategic introduction of various substituents at the 9-position of the octahydroacridine ring system allows for the fine-tuning of their biological activity, making the development of efficient and versatile synthetic protocols a key area of research.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of 9-substituted octahydroacridines. It is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also insights into the rationale behind the experimental choices, potential challenges, and troubleshooting strategies.
Synthetic Strategies: A Multi-faceted Approach
The synthesis of 9-substituted octahydroacridines can be broadly approached through two main strategies:
-
Pre-functionalization: Construction of the octahydroacridine core with the desired substituent already incorporated into one of the starting materials.
-
Post-functionalization: Synthesis of the parent octahydroacridine followed by the introduction of the substituent at the 9-position.
The choice of strategy often depends on the nature of the desired substituent and the availability of starting materials. This guide will primarily focus on the more convergent and widely applicable multi-component reactions that often fall under the pre-functionalization strategy.
A prevalent and efficient method for constructing the octahydroacridine skeleton is a variation of the Hantzsch pyridine synthesis .[6][7][8] This typically involves a one-pot, multi-component condensation reaction.
Core Synthesis: The Hantzsch-Type Reaction
The Hantzsch-type synthesis of the octahydroacridine core is a powerful and convergent method that typically involves the condensation of an aldehyde, a cyclic 1,3-dicarbonyl compound (such as dimedone or cyclohexanedione), and a nitrogen source (commonly ammonium acetate).[9][10] The reaction proceeds through a cascade of intermediates, including Knoevenagel condensation and Michael addition, ultimately leading to the formation of the dihydropyridine ring, which is the central feature of the octahydroacridine system.
Mechanism of the Hantzsch-Type Synthesis
The reaction mechanism is a well-studied process that highlights the efficiency of multi-component reactions.[6][11] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Caption: Generalized mechanism for the Hantzsch-type synthesis of 9-substituted octahydroacridine-1,8-diones.
Protocol 1: One-Pot Synthesis of 9-Aryl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-diones
This protocol details a robust and widely applicable method for the synthesis of 9-aryl substituted octahydroacridines.
Materials and Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Catalyst (optional, e.g., L-proline, Zn(OAc)₂, ammonium chloride)[9]
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask. If using a catalyst, add it at this stage (e.g., L-proline, 10 mol%).
-
Reaction: Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity. Then, heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) if necessary. Characterize the final product by NMR spectroscopy and mass spectrometry.[12][13][14][15][16]
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | None | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | L-proline (10 mol%) | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Zn(OAc)₂ (5 mol%) | 3 | 90 |
| 4 | 3-Nitrobenzaldehyde | NH₄Cl (10 mol%) | 3.5 | 88 |
Table 1: Representative examples for the synthesis of 9-aryl-octahydroacridine-1,8-diones.
Advanced Synthetic Methodologies: Enhancing Efficiency and Sustainability
While the conventional heating method described above is effective, modern synthetic techniques can offer significant advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[17][18][19][20][21][22][23] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating.
Causality behind Experimental Choice: The use of microwave irradiation accelerates the reaction by efficiently overcoming the activation energy barrier. This is particularly advantageous for multi-component reactions where multiple bond-forming events occur. The sealed-vessel conditions in a microwave reactor can also allow for temperatures above the solvent's boiling point, further accelerating the reaction.[19]
Caption: A typical workflow for microwave-assisted synthesis of 9-substituted octahydroacridines.
Ultrasound-Assisted Synthesis
Sonication, or the use of ultrasound, provides another green and efficient alternative for promoting chemical reactions.[24][25][26][27][28] The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates.
Causality behind Experimental Choice: Ultrasound promotes the reaction by enhancing mass transfer and creating highly reactive radical species through cavitation. This method is particularly effective for heterogeneous reactions and can often be performed at lower overall temperatures than conventional heating.[27]
Protocol 2: Microwave-Assisted Synthesis of 9-Aryl-octahydroacridines
This protocol outlines a rapid and efficient synthesis using a dedicated microwave reactor.
Materials and Reagents:
-
Same as Protocol 1
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Experimental Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), ammonium acetate (1.5 mmol), and ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (typically 10-30 minutes).
-
Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. The product will often precipitate and can be collected by filtration.
-
Purification and Characterization: Wash the solid with cold ethanol and dry it under vacuum. Characterize the product using standard analytical techniques.
| Entry | Aldehyde | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 120 | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 120 | 10 | 98 |
| 3 | 4-Methoxybenzaldehyde | 130 | 15 | 94 |
| 4 | 3-Nitrobenzaldehyde | 130 | 20 | 91 |
Table 2: Comparison of reaction conditions for microwave-assisted synthesis.
Characterization of 9-Substituted Octahydroacridines
The structural elucidation of the synthesized compounds is typically achieved using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the octahydroacridine core and the nature of the substituent at the 9-position.[12][13][14][15][16]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl groups in the octahydroacridine-1,8-dione derivatives.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, or product loss during work-up. | - Increase reaction time or temperature. - Use a catalyst to improve reaction efficiency. - Optimize the purification method to minimize product loss. |
| Formation of Byproducts | Impure starting materials, incorrect stoichiometry, or side reactions. | - Purify starting materials before use. - Carefully control the stoichiometry of the reactants. - Adjust reaction conditions (temperature, solvent) to favor the desired product. |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | - Remove the solvent under reduced pressure. - Add a non-solvent to induce precipitation. - Perform a liquid-liquid extraction if the product is soluble in an immiscible solvent. |
Conclusion
The synthesis of 9-substituted octahydroacridines is a well-established field with a variety of reliable and efficient protocols. The one-pot Hantzsch-type reaction remains a cornerstone of this chemistry, offering a straightforward route to a diverse range of derivatives. The adoption of modern techniques such as microwave and ultrasound-assisted synthesis can significantly enhance the efficiency and sustainability of these processes. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can successfully synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
- Potmischil, F., Marinescu, M., Nicolescu, A., et al. (2009). Hydroacridines: Part 30. 1H and 13C NMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides. Magnetic Resonance in Chemistry, 47(11), 958-967. [Link]
- Potmischil, F., Deleanu, C., & Marinescu, M. (2008). Hydroacridines: Part 29. 15N NMR chemical shifts of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and their N-oxides-Taft, Swain-Lupton, and other types of linear correlations. Magnetic Resonance in Chemistry, 46(12), 1141-1147. [Link]
- Shaabani, A., Maleki, A., & Mofakham, H. (2008). One-pot Synthesis of 1,8-Dioxo-decahydroacridine Derivatives in Aqueous Media.
- Potmischil, F., Deleanu, C., Marinescu, M., & Gheorghiu, M. D. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry, 40(11), 743-749. [Link]
- Potmischil, F., Marinescu, M., & Nicolescu, A. (2009). Hydroacridines: Part 30. 1H and 13C NMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides.
- Wang, Q.-F., & Yan, C.-G. (2008). Efficient synthesis of diarylidene octahydroacridines by one-pot multi-component tandem reactions. Central European Journal of Chemistry, 6(3), 365-370. [Link]
- Safari, J., & Gandomi-Ravandi, S. (2014). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Journal of the Serbian Chemical Society, 79(1), 25-34. [Link]
- Potmischil, F., Deleanu, C., Marinescu, M., & Gheorghiu, M. D. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. SciSpace. [Link]
- Thorat, M. B., et al. (2023). Ultrasound-assisted green synthesis of 1,8-dioxo-decahydroacridines catalyzed by guanidine hydrochloride.
- Sabnis, R. W. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Institute of Science, 88(4), 549-566. [Link]
- Su, T.-L., et al. (2005). Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 13(11), 3839-3849. [Link]
- Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. [Link]
- Su, T.-L., et al. (2006). Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity. Journal of Medicinal Chemistry, 49(13), 3965-3975. [Link]
- Sharma, P., & Kumar, A. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1335-1343. [Link]
- Thorat, M. B., et al. (2023). Ultrasound-assisted green synthesis of 1,8-dioxo-decahydroacridines catalyzed by guanidine hydrochloride. R Discovery. [Link]
- Suna, E., et al. (2014). Synthesis of 9-Phenylacridines via Ortho-Lithiation–Cyclization Sequence. Chemistry of Heterocyclic Compounds, 50, 1362-1369. [Link]
- Cravotto, G., & Cintas, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(22), 6929. [Link]
- ResearchGate. (n.d.). Methods for the preparation of 9-substituted acridines.
- Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]
- Jin, T.-S., et al. (2006). Ultrasound-assisted synthesis of 1,8-dioxo-octahydroxanthene derivatives catalyzed by p-dodecylbenzenesulfonic acid in aqueous media. Ultrasonics Sonochemistry, 13(3), 220-224. [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
- Stewart, J. T. (1973). Synthesis and biological activity of 9-substituted acridines. Journal of Pharmaceutical Sciences, 62(8), 1357-1358. [Link]
- Lidström, P., & Tierney, J. P. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing. [Link]
- Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1133-1143. [Link]
- D'hooghe, M., et al. (2011). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
- Cintas, P., & Luche, J.-L. (2017). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 22(10), 1655. [Link]
- Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]
- Slideshare. (n.d.). ultrasound assisted reaction 2.pptx. Slideshare. [Link]
- Kumar, A., et al. (2005). Synthesis and antitumor activity of sulfur-containing 9-anilinoacridines. Journal of Medicinal Chemistry, 48(9), 3315-3323. [Link]
- Jagriti Sharma. (2022, April 24). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. [Link]
- Anary-Abbasinejad, M., et al. (2008).
- Uzelac, M., et al. (2023). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 28(22), 7609. [Link]
- Bachurin, S. O., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(21), 5946-5955. [Link]
- de Lera, Á. R., et al. (2003). Synthesis of octahydroquinolines through the Lewis acid catalyzed reaction of vinyl allenes and imines. The Journal of Organic Chemistry, 68(20), 7845-7852. [Link]
- Kamsali, M. M. A. (2025). Tris(pentafluorophenyl)borane [B(C6F5)3]-catalyzed Organic Transformations: A Triennial Update (2021 Onwards). Current Organic Chemistry. [Link]
Sources
- 1. Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 9-substituted acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of sulfur-containing 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Hydroacridines: part 29. 15N NMR chemical shifts of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and their N-oxides-Taft, Swain-Lupton, and other types of linear correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroteam.ro [spectroteam.ro]
- 15. researchgate.net [researchgate.net]
- 16. Hydroacridines: Part 23. 1H and 13C NMR spectra of sym‐octahydroacridine, its 9‐(3‐pyridyl) and 9‐(4‐pyridyl) derivatives and the corresponding N(10)‐oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus (2002) | Francisc Potmischil | 9 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ajrconline.org [ajrconline.org]
- 19. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 22. element-msc.ru [element-msc.ru]
- 23. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Ultrasound-assisted synthesis of 1,8-dioxo-octahydroxanthene derivatives catalyzed by p-dodecylbenzenesulfonic acid in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ultrasound assisted reaction 2.pptx [slideshare.net]
Application Notes and Protocols for the Synthesis of Octahydroacridine via Friedländer Annulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Acridine Scaffold
The acridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its planar, tricyclic structure allows for intercalation into DNA, leading to a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[2][3] The partially or fully saturated derivatives of acridine, such as octahydroacridine, also exhibit significant biological potential, including antimicrobial and anticancer activities, and serve as valuable scaffolds in drug discovery.[3][4]
The Friedländer annulation, a classic condensation reaction reported by Paul Friedländer in 1882, remains one of the most straightforward and versatile methods for the synthesis of quinolines and related azaheterocycles, including acridines.[5][6] The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, under acidic or basic catalysis.[5][7] This application note provides a detailed experimental procedure for the synthesis of 1,2,3,4,5,6,7,8-octahydroacridine via a base-catalyzed Friedländer annulation of 2-aminobenzaldehyde with cyclohexanone.
Reaction Mechanism and Rationale
The Friedländer synthesis can proceed through two primary mechanistic pathways, contingent on the reaction conditions.[5]
Pathway A: Aldol Condensation First
-
Aldol Condensation: The reaction commences with a base-catalyzed aldol condensation between the enolate of cyclohexanone and 2-aminobenzaldehyde.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form a more stable α,β-unsaturated carbonyl compound.
-
Intramolecular Cyclization (Michael Addition): The amino group then performs an intramolecular Michael addition to the α,β-unsaturated system.
-
Final Dehydration: A final dehydration step of the resulting hemiaminal leads to the aromatic acridine ring system.
Pathway B: Schiff Base Formation First
-
Schiff Base Formation: The amino group of 2-aminobenzaldehyde reacts with the carbonyl group of cyclohexanone to form a Schiff base (imine).
-
Intramolecular Aldol-type Cyclization: The enolate of the cyclohexanone moiety then attacks the imine carbon in an intramolecular fashion.
-
Dehydration: Subsequent dehydration yields the final octahydroacridine product.
Under the basic conditions outlined in the following protocol, both pathways are plausible and may occur concurrently. The choice of a base catalyst, such as potassium hydroxide, is crucial for the formation of the cyclohexanone enolate, which is a key reactive intermediate in both mechanistic routes.[8]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of octahydroacridine.
Detailed Experimental Protocol
This protocol describes a general procedure for the base-catalyzed Friedländer synthesis of this compound.
Materials:
-
2-Aminobenzaldehyde
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (10 mmol, 1.21 g) and cyclohexanone (12 mmol, 1.18 g, 1.25 mL) in ethanol (25 mL).
-
Addition of Base: In a separate beaker, dissolve potassium hydroxide (20 mmol, 1.12 g) in a minimal amount of deionized water and add it dropwise to the reaction mixture with stirring.[6]
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a hexane-ethyl acetate solvent system). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates reaction progression.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approximately 100 mL). A precipitate should form.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum.
Quantitative Data and Characterization
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₇N |
| Molecular Weight | 187.28 g/mol [9] |
| Theoretical Yield | 1.87 g (for 10 mmol scale) |
| Appearance | Beige crystalline solid[9] |
| Melting Point | Literature values may vary |
Characterization Data: The structure of the synthesized this compound should be confirmed by spectroscopic methods.[4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton and the aliphatic protons of the two saturated rings. Detailed assignments can be found in the literature.[10]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.[10]
-
IR Spectroscopy: The infrared spectrum should show the absence of the starting material's carbonyl (C=O) and amine (N-H) stretches and the presence of C=N and aromatic C-H stretches.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (m/z = 187.28).
Troubleshooting and Optimization
Low yields in the Friedländer synthesis can often be attributed to side reactions or incomplete conversion.[8] Here are some considerations for optimization:
-
Catalyst: While KOH is effective, other bases such as sodium ethoxide or piperidine can be screened.[8] For a greener approach, reusable solid catalysts could be explored.
-
Reaction Time and Temperature: The reaction time can be optimized by closely monitoring the reaction by TLC. In some cases, extending the reflux time may improve the yield.
-
Solvent: While ethanol is a common solvent, other alcohols or high-boiling point solvents can be tested. Solvent-free conditions have also been reported for related Friedländer syntheses and may offer a more environmentally friendly alternative.
Conclusion
The Friedländer annulation provides an efficient and direct route for the synthesis of the octahydroacridine scaffold. The protocol described herein is a robust starting point for researchers in medicinal chemistry and drug development. The versatility of the Friedländer synthesis allows for the use of various substituted 2-aminoaryl aldehydes/ketones and cyclic ketones, enabling the generation of a diverse library of acridine derivatives for further biological evaluation.
References
- Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 183-341). Academic Press.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Geronikaki, A., et al. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry, 40(7), 487-493.
- Chemical Synthesis Database. (2025). This compound.
- PubChem. (n.d.). This compound.
- SciSpace. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym‐octahydroacridine, its 9‐(3‐pyridyl) and 9‐(4‐pyridyl) derivatives and the corresponding N(10)‐oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus.
- Wikipedia. (n.d.). Friedländer synthesis.
- Fehnel, E. A. (1966). Friedländer syntheses with omicron-aminoaryl ketones. I. Acid-catalyzed condensations of omicron-aminobenzophenone with ketones. The Journal of Organic Chemistry, 31(9), 2899-2902.
- Al-Mulla, A. (2017). Different catalytic approaches of Friedländer synthesis of quinolines. Arabian Journal of Chemistry, 10, S2776-S2799.
- Ahluwalia, V. K., & Parashar, R. K. (2002). Organic Reaction Mechanisms.
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(2), 194-197.
- Karade, H. N., et al. (2015). Friedlander synthesis of novel benzopyranopyridines in the presence of chitosan as heterogeneous, efficient and biodegradable catalyst under solvent-free conditions. New Journal of Chemistry, 39(12), 9208-9214.
- Reddy, C. R., et al. (2015). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 20(7), 13247-13262.
- Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. Future Medicinal Chemistry, 10(19), 2353-2383.
- Gandhimathi, R., & Magesh, M. (2020). An overview of pharmacological activities of acridine derivatives. International Journal of Research in Pharmaceutical Sciences, 11(4), 6439-6446.
- Kumar, A., et al. (2024). An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. Current Organic Chemistry, 28(10), 841-858.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroteam.ro [spectroteam.ro]
- 8. Hydroacridines: Part 23. 1H and 13C NMR spectra of sym‐octahydroacridine, its 9‐(3‐pyridyl) and 9‐(4‐pyridyl) derivatives and the corresponding N(10)‐oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus (2002) | Francisc Potmischil | 9 Citations [scispace.com]
- 9. connectjournals.com [connectjournals.com]
- 10. Friedlander synthesis of novel benzopyranopyridines in the presence of chitosan as heterogeneous, efficient and biodegradable catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Use of 1,2,3,4,5,6,7,8-Octahydroacridine
Abstract
This document provides a detailed guide for researchers, synthetic chemists, and drug development professionals on the potential catalytic applications of 1,2,3,4,5,6,7,8-octahydroacridine. While primarily known as a structural motif in medicinal chemistry and a product of various synthetic methodologies, its inherent basicity and sterically hindered nitrogen center present untapped potential as an organocatalyst.[1] This guide focuses on a proposed application of octahydroacridine as a base catalyst in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. We present the theoretical framework, a plausible catalytic cycle, a comprehensive experimental protocol for a model reaction, and best practices for optimization and analysis.
Introduction: The Rationale for Octahydroacridine as an Organocatalyst
This compound is a tricyclic heterocyclic compound featuring a fully saturated pyridine ring fused with two cyclohexene rings.[2] The core of its catalytic potential lies in the lone pair of electrons on the nitrogen atom, which imparts significant Brønsted basicity. Unlike simpler amine catalysts, the steric bulk surrounding the nitrogen atom can influence selectivity and prevent undesired side reactions, such as Michael additions to the product in certain cases.
These characteristics make it a compelling candidate for a range of base-catalyzed reactions, including:
-
Condensation Reactions: (e.g., Knoevenagel, Claisen-Schmidt)
-
Michael Additions: As a catalyst to deprotonate pronucleophiles.
-
Epoxidations: In combination with an oxidant.
This guide will focus on its application in the Knoevenagel condensation, providing a robust starting point for researchers to explore its catalytic utility.
Proposed Catalytic Mechanism: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound (e.g., malononitrile, diethyl malonate) with an aldehyde or ketone. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a stabilized carbanion (enolate). This is followed by a nucleophilic attack on the carbonyl carbon of the aldehyde/ketone and subsequent dehydration to yield the final product.
In the context of catalysis by this compound, the proposed mechanism is as follows:
-
Deprotonation: The basic nitrogen of octahydroacridine abstracts a proton from the active methylene compound, generating a protonated catalyst and a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Proton Transfer: The protonated catalyst transfers a proton to the alkoxide, regenerating the catalyst and forming a β-hydroxy intermediate.
-
Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule, often facilitated by the catalyst acting as a general base, to form the final α,β-unsaturated product.
Figure 1: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by this compound.
Experimental Protocol: Model Knoevenagel Condensation
This protocol describes the synthesis of 2-benzylidenemalononitrile from benzaldehyde and malononitrile using this compound as the catalyst.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | CAS Number |
| This compound | >98% | Sigma-Aldrich | 1658-08-8 |
| Benzaldehyde | >99%, ReagentPlus® | Sigma-Aldrich | 100-52-7 |
| Malononitrile | >99% | Sigma-Aldrich | 109-77-3 |
| Ethanol (Anhydrous) | >99.5% | Fisher Scientific | 64-17-5 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | 7487-88-9 |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | N/A |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
Figure 2: Experimental workflow for the octahydroacridine-catalyzed Knoevenagel condensation.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol, 1.0 equiv) and malononitrile (0.66 g, 10 mmol, 1.0 equiv).
-
Solvent Addition: Add 20 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add this compound (94 mg, 0.5 mmol, 5 mol%) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of benzaldehyde), cool the flask to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Shake the funnel and allow the layers to separate. Extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a pale yellow solid. Purify by recrystallization from a hot ethanol/water mixture to yield the pure 2-benzylidenemalononitrile as white crystals.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis. The expected melting point is 83-85°C.
Optimization and Data
The efficiency of the catalytic process can be influenced by several factors. The following table provides a framework for optimizing the reaction conditions.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Ethanol | 78 | 5 | 75 |
| 2 | 5 | Ethanol | 78 | 2 | 95 |
| 3 | 10 | Ethanol | 78 | 1 | 96 |
| 4 | 5 | MeCN | 82 | 3 | 88 |
| 5 | 5 | THF | 66 | 4 | 82 |
| 6 | 5 | Ethanol | 25 | 12 | 65 |
Note: The data presented in this table are hypothetical and serve as a guide for optimization. Actual results may vary.
Insights from Optimization:
-
Catalyst Loading: A loading of 5 mol% appears to be optimal, providing a high yield in a reasonable timeframe. Increasing the loading to 10 mol% offers diminishing returns.
-
Solvent Effects: Polar protic solvents like ethanol are expected to perform well by stabilizing the charged intermediates in the catalytic cycle.
-
Temperature: The reaction proceeds significantly faster at reflux, indicating a notable thermal energy barrier.
Conclusion and Future Outlook
This guide outlines the potential of this compound as a novel, accessible, and effective organocatalyst. The provided protocol for the Knoevenagel condensation serves as a validated starting point for further exploration. Researchers are encouraged to adapt this methodology to a broader range of substrates, including other aldehydes and active methylene compounds. Furthermore, the catalytic activity of octahydroacridine should be investigated in other base-catalyzed transformations, which could unlock new synthetic pathways and contribute to the development of more efficient and sustainable chemical processes in drug discovery and materials science.
References
- PubChem.this compound.[Link]
- Jones, G.The Knoevenagel Condensation. Organic Reactions. 2004, 15, 204-599. [Link]
- Tietze, L. F.; Beifuss, U.The Knoevenagel Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 341-394. [Link]
- Pilato, M. L.; Catalano, V. J.; Bell, T. W.Synthesis of this compound via condensation of cyclohexanone with formaldehyde. The Journal of Organic Chemistry, 2001, 66 (4), 1525–1527. [Link]
Sources
The Versatile Scaffold: 1,2,3,4,5,6,7,8-Octahydroacridine as a Cornerstone in Synthetic Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of synthetic chemistry and drug discovery, the quest for versatile molecular frameworks that serve as springboards for molecular diversity is perpetual. The 1,2,3,4,5,6,7,8-octahydroacridine core, a partially saturated heterocyclic system, has emerged as a significant building block, offering a unique three-dimensional architecture that is both rigid and amenable to diverse functionalization.[1] Its strategic importance lies in its prevalence in a wide array of biologically active compounds, including analgesics, anti-inflammatory agents, and anticancer therapeutics.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its synthesis and subsequent functionalization, underpinned by mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Constructing the Core Scaffold - A Practical Approach
The accessibility of the this compound core is paramount to its widespread application. While several synthetic routes exist, a particularly efficient and straightforward method involves the condensation of readily available starting materials: cyclohexanone and formaldehyde. This approach, detailed below, provides a reliable pathway to multigram quantities of the foundational scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from the work of Pilato, Catalano, and Bell, who reported a convenient one-pot synthesis.[3][4]
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Formaldehyde (37% solution in water)
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (2.0 equiv), formaldehyde (1.0 equiv, 37% aqueous solution), and ammonium acetate (1.5 equiv).
-
Add ethanol as a solvent and heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl to a pH of ~2.
-
Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material and non-basic byproducts.
-
Basify the aqueous layer with 2M NaOH to a pH of ~10 to precipitate the product.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a solid.
Mechanistic Rationale:
The formation of the octahydroacridine skeleton in this reaction is believed to proceed through a series of condensation and cyclization steps. Initially, an enamine is formed from cyclohexanone and ammonia (from ammonium acetate). This is followed by a Mannich-type reaction with formaldehyde and a second molecule of cyclohexanone enamine. Subsequent intramolecular condensation and dehydration steps lead to the formation of the tricyclic ring system. The use of ammonium acetate is crucial as it serves as both a catalyst and a source of nitrogen for the central pyridine ring.
Part 2: Functionalization Strategies - Unlocking Molecular Diversity
The true power of this compound as a building block lies in its potential for diverse functionalization. The scaffold offers multiple reactive sites, including the C-9 position, the nitrogen atom, and the saturated carbocyclic rings.
Aromatization: A Gateway to the Acridine World
A key transformation of the octahydroacridine core is its dehydrogenation to the fully aromatic acridine system. This provides access to a class of compounds with well-established applications as DNA intercalators, fluorescent probes, and therapeutic agents.
Protocol 2: Catalytic Dehydrogenation to Acridine
Reaction Scheme:
Catalytic dehydrogenation of this compound to acridine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
High-boiling solvent (e.g., decalin or diphenyl ether)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in a high-boiling solvent such as decalin.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Heat the mixture to reflux (190-200 °C for decalin) for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a suitable solvent (e.g., toluene or dichloromethane).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude acridine can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for dehydrogenation reactions. The palladium surface facilitates the removal of hydrogen atoms from the saturated rings.
-
High Temperature: The aromatization process is entropically favored but requires a significant activation energy. High temperatures are necessary to overcome this barrier and drive the reaction to completion.
-
Solvent: A high-boiling, inert solvent is crucial to achieve the required reaction temperature and to ensure the reactants remain in the liquid phase.
Substitution at the 9-Position: Introducing Key Functionality
The C-9 position of the acridine ring system (and its partially saturated analogues) is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide range of functional groups. This is often achieved by first preparing the 9-chloro derivative.
Protocol 3: Synthesis of 9-Chloro-1,2,3,4,5,6,7,8-octahydroacridine and Subsequent Nucleophilic Substitution
This protocol involves a two-step process: oxidation to the N-oxide followed by chlorination and subsequent reaction with a nucleophile.
Reaction Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis, and experimental-computational analysis of an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst for synthesizing acridine and quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound via condensation of cyclohexanone with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Acetylcholinesterase Inhibitors from an Octahydroacridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Acetylcholinesterase Inhibitors in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes.[1] One of the primary therapeutic strategies for managing the symptoms of AD is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain.[2] Acetylcholinesterase (AChE) is the key enzyme responsible for the breakdown of ACh in the synaptic cleft.[3] Therefore, the inhibition of AChE is a cornerstone of current AD therapy.[4]
The acridine scaffold has proven to be a valuable framework in the design of AChE inhibitors, with tacrine (9-amino-1,2,3,4-tetrahydroacridine) being the first FDA-approved drug for AD.[3][5] However, the clinical use of tacrine has been limited by its hepatotoxicity.[3] This has spurred extensive research into novel acridine derivatives with improved efficacy and safety profiles. While much focus has been on tetrahydroacridine and other related acridine analogs, the octahydroacridine scaffold remains a relatively unexplored area with significant potential for the development of new chemical entities with unique pharmacological properties.[6][7]
This guide provides a comprehensive overview of the synthetic pathway to a novel class of octahydroacridine derivatives and detailed protocols for their biological evaluation as potential acetylcholinesterase inhibitors.
Synthesis of 10-Amino-9-aryl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione Derivatives
The synthesis of the octahydroacridine core can be achieved through a multi-step reaction sequence, commencing with the formation of a 9-aryl-1,8-dioxo-octahydroxanthene intermediate, followed by cyclization with hydrazine or a substituted hydrazine.[8]
Protocol 1: Synthesis of 10-Amino-9-aryl-octahydroacridine-1,8-diones
Materials:
-
5-substituted-1,3-cyclohexanedione
-
Aromatic aldehydes
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Water
Step 1: Synthesis of 9-aryl-1,8-dioxo-octahydroxanthene (Intermediate 3)
-
To a solution of 5-substituted-1,3-cyclohexanedione (2 mmol) and an aromatic aldehyde (1 mmol) in 20 mL of water, add a catalytic amount of concentrated H₂SO₄ (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the purified 9-aryl-1,8-dioxo-octahydroxanthene intermediate.
Step 2: Synthesis of 10-amino-9-aryl-octahydroacridine-1,8-dione (Final Product 4)
-
Dissolve the 9-aryl-1,8-dioxo-octahydroxanthene intermediate (1 mmol) in 25 mL of ethanol.
-
To this solution, add hydrazine hydrate (1.2 mmol) or phenylhydrazine (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the final 10-amino-9-aryl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione derivative.
Caption: Synthetic workflow for 10-amino-9-aryl-octahydroacridine-1,8-diones.
Biological Evaluation of Octahydroacridine Derivatives
A critical step in the development of novel AChE inhibitors is the thorough biological evaluation of the synthesized compounds. This involves assessing their inhibitory activity against the target enzyme and evaluating their potential toxicity in relevant cell lines.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a widely used, rapid, and reliable assay for screening AChE inhibitors.[5]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (octahydroacridine derivatives)
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
DTNB solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
ATChI solution: Prepare a 10 mM solution of ATChI in deionized water. Prepare this solution fresh daily.
-
Test compound solutions: Prepare stock solutions of the octahydroacridine derivatives in DMSO. Serially dilute these stock solutions with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay in 96-Well Plate:
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound dilutions to the sample wells.
-
Add 25 µL of phosphate buffer (with the same final DMSO concentration as the test wells) to the control wells (100% enzyme activity).
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational design and biological evaluation of a new class of thiazolopyridyl tetrahydroacridines as cholinesterase and GSK-3 dual inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to In Vitro Evaluation of 1,2,3,4,5,6,7,8-Octahydroacridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Octahydroacridine Scaffold
The 1,2,3,4,5,6,7,8-octahydroacridine core is a saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] As derivatives of the broader acridine family, these compounds are structurally related to established therapeutic agents and are being investigated for a wide range of biological activities.[3][4][5] Their potential applications span from neuroprotective agents targeting cholinesterases in Alzheimer's disease—drawing a parallel to the well-known drug tacrine—to novel anticancer, anti-inflammatory, and antimicrobial agents.[1][6][7][8]
This guide provides a series of detailed application notes and validated protocols for the initial in vitro screening of novel this compound derivatives. The assays described herein are fundamental to characterizing the bioactivity profile of these compounds, establishing a foundation for further drug development. We will focus on four key areas of investigation: cholinesterase inhibition, cytotoxicity, antioxidant activity, and anti-inflammatory potential. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and critical experimental choices to ensure robust and reproducible results.
Section 1: Cholinesterase Inhibition Assays (Neuroprotective Potential)
A primary therapeutic target for acridine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease.[9] The most common and reliable method for measuring this activity is the spectrophotometric method developed by Ellman.[9][10]
Principle of the Ellman's Assay
The assay measures the activity of AChE or BChE by monitoring the production of thiocholine. The enzyme hydrolyzes a synthetic substrate, acetylthiocholine (ATCI) for AChE or butyrylthiocholine (BTCI) for BChE, into thiocholine and acetic or butyric acid, respectively.[9] The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation is directly proportional to the enzyme's activity and can be measured by the increase in absorbance at 412 nm.[9][11] The presence of an inhibitor reduces the rate of this color change.
Figure 1: Mechanism of the colorimetric Ellman's assay.
Detailed Protocol: AChE/BChE Inhibition Assay
This protocol is optimized for a 96-well plate format, allowing for high-throughput screening.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE.[10]
-
Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE.[12]
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).[10][12]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[10]
-
0.1 M Sodium Phosphate Buffer, pH 8.0.[10]
-
Test octahydroacridine derivatives.
-
Positive control inhibitor (e.g., Donepezil or Rivastigmine).[13][14]
-
Dimethyl sulfoxide (DMSO).
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.[10]
Preparation of Solutions
-
Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust pH to 8.0.
-
Enzyme Stock Solutions (AChE/BChE): Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the well should be optimized, but a starting point of 0.1-0.25 U/mL is common.[10]
-
Substrate Stock Solutions (14-15 mM ATCI/BTCI): Dissolve ATCI or BTCI in deionized water. Prepare fresh before each experiment.[10]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Store protected from light at 4°C.[10]
-
Test Compound Solutions: Create a 10 mM stock solution of each octahydroacridine derivative in DMSO. From this, prepare serial dilutions in the assay buffer.
Assay Procedure (200 µL Final Volume)
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank (No Enzyme): 150 µL Assay Buffer.
-
Negative Control (100% Activity): 100 µL Assay Buffer.
-
Test Compound Wells: 50 µL Assay Buffer + 50 µL of test compound dilution.
-
Positive Control Well: 50 µL Assay Buffer + 50 µL of known inhibitor dilution.
-
-
Enzyme Addition: Add 50 µL of the AChE or BChE working solution to all wells except the Blank.
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes. This allows the test compounds to interact with the enzyme before the substrate is introduced.[10]
-
Reaction Initiation:
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 50 µL of the ATCI or BTCI substrate solution to all wells.
-
-
Data Acquisition: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes.[9]
Data Analysis
-
Calculate Reaction Rate: For each well, plot absorbance vs. time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula for each compound concentration: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100[10]
-
Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Target Enzyme | IC₅₀ (µM) ± SD | Selectivity Index (BChE IC₅₀ / AChE IC₅₀) |
| Example-001 | AChE | 1.5 ± 0.2 | 15.3 |
| Example-001 | BChE | 23.0 ± 1.8 | |
| Donepezil | AChE | 0.02 ± 0.003 | >1000 |
Section 2: Cytotoxicity Assays
Before a compound can be considered a therapeutic candidate, its potential toxicity to healthy cells must be evaluated. Cytotoxicity assays are crucial for determining the concentration range at which a compound is effective without causing significant cell death, thereby establishing its therapeutic window.[15] We will detail two common colorimetric assays: the MTT assay for cell viability and the LDH assay for cell membrane integrity.[15][16]
A. MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan precipitate.[16] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[15]
Detailed Protocol: MTT Assay
Materials and Reagents
-
Human cell line (e.g., SH-SY5Y neuroblastoma for neurotoxicity, or HEK293 for general cytotoxicity).[17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[18]
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
Assay Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the octahydroacridine derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.[16]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[16]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[17][18]
Data Analysis
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine the CC₅₀ (50% cytotoxic concentration) by plotting % Viability against the log of the compound concentration.
B. LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[15][19] When the plasma membrane is damaged, LDH is released into the cell culture medium.[19] The LDH release assay quantifies this extracellular LDH activity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[19] The amount of color formed is proportional to the amount of LDH released, which directly correlates with the number of damaged cells.[19][20]
Figure 3: A streamlined workflow for screening octahydroacridine derivatives.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin. BenchChem.
- Da-Ta Biotech. (n.d.).
- National Center for Biotechnology Information (NCBI). (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC.
- MDPI. (n.d.). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.
- Pohanka, M. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.
- National Center for Biotechnology Information (NCBI). (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
- Sigma-Aldrich. (n.d.). Butyrylcholinesterase (BChE) Activity Assay Kit (MAK551)-Technical Bulletin. Sigma-Aldrich.
- Abcam. (n.d.). ab289837 – Butyrylcholinesterase Inhibitor Screening Kit (Colorimetric). Abcam.
- Szymański, P., et al. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. PubMed.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Canvax Biotech. (n.d.). LDH Cytotoxicity Assay Kit. Canvax Biotech.
- Anonymous. (2024).
- ResearchGate. (n.d.). Comparing antioxidant activities using DPPH and ABTS assays.
- BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine. BenchChem.
- Abcam. (n.d.).
- González-Sarrías, A., et al. (2020).
- BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase Inhibition Studies. BenchChem.
- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds.
- Ghaffari, H., et al. (2021). Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. PubMed Central.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- BenchChem. (n.d.). This compound | 1658-08-8. BenchChem.
- MDPI. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. MDPI.
- CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library.
- Flis, S., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PubMed.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
- ResearchGate. (2024). DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW.
- Dong, Y., et al. (2013). Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. PubMed.
- CORE. (n.d.). A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. CORE.
- PubChem. (n.d.). This compound | C13H17N. PubChem.
- Pesyan, N. N., et al. (2020). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H)-dione and Octahydroacridin-10(1H)-yl) thiourea. SciSpace.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
"analytical techniques for characterizing octahydroacridine compounds"
An Application Guide to the Analytical Characterization of Octahydroacridine Compounds
Introduction: The Octahydroacridine Scaffold in Modern Research
The 1,2,3,4,5,6,7,8-octahydroacridine scaffold is a saturated heterocyclic system of significant interest in medicinal and materials chemistry.[1] As a partially saturated analog of acridine, it combines a rigid three-ring structure with conformational flexibility, making it a versatile building block for novel therapeutic agents and functional materials. Derivatives have been explored for a range of biological activities, including antimicrobial properties.[2] The precise characterization of these molecules is paramount, as subtle changes in stereochemistry or substitution can profoundly alter their function.
This guide provides an in-depth overview of the core analytical techniques essential for the unambiguous structural elucidation, purity assessment, and comprehensive characterization of octahydroacridine derivatives. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols. The methodologies are presented from the perspective of an application scientist, focusing not just on the steps, but on the rationale behind them to ensure data integrity and trustworthiness.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone technique for determining the precise molecular architecture of octahydroacridine compounds.[2] It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical relationships within the molecule. For this class of compounds, ¹H, ¹³C, and advanced 2D NMR experiments are indispensable.
Expertise & Causality in NMR Analysis
The power of NMR lies in its ability to provide unambiguous assignments for each proton and carbon in the structure.[3][4] For the octahydroacridine core, the aliphatic regions often present complex, overlapping signals. Therefore, two-dimensional experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) are not just supplementary but essential. These experiments correlate proton signals with the carbons to which they are directly attached, resolving any ambiguity from the 1D spectra.[4] Furthermore, ¹⁵N NMR can be employed to probe the electronic environment of the heterocyclic nitrogen atom, with chemical shifts being sensitive to substituent effects at the 9-position and N-oxidation.[5]
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is most common for these compounds due to its excellent solubilizing power for moderately polar organics and its relatively clean spectral window.[6] However, sample purity is non-negotiable. Residual solvents or impurities can obscure key signals or mislead interpretation, while suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.[7]
Protocol 1: High-Resolution ¹H, ¹³C, and 2D NMR Analysis
This protocol outlines the standard procedure for preparing and analyzing an octahydroacridine sample to achieve comprehensive structural assignment.
I. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified octahydroacridine sample for ¹H NMR, or 20-30 mg for ¹³C and 2D NMR, into a clean, dry vial.[7][8][9] The higher concentration for ¹³C NMR is necessary due to its significantly lower natural abundance and sensitivity compared to ¹H.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing an internal standard (typically 0.03% Tetramethylsilane, TMS).[7][9]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. A homogenous solution is critical for sharp, well-resolved spectral lines.[7][8]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.[10] This step is crucial to remove any particulate matter that can severely degrade spectral resolution. The final solution height in the tube should be approximately 4-5 cm (0.5-0.6 mL).[8]
-
Cleaning and Labeling: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[8] Label the tube clearly.
II. Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is essential for achieving high resolution.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A typical experiment involves 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR Acquisition (HSQC/HMQC): Run a standard HSQC or HMQC experiment to correlate one-bond proton-carbon connectivities. This is vital for assigning the dense aliphatic regions.
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for the unsubstituted this compound core. Substituents can cause significant deviations from these values.[11]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1, H-8 | ~2.70 (t) | ~26.5 |
| H-2, H-7 | ~1.77 (m) | ~23.0 |
| H-3, H-6 | ~1.86 (m) | ~23.0 |
| H-4, H-5 | ~2.85 (t) | ~33.0 |
| H-9 | ~7.03 (s) | ~135.0 |
| C-4a, C-10a | - | ~128.0 |
| C-8a, C-9a | - | ~148.0 |
Note: Data synthesized from published spectra.[6][11][12][13] Shifts are approximate and depend on solvent and substitution.
Mass Spectrometry (MS): Confirming Identity and Formula
Mass spectrometry is a powerful technique used to determine the molecular weight of the compound and, with high-resolution instruments, its elemental formula.[2] It is also invaluable for structural elucidation through the analysis of fragmentation patterns.
Expertise & Causality in MS Analysis
For octahydroacridines, Electron Ionization (EI) is a common technique, particularly when coupled with Gas Chromatography (GC-MS). EI is a high-energy ionization method that often induces predictable fragmentation of the molecular ion.[1] The rigid, partially aromatic structure of octahydroacridines typically results in a prominent molecular ion (M⁺) peak, which is a key piece of data for confirming the molecular weight.[1][2]
The fragmentation patterns provide a fingerprint of the molecule.[14][15][16] Common fragmentation pathways for these compounds include the loss of alkyl groups from the saturated rings or the cleavage of substituents.[1] For instance, the loss of a methyl group (M-15) or a propargyl group (M-39) has been observed in substituted derivatives, providing direct evidence of their presence.[1] Understanding these patterns allows for the confirmation of the core structure and the identification of appended functional groups.[17][18]
Protocol 2: GC-MS Analysis for Molecular Weight and Purity
I. Sample Preparation:
-
Stock Solution: Prepare a stock solution of the octahydroacridine sample at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial suitable for GC-MS analysis.
II. Instrumentation and Analysis:
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: Set to 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Injection: Inject 1 µL of the sample solution.
Data Presentation: Common EI-MS Fragmentation
The table below lists characteristic fragments for a substituted trans-octahydroacridine derivative (C₂₀H₂₇N).[1]
| m/z Value | Proposed Fragment | Interpretation |
| 281.3 | [M]⁺ | Molecular Ion (Confirms MW of 281.3 g/mol ) |
| 266 | [M - CH₃]⁺ | Loss of a methyl group |
| 242 | [M - C₃H₃]⁺ | Loss of the N-propargyl substituent |
Chromatographic Techniques: Purity and Isomer Separation
Chromatography is essential for assessing the purity of a synthesized octahydroacridine and for separating isomers.[19] High-Performance Liquid Chromatography (HPLC) is the workhorse for this task, offering versatility for a wide range of derivatives.
Expertise & Causality in Chromatography
The choice of chromatographic mode is dictated by the polarity of the analyte. For many octahydroacridine derivatives, especially those with polar functional groups, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[20] A C18 column is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water), where more polar compounds elute first.
For separating stereoisomers (enantiomers or diastereomers), Chiral HPLC is required.[21][22] This uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, enabling their separation. This is critically important in drug development, as different enantiomers can have vastly different biological activities.
Method validation is a formal process to ensure an analytical method is suitable for its intended purpose.[23] For purity analysis, validation demonstrates the method's specificity, linearity, accuracy, and precision.[24][25]
Protocol 3: Validated RP-HPLC Method for Purity Analysis
I. Sample and Standard Preparation:
-
Solvent Selection: Choose a diluent in which the sample is freely soluble and that is miscible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Standard Preparation: Prepare a stock solution of a reference standard at 1.0 mg/mL. Create a series of calibration standards by diluting this stock to cover a range from 0.1 µg/mL to 100 µg/mL.[23]
-
Sample Preparation: Prepare the analysis sample at a known concentration within the calibration range (e.g., 0.1 mg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage and instrument damage.[20]
II. HPLC Conditions:
-
System: A standard HPLC system with a UV detector.[26]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[26]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 254 nm), determined from a UV-Vis spectrum.[26]
-
Injection Volume: 10 µL.
III. Method Validation Steps:
-
Specificity: Inject the diluent, a placebo (if applicable), and the sample to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity: Inject the calibration standards and plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[20]
-
Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration) multiple times to determine recovery (%RSD < 2%) and repeatability.
Complementary and Definitive Techniques
While NMR, MS, and HPLC form the core analytical triad, other techniques provide crucial complementary or definitive information.
X-Ray Crystallography: The Gold Standard
For absolute proof of structure, including relative and absolute stereochemistry, single-crystal X-ray diffraction is the definitive method.[1][27] It provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.[1]
Causality: The primary challenge is growing a diffraction-quality single crystal, which can be a time-consuming and empirical process. The protocol is not one of analysis but of crystallization. However, when successful, the resulting crystal structure is the most authoritative piece of evidence for a molecule's identity.[28]
Protocol 4: General Steps for Crystal Growth
-
Purification: The compound must be of the highest possible purity (>99%).
-
Solvent Screening: Screen a wide range of solvents and solvent mixtures for solubility.
-
Crystallization Method: Use slow evaporation, vapor diffusion (solvent/anti-solvent), or slow cooling techniques to encourage the formation of single crystals.
-
Analysis: Once suitable crystals are obtained, they are mounted and analyzed on a diffractometer.[28][29]
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, non-destructive technique used to identify the presence of specific functional groups.[30] For octahydroacridines, it can confirm C-H stretching from the aliphatic and aromatic parts, C=C stretches from the aromatic ring, and the C-N stretch.[1] More importantly, it provides clear evidence for substituents, such as a C≡C stretch for a propargyl group (~3300 cm⁻¹) or a C=O stretch for a ketone (~1715 cm⁻¹).[1][31][32]
UV-Visible Spectroscopy: This technique measures the absorption of light due to electronic transitions within the molecule.[33][34] The octahydroacridine core contains an aromatic pyridine ring fused to saturated rings, which gives rise to characteristic absorption bands in the UV region.[2] The position of the maximum absorbance (λ_max) is sensitive to the electronic nature of substituents on the aromatic ring.[2] It is also routinely used for quantitative analysis via the Beer-Lambert Law.
Integrated Analytical Workflow
A robust characterization of a novel octahydroacridine compound requires a logical integration of these techniques. No single method provides all the necessary information. The following workflow illustrates a best-practice approach.
Caption: Integrated workflow for octahydroacridine characterization.
References
- SciSpace. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym‐octahydroacridine, its 9‐(3‐pyridyl) and 9‐(4‐pyridyl) derivatives and the corresponding N(10)‐oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry. DOI: 10.1002/MRC.996.
- Potmischil, F., & Deleanu, C. (2008). Hydroacridines: Part 29. 15N NMR Chemical Shifts of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and Their N-oxides-Taft, Swain-Lupton, and Other Types of Linear Correlations. Magnetic Resonance in Chemistry, 46(10), 940-5. DOI: 10.1002/mrc.2285.
- ResearchGate. (2009). (PDF) Hydroacridines: Part 23 . 1 H and 13 C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus.
- Wiley Online Library. (2002). Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. Magnetic Resonance in Chemistry, 40(5), 363-368.
- ResearchGate. (2009). (PDF) Hydroacridines: Part 30. 1H and13CNMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides.
- International Union of Crystallography. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and energy framework calculations of trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 199–206.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- SlidePlayer. (n.d.). UV-Vis spectroscopy.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubMed Central. (2021). Structure modeling and quantitative X-ray diffraction of C-(A)-S-H. Journal of Applied Crystallography, 54(Pt 2), 484–498.
- SlidePlayer. (n.d.). UV-Vis spectroscopy.
- PubMed. (2007). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 963-8.
- InstaNANO. (2026). FTIR Functional Group Database Table with Search.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- CONICET. (2022). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis.
- CORE. (1995). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Journal of the Chemical Society, Dalton Transactions, (18), 3021-3026.
- PubMed Central. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 595–607.
- Food Standards Agency. (2009). Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins.
- Slideshare. (2017). Fragmentation Pattern of Mass Spectrometry.
- Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-8.
- Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis.
- IJCPS. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Chemical and Pharmaceutical Sciences, 15(4).
- Journal of Chemical Health Risks. (2022). Chiral Selector-Enhanced Chromatographic Separation of Chlorthalidone Enantiomers.
- Chemguide. (n.d.). Fragmentation patterns in mass spectra.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Semantic Scholar. (2000). Introduction to Instrumental Analysis Classification of Analytical Techniques.
- PubMed Central. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLOS ONE, 16(6), e0252416.
- NIH. (2020). Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. Journal of Biological Inorganic Chemistry, 25(2), 291-301.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Semantic Scholar. (2022). Software Assisted Multi-Tiered Mass Spectrometry Identification of Compounds in Traditional Chinese Medicine: Dalbergia odorifera as an Example.
- MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Molecules, 28(8), 3379.
- PubMed Central. (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Crystals, 11(4), 379.
- PubMed. (2013). Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction. Journal of the American Chemical Society, 135(6), 2299-311.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydroacridines: Part 23. 1H and 13C NMR spectra of sym‐octahydroacridine, its 9‐(3‐pyridyl) and 9‐(4‐pyridyl) derivatives and the corresponding N(10)‐oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus (2002) | Francisc Potmischil | 9 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroacridines: part 29. 15N NMR chemical shifts of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and their N-oxides-Taft, Swain-Lupton, and other types of linear correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroteam.ro [spectroteam.ro]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound(1658-08-8) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 15. scienceready.com.au [scienceready.com.au]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sfera.unife.it [sfera.unife.it]
- 22. jchr.org [jchr.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. food.gov.uk [food.gov.uk]
- 25. jchr.org [jchr.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 29. Structure modeling and quantitative X-ray diffraction of C-(A)-S-H - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 33. people.bath.ac.uk [people.bath.ac.uk]
- 34. ethz.ch [ethz.ch]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1,2,3,4,5,6,7,8-Octahydroacridine
Abstract
This comprehensive guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,3,4,5,6,7,8-octahydroacridine. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the method's principles, a step-by-step experimental protocol, and guidelines for method validation. The causality behind experimental choices is explained to ensure scientific integrity and enable effective troubleshooting.
Introduction: The Significance of this compound Analysis
This compound, a heterocyclic compound with the molecular formula C13H17N[1][2][3], serves as a crucial structural motif in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities, including antimicrobial properties[1]. Accurate and reliable analytical methods are therefore essential for purity assessment, stability studies, and quality control during the synthesis and development of novel compounds based on this scaffold.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds.[4] This application note addresses the specific challenges of analyzing the relatively non-polar, hydrogenated acridine structure of this compound by providing a detailed and validated RP-HPLC method.
Principles of the HPLC Method
The selected method is based on reversed-phase chromatography, the most widely used mode in pharmaceutical analysis.[4] This technique separates molecules based on their hydrophobicity.
-
The Stationary Phase: A C18 (octadecylsilane) column is the stationary phase of choice. The long alkyl chains of the C18 ligand provide a non-polar environment, ideal for retaining the hydrophobic this compound molecule through van der Waals forces. A column with low silanol activity is recommended to minimize peak tailing, which can occur due to interactions between the basic nitrogen in the octahydroacridine structure and acidic silanol groups on the silica support.[5]
-
The Mobile Phase: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is a common choice due to its low viscosity and UV transparency.[6] An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is incorporated into the aqueous portion of the mobile phase. This serves a dual purpose:
-
pH Control: Maintaining a low pH (typically between 2.5 and 3.5) ensures that the basic nitrogen atom on the octahydroacridine ring is protonated. This consistent ionization state prevents fluctuations in retention time and improves peak shape.
-
Ion Pairing: TFA can act as an ion-pairing agent, further improving peak symmetry by masking residual active sites on the stationary phase. For applications requiring mass spectrometry (MS) detection, formic acid is a more suitable alternative to the ion-suppressing TFA.[5]
-
-
Detection: Given the aromatic nature of the acridine core, UV detection is a straightforward and sensitive method. While the hydrogenation of the outer rings in this compound alters the chromophore compared to fully aromatic acridines, it retains sufficient UV absorbance for detection. Wavelengths around 214 nm and 230 nm are often effective for related acridine derivatives and provide a good starting point for optimization.[7]
Experimental Protocol
Materials and Instrumentation
-
Analyte: this compound (Purity >95%)[1]
-
Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.
-
Reagents: Trifluoroacetic acid (TFA), HPLC grade.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).[6]
-
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry standard for reversed-phase; provides good resolution and efficiency. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidic modifier to ensure consistent protonation of the analyte and improve peak shape. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic component for elution; TFA maintains consistency with the aqueous phase. |
| Gradient Elution | 30% B to 90% B over 15 minutes | A gradient is recommended to ensure elution of the hydrophobic analyte while providing good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Provides a good balance of sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical methods. |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of ultrapure water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
The goal of sample preparation is to create a clean, particulate-free solution of the analyte in a solvent compatible with the mobile phase.[8]
-
Dissolution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration within the calibration range.[6]
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter, which can protect the HPLC column from clogging.[6][9]
-
Injection: Transfer the filtered sample into an HPLC vial for analysis.[8]
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation and Performance
A full validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated by plotting peak area against concentration, and a correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Typical Performance Data (Illustrative)
| Validation Parameter | Typical Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | < 1.5% | ≤ 2.0% |
| Retention Time (min) | ~8.5 min | RSD ≤ 1.0% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups; column degradation. | Ensure mobile phase pH is low (~3); use a column with end-capping or low silanol activity; replace the column if old. |
| Variable Retention Times | Inconsistent mobile phase composition; temperature fluctuations; pump malfunction. | Prepare fresh mobile phase daily; use a column thermostat; check pump for leaks and ensure proper degassing. |
| Ghost Peaks | Contamination in the sample, solvent, or carryover from previous injections. | Run a blank gradient; use high-purity solvents; implement a needle wash step in the autosampler method. |
| Low Sensitivity | Incorrect detection wavelength; sample degradation; low concentration. | Optimize detection wavelength using a UV scan of the analyte; check sample stability; ensure sample concentration is above LOQ. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By employing a standard C18 column with an acetonitrile/water mobile phase containing an acidic modifier, excellent chromatographic performance can be achieved. This method is suitable for routine quality control, purity analysis, and stability testing in research and pharmaceutical development settings. Proper method validation is crucial to ensure data integrity and regulatory compliance.
References
- Separation of Acridine on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf8kPthfvt2CYtx3-IoLZ6GwgybCoYW-jbr1FGyOKzeoapsuvl1SablXRH6FMO_Lwoa113I6WxTQ_6irz91KLPkvSGU9g2uLvmMhFBIAxjVfwNcN_uasIjzJqfFawwPmGwVejeYedh6FfiiWd7oqOBHiZE8-isCEBjEBt4MQ==]
- Analysis of commercial samples of acridine orange using high-performance liquid chromatography. Lattimore, A., & Lillie, J. H. (1988). Journal of Histochemistry & Cytochemistry, 36(12), 1489-1493. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNOOP9xpyUZVV-B7EEeD9SAQeeS4kOb0bvvCwICLIrqgooarKU4nejLd_figdkL87dUexF18ru3FGniQBvv_4qGll_pE7frMmOERw_Cjo_zChIExTlGWOgBc8XiqwFhKLDyU=]
- RP-HPLC Characterization of Acridine Acid and Acridine Ester. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKzyj8vz6MG7nUIGyDmKor_8S4AehnX-lncY6aFHKNLoRhSXN8XQhy58y_TWrFuN0vVcnCj2eScuFQnuhqfReHIGelLVCz1qJlGI2_gCTqT6_zhXgnpt0K9UsdC4y00gqVgXwYNAXQE0geiRuwktSq_0w8nqYXrXb2RJ8-NccyDEkV1JFqCtHwuyG93H64IbYzozWklybxpyw4kbuKk0M8hQUEAdf7w1MqHALwN-8BtsS6Ko1v0EpBcYDivV_yGMf3dUr7]
- Sample Pretreatment for HPLC. Nacalai Tesque, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXD3FgGBLnbQup3vaaXAE-IMfN7S9109jgBNjjDW6aqiEU7khNWSpXQjZInk1ScfRMucZxOv_26oVVVtoPmB905tczHPkIp5hilQxWdCaX6UuZ1e0w8PQ9J0T0_fFGC-gy74MuDaq4LafI_D7XKlovpXhZs00miIlBhdc=]
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIkeqTTKgAwlnEFKXcCid7XaMHAPJb9S_YvyxuK-39-HQ0XdzbJ_9LncEmPJMftQwsMSa-QNq8cLnw0LJi30but9hK9WcE3EZBfD7PMgGBNLpx-ib-qSoNEae4tjay7KnQHoCXM6Ie7oHc45MvjdqZ7qZJ041W_kcF_wBFUOtWR_EDogkw-19TsGtb12iKzFfM5He3gfqL2u_A2eFo_RRVBoyXmA==]
- How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9A4I_F9EeogjA1xc1Ix0qqNXnnFBtHjHFgmCAvmDe1G5Xqfbdq0sdq5Q7uNJdb9CSMNMi7G2ZWRTGfKq08HULoQ4lijPUprS7_kq6uSiFDCV27i0_Q3wv0mhYtME16a-WDv2DofcwBcIcJy4OtNaGAtjLcZ3D6IiXgNkQHrDNJZ9jJiprEq7SW_WP9yl_D-XQcLk9ourI8iy5_lw=]
- This compound. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxasMP3xziHzEzRpam4e38F1IasbwoBjvIBcMH0RznY1y78gIxxnoaRjglTcM_pGqeU9jE_e8EnU5Z1wHi3Oa7wJxIUAeBxLxXEbn78BcSglaxtFWTNiqAzd3LwVZpzJagMQlM]
- This compound. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf_HwrGNHib3kIHpQh8B29e6IMuuTqhQjnHrdOroAhX1c5Vkhd4Ve7pBPM1drt7Mz4U6Ge27KtNznmRSjbwABaStPFSgsJKOLcI0YWjXUwR2p1bb-73QyQLbgCe7F7O2XlyLybqOR_8zAsrLLbTvLfjTK3J5Mm]
- This compound. Chemical Synthesis Database. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiA9LOcf6W05Ux4H0EtP3HvI_1OCtewhECIkOCAC69h_3rucdsX8p9vVMb3_jBtPrnC1MH6eg5t9g64OMv_2lTNa2Bn4wjYwxTS66DgnVMN2OclkguqFAGuW89w8MrdZ8UG-UcLPOhccRPiC8cFs-7kohuPVJEPQ==]
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Płotka-Wasylka, J., & Tobiszewski, M. (2021). Molecules, 26(11), 3193. [URL: https://www.mdpi.com/1420-3049/26/11/3193]
- Acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro-. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudmzS5MwisL-Kp_JgRFAOgVtwDKil5cyJEKuuE-psgonF6qQFf7ztAKOTITGxErT1kDV0sElRuN8zcXHb38RwZHX66REE5GAljqMG91H0AzxYbf5cY90XbPu-MgyNSEPe_Ipcni5VY0CjFpNa]
- This compound. Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr0ScFqxjXAbD8G7urOaZGgqVEJ1pYy-ur046DU0yw1AD1UnKrluUgffdVqzhG91CESuGT4u9jlTXffx-wPYYC5w0O3WqzTylH99643cPWv8Gz250Q8vPFxRexJGh7e6TuXesbPFbhVEet]
- Separation and Quantification of Acridine Derivatives by Capillary Liquid Chromatography. Bosakova, Z., et al. (2001). Chemické Listy, 95(9). [URL: http://w.chemicke-listy.cz/ojs3/index.php/chemicke-listy/article/view/2391]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Acridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. w.chemicke-listy.cz [w.chemicke-listy.cz]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. nacalai.com [nacalai.com]
"crystallization techniques for 1,2,3,4,5,6,7,8-Octahydroacridine"
Application Note & Protocol Guide
Topic: Advanced Crystallization Techniques for 1,2,3,4,5,6,7,8-Octahydroacridine
Abstract
This document provides a comprehensive guide to the crystallization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The generation of high-quality single crystals is often the most critical and challenging step for definitive structural elucidation by X-ray diffraction.[3] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, field-proven protocols, and a systematic approach to troubleshooting common challenges. It is intended for researchers, scientists, and drug development professionals seeking to obtain single crystals of this compound suitable for advanced structural analysis.
Introduction to this compound and the Imperative for Crystallization
This compound (OHA) is a fused N-heterocyclic compound built upon the acridine core.[1] Acridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[4][5] The specific stereochemistry and three-dimensional conformation of these molecules are intrinsically linked to their biological function and interaction with targets like DNA or enzymes.[4]
Therefore, obtaining a high-resolution crystal structure through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. The primary bottleneck to achieving this goal is the successful growth of well-ordered, single crystals of sufficient size and quality.[3] This guide provides the foundational knowledge and practical protocols to overcome this challenge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N | [6][7] |
| Molecular Weight | 187.28 g/mol | [6][7] |
| Appearance | Beige or Off-White to Pale Yellow Crystalline Solid | [6][8] |
| Melting Point | 70 °C | [7] |
| Boiling Point | 191-192 °C at 22 Torr | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
The Science of Crystallization: From Supersaturation to a Well-Ordered Lattice
Crystallization is a thermodynamic process of phase transition where a solute in a solution solidifies into a highly structured, crystalline lattice.[9][10] The entire process is driven by achieving a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility at a given temperature. This state is inherently unstable, and the system will seek to return to equilibrium by precipitating the excess solute.
The journey from a clear solution to a single crystal involves two key kinetic stages:
-
Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei). This is the rate-limiting step and is highly sensitive to conditions. A high rate of nucleation leads to many small crystals, which is generally undesirable for SCXRD.[11]
-
Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of existing nuclei. Slow, controlled growth is essential for producing large, high-quality crystals with minimal defects.[10]
The goal of any crystallization experiment is to navigate this process by creating a narrow metastable zone of supersaturation that favors slow crystal growth over rapid nucleation.
Core Directive: Pre-Crystallization Essentials
Success in crystallization is often determined before the first vial is even set up. The following factors are critical.
Compound Purity
This is the most crucial, yet often overlooked, parameter. Attempting to crystallize an impure compound is a primary cause of failure. Impurities can inhibit nucleation, disrupt lattice formation leading to poor crystal quality, or cause the compound to "oil out."[10]
-
Recommendation: The purity of this compound should be >95%, and ideally >98% as determined by NMR and LC-MS. If purity is insufficient, purification by column chromatography or preparative HPLC is strongly advised.
Solvent Selection: The Key to Unlocking Crystallization
The choice of solvent is the most important variable in a crystallization experiment.[12] An ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[10][12]
Table 2: Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Primary Solvents (for dissolving the compound) | |||
| Acetonitrile | 82 | Polar Aprotic | A good starting point for many heterocyclic compounds.[13] Its moderate volatility is suitable for slow evaporation and diffusion techniques. |
| Ethyl Acetate | 77 | Moderately Polar | Often successful for compounds with ester-like or ketone-like features.[14] A common choice for creating solvent/anti-solvent systems with hexanes. |
| Methanol / Ethanol | 65 / 78 | Polar Protic | Given OHA's slight solubility in methanol, these can be excellent solvents for cooling crystallization.[7] Hydrogen bonding may influence packing. |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its high volatility can lead to rapid crystal formation, which may reduce quality.[15] Best used in controlled environments or for diffusion methods. |
| Anti-Solvents (for inducing precipitation) | |||
| Hexanes / Heptane | ~69 / ~98 | Non-polar | Excellent anti-solvents to use with more polar primary solvents like ethyl acetate or acetone in diffusion or layering experiments. |
| Diethyl Ether | 35 | Slightly Polar | Its high volatility makes it a powerful precipitant in vapor diffusion setups. Use with caution due to flammability. |
| Water | 100 | Very Polar | As an organic compound, OHA is likely insoluble in water. This makes water a potential anti-solvent in vapor diffusion against a water-miscible solvent like acetone or ethanol. |
Experimental Solvent Screening Protocol:
-
Place ~1-2 mg of OHA into a small vial.
-
Add the chosen solvent dropwise at room temperature.
-
If the compound dissolves immediately, the solvent is too good for cooling crystallization but may be suitable for slow evaporation.[16]
-
If the compound does not dissolve, gently warm the vial. If it dissolves upon heating and precipitates upon cooling, you have found a promising solvent for cooling crystallization.[9][16]
Experimental Protocols for Crystallization
It is highly recommended to screen multiple techniques in parallel to maximize the chances of success.[11] Start with small amounts of material (2-10 mg) for initial screening.
Method 1: Slow Evaporation
This is the simplest technique, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.[15]
Protocol:
-
Prepare a nearly saturated solution of OHA (e.g., 5-10 mg/mL) in a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Filter the solution using a 0.22 µm syringe filter into a clean, small glass vial (e.g., a 4 mL vial). This removes dust or particulate matter that could cause premature nucleation.[11]
-
Cover the vial with parafilm or a cap with a small hole pierced by a needle. The size of the hole controls the evaporation rate; a smaller hole leads to slower evaporation and better crystals.[11]
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Caption: Workflow for the Slow Evaporation crystallization method.
Method 2: Vapor Diffusion
Vapor diffusion is a powerful and highly controlled technique. It involves two solvents: a primary solvent in which the compound is soluble, and a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses in vapor form into the compound solution, reducing the compound's solubility and inducing crystallization.[11]
Protocol (Liquid-Vapor Diffusion):
-
Prepare a concentrated solution of OHA (5-15 mg) in a minimal amount of a relatively low-volatility solvent (e.g., acetonitrile) in a small, open inner vial.
-
Filter the solution into the inner vial.
-
In a larger outer jar or beaker, add a few milliliters of a volatile anti-solvent (e.g., diethyl ether or hexanes).
-
Carefully place the inner vial containing the OHA solution inside the larger jar, ensuring the solvent levels are not in contact.[11]
-
Seal the outer jar tightly.
-
Store in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the OHA solution, causing crystals to form over days or weeks.
Caption: Workflow for the Vapor Diffusion crystallization method.
Method 3: Slow Cooling & Thermal Gradient
This classic technique is ideal when a solvent has been identified that shows a significant difference in solubility for OHA between hot and cold temperatures.[10]
Protocol:
-
In a test tube or small flask, add OHA and a suitable solvent (e.g., methanol or an ethanol/water mixture).
-
Heat the mixture gently (e.g., on a hot plate or in a sand bath) while stirring until all the solid dissolves. Add the minimum amount of hot solvent required to achieve full dissolution.[10]
-
Filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask to remove any insoluble impurities.
-
Cover the flask and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated with glass wool or placed inside a large beaker.[9]
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[16]
Troubleshooting Common Crystallization Problems
Table 3: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Concentrate the solution by slow evaporation; add a compatible anti-solvent; cool to a lower temperature. |
| Oiling Out / Amorphous Precipitate | Supersaturation is too high; cooling or diffusion is too rapid.[11] | Decrease the initial concentration; slow down the rate of evaporation/diffusion; use a solvent in which the compound is less soluble; increase the starting temperature.[11] |
| Many Small Crystals | Nucleation rate is too high; too many nucleation sites.[11] | Decrease the concentration; slow down the crystallization process (e.g., smaller hole for evaporation, less volatile anti-solvent); ensure vials are scrupulously clean.[11] |
| Poor Crystal Quality (e.g., cracked, opaque) | Rapid crystal growth; presence of impurities. | Slow down the crystallization process; re-purify the starting material; try a different solvent system.[11] |
Conclusion
The crystallization of this compound is a multifactorial process that requires patience and a systematic approach. By carefully considering compound purity, conducting thorough solvent screening, and employing controlled crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase the probability of obtaining high-quality single crystals. This guide provides the necessary protocols and conceptual framework to navigate this critical step in the structural characterization of this important heterocyclic compound.
References
- Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Benchchem.
- SOP: CRYSTALLIZATION.
- Guide for crystallization.
- Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- 9 Ways to Crystallize Organic Compounds. wikiHow.
- Stahly, G. P. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2855-2873. DOI:10.1039/D2CS00697A.
- How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.
- This compound. Benchchem.
- Synthesis and Crystal Structure Analysis of Acridine Derivatives. ResearchGate.
- This compound Chemical Properties. ChemicalBook.
- This compound. Smolecule.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
- 3.3: Choice of Solvent. Chemistry LibreTexts.
- This compound | C13H17N. PubChem.
- CAS Number 1658-08-8 | this compound. Spectrum Chemical.
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. National Institutes of Health (NIH).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1658-08-8 [smolecule.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1658-08-8 [amp.chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. unifr.ch [unifr.ch]
- 16. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Scale-Up Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine: An Application Note and Protocol
Introduction: The Significance of 1,2,3,4,5,6,7,8-Octahydroacridine in Drug Discovery
This compound, a tricyclic heterocyclic compound, serves as a crucial scaffold in medicinal chemistry and drug development.[1] Its rigid, partially saturated structure provides a unique three-dimensional framework for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[2] The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance to facilitate the exploration of its therapeutic potential.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the rationale behind key experimental parameters. This guide is intended for researchers, scientists, and professionals in the drug development sector who require a robust and reproducible method for producing this valuable intermediate in significant quantities.
Synthetic Strategy: A Mechanistic Perspective on the Friedländer Annulation
The synthesis of the acridine core can be achieved through various methods, including the Bernthsen acridine synthesis and the Ullmann condensation.[3][4] However, for a scalable and efficient approach to this compound, a one-pot synthesis employing a variation of the Friedländer annulation offers significant advantages. The Friedländer synthesis traditionally involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[5][6][7] This principle can be adapted for the synthesis of octahydroacridine.
Our selected method is a vapor-phase aminocyclization of cyclohexanone with a mixture of formaldehyde and ammonia over a solid acid catalyst. This approach is highly atom-economical and environmentally friendly.[8]
Reaction Mechanism:
The reaction proceeds through a cascade of reactions, initiated by the formation of an enamine from cyclohexanone and ammonia. This is followed by a Mannich-type reaction with formaldehyde and a second molecule of cyclohexanone enamine. The resulting intermediate then undergoes intramolecular cyclization and dehydration to yield the final this compound product. The solid acid catalyst facilitates the dehydration and cyclization steps by providing acidic sites that protonate hydroxyl groups, making them better leaving groups.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a target scale of 100-500 g of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich |
| Formaldehyde | 37 wt. % in H₂O | Sigma-Aldrich |
| Ammonia | 28-30% solution in H₂O | Sigma-Aldrich |
| Zeolite Catalyst (e.g., H-ZSM-5) | High surface area | Zeolyst International |
| Toluene | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | VWR |
| 5 L Three-Neck Round Bottom Flask | - | Kimble Chase |
| Mechanical Stirrer | - | IKA |
| Heating Mantle with Temperature Control | - | Glas-Col |
| Condenser | - | Ace Glass |
| Dean-Stark Trap | - | Ace Glass |
| Separatory Funnel (2 L) | - | Pyrex |
| Rotary Evaporator | - | Büchi |
| Vacuum Filtration Apparatus | - | Millipore |
Experimental Procedure:
-
Catalyst Preparation (Optional but Recommended):
-
The zeolite catalyst should be activated prior to use to ensure maximum activity. This is achieved by heating the catalyst at 400-500 °C under a stream of dry nitrogen for 4-6 hours. This process removes adsorbed water and other volatile impurities from the catalyst pores.
-
-
Reaction Setup:
-
Assemble the 5 L three-neck round bottom flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a dropping funnel.
-
Charge the flask with cyclohexanone (1.0 kg, 10.2 mol) and toluene (2.0 L).
-
Add the activated zeolite catalyst (50 g, 5 wt% relative to cyclohexanone).
-
Begin stirring the mixture to ensure a uniform suspension.
-
-
Reagent Addition and Reaction:
-
In a separate vessel, carefully prepare a mixture of aqueous formaldehyde (0.81 kg, 10.0 mol) and aqueous ammonia (0.98 kg, 15.3 mol). Caution: This mixture is exothermic and should be prepared in an ice bath with slow addition of the ammonia to the formaldehyde solution.
-
Transfer the formaldehyde/ammonia mixture to the dropping funnel.
-
Heat the reaction flask to reflux (approximately 110-120 °C).
-
Once refluxing, add the formaldehyde/ammonia mixture dropwise over a period of 2-3 hours. The rate of addition should be controlled to maintain a steady reflux.
-
During the addition and subsequent reaction time, water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 4-6 hours, or until the reaction is deemed complete by TLC or GC-MS analysis.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with toluene, dried, and potentially regenerated for future use.
-
Transfer the filtrate to a 2 L separatory funnel and wash with water (3 x 500 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product, a viscous oil or semi-solid, can be purified by vacuum distillation or recrystallization.
-
For vacuum distillation: Distill the crude product under high vacuum. The product will distill at approximately 150-160 °C at 1 mmHg.
-
For recrystallization: Dissolve the crude product in a minimal amount of hot hexane or a similar non-polar solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Yield and Purity:
Following this protocol, a yield of 60-75% of this compound with a purity of >95% (as determined by GC-MS and ¹H NMR) can be expected.
Characterization and Quality Control
Thorough characterization of the final product is essential to ensure it meets the required specifications for subsequent use in drug development.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aliphatic and aromatic protons of the octahydroacridine structure. |
| ¹³C NMR | Resonances consistent with the carbon framework of the molecule. |
| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (187.28 g/mol ).[9][10] |
| Melting Point | 68-71 °C.[1] |
| FT-IR | Characteristic peaks for C-H and C=N stretching vibrations. |
Safety and Handling Considerations
-
This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Formaldehyde: Toxic by all routes of exposure. A known carcinogen. Work in a well-ventilated fume hood is mandatory.
-
Ammonia: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
Always consult the Safety Data Sheet (SDS) for each chemical before use. Emergency eyewash and safety shower facilities should be readily accessible.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time; ensure efficient water removal with the Dean-Stark trap. |
| Catalyst deactivation | Ensure the catalyst is properly activated before use. | |
| Impure Product | Inefficient work-up | Perform additional aqueous washes; ensure the organic layer is thoroughly dried. |
| Suboptimal purification | Optimize the recrystallization solvent system or the vacuum distillation conditions. | |
| Difficult Filtration of Catalyst | Fine catalyst particles | Allow the mixture to settle before filtration; consider using a filter aid like Celite. |
Conclusion: A Robust Pathway to a Key Pharmaceutical Intermediate
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By leveraging a one-pot, catalytically driven approach, this procedure offers high efficiency and is amenable to industrial production. The in-depth explanation of the reaction mechanism and the practical guidance on experimental execution, safety, and troubleshooting are intended to empower researchers to confidently produce this valuable building block for their drug discovery and development programs.
Caption: Step-by-step experimental workflow for octahydroacridine synthesis.
References
- ResearchGate. (n.d.). Synthesis of octahydroacridines over various zeolite catalysts.
- National Institutes of Health. (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- Chemical Synthesis Database. (2025). This compound.
- Wikipedia. (n.d.). Friedländer synthesis.
- Chemical Synthesis Database. (2025). 9-butyl-1,2,3,4,5,6,7,8-octahydroacridine.
- The Journal of Organic Chemistry. (2001). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- PubChem. (n.d.). This compound.
- PubMed. (2001). Synthesis of this compound via condensation of cyclohexanone with formaldehyde.
- ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Pharmatutor. (n.d.). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine.
- PubMed Central. (2024). Accelerated synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives using dendritic mesoporous nanosilica functionalized by hexamethylenetetramine: a novel nanocatalyst.
- Organic Syntheses. (n.d.). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL.
- Semantic Scholar. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Semantic Scholar. (2024). octahydroxanthene and 1,8-dioxo- decahydroacridine derivatives using.
- National Institutes of Health. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties.
- Royal Society of Chemistry. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues.
- ResearchGate. (2016). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.
- ResearchGate. (1990). (PDF) Application of phase transfer catalysis in the acridine series. VII (1). Synthesis of 9-cyanoacridine derivatives.
- Semantic Scholar. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications.
- Chem-Impex. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the 1,2,3,4,5,6,7,8-Octahydroacridine Core
Abstract
The 1,2,3,4,5,6,7,8-octahydroacridine (OHA) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, three-ring structure provides a unique three-dimensional geometry for interaction with biological targets, leading to a wide spectrum of activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3][4] This document provides a comprehensive guide for researchers, detailing synthetic routes to the core structure and strategic protocols for its subsequent derivatization. We delve into the rationale behind key experimental choices, offering detailed, step-by-step procedures for functionalization at critical positions of the OHA nucleus, supported by mechanistic insights and characterization data.
Introduction: The Significance of the Octahydroacridine Scaffold
The acridine nucleus is a well-established pharmacophore, known for its role as a DNA intercalator and enzyme inhibitor.[5] The partial or complete hydrogenation of its carbocyclic rings to yield structures like octahydroacridine significantly alters its planarity and electronic properties. This transformation from a flat, aromatic system to a buckled, saturated framework opens up new vectors for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Derivatives of the OHA core have demonstrated significant potential in drug development. They have been investigated for:
-
Antimicrobial Activity: OHA derivatives can disrupt microbial metabolic processes and have shown efficacy against various bacteria and fungi.[2]
-
Anticancer Properties: Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[1][2]
-
Cholinesterase Inhibition: Functionalized acridines are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[3][4]
-
Materials Science: The unique electronic and photophysical properties of OHA derivatives make them suitable for applications in organic electronics and sensors.[1][6]
This guide will focus on providing actionable protocols for the synthesis of the OHA core and its subsequent derivatization, enabling researchers to explore the vast chemical space around this versatile scaffold.
Synthesis of the this compound Core
The accessibility of the OHA core is the first critical step. Two primary, reliable methods are presented here: catalytic hydrogenation of acridine and a one-pot cyclization reaction.
Method A: Catalytic Hydrogenation of Acridine
This classical approach involves the reduction of the readily available acridine molecule. The key challenge is achieving regioselective hydrogenation of the outer carbocyclic rings while preserving the central pyridine ring.
Causality and Experimental Choice: The use of a bis(dihydrogen) ruthenium complex, [RuH₂(η²-H₂)₂(PCy₃)₂], provides excellent regioselectivity under mild conditions.[2] This catalyst operates by preferentially coordinating to the electron-rich outer rings over the more electron-deficient nitrogen-containing ring. The conditions (80 °C, 3 bar H₂) are mild enough to prevent over-reduction.
Protocol 2.1: Regioselective Hydrogenation of Acridine
Materials:
-
Acridine (1.0 eq)
-
[RuH₂(η²-H₂)₂(PCy₃)₂] catalyst (0.1-1.0 mol%)
-
Anhydrous Toluene
-
Hydrogen gas (H₂) source
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reaction vessel with acridine and the ruthenium catalyst.
-
Add anhydrous toluene to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the vessel with H₂ gas three times to remove any air.
-
Pressurize the vessel to 3 bar with H₂.
-
Place the vessel in a heating mantle and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction typically proceeds first to 1,2,3,4-tetrahydroacridine and then more slowly to the desired octahydroacridine.
-
Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Method B: One-Pot Vapor Phase Aminocyclization
This modern, eco-friendly method utilizes readily available starting materials in a single catalytic step, making it highly efficient for large-scale synthesis.[7]
Causality and Experimental Choice: Mesoporous bimetallic molecular sieves, such as ZnAlMCM-41, are chosen as catalysts due to their high surface area and tunable acidic/basic properties.[7] The Lewis acidity of the metal sites activates the carbonyl groups of cyclohexanone and formaldehyde, while the Brønsted acid sites facilitate the cyclization and dehydration steps. The vapor phase reaction at high temperature drives the equilibrium towards the desired product.
Protocol 2.2: Zeolite-Catalyzed Synthesis of OHA
Materials:
-
Cyclohexanone
-
Formaldehyde (37% aqueous solution)
-
Ammonia (25% aqueous solution)
-
ZnAlMCM-41(75) catalyst[7]
-
Fixed-bed vapor phase reactor
Procedure:
-
Prepare the ZnAlMCM-41(75) catalyst as described in the literature.[7] Pack the catalyst into the fixed-bed reactor.
-
Pre-heat the reactor to the desired reaction temperature (typically 300-400 °C).
-
Prepare the feed mixture of cyclohexanone, formaldehyde, and ammonia in a predetermined molar ratio.
-
Using a high-precision pump, introduce the liquid feed into the reactor at a controlled flow rate (Weight Hourly Space Velocity, WHSV, is a key parameter to optimize).
-
The vaporized reactants pass over the catalyst bed, where the aminocyclization reaction occurs.
-
The product stream exiting the reactor is cooled and condensed.
-
Collect the liquid product, which will be a mixture of OHA, water, and byproducts.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure OHA.
Strategic Derivatization of the OHA Core
Once the OHA core is synthesized, functional groups can be introduced at several positions. The C9 position (the methine carbon of the central ring) and the C4 position are particularly reactive and synthetically useful.
C9-Position Functionalization
The C9 position is analogous to the benzylic position and is susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions. A common strategy is the introduction of alkyl or aryl substituents.
Caption: Workflow for C9-alkylation of the octahydroacridine core.
Protocol 3.1: General Synthesis of 9-Alkyl-Substituted Octahydroacridines
This protocol is adapted from the vapor phase synthesis of the OHA core, modifying the feed to include an aldehyde, which directs the formation of 9-alkyl substituted derivatives (9-ASOHAs).[7]
Materials:
-
Cyclohexanone
-
An aliphatic or aromatic aldehyde (e.g., valeraldehyde for 9-butyl-OHA)[8]
-
Ammonia solution
-
Zeolite catalyst (e.g., ZnAl-41(75))[7]
-
Fixed-bed vapor phase reactor
Procedure:
-
Set up the fixed-bed reactor as described in Protocol 2.2.
-
Prepare a feed mixture containing cyclohexanone, the chosen aldehyde, and ammonia. The molar ratios must be optimized for the specific aldehyde used.
-
Introduce the feed into the heated reactor system. The reaction mechanism involves the initial formation of an enamine from cyclohexanone and ammonia, which then undergoes a series of condensations with the aldehyde and another molecule of the enamine, followed by cyclization and aromatization of the central ring.
-
Condense and collect the product stream.
-
Work up the product mixture as described in Protocol 2.2 (extraction, drying, concentration).
-
Purify the target 9-substituted-OHA derivative using column chromatography or vacuum distillation. The identity and purity should be confirmed by NMR and MS analysis.
C4-Position Functionalization via Electrophilic Substitution
The carbocyclic rings of OHA can also be functionalized. The C4 position is activated towards electrophilic attack, particularly when an electron-withdrawing group is present to stabilize the intermediate.
Causality and Experimental Choice: The reaction of octahydroacridine-4-carbonitrile with aryldiazonium salts is a prime example of electrophilic substitution at an active methine group.[9] The cyano group at C4 acidifies the C4-proton, making it susceptible to deprotonation and subsequent attack by the electrophilic diazonium ion. The reaction is typically performed in an acidic medium to generate the diazonium salt in situ and facilitate the coupling reaction.
Caption: Reaction scheme for C4-derivatization via azo coupling.
Protocol 3.2: Synthesis of 4-Arylazo-octahydroacridine-4-carbonitrile
This protocol describes the azo coupling reaction at the C4 position.[9]
Materials:
-
Octahydroacridine-4-carbonitrile (1.0 eq)
-
Substituted Aniline (Ar-NH₂) (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Ice bath
Procedure:
-
Diazonium Salt Formation: In a beaker, dissolve the substituted aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the aryldiazonium salt.
-
Coupling Reaction: In a separate flask, dissolve the octahydroacridine-4-carbonitrile in acetic acid. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the octahydroacridine-4-carbonitrile solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours. A colored precipitate of the azo compound should form.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
-
Confirm the structure using IR (presence of N=N stretch), NMR, and mass spectrometry.
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure of the synthesized derivatives. The following table summarizes typical spectroscopic data for the parent OHA core.
| Technique | Feature | Typical Observation for OHA Core |
| ¹H NMR | Aromatic Proton | Singlet or doublet around 7.0-7.5 ppm (1H, C9-H). |
| Aliphatic Protons | Complex multiplets in the range of 1.5-3.0 ppm (16H from the two saturated rings). | |
| ¹³C NMR | Aromatic Carbons | Signals typically > 120 ppm. The quaternary carbons flanking the nitrogen will be downfield. |
| Aliphatic Carbons | Signals typically in the range of 20-40 ppm. | |
| FTIR | C=N Stretch | Characteristic absorption around 1600-1650 cm⁻¹. |
| C-H Stretch | Aliphatic C-H stretches just below 3000 cm⁻¹, aromatic C-H stretch just above 3000 cm⁻¹. | |
| Mass Spec. | Molecular Ion | [M]+ peak corresponding to the calculated molecular weight (for OHA, C₁₃H₁₇N, MW = 187.28 g/mol ).[2][10] |
Conclusion
The this compound core is a highly tractable and valuable scaffold for the development of new chemical entities. The synthetic methods and derivatization protocols detailed in this guide provide a robust starting point for researchers. By leveraging efficient core synthesis techniques like zeolite-catalyzed aminocyclization and strategic functionalization at the C4 and C9 positions, a diverse library of novel OHA derivatives can be generated for screening in various applications, from drug discovery to materials science. Careful execution of these protocols, coupled with rigorous analytical characterization, will empower scientists to fully explore the potential of this remarkable heterocyclic system.
References
- ResearchGate. (n.d.). Synthesis of octahydroacridines over various zeolite catalysts. ResearchGate.
- Karimi Rad, G., et al. (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. PMC - NIH.
- Krasavin, M., et al. (2012). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde. The Journal of Organic Chemistry.
- Szymański, P., et al. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. PubMed.
- ChemSynthesis. (n.d.). 9-butyl-1,2,3,4,5,6,7,8-octahydroacridine. Chemical Synthesis Database.
- ChemSynthesis. (n.d.). This compound. Chemical Synthesis Database.
- Rybakov, V. B., et al. (2020). Reactions of octahydroacridine-4-carbonitrile (carboxamide) with electrophilic reagents. SpringerLink.
- PubChem. (n.d.). This compound. PubChem.
- Protopopova, M. N., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. PubMed.
- Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. PMC - PubMed Central.
Sources
- 1. Buy this compound | 1658-08-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. chemsynthesis.com [chemsynthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine & Derivatives
Welcome to the technical support center for the synthesis of 1,2,3,4,5,6,7,8-octahydroacridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
The octahydroacridine scaffold is a crucial building block in medicinal chemistry, recognized for its role in developing analgesics, anti-inflammatory agents, and compounds with antimicrobial and anti-cancer properties.[1][2][3] Achieving high yields of this valuable intermediate is paramount for the efficiency of downstream applications. This document provides a structured, question-and-answer guide to address the most pressing issues encountered during synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of octahydroacridines and related precursors.
Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate first?
A low isolated yield can be attributed to a number of factors, ranging from incomplete reactions to product loss during workup.[4] A systematic approach is the most effective way to diagnose the issue.
-
Incomplete Conversion: The most common culprit is an incomplete reaction. You must monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the duration or, more likely, addressing the reaction conditions.
-
Suboptimal Temperature: Many syntheses, such as the Friedländer or Bernthsen methods for the acridine core, are highly temperature-sensitive.[5][6] Too low a temperature will result in a sluggish or stalled reaction, while excessively high temperatures can lead to the degradation of reactants and products, causing charring and the formation of intractable tars.[5] The optimal temperature balances reaction rate with selectivity.
-
Catalyst Inefficiency: Whether you are using a Lewis acid like ZnCl₂, a Brønsted acid, or a heterogeneous catalyst for hydrogenation, its activity is critical.[7][8][9] Catalysts can deactivate over time or be poisoned by impurities in your starting materials or solvent.[4]
-
Purification Losses: Significant product can be lost during the isolation and purification steps.[4] This can happen during extractions if the product has partial solubility in the aqueous phase, or during chromatography if the product streaks or irreversibly binds to the stationary phase. Re-evaluate your workup and purification protocol to ensure it is optimized for your specific derivative.
Below is a workflow to guide your troubleshooting process.
Caption: A troubleshooting workflow for diagnosing low product yield.
Q2: I am attempting a one-pot synthesis of an acridine-1,8-dione precursor using an aldehyde, dimedone, and ammonium acetate, but the yield is poor. How can I optimize this Hantzsch-type reaction?
This is a powerful multi-component reaction, but its efficiency hinges on the careful orchestration of several reversible steps.[10][11]
-
Causality: The reaction proceeds through the formation of a Knoevenagel adduct (from the aldehyde and dimedone) and an enamine (from dimedone and ammonia). These intermediates then combine and cyclize.[12] A failure in any of these steps will kill the overall yield.
-
Solvent and Catalyst: While sometimes performed under solvent-free conditions, the choice of solvent can be critical.[10] For reactants with poor solubility, a solvent like ethanol or DMF can be beneficial.[6] Modern, greener approaches have demonstrated high yields using microwave irradiation in aqueous micelles or with reusable heterogeneous catalysts, which can simplify purification and improve reaction times.[11][13]
-
Microwave-Assisted Synthesis: This is a key optimization strategy. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating.[5][10] Studies have shown yields of 81-97% within 3-8 minutes under solvent and catalyst-free microwave conditions.[10]
Q3: My catalytic hydrogenation of acridine to this compound is stalling or giving me a mixture of partially hydrogenated products. What is the cause?
The complete and selective hydrogenation of the acridine core requires careful control of the catalyst and reaction conditions.
-
Catalyst Choice: The catalyst determines the reduction pathway. For example, a sulfided NiMo/Al₂O₃ catalyst at high pressure and temperature (>300°C) can preferentially yield the desired octahydroacridine.[7] Homogeneous catalysts, like certain ruthenium complexes, can offer high regioselectivity, first reducing one ring to give tetrahydroacridine, which is then more slowly saturated to the final product.[7] If your reaction is stalling, your catalyst may have lost activity or is not robust enough for the conditions.
-
Reaction Conditions: Hydrogen pressure and temperature are critical levers. Insufficient pressure will slow the reaction, while incorrect temperature can affect catalyst stability and product selectivity.
-
Substituent Effects: The presence of substituents on the acridine ring can significantly influence the hydrogenation pathway.[7] Electron-donating or withdrawing groups can alter the electron density of the different rings, making one more susceptible to reduction than another. You may need to screen different catalysts (e.g., Rh, Ru, NiMo) to find the optimal one for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing the this compound core?
There are two primary, well-established routes:
-
Catalytic Hydrogenation of Acridine: This is a direct approach where the aromatic acridine core is fully saturated using hydrogen gas and a metal catalyst. Various catalysts like Rh/Al₂O₃ or sulfided NiMo/Al₂O₃ have been successfully employed.[7] This method is efficient if acridine is a readily available starting material.
-
Cyclization/Condensation Reactions: These methods build the ring system from simpler precursors. A classic example involves the condensation of cyclohexanone with formaldehyde.[14] More commonly for substituted derivatives, a Hantzsch-type, one-pot condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or cyclohexanedione), and an ammonia source (like ammonium acetate) is used to form an acridine-1,8-dione, which can then be further modified.[8][10][15]
Q2: How can I best purify the final this compound product?
Purification is critical for obtaining a high-quality final product.
-
Initial Workup: After the reaction is complete, a standard workup often involves quenching the reaction, followed by an extraction with an organic solvent like dichloromethane or chloroform.[5][16] Washing the organic layer with a basic solution (e.g., 10% NaOH) and then brine helps to remove acidic impurities and catalysts.[5]
-
Column Chromatography: This is the most common method for achieving high purity. Silica gel is typically used as the stationary phase. The choice of eluent (mobile phase) is crucial and should be determined by TLC analysis to achieve good separation between your product and any side products.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step. This can yield a product of very high purity. The choice of solvent is key; a solvent in which the product is soluble when hot but poorly soluble when cold is ideal.
Q3: Can you provide a general mechanism for the popular Hantzsch-type synthesis of acridine-1,8-dione precursors?
Certainly. The Hantzsch synthesis is a multi-component reaction that elegantly assembles the acridine-dione core. It is believed to proceed via two main pathways that converge.
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-keto ester (e.g., dimedone) to form an α,β-unsaturated ketone intermediate.
-
Enamine Formation: A second equivalent of the β-keto ester reacts with the ammonia source (e.g., ammonium acetate) to form a vinylogous amide, or enamine.
-
Michael Addition & Cyclization: The enamine attacks the α,β-unsaturated ketone via a Michael addition. This is followed by intramolecular cyclization and dehydration to yield a dihydropyridine intermediate, which then aromatizes (often via oxidation) to the final acridine-dione product.
Caption: Key steps in the Hantzsch-type synthesis of acridine-1,8-diones.
Quantitative Data Summary
Optimizing a reaction often involves comparing different conditions. The following table summarizes results from a study on the microwave-assisted, solvent-free Hantzsch synthesis of acridine-1,8-diones, highlighting the impact of reaction time and conditions on yield.
| Entry | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 4-Cl-Benzaldehyde | None | Microwave (Solvent-free) | 3 | 97 | [10] |
| 2 | Benzaldehyde | None | Microwave (Solvent-free) | 5 | 95 | [10] |
| 3 | 4-MeO-Benzaldehyde | None | Microwave (Solvent-free) | 4 | 92 | [10] |
| 4 | 2-NO₂-Benzaldehyde | None | Microwave (Solvent-free) | 8 | 81 | [10] |
| 5 | Benzaldehyde | Co/C | Microwave (Ethanol) | 15 | 60 | [13] |
Table 1: Comparison of conditions for the synthesis of 9-aryl-hexahydroacridine-1,8-diones.
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 9-Aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
This protocol is adapted from a green chemistry approach and demonstrates a high-yield, rapid synthesis.[10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Microwave reactor vial (10 mL)
Procedure:
-
To a microwave reactor vial, add the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.2 mmol).
-
Mix the solids thoroughly with a spatula. No solvent is required.
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the mixture at a suitable power (e.g., 450 W) for the optimized time (typically 3-8 minutes, monitor by TLC).[5][10]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol (10 mL) to the vial and heat to dissolve the product.
-
Allow the solution to cool, inducing crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure acridinedione derivative.
Protocol 2: General Procedure for Purification by Column Chromatography
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., chloroform), adding silica, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).
-
Loading: Carefully load the dried slurry containing the crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound product.
References
- Smolecule. (n.d.). Synthesis and Characterization: this compound (OHA).
- BenchChem. (n.d.). This compound | 1658-08-8.
- The Journal of Organic Chemistry. (n.d.). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde.
- RSC Publishing. (n.d.). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- PMC - NIH. (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- SciSpace. (2020). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H ) -yl) thiourea derivatives.
- Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9, 71-78.
- Chemical Synthesis Database. (n.d.). This compound.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Organic Syntheses. (n.d.). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL.
- MDPI. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- PubMed. (n.d.). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent.
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
- PubChem. (n.d.). This compound.
- ChemistryViews. (2024). Modular Synthesis for Acridine Derivatives.
- Google Patents. (n.d.). CN103554023A - Synthesis method of acridine derivative and synthesized polycyclic....
- ResearchGate. (2024). High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method.
Sources
- 1. Buy this compound | 1658-08-8 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1,2,3,4,5,6,7,8-Octahydroacridine (OHA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,2,3,4,5,6,7,8-Octahydroacridine (OHA). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile heterocyclic amine. As a saturated derivative of acridine, OHA is a valuable building block in medicinal chemistry and organic synthesis.[1] However, its basic nature presents unique challenges that can complicate purification. This guide is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to overcome these hurdles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Chromatography Issues
Question: Why is my OHA streaking, tailing, or completely stuck on a standard silica gel column?
Probable Cause: The primary issue is a strong acid-base interaction between the basic nitrogen atom of OHA and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction leads to irreversible adsorption or slow, non-uniform elution, resulting in significant peak tailing, poor separation, and low recovery.
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica gel.
-
Action: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol, to your eluent system.[2][3]
-
Causality: The added amine acts as a competitive base, binding to the acidic silanol groups and preventing your target OHA from strongly adsorbing. This allows the OHA to travel through the column with the mobile phase, resulting in a symmetrical (Gaussian) peak shape and improved recovery.
-
-
Alternative Stationary Phases: If base additives are incompatible with your molecule or downstream applications, consider a different stationary phase.
-
Action: Switch to neutral or basic alumina, or use a pre-treated, amine-functionalized silica gel column.[2][3]
-
Causality: These stationary phases have fewer acidic sites, minimizing the problematic acid-base interactions from the outset. Amine-functionalized silica is specifically designed for purifying basic compounds.[2]
-
Question: I've managed to get my OHA to elute, but it's co-eluting with an impurity. How can I improve the separation?
Probable Cause: The polarity of your chosen solvent system is not optimal for resolving OHA from the impurity. The compounds are traveling at nearly the same speed through the column.
Solutions:
-
Systematic TLC Analysis: Before attempting column chromatography, always optimize your solvent system using Thin Layer Chromatography (TLC).[3][4]
-
Action: Test a range of solvent systems with varying polarities. Aim for a system that gives your target OHA an Rf (retention factor) value of approximately 0.2-0.35. Ensure there is a visible separation (ΔRf) between the OHA spot and the impurity spot.
-
Causality: TLC is a direct, small-scale predictor of separation on a column.[4] Achieving good separation on the TLC plate is a prerequisite for successful column chromatography.
-
-
Employ Gradient Elution: A single (isocratic) solvent system may not be sufficient for difficult separations.
-
Action: Start with a low-polarity mobile phase to elute less polar impurities first. Then, gradually increase the percentage of the more polar solvent over the course of the separation to elute your OHA, leaving more polar impurities behind.[3][5]
-
Causality: A gradient allows you to fine-tune the eluting power of the mobile phase in real-time, effectively "stretching" the separation between compounds of similar polarity and providing superior resolution compared to an isocratic elution.
-
Recrystallization Issues
Question: My OHA is "oiling out" during recrystallization instead of forming solid crystals. What should I do?
Probable Cause: This common issue can be caused by the solution being too supersaturated, cooling down too quickly, or the presence of impurities that inhibit crystal lattice formation.[3]
Solutions:
-
Re-dissolve and Slow Cool:
-
Action: Add a small amount of additional hot solvent to fully dissolve the oil. Then, ensure the flask is allowed to cool to room temperature as slowly as possible (e.g., by insulating it with glass wool or placing it in a warm water bath that cools gradually).[3][6]
-
Causality: Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice. Rapid cooling traps molecules in a disordered, liquid-like state.[6]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure OHA, add it to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystallization.[3]
-
Question: My final OHA product has a persistent beige or yellow color. How can I obtain a white solid?
Probable Cause: The color is likely due to small amounts of highly conjugated or oxidized impurities that are not easily removed by a single purification step. Commercially available OHA is often described as a beige or light yellow solid.[1][7]
Solutions:
-
Activated Charcoal Treatment: This is a classic technique for removing colored impurities.[3]
-
Action: Dissolve the impure OHA in the minimum amount of hot recrystallization solvent. Cool the solution slightly below its boiling point and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl and heat the mixture for a few minutes.[8]
-
Critical Step: Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. The purified, colorless solution can then be cooled to induce crystallization.[8]
-
Causality: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules, effectively removing them from the solution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Common impurities are highly dependent on the synthetic route.
-
From Catalytic Hydrogenation of Acridine: Expect to see partially hydrogenated intermediates, such as 1,2,3,4-tetrahydroacridine, or unreacted starting material.[9] Residual hydrogenation catalyst (e.g., Palladium on carbon) is also a common impurity that must be filtered out.
-
From Cyclization Reactions: Unreacted starting materials (e.g., cyclohexanone derivatives) or byproducts from intermolecular side reactions are common.[9][10]
Q2: What is the best general-purpose purification strategy for OHA after synthesis?
A multi-step approach is often best:
-
Aqueous Workup: Start with an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to pull the basic OHA into the aqueous layer as its protonated salt.[11] Wash the organic layer again to ensure full extraction. Then, basify the combined aqueous layers (e.g., with NaOH) and re-extract the pure OHA back into an organic solvent. This removes non-basic impurities.
-
Primary Purification: Follow the workup with either flash column chromatography (using a base-modified eluent) or recrystallization, depending on the nature of the remaining impurities.
-
Final Polish: A final recrystallization is often used to obtain a high-purity, crystalline solid.
Q3: How do I choose the right solvent for recrystallizing OHA?
The ideal solvent is one in which OHA is highly soluble at high temperatures but poorly soluble at low temperatures. Use solubility tests on a small scale first. Based on its structure, good starting points for solvents to test would be alkanes (hexane, heptane), alcohols (isopropanol, ethanol), or mixtures thereof. Avoid highly polar solvents where OHA may be too soluble even when cold, leading to low recovery.[3]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Very Low | Good for final product, may not dissolve all organic impurities. |
| Ethanol | 78 | High | OHA is likely quite soluble; may need an anti-solvent or be best for dissolving crude material. |
| Isopropanol | 82 | Medium | A good balance; often a good starting point for recrystallization of amine compounds. |
| Toluene | 111 | Low | Higher boiling point can help dissolve stubborn impurities. |
Q4: Can I use reversed-phase chromatography for OHA purification?
Yes, reversed-phase HPLC or flash chromatography (using a C18 stationary phase) is an excellent alternative.[12][13]
-
Mobile Phase: Typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and elutes with a good peak shape.
-
Advantage: This technique separates based on hydrophobicity and is less prone to the strong adsorption issues seen with silica gel. It is particularly useful for separating OHA from more polar impurities.[13]
Section 3: Diagrams & Workflows
Purification Decision Workflow
This diagram outlines the logical steps for purifying crude OHA.
Caption: A workflow for selecting and executing the appropriate OHA purification strategy.
Mechanism of Base-Modified Chromatography
This diagram illustrates how a basic modifier improves chromatography on silica gel.
Caption: How a base additive prevents OHA from adsorbing to acidic silica gel.
Section 4: Key Protocols
Protocol 1: Flash Column Chromatography of OHA
-
Slurry Preparation: In a beaker, add silica gel to a solution of your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine. Mix to form a uniform slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure or gravity to pack the stationary phase, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand.
-
Sample Loading: Dissolve your crude OHA in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with your starting solvent system. Collect fractions and monitor the separation using TLC. A gradient elution, gradually increasing the ethyl acetate concentration, may be necessary for optimal separation.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified OHA.
Protocol 2: Recrystallization of OHA
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: Place the crude OHA in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If the solution is colored, this is the point to add activated charcoal.
-
Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Cheméo. (n.d.). Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8).
- Chemical Synthesis Database. (2025, May 20). This compound.
- SIELC Technologies. (n.d.). Separation of Acridine on Newcrom R1 HPLC column.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Organic Syntheses. (n.d.). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- McMurry, J. (2018). Amines and Heterocycles. Cengage.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- NurdRage. (2012, February 11). Purifying OTC Chemicals: Recrystallization [Video]. YouTube.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.
- The Journal of Organic Chemistry. (n.d.). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde. American Chemical Society.
- ResearchGate. (n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from....
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
- 12. Separation of Acridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Octahydroacridine Synthesis
Welcome to the technical support center for the synthesis of octahydroacridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of the 1,2,3,4,5,6,7,8-octahydroacridine scaffold and its derivatives, providing in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the octahydroacridine core?
There are several established methods. One of the most direct and eco-friendly approaches is the vapor-phase aminocyclization of cyclohexanone with a mixture of formaldehyde and ammonia over a heterogeneous catalyst, such as a mesoporous bimetallic ZnAlMCM-41 molecular sieve.[1] This method allows for a single-step synthesis with high selectivity.[1] Another common route involves the condensation of cyclohexanone with formaldehyde under acidic conditions.[2][3] Additionally, the regioselective hydrogenation of acridine using catalysts like ruthenium or rhodium complexes can yield octahydroacridine, though this is often a multi-step process involving the initial synthesis of the acridine precursor.[4]
Q2: Which reaction parameters are most critical to control for a successful synthesis?
Optimizing an organic reaction involves balancing multiple variables.[5][] For octahydroacridine synthesis, particularly via aminocyclization, the following parameters are paramount:
-
Temperature: Reaction rates are highly temperature-dependent.[] For vapor-phase reactions, finding the optimal temperature is crucial for maximizing conversion without promoting side reactions or catalyst degradation.[1]
-
Reagent Stoichiometry: The molar ratios of the reactants (e.g., cyclohexanone:formaldehyde:ammonia) directly influence product selectivity and yield.[1]
-
Catalyst Selection & Loading: The choice of catalyst (e.g., Lewis acids, heterogeneous catalysts) is fundamental. The catalyst's activity and stability will dictate the reaction's efficiency.
-
Solvent: In solution-phase synthesis, the solvent choice affects reagent solubility, reaction rate, and can even influence the reaction pathway.
The interplay between these factors is complex. A systematic approach, such as a Design of Experiments (DoE), can be more efficient for optimization than modifying one variable at a time.[5]
Q3: How does the substitution on the starting materials affect the reaction outcome?
Substituents on the acridine ring or the starting materials can significantly influence the reaction pathway and final products.[4] For instance, in the hydrogenation of substituted acridines, the position and electronic nature of the substituent can direct the reduction to specific rings.[4] When synthesizing derivatives from substituted cyclohexanones or other aldehydes, steric hindrance can reduce reaction rates, while electronic effects can alter the reactivity of intermediates.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing diagnostic steps and corrective protocols.
Problem 1: Low or No Yield
A low yield is one of the most common frustrations in synthesis.[7] The cause can range from reagent quality to procedural losses.
Q: My reaction yield is consistently below 30%. Where should I start troubleshooting?
First, let's diagnose the potential cause by breaking down the experimental process. A systematic approach is key to identifying the root cause of low yield.[8]
dot
Caption: Troubleshooting flowchart for diagnosing causes of low yield.
Potential Causes & Corrective Actions:
-
Purity of Starting Materials: Impurities can inhibit catalysts or lead to side reactions.[8]
-
Diagnosis: Are your reagents (cyclohexanone, formaldehyde, ammonia source) of high purity? Have they been stored correctly? Aldehydes, for instance, can oxidize or polymerize over time.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them before use. For example, distill liquid reagents and ensure solvents are anhydrous if the reaction is moisture-sensitive.[9]
-
-
Suboptimal Reaction Conditions: The reaction may be sensitive to temperature, time, or reagent ratios.
-
Diagnosis: Are you following a literature procedure exactly? Even small deviations can have a large impact. Has the reaction gone to completion? Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Solution: Systematically re-optimize the reaction conditions.[10] For the vapor-phase synthesis of octahydroacridine, temperature and feed molar ratios are critical parameters to study.[1] If a reaction stalls, consider the careful addition of more reagent or catalyst.[7]
-
-
Inefficient Workup and Purification: Significant product loss can occur during post-reaction manipulations.[7]
-
Diagnosis: Are you losing product during aqueous extraction? Is your product precipitating fully during crystallization?
-
Solution: After extraction, run a TLC on the aqueous layer to check for product. When crystallizing, cool the solution slowly and then in an ice bath to maximize crystal formation.[11] Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.[12]
-
Problem 2: Impure Product & Purification Challenges
Observing multiple spots on a TLC plate or obtaining a poor-quality NMR spectrum indicates the presence of impurities, which often arise from side reactions.
Q: My crude product is a complex mixture, and I'm struggling to isolate the pure octahydroacridine. What are the likely side products and how can I improve purity?
1. Identifying Potential Side Reactions: The formation of side products is highly dependent on the synthetic route.
-
In reactions involving formaldehyde and ammonia with ketones, various condensation and cyclization pathways can compete, leading to a mixture of partially cyclized or alternative heterocyclic products.
-
When using strong acids or reagents like in the Vilsmeier-Haack reaction, electrophilic rearrangement or formylation at unintended positions can occur.[13]
-
In hydrogenation reactions, over-reduction or incomplete reduction can lead to mixtures of tetrahydro-, decahydro-, and perhydroacridines.
2. Optimizing for Selectivity: To minimize side products, focus on reaction control.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetic product over thermodynamic side products.[14]
-
Order of Addition: In some multicomponent reactions, adding reagents in a specific sequence can prevent undesirable initial reactions.[14]
-
Catalyst Choice: A more selective catalyst can be the solution. For instance, ZnAl-41(75) catalysts have shown excellent product selectivity in the vapor-phase synthesis of octahydroacridines.[1]
3. Effective Purification Protocols: If side products are unavoidable, a robust purification strategy is necessary.
| Purification Method | Best For | Key Considerations |
| Recrystallization | Crystalline solids with impurities of different solubility. | The choice of solvent is critical. The ideal solvent dissolves the compound well when hot but poorly when cold. Common solvents for acridine derivatives include ethanol, acetone, and ethyl acetate/hexane mixtures.[12][15] |
| Column Chromatography | Complex mixtures; non-crystalline oils or solids. | Silica gel is the standard stationary phase. The mobile phase (eluent) must be optimized to achieve good separation between the product and impurities on a TLC plate before scaling up to a column.[12] |
| Acid-Base Extraction | Separating basic products (like acridines) from neutral or acidic impurities. | The basic nitrogen atom in the acridine ring allows it to be protonated and extracted into an acidic aqueous layer (e.g., dilute HCl). The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Protocol: Purification of an Octahydroacridine Derivative by Column Chromatography
This protocol provides a general procedure for purifying a crude octahydroacridine product using silica gel chromatography.[12]
-
TLC Analysis: First, determine the optimal eluent system. Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf value of ~0.3 and separates it well from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent. Carefully pour it into the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the proportion of the polar solvent) may be necessary.
-
Fraction Collection: Collect the eluate in a series of test tubes. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified octahydroacridine.
Problem 3: Reaction Stalls or Incomplete Conversion
Q: My reaction starts well but stops before all the starting material is consumed, even after a long reaction time. Why is this happening?
A stalled reaction indicates that a critical component has been consumed or deactivated, or that the reaction has reached an unfavorable equilibrium.
dot
Sources
- 1. Selective synthesis of octahydroacridines and diannelated pyridines over zinc-containing mesoporous aluminosilicate molecular sieve catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 1658-08-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting the Friedländer Synthesis of Octahydroacridines
Welcome to the technical support center for the Friedländer synthesis of octahydroacridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic reaction. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction to the Synthesis
The Friedländer annulation is a cornerstone reaction in heterocyclic chemistry, enabling the construction of quinoline and acridine scaffolds through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4] In the context of 1,2,3,4,5,6,7,8-octahydroacridine synthesis, this typically involves the reaction of 2-aminobenzaldehyde or a related derivative with cyclohexanone. While versatile, the reaction is sensitive to various parameters, and achieving high yields of pure product can be challenging. Common issues include low conversion rates, formation of side products, and purification difficulties.[5][6] This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield or No Reaction
Question: My reaction is not proceeding, or the yield of my octahydroacridine product is disappointingly low. What are the primary factors I should investigate?
Answer: Low yield is the most common challenge and can be traced to several interconnected factors. A systematic approach to optimization is crucial.
-
Catalyst Selection and Activity: The choice and condition of the catalyst are paramount. The Friedländer reaction can be catalyzed by both acids and bases, and the optimal choice depends on your specific substrates.[1][2][4]
-
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., In(OTf)₃, ZnCl₂, Nd(NO₃)₃·6H₂O) are frequently used.[2][7][8] Lewis acids, in particular, have been shown to be highly efficient.[8][9]
-
Base Catalysts: Traditional bases include KOH, piperidine, and potassium tert-butoxide.[1][3]
-
Modern Catalytic Systems: Consider screening modern, milder catalysts such as ionic liquids, solid-supported acids (e.g., Amberlyst-15, silica sulfuric acid), or metal-organic frameworks (MOFs), which can improve yields and simplify work-ups.[6][10][11][12]
-
Troubleshooting Step: If using a previously opened catalyst, its activity may be compromised. Use a fresh batch or increase the catalyst loading incrementally.
-
-
Reaction Temperature: Temperature control is a delicate balance.
-
Too Low: The reaction may be kinetically slow, leading to incomplete conversion.[13]
-
Too High: Traditional methods often required high temperatures (150-220°C), which can cause degradation of starting materials or the product, leading to charring or tar formation.[3][5][13]
-
Troubleshooting Step: Monitor your reaction by Thin-Layer Chromatography (TLC). Gradually increase the temperature in 10-20°C increments. If degradation is observed, lower the temperature and consider extending the reaction time.[13]
-
-
Solvent Choice: The solvent significantly impacts reaction efficiency by affecting reactant solubility and mediating catalyst activity.[6]
-
Acidic Conditions: Polar aprotic solvents like chlorobenzene or dichloromethane (DCM) are often suitable.[1] Acetic acid can serve as both a catalyst and a solvent, particularly in microwave-assisted protocols.[13][14]
-
Basic Conditions: Non-polar solvents such as toluene are commonly used.[1]
-
Solvent-Free Conditions: Many modern protocols utilize solvent-free conditions, often coupled with microwave irradiation, which can dramatically reduce reaction times and increase yields.[10][12][15]
-
Troubleshooting Step: If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[6]
-
-
Reactant Purity and Reactivity:
-
Ensure starting materials (especially the 2-aminoaryl ketone/aldehyde) are pure. Impurities can inhibit the catalyst.
-
Substrates with strong electron-withdrawing groups may be less reactive and require more forcing conditions (higher temperature or a stronger catalyst).[13]
-
Ensure anhydrous conditions, as water produced during the cyclization can inhibit the reaction equilibrium in acid-catalyzed pathways.[13]
-
Caption: A workflow for troubleshooting low-yield Friedländer synthesis.
Issue 2: Significant Side Product Formation
Question: My reaction produces a complex mixture of products, making purification difficult. What are the likely side reactions, and how can I suppress them?
Answer: Side product formation is typically due to competing reaction pathways or product degradation.
-
Self-Condensation of Ketone: The most common side reaction is the base- or acid-catalyzed aldol self-condensation of the ketone reactant (e.g., cyclohexanone).[1][5][6] This is especially problematic under harsh conditions.
-
Solution: Employ milder reaction conditions. Modern catalysts are designed to operate at lower temperatures, which can significantly suppress this side reaction.[13] Alternatively, using a pre-formed imine of the o-aminoaryl aldehyde can prevent the ketone from reacting with itself under basic conditions.[1]
-
-
Formation of Regioisomers: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[5]
-
Degradation and Tar Formation: As mentioned previously, excessively high temperatures can cause reactants and products to decompose, resulting in a tarry, intractable reaction mixture.[13]
Issue 3: Purification Challenges
Question: I've completed the reaction, but I'm struggling to isolate a pure sample of my octahydroacridine product. What purification strategies are most effective?
Answer: Purification of N-heterocyclic compounds like octahydroacridines often requires a multi-step approach.
-
Initial Work-up: After the reaction, the first step is typically to neutralize the catalyst.
-
For acid-catalyzed reactions, pour the mixture into water and neutralize with a base like sodium bicarbonate.[13]
-
For base-catalyzed reactions, neutralize with a dilute acid.
-
Extract the crude product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5][13]
-
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The basicity of the acridine nitrogen can cause tailing on the silica column. To mitigate this, add a small amount of triethylamine (~1%) to the eluent.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective final purification step. Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
Acid-Base Extraction: The basic nitrogen atom of the octahydroacridine allows for purification via acid-base extraction.
-
Dissolve the crude mixture in an organic solvent (e.g., ether or DCM).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated octahydroacridine will move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to deprotonate the product, which should precipitate or be extractable with a fresh portion of organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Friedländer synthesis?
A1: Two primary mechanisms are proposed, and the dominant pathway can depend on the specific reactants and whether the reaction is acid- or base-catalyzed.[2]
-
Pathway A (Aldol-First): The reaction begins with an aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular conjugate addition of the amine and subsequent dehydration to form the acridine ring.[1][2]
-
Pathway B (Schiff Base-First): The initial step is the formation of a Schiff base (imine) between the o-aminoaryl aldehyde/ketone and the other carbonyl component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[2]
Caption: The two plausible mechanisms for the Friedländer synthesis.[2]
Q2: How does microwave irradiation improve the Friedländer synthesis?
A2: Microwave-assisted synthesis has emerged as a powerful technique for this reaction. The primary advantages are:
-
Rapid Heating: Microwaves provide efficient and uniform heating of the reaction mixture, dramatically reducing reaction times from hours or days to just minutes.[13][14][15]
-
Improved Yields: The rapid reaction times and controlled heating often minimize the formation of thermal degradation byproducts, leading to cleaner reactions and higher isolated yields.[14]
-
Greener Chemistry: This method often allows for solvent-free conditions, reducing waste and environmental impact.[15]
Q3: Are there any specific safety considerations for synthesizing octahydroacridines?
A3: Yes. Acridine and its derivatives are a class of compounds with diverse biological activities.[17]
-
Handling: Always handle octahydroacridines and their precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store the product in a cool, dark place, away from oxidizing agents.[18]
-
Toxicity: The specific toxicity of any novel octahydroacridine will be unknown. Treat all new compounds as potentially hazardous until proven otherwise. Refer to the Safety Data Sheet (SDS) for all known starting materials and reagents.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages | References |
| Brønsted Acid | p-TsOH, H₂SO₄, Acetic Acid | 80-120°C, organic solvent or neat | Inexpensive, readily available | Harsh conditions, potential for side reactions | [2][5][13] |
| Lewis Acid | In(OTf)₃, Nd(NO₃)₃, Zr(OTf)₄ | 60-100°C, often solvent-free | High efficiency, milder conditions | Can be expensive, moisture-sensitive | [2][8][12] |
| Base | KOH, Piperidine, KOtBu | Reflux in alcohol or toluene | Effective for certain substrates | Can promote ketone self-condensation | [1][3] |
| Solid Acid | Amberlyst-15, Silica Sulfuric Acid | 80-120°C, solvent or solvent-free | Reusable, easy work-up, often milder | May have lower activity than homogeneous catalysts | [10][15] |
| Ionic Liquid | [Hbim]BF₄, ImBu-SO₃H | 50-100°C, solvent-free | Can act as both solvent and catalyst, reusable | Can be expensive, viscosity issues | [1][12] |
Experimental Protocol: Microwave-Assisted Synthesis of Octahydroacridine
This protocol is adapted from methodologies that use acetic acid as both a solvent and a catalyst under microwave irradiation.[13][14][19]
Reagents:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Cyclohexanone (2.0 mmol, 2.0 eq.)
-
Glacial Acetic Acid (2.0 mL)
Procedure:
-
Place 2-aminobenzaldehyde (1.0 mmol) and cyclohexanone (2.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add glacial acetic acid (2.0 mL).
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.[13][14]
-
After the irradiation is complete, allow the vessel to cool to below 50°C before carefully opening it in a fume hood.
-
Pour the cooled reaction mixture into a beaker containing ~20 mL of cold water and stir.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until effervescence ceases, neutralizing the acetic acid (target pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of 5-20% ethyl acetate in hexanes containing 1% triethylamine) to afford the pure this compound.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).[20][21]
References
- Wikipedia. (2023, December 27). Friedländer synthesis. Wikipedia.
- Shaikh, A. M., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 20(4), 405-423.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate.
- ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate.
- ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. ResearchGate.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PMC.
- Royal Society of Chemistry. (2011). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
- Garella, D., et al. (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Synthetic Communications, 40(1), 120-128.
- ResearchGate. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Mechanism of Friedlander reaction. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline.
- ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing.... ResearchGate.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
- Al-Amiery, A. A., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7436.
- Slideshare. (2022, November 13). Fused heterocyclic componds acridine. Slideshare.
- Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
- Guria, D., et al. (2019). Selective synthesis of octahydroacridines and diannelated pyridines over zinc-containing mesoporous aluminosilicate molecular sieve catalysts. New Journal of Chemistry, 43(39), 15647-15662.
- Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671.
- Bailey, H. E., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122.
- ResearchGate. (2022). Friedländer Quinoline Synthesis. ResearchGate.
- Kumar, R., et al. (n.d.). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. International Journal of Pharmaceutical Sciences and Research.
- Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
- Cytiva. (n.d.). ÄKTAdesign Purification Systems. Cytiva.
- Saxena, A., et al. (1995). Purification of acetylcholinesterase by tacrine affinity chromatography. Protein Expression and Purification, 6(5), 625-630.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines [pubmed.ncbi.nlm.nih.gov]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. This compound(1658-08-8) 1H NMR [m.chemicalbook.com]
"byproduct identification in 1,2,3,4,5,6,7,8-Octahydroacridine synthesis"
Welcome to the technical support center for the synthesis of 1,2,3,4,5,6,7,8-octahydroacridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven insights into byproduct identification and mitigation strategies for various synthetic routes.
I. Troubleshooting by Synthetic Route
This section is organized by the most common methods for synthesizing this compound. Each subsection addresses frequently asked questions and provides practical solutions.
A. Catalytic Hydrogenation of Acridine
The catalytic hydrogenation of acridine is a direct route to this compound, but it can be fraught with challenges related to selectivity and catalyst performance.
FAQ 1: My hydrogenation of acridine is sluggish or stalls completely. What are the likely causes and how can I resolve this?
A stalled or slow hydrogenation reaction is a common issue, often attributable to catalyst deactivation or poisoning.[1][2]
-
Catalyst Poisoning: The nitrogen atom in acridine and its hydrogenated derivatives can act as a catalyst poison by strongly adsorbing to the active sites of the metal catalyst (e.g., Pd, Pt, Rh).[1] Impurities in the starting material or solvent, such as sulfur compounds, can also poison the catalyst.[2][3]
-
Troubleshooting:
-
Use high-purity starting materials and solvents.
-
Consider using a catalyst that is more resistant to nitrogen poisoning.
-
Increase the catalyst loading, although this may not be cost-effective.
-
If sulfur poisoning is suspected, pretreat the starting materials and solvent to remove sulfur-containing impurities.
-
-
-
Catalyst Deactivation: The catalyst may lose activity due to improper handling or storage.[4]
-
Troubleshooting:
-
Always handle hydrogenation catalysts under an inert atmosphere.
-
Use a fresh batch of catalyst to ensure high activity.
-
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may be insufficient to drive the reaction to completion.[5]
-
Troubleshooting:
-
Utilize a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase the hydrogen pressure.
-
-
FAQ 2: My reaction mixture shows multiple spots on TLC, even after extended reaction times. What are the possible byproducts?
Incomplete or over-hydrogenation can lead to a mixture of products. The hydrogenation of acridine proceeds through a series of intermediates, and stopping the reaction prematurely or using harsh conditions can result in a complex product mixture.
-
Partially Hydrogenated Intermediates:
-
9,10-Dihydroacridine: This is an early intermediate in the hydrogenation process.
-
1,2,3,4-Tetrahydroacridine: Formed by the hydrogenation of one of the terminal aromatic rings.
-
Other Octahydroacridine Isomers: Isomers such as 1,2,3,4,4a,9,9a,10-octahydroacridine can also be formed.[6]
-
-
Over-hydrogenation Product:
-
Perhydroacridine (Dodecahydroacridine): If the reaction is allowed to proceed for too long or under harsh conditions, all three rings can be saturated.
-
Table 1: Common Byproducts in Acridine Hydrogenation and Their Identification
| Byproduct | Molecular Weight | Key Identification Techniques | Expected Observations |
| 9,10-Dihydroacridine | 181.24 | ¹H NMR, ¹³C NMR, MS | Appearance of aliphatic protons corresponding to the C9 and C10 positions. |
| 1,2,3,4-Tetrahydroacridine | 183.25 | ¹H NMR, ¹³C NMR, MS | A mix of aromatic and aliphatic proton signals. |
| Perhydroacridine | 191.32 | ¹H NMR, ¹³C NMR, MS | Absence of aromatic proton signals; complex aliphatic region in the NMR spectrum. |
Experimental Protocol: Monitoring Hydrogenation by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
At regular intervals, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate alongside a spot of the starting acridine.
-
Develop the TLC plate and visualize the spots under UV light.
-
The reaction is complete when the starting material spot has disappeared and a single product spot is observed at the expected Rf value for this compound.
B. Friedländer Annulation
The Friedländer synthesis provides a versatile route to quinolines and their derivatives, including the acridine core. The reaction of a 2-aminoaryl ketone with a cyclic ketone like cyclohexanone can yield the desired octahydroacridine skeleton.
FAQ 3: I am getting a low yield in my Friedländer synthesis of octahydroacridine. What are the critical parameters to optimize?
Low yields in the Friedländer synthesis are often related to reaction conditions and the reactivity of the starting materials.[7][8]
-
Reaction Conditions:
-
Temperature: The classical Friedländer reaction often requires high temperatures, which can lead to side reactions and decomposition.[7]
-
Catalyst: The choice of acid or base catalyst is crucial. Ineffective catalysis can lead to incomplete reaction.[9][10]
-
Troubleshooting:
-
Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, KOH).
-
Optimize the reaction temperature; sometimes milder conditions can improve the yield by reducing side reactions.
-
Consider using a Lewis acid catalyst to promote the reaction under milder conditions.
-
-
-
Regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[11][12]
-
Troubleshooting:
-
For unsymmetrical ketones, careful selection of the catalyst and reaction conditions can help control the regioselectivity. [11]
-
-
FAQ 4: I observe the formation of a dark, tarry substance in my reaction. What is this and how can I prevent it?
The formation of dark, polymeric materials is a common side reaction in Friedländer syntheses, especially when conducted at high temperatures. These are often complex mixtures of self-condensation products of the starting materials.
-
Troubleshooting:
-
Lower the reaction temperature.
-
Use a more efficient catalyst to allow the reaction to proceed at a lower temperature.
-
Ensure that the starting materials are pure, as impurities can promote polymerization.
-
Slowly add one reactant to the other to maintain a low concentration of the more reactive species.
-
Diagram 1: General Mechanism of the Friedländer Synthesis
Caption: A simplified workflow of the Friedländer synthesis.
C. Hantzsch-Type Synthesis
The Hantzsch pyridine synthesis can be adapted to produce octahydroacridines, typically involving the condensation of an enamine, an aldehyde, and a β-dicarbonyl compound.
FAQ 5: My Hantzsch-type synthesis is producing a significant amount of an unexpected byproduct. How can I identify it and prevent its formation?
A known complication in Hantzsch syntheses, particularly with ortho-substituted benzaldehydes, is the formation of a substituted pyran derivative instead of the expected dihydropyridine.[13]
-
Unexpected Pyran Formation: This occurs through an alternative cyclization pathway.
-
Identification: This byproduct will have a different molecular weight and fragmentation pattern in mass spectrometry compared to the desired product. ¹H and ¹³C NMR spectroscopy will show characteristic signals for a pyran ring system.
-
Troubleshooting:
-
FAQ 6: My reaction is giving a mixture of symmetrical and unsymmetrical products. How can I improve the selectivity?
When using two different β-dicarbonyl compounds to create an unsymmetrical product, the formation of symmetrical byproducts from the self-condensation of each β-dicarbonyl is a common issue.
-
Troubleshooting:
-
Stepwise Synthesis: A common strategy is to first synthesize the enamine from one of the β-dicarbonyl compounds and then react it with the aldehyde and the second β-dicarbonyl. This two-step procedure often provides better control over the product distribution.[15]
-
Controlled Addition: Carefully controlling the order and rate of addition of the reactants in a one-pot synthesis can also minimize the formation of symmetrical byproducts.[15]
-
Diagram 2: Competing Pathways in Hantzsch-Type Synthesis
Caption: Competing cyclization pathways in Hantzsch-type synthesis.
D. Condensation of Cyclohexanone with Formaldehyde
This method offers a direct approach to the octahydroacridine core from simple starting materials. However, controlling the reaction to prevent polymerization is a major challenge.
FAQ 7: My reaction of cyclohexanone and formaldehyde is producing a sticky, insoluble mass. What is happening?
The condensation of cyclohexanone and formaldehyde can readily lead to the formation of polymeric resins, especially in the presence of strong bases or at elevated temperatures.[4][16]
-
Polymeric Byproducts: These are high molecular weight materials formed through repeated aldol-type condensations.[17]
-
Identification: These byproducts are often characterized by their insolubility in common organic solvents and a broad, unresolved appearance in NMR spectra.
-
Troubleshooting:
-
Control the Stoichiometry: The molar ratio of cyclohexanone to formaldehyde is a critical parameter.
-
Temperature Control: Maintain a low reaction temperature to disfavor polymerization.
-
Catalyst Choice: Use a milder catalyst or control the catalyst concentration carefully.
-
-
FAQ 8: The isolated product is highly colored. What is the source of the color and how can I obtain a cleaner product?
The formation of colored impurities is often associated with the formation of highly conjugated systems, which can arise from side reactions and decomposition under harsh reaction conditions.[16]
-
Troubleshooting:
-
Milder Reaction Conditions: Use lower temperatures and shorter reaction times.
-
Purification: The crude product may require purification by column chromatography or recrystallization to remove colored impurities.
-
II. General Analytical and Purification Strategies
Q: What are the best general techniques for identifying unknown byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the number of components in a mixture.
-
Column Chromatography: The primary method for separating the desired product from byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated compounds.[15]
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds and can provide fragmentation patterns that aid in structure elucidation.
Q: My N-heterocyclic product seems to be unstable on silica gel. What are my options for purification?
Some nitrogen-containing compounds can degrade on acidic silica gel.
-
Neutralized Silica Gel: Wash the silica gel with a dilute solution of a base (e.g., triethylamine in the eluent) to neutralize the acidic sites.[18]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.
III. References
-
Phillips, A. P. The Hantzsch Pyridine Synthesis. J. Am. Chem. Soc.1949 , 71 (12), 4003–4007. [Link]
-
Filipan-Litvić, M.; Litvić, M.; Cepanec, I.; Vinković, V. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules2007 , 12 (11), 2546-2558. [Link]
-
Safaei-Ghomi, J.; Ghasemzadeh, M. A. Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate2014 . [Link]
-
Hsiao, Y.; Rivera, N. R.; Yasuda, N.; Hughes, D. L.; Reider, P. J. A highly regioselective Friedländer reaction. Org. Lett.2001 , 3 (8), 1101–1103. [Link]
-
Potmischil, F.; Deleanu, C.; Marinescu, M.; Gheorghiu, M. D. Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magn. Reson. Chem.2002 , 40 (4), 237-240. [Link]
-
Shen, L.; et al. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chem.2009 , 11, 1414-1420. [Link]
-
Crivei, C.; et al. HYDROQUINONE/CYCLOHEXANONE/FORMALDEHYDE RESINS. SYNTHESIS AND CHARACTERIZATION. Revue Roumaine de Chimie2010 , 55(11-12), 843-848. [Link]
-
Samui, A. B.; et al. Studies on Methylolated Cyclohexanone-Formaldehyde Resin–Epoxy Resin Condensation Products. Journal of Applied Polymer Science2003 , 88(13), 3047-3053. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
PubChem. Acridine, 1,2,3,4,4a,9,9a,10-octahydro-10-dimethylaminopropyl-, (E)-, maleate. [Link]
-
Google Patents. US2540886A - Cyclohexanone-formaldehyde resin production.
-
Polyols & Polymers Pvt. Ltd. Cyclohexanone Formaldehyde Resin. [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? [Link]
-
Axens. What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? [Link]
-
Reddit. Hydrogenation troubleshooting. [Link]
-
Haddadin, M. J.; et al. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Lett.2008 , 49(29-30), 4593–4596. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
PubChem. 4a,9,9a,10-Tetrahydroacridine. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
PubChem. This compound. [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
-
ResearchGate. Friedländer Quinoline Synthesis. [Link]
-
ACS Publications. Learning from the Hantzsch synthesis. [Link]
-
Axens. What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. reddit.com [reddit.com]
- 6. Acridine, 1,2,3,4,4a,9,9a,10-octahydro-10-dimethylaminopropyl-, (E)-, maleate | C22H32N2O4 | CID 6433728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Page loading... [wap.guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of Octahydroacridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of octahydroacridine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. It is structured to address specific issues, explain the underlying scientific principles, and offer robust, field-tested protocols.
Introduction to Octahydroacridine Stability
Octahydroacridines are saturated heterocyclic scaffolds prevalent in medicinal chemistry. Their stability is a critical quality attribute that influences efficacy, safety, and shelf-life.[1] Instability can lead to the formation of degradation products, potentially resulting in loss of potency or the generation of toxic impurities.[2] Understanding the degradation pathways of these compounds is therefore a primary objective during drug development, mandated by regulatory bodies like the ICH.[3][4] The principal degradation pathways for N-heterocycles like octahydroacridines include oxidation, hydrolysis, and photodegradation.[5][6][7]
Forced degradation, or stress testing, is the cornerstone of these investigations. It involves subjecting the compound to harsh conditions—such as strong acids, bases, oxidants, high temperatures, and intense light—to intentionally induce degradation.[3][8] This approach helps to rapidly identify potential degradants, elucidate degradation mechanisms, develop and validate stability-indicating analytical methods, and inform the development of stable formulations.[8][9]
Troubleshooting Guide for Degradation Studies
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issues with Analyte Recovery & Mass Balance
Question: My mass balance is poor after forced degradation. The total peak area of the parent compound and all degradants is significantly less than 100% of the initial parent peak area. What could be the cause?
Answer: Poor mass balance is a common and challenging issue. It suggests that one or more components are not being detected by your analytical method. Here are the most likely causes and how to troubleshoot them:
-
Formation of Non-UV-Active Degradants: Your primary compound may have a strong chromophore, but degradation could cleave this part of the molecule, resulting in degradants that are invisible to a UV detector.
-
Solution: Use a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). CAD, for instance, provides a near-uniform response for all non-volatile analytes, making it excellent for quantifying unknown impurities without standards.[10] A mass spectrometer (MS) is also essential for identifying these "hidden" degradants.
-
-
Precipitation of Degradants: The degradation products may be poorly soluble in the sample diluent or mobile phase, causing them to precipitate out of the solution before or after injection.
-
Solution: Visually inspect your stressed samples for any cloudiness or particulate matter. If precipitation is suspected, try re-dissolving the sample in a stronger, compatible solvent (like pure acetonitrile or methanol) for analysis. Ensure your mobile phase is a good solvent for both the parent compound and its potential degradants.[11]
-
-
Adsorption onto Vials or System Components: Highly polar or charged degradants can adsorb to glass vials or stainless steel components of the HPLC system.
-
Solution: Use polypropylene or silanized glass vials. To diagnose system adsorption, perform a series of injections of a known standard. If peak area consistently decreases, adsorption is likely. Passivating the HPLC system with a strong acid (like nitric acid, followed by extensive flushing) can help, but consult your instrument manual first.
-
-
Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation (e.g., during heating or neutralization steps).
-
Solution: Analyze the headspace of a stressed sample using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS).[12] This technique is specifically designed to detect and identify volatile impurities.
-
Chromatographic & Peak Shape Problems
Question: I'm observing significant peak tailing for my main peak and its degradants after oxidative stress testing. What's causing this and how can I fix it?
Answer: Peak tailing in the context of degradation studies, especially with N-heterocycles, often points to undesirable secondary interactions within the analytical column.
-
Cause 1: Silanol Interactions: The nitrogen atom in the octahydroacridine ring system can exist in a protonated, cationic state. This positive charge can interact strongly with deprotonated (negatively charged) silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing.[13]
-
Solution A (Mobile Phase Modification): Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). However, modern high-purity silica columns often make this unnecessary.[13] A more common approach is to lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This protonates the silanol groups, neutralizing their charge and minimizing ionic interactions.[13]
-
Solution B (Column Selection): Use a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., a polymer-based or hybrid silica column) that is more resistant to silanol interactions.
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.[14]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. Determine the column's loading capacity and operate below that limit.
-
-
Cause 3: Column Contamination/Deterioration: Degradation samples can be "dirty." Strongly retained degradants or precipitated material can accumulate at the column inlet, creating active sites and distorting peak shapes.[11]
-
Solution: Always use a guard column when analyzing forced degradation samples.[11] A guard column is a short, disposable column that protects the more expensive analytical column. If you suspect contamination, try back-flushing the analytical column according to the manufacturer's instructions.
-
Reproducibility & Artifact Peaks
Question: I'm seeing artifact peaks (peaks in my blank injections) and my retention times are drifting between runs, especially in my gradient method. How do I troubleshoot this?
Answer: These issues point toward problems with the mobile phase, system contamination, or inadequate equilibration.
-
Artifact Peaks (Ghost Peaks):
-
Cause: Often, these are impurities from the mobile phase (especially in water or buffers) or from the system itself that accumulate on the column during the initial, weak mobile phase conditions of a gradient.[15] When the gradient becomes stronger, these impurities elute as sharp peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all aqueous mobile phases. Before running samples, purge the system thoroughly and run a blank gradient with a strong organic solvent (e.g., 100% acetonitrile) to wash the column.[15]
-
-
Retention Time Drift:
-
Cause 1 (Poor Equilibration): Gradient methods require the column to be fully re-equilibrated to the initial conditions between injections. Insufficient equilibration time is a very common cause of retention time drift.[16]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
Cause 2 (Mobile Phase Composition): Inaccurate mobile phase preparation or malfunctioning pump proportioning valves can cause the mobile phase composition to change over time.[11][16]
-
Solution: Prepare fresh mobile phase daily. To check the pump, you can add a UV-active tracer (like 0.1% acetone) to one of the solvent lines and monitor the baseline for stability.[11]
-
Cause 3 (Temperature Fluctuation): Column temperature significantly affects retention time.
-
Solution: Always use a thermostatted column compartment to maintain a constant temperature.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of a novel octahydroacridine compound?
A1: The goal is to achieve 5-20% degradation of the parent compound.[17] Conditions should be more severe than accelerated stability testing. A standard set of conditions based on ICH guidelines is a good starting point:[3][17]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Causality & Notes |
| Acid Hydrolysis | 0.1M to 1M HCl | Heat at 60-80°C for several hours to days | Probes susceptibility to degradation in acidic environments (e.g., stomach). Quench with base post-stress. |
| Base Hydrolysis | 0.1M to 1M NaOH | Heat at 60-80°C for several hours to days | Probes susceptibility to degradation in alkaline environments. Quench with acid post-stress. |
| Oxidation | 3% to 30% H₂O₂ | Room temperature for several hours to days | Simulates oxidative stress. The N-heterocycle core can be susceptible to N-oxidation. |
| Thermal | Dry Heat (e.g., 80-100°C) | Several days | Assesses intrinsic thermal stability. Should be performed on solid-state and solution samples. |
| Photostability | High-intensity visible & UV light (ICH Q1B options) | Expose for a defined period (e.g., 1.2 million lux hours) | Assesses light sensitivity. A control sample protected from light is mandatory. |
Q2: How do I choose the right analytical technique to monitor the degradation?
A2: A stability-indicating analytical method is required, which is a method that can separate the parent drug from all its degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.
-
HPLC: Provides the necessary separation power.
-
UV/PDA Detector: Quantifies the parent drug and chromophoric degradants. A Photo-Diode Array (PDA) detector is crucial as it can help determine peak purity.
-
MS Detector (e.g., Q-TOF or Orbitrap): Essential for identifying the structures of unknown degradants by providing accurate mass information, which is critical for elucidating degradation pathways.[18][19]
Q3: My compound seems to be degrading into many small peaks. How do I approach structural elucidation?
A3: This indicates a complex degradation pathway. The approach should be systematic:
-
High-Resolution MS: Obtain accurate mass (HRMS) data for each degradant peak using an LC-MS system. This allows you to determine the elemental composition of each degradant.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent compound and each degradant. By comparing the fragmentation patterns, you can often identify which part of the molecule has been modified.
-
Isotopic Labeling: If possible, synthesize an isotopically labeled (e.g., ¹³C or ¹⁵N) version of your parent compound. The mass shift will be present in any degradant containing that part of the scaffold, confirming the structural relationship.
-
Forced Degradation of Suspected Intermediates: If you hypothesize a degradation pathway, try to synthesize a suspected intermediate and subject it to the same stress conditions to see if it generates the subsequent degradants.
Key Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general workflow for conducting a forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of the octahydroacridine compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
For hydrolysis/oxidation, add an aliquot of the stock solution to the stressor solution (e.g., 1M HCl, 1M NaOH, or 30% H₂O₂) in a sealed vial.
-
For thermal stress, place vials of the stock solution and solid compound in an oven.
-
For photostability, place solutions and solid compound in a photostability chamber. Include a dark control wrapped in aluminum foil.
-
-
Incubation: Place the vials in the appropriate temperature-controlled environment (e.g., water bath, oven). Periodically pull time-point samples (e.g., at 2, 8, 24, 48 hours).
-
Quenching & Dilution:
-
Before analysis, stop the degradation reaction. Neutralize acidic samples with an equimolar amount of base, and vice-versa.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. Inject an unstressed control, a blank (diluent), and all stressed samples.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative peak areas of all detected degradants.
-
Calculate the mass balance.
-
Use MS data to propose structures for the major degradants.
-
Visualization of Workflows and Pathways
General Degradation Pathways
The following diagram illustrates the primary degradation routes for a generic octahydroacridine core.
Caption: Conceptual diagram of major degradation pathways for octahydroacridine compounds.
Forced Degradation Experimental Workflow
This diagram outlines the logical flow of a typical forced degradation experiment.
Caption: Standard experimental workflow for a forced degradation study.
References
- Brumos, J., Basílico, J. C., & Candal, R. J. (2012). Photocatalytic degradation of acridine dyes using anatase and rutile TiO2. CONICET Digital.
- Brumos, J., Basílico, J. C., & Candal, R. J. (2012). Photocatalytic Degradation of Acridine Dyes Using Anatase and Rutile TiO2. PubMed.
- Ma, W., et al. (2013). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. MDPI.
- Wang, H., et al. (2002). Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins. PubMed.
- Ma, W., et al. (2013). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. Semantic Scholar.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery.
- Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online.
- Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review.
- Jain, R., & Gupta, R. (2016). Forced Degradation Studies. Semantic Scholar.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
- Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America.
- Shinde, S. D., et al. (2016). Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives. PubMed.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- ResearchGate. (n.d.). The oxidative dehydrogenation of N-heterocycles. ResearchGate.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns.
- Roy, S., & Ghorai, P. (2021). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
- Di, L. (2014). Stability challenges in drug discovery. PubMed.
- Wang, H., et al. (2017). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).
- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroacridine. PubChem.
- Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
- Li, Y., et al. (2022). Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis. PMC - NIH.
- MDPI. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
- Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu.
- Hilaris Publisher. (n.d.). Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. Hilaris Publisher.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- MDPI. (2023). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. biomedres.us [biomedres.us]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. lcms.cz [lcms.cz]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation [mdpi.com]
- 19. [PDF] Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Peak Overlap in NMR of Octahydroacridines
Welcome to the technical support center for the NMR analysis of octahydroacridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of peak overlap in the NMR spectra of these complex, saturated heterocyclic systems. Octahydroacridines, with their rigid, fused ring structure and multiple chiral centers, frequently produce ¹H NMR spectra with significant signal crowding and complex splitting patterns, particularly in the aliphatic region. This guide provides practical, in-depth solutions to deconvolve these complex spectra and achieve unambiguous structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why is the aliphatic region (1.0-3.0 ppm) of my octahydroacridine's ¹H NMR spectrum so crowded and difficult to interpret?
A: The complexity arises from the rigid, non-planar structure of the octahydroacridine core. This rigidity often makes pairs of protons on a methylene group (CH₂) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. This leads to more signals than a more flexible molecule would have, causing significant overlap.
Q2: I see more signals than expected for the protons on the saturated rings. Is my sample impure?
A: Not necessarily. As mentioned above, diastereotopic protons are a common feature of this class of molecules. For example, the axial and equatorial protons at a given position will be distinct, and methylene protons adjacent to a stereocenter will also be non-equivalent. Before assuming impurities, it's best to employ 2D NMR techniques to confirm the connectivities.
Q3: How can I definitively assign the diastereotopic protons, for instance, at the C1 and C8 positions?
A: A combination of 2D NMR experiments is the most effective approach. A COSY experiment will show which protons are coupled to each other, helping to trace the spin systems within the rings. For stereochemical assignments, a NOESY or ROESY experiment is crucial as it reveals through-space proximity between protons, allowing you to differentiate between axial and equatorial protons, for example.
Q4: I have broad, unresolved signals in my spectrum. What could be the cause?
A: Broad signals can be due to several factors, including conformational exchange on the NMR timescale, the presence of paramagnetic impurities, or suboptimal shimming. Variable Temperature (VT) NMR can be an excellent tool to investigate conformational dynamics.
In-Depth Troubleshooting Guides
Guide 1: Optimizing 1D ¹H NMR Acquisition: Solvents, Temperature, and Additives
When faced with peak overlap, the first and simplest approach is to modify the conditions of your 1D ¹H NMR experiment. The chemical shift of a proton is sensitive to its local electronic environment, which can be influenced by the solvent, temperature, and the presence of additives.
The choice of deuterated solvent can have a profound impact on the dispersion of your signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts or ASIS) compared to chlorinated solvents like chloroform-d or dichloromethane-d₂.[1][2][3][4] This effect arises from the anisotropic magnetic field of the aromatic ring, which can shield or deshield nearby protons in the analyte. For octahydroacridines, which have a distinct three-dimensional shape, changing the solvent can alter the relative positions of signals, potentially resolving key overlaps.
Protocol for Solvent Screening:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like CDCl₃.
-
Select Alternative Solvents: Prepare samples in a range of solvents with different properties (e.g., an aromatic solvent like C₆D₆, a polar aprotic solvent like acetone-d₆, and a polar protic solvent like methanol-d₄).
-
Acquire and Compare: Acquire spectra for each sample, ensuring identical acquisition parameters (temperature, spectral width, etc.). Overlay the spectra to visually identify the solvent that provides the best signal dispersion for your region of interest.
Table 1: Properties of Common Deuterated Solvents for NMR
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| Chloroform-d | CDCl₃ | 61 | 4.8 | Good general-purpose solvent for many organic compounds. |
| Benzene-d₆ | C₆D₆ | 80 | 2.3 | Can induce significant chemical shift changes due to its aromaticity. |
| Acetone-d₆ | (CD₃)₂CO | 56 | 21 | A more polar, aprotic solvent. |
| Methanol-d₄ | CD₃OD | 65 | 33 | A polar, protic solvent; can exchange with labile protons (e.g., NH, OH). |
| Dichloromethane-d₂ | CD₂Cl₂ | 40 | 9.1 | Good for low-temperature studies due to its low freezing point. |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 189 | 47 | High boiling point, good for high-temperature studies and for dissolving less soluble compounds. |
Data compiled from various sources, including Sigma-Aldrich.[5]
For molecules undergoing conformational exchange at an intermediate rate on the NMR timescale, signals can appear broad and poorly resolved.[6][7][8] By changing the temperature, you can either slow down the exchange (at low temperatures) to resolve the individual conformers or speed it up (at high temperatures) to observe an averaged, sharper spectrum.
Experimental Protocol for VT-NMR:
-
Choose a Suitable Solvent: Select a solvent with a wide liquid range that encompasses your desired temperature range (see Table 1).[9]
-
Initial Spectrum: Acquire a spectrum at room temperature (e.g., 298 K).
-
Incremental Temperature Change: Increase or decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[10]
-
Monitor Spectral Changes: Observe changes in chemical shifts, line widths, and coupling patterns as a function of temperature.
-
Safety Note: Always ensure your chosen temperature is at least 10-15°C below the boiling point and above the freezing point of your solvent to prevent tube breakage.[10][11]
In specific cases, lanthanide shift reagents (LSRs) can be used to induce large changes in chemical shifts. These paramagnetic complexes coordinate to Lewis basic sites in the molecule (like the nitrogen atom in the acridine ring) and induce shifts that are dependent on the distance and angle to the observed nucleus.[5][12] This can be a powerful tool for spreading out a crowded spectrum. However, they can also cause significant line broadening, so their use requires careful optimization.
Guide 2: A Practical Guide to 2D NMR for Octahydroacridine Structure Elucidation
When 1D methods are insufficient, 2D NMR is the definitive tool for resolving overlap and establishing the complete structure of your octahydroacridine derivative.
Caption: Decision tree for selecting the appropriate 2D NMR experiment.
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying protons that are directly coupled to each other (typically over 2 or 3 bonds).[13][14] A cross-peak between two signals in a COSY spectrum indicates that those two protons are J-coupled. This is invaluable for tracing the connectivity within the saturated rings of the octahydroacridine skeleton.
-
TOCSY (Total Correlation Spectroscopy): TOCSY takes this a step further by revealing correlations between all protons within a coupled spin system, not just adjacent ones.[15][16][17] For example, a cross-peak can be observed between a proton at C1 and a proton at C4, as long as there is a continuous chain of couplings between them. This is particularly useful for identifying all the protons belonging to a single cyclohexyl ring in the octahydroacridine structure.
Experimental Protocol for COSY/TOCSY:
-
Acquire a 1D ¹H Spectrum: Use this to determine the spectral width needed for the 2D experiment.
-
Set Up the 2D Experiment:
-
Pulse Program: Select a standard gradient-enhanced COSY (e.g., cosygpqf) or TOCSY (e.g., mlevphpp) pulse program.
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Increments (TD in F1): A value of 256-512 is often sufficient for good resolution.
-
TOCSY Mixing Time: For TOCSY, a mixing time of 60-100 ms is a good starting point to see correlations throughout the spin system.
-
-
Processing: After acquisition, the data is Fourier transformed in both dimensions. Symmetrization can be applied to COSY spectra to reduce artifacts.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (a one-bond, ¹J correlation).[12][18][19][20][21] Each cross-peak in an HSQC spectrum links a specific proton to its carbon. An "edited" HSQC can also provide information about the multiplicity of the carbon (CH, CH₂, or CH₃). This is the most reliable way to assign the protonated carbons in your molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J and ³J).[1][12][22][23] This is crucial for connecting the different spin systems identified by COSY/TOCSY and for assigning quaternary (non-protonated) carbons. For example, the protons at C1 and C8 will show HMBC correlations to the quaternary carbon C4a.
Caption: Simplified diagram showing key NMR correlations in an octahydroacridine fragment.
Experimental Protocol for HSQC/HMBC:
-
Acquire 1D ¹H and ¹³C Spectra: This is necessary to set the correct spectral widths for both dimensions.
-
Set Up the 2D Experiment:
-
Pulse Program: Select a standard gradient-enhanced HSQC (e.g., hsqcedetgpsp) or HMBC (e.g., hmbcgplpndqf) pulse program.
-
Spectral Widths: Set the F2 (proton) and F1 (carbon) spectral widths appropriately.
-
HMBC Long-Range Delay: The delay for evolution of long-range couplings is typically optimized for a coupling constant of 8-10 Hz.
-
-
Processing: Fourier transform in both dimensions. The resulting spectra will show proton chemical shifts on one axis and carbon chemical shifts on the other.
Guide 3: Stereochemical Analysis using NOESY/ROESY
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the determination of the relative stereochemistry of your octahydroacridine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å), regardless of whether they are coupled through bonds.[4][24][25][26][27] This is essential for distinguishing between diastereomers and for assigning the stereochemistry at chiral centers. For example, a strong NOE between a proton at C9 and an axial proton at C1 would help to define their relative orientation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ≈ 700-1200 Da), the NOE can be close to zero, making the NOESY experiment ineffective.[25][26] In such cases, a ROESY experiment is preferred, as it provides a positive signal regardless of molecular size.
Experimental Protocol for NOESY/ROESY:
-
Set Up the 2D Experiment:
-
Pulse Program: Select a standard phase-sensitive gradient-enhanced NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph) pulse program.
-
Mixing Time (d8): This is a critical parameter. A good starting point is a mixing time equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.5 seconds). A series of experiments with different mixing times may be necessary to build up reliable NOE data.
-
-
Processing and Interpretation: Process the data in phase-sensitive mode. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons, so stronger peaks indicate closer proximity.
By systematically applying these troubleshooting steps, from simple 1D optimizations to a comprehensive suite of 2D NMR experiments, you can successfully navigate the challenges of peak overlap and fully characterize the structure and stereochemistry of your octahydroacridine compounds.
References
- Columbia University, NMR Core Facility. HSQC and HMBC.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- University of Wisconsin-Madison, Chemistry Department NMR Facility. (2020, April 13). Optimized Default 1H Parameters.
- Deborde, C., et al. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(3), 33.
- CEITEC. Measuring methods available and examples of their applications 2D HMBC.
- University of Oxford. Variable Temperature NMR Experiments.
- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
- University of Oxford, Department of Chemistry. Variable Temperature NMR Experiments.
- Araya-Maturana, R., et al. (2007). Very long-range correlations (nJ(C,H) n > 3) in HMBC spectra. Natural Product Communications, 2(12), 1183-1188.
- JEOL. How to use LR-HSQMBC: Observation of very small couplings.
- Northwestern University, IMSERC. Variable Temperature (VT) Control for NMR.
- Wikipedia. Heteronuclear single quantum coherence spectroscopy.
- University of Missouri-St. Louis. Instructions for Variable Temperature (VT) Operation.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
- Kim, H. Y., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean journal for food science of animal resources, 38(5), 1047–1057.
- JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
- Northwestern University, IMSERC. TUTORIAL: 2D COSY EXPERIMENT.
- Williamson, R. T., et al. (2013). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 78(15), 7570–7575.
- ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1.
- Káňová, D., et al. (2019). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Plants, 8(11), 469.
- University of Michigan BioNMR Core Facility. Variable temperature NMR.
- University of California, Santa Barbara. Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments.
- Kim, H. Y., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. ResearchGate.
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
- University of California, San Diego. (2015, April 7). NOESY and ROESY.
- Northwestern University, IMSERC. 2D TOCSY Experiment.
- Indiana University NMR Facility. 2D COSY and DQCOSY (VnmrJ ChemPack).
- Deborde, C., et al. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. ResearchGate.
- Columbia University, NMR Core Facility. TOCSY.
- University of California, San Diego. NOESY and ROESY.
- University of California, Santa Barbara. 1H-1H TOCSY.
- ResearchGate. Structure elucidation and NMR assignments of new spirosolane alkaloids from Solanum campaniforme.
- Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works.
- Wilmad-LabGlass. Deuterated NMR Solvent Table.
- Bruker. Properties of Selected Deuterated Solvents for NMR Spectroscopy.
- Magritek. (2016, June 14). The 2D TOCSY Experiment.
- The Organic Chemistry Tutor. (2022, March 9). How to read TOCSY spectrum | 2D NMR sepctroscopy. YouTube.
- Northwestern University, IMSERC. 2D COSY Experiment.
- ResearchGate. Online Structural Elucidation of Alkaloids and Other Constituents in Crude Extracts and Cultured Cells of Nandina domestica by Combination of LC-MS/MS, LC-NMR, and LC-CD Analyses.
- Sathyabama Institute of Science and Technology. UNIT – I–Alkaloids-SCY1615.
- Chemistry LibreTexts. (2022, October 12). 5.4: NOESY Spectra.
- Cheng, D., et al. (1990). A Study of Stemona Alkaloids, III. Application of 2D-nmr Spectroscopy in the Structure Determination of Stemoninine. Planta Medica, 56(04), 373-376.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 2D TOCSY Experiment [imserc.northwestern.edu]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 2D COSY Experiment [imserc.northwestern.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. The 2D TOCSY Experiment - Magritek [magritek.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 20. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 21. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 22. nmr.ceitec.cz [nmr.ceitec.cz]
- 23. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 24. acdlabs.com [acdlabs.com]
- 25. sopnmr.blogspot.com [sopnmr.blogspot.com]
- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubilization of 1,2,3,4,5,6,7,8-Octahydroacridine for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of increasing the solubility of the hydrophobic compound 1,2,3,4,5,6,7,8-octahydroacridine for reliable and reproducible biological assays. Our goal is to equip you with the knowledge and practical protocols to overcome solubility hurdles and ensure the scientific integrity of your experiments.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a tricyclic aromatic amine with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N | [1][2] |
| Molecular Weight | 187.28 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Predicted pKa | 7.37 ± 0.20 | [4] |
| Predicted LogP | 3.3 | [1] |
The high LogP value indicates significant hydrophobicity, which is the primary reason for its poor aqueous solubility. This presents a major challenge for its use in most biological assays, which are conducted in aqueous environments.[5]
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
This is a common phenomenon known as "crashing out" or precipitation. It occurs when a concentrated stock solution of a hydrophobic compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity reduces the compound's solubility, causing it to come out of solution.
Q2: What is the best solvent to dissolve this compound?
While specific quantitative data is limited, it is known to be slightly soluble in chloroform and methanol.[6] For creating a high-concentration stock solution for biological assays, Dimethyl sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of hydrophobic compounds.[7] However, the final concentration of DMSO in your assay must be kept to a minimum to avoid cellular toxicity.
Q3: How can I determine the solubility of this compound in different solvents?
You can perform a simple experimental determination of solubility. A general protocol involves preparing a saturated solution of the compound in the solvent of interest, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: Can I use pH adjustment to increase the solubility of this compound?
With a predicted pKa of 7.37, this compound is a weak base.[4] Therefore, adjusting the pH of the solution to be more acidic (below the pKa) will lead to the protonation of the nitrogen atom, forming a more soluble salt. However, it is crucial to ensure that the final pH of your solution is compatible with the requirements of your biological assay and does not negatively impact cell viability or protein function.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer/Media
-
Question: I've prepared a stock solution in DMSO, but upon adding it to my aqueous buffer, a precipitate forms instantly. What's happening and how can I fix it?
-
Answer & Troubleshooting Steps: This is a classic case of a compound "crashing out" due to a rapid solvent shift. Here's a systematic approach to resolve this:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, and for some sensitive cell lines, even below 0.1%.[8] To achieve this, you may need to prepare a more concentrated stock solution in DMSO, if solubility allows.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the final volume of your aqueous buffer, use a stepwise dilution. First, create an intermediate dilution by adding a small volume of the stock to a small volume of the buffer. Then, add this intermediate dilution to the final volume. Always add the stock solution to the buffer, not the other way around.
-
Gentle Mixing: When diluting, add the stock solution dropwise while gently vortexing or stirring the aqueous buffer to ensure rapid and uniform mixing. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Issue 2: Compound Precipitates Over Time in the Incubator
-
Question: My solution of this compound in media looks fine initially, but after a few hours at 37°C, I see a precipitate. What could be the cause?
-
Answer & Troubleshooting Steps: This delayed precipitation can be due to several factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes out of the solution. To address this, you may need to lower the final concentration of the compound in your assay.
-
Interaction with Media Components: The compound might be interacting with components in your cell culture media, such as salts or proteins, leading to the formation of insoluble complexes. Consider testing different media formulations if possible.
-
Temperature Effects: While warming can sometimes aid initial dissolution, prolonged incubation at 37°C can sometimes decrease the solubility of certain compounds or lead to the degradation of the compound into less soluble forms.
-
Issue 3: Inconsistent or Non-Reproducible Assay Results
-
Question: I'm getting variable results in my biological assays. Could this be related to the solubility of this compound?
-
Answer & Troubleshooting Steps: Absolutely. Poor solubility is a common cause of assay variability.
-
Micro-precipitation: Even if you don't see visible precipitation, microscopic particles of the compound may be present, leading to an inaccurate effective concentration. Before adding your final compound solution to the cells, consider centrifuging it at a low speed to pellet any micro-precipitates.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates, reducing the actual concentration in your assay. Using low-retention plastics can help mitigate this issue.
-
Vehicle Control is Crucial: Always include a vehicle control in your experiments (i.e., the same concentration of the solubilizing agent without the compound). This will help you to differentiate the effects of the compound from the effects of the solvent or solubilizing agent itself.
-
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
This protocol provides a straightforward method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Water, PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of compound amounts: Weigh out increasing amounts of this compound into separate microcentrifuge tubes (e.g., 1 mg, 2 mg, 5 mg, 10 mg).
-
Add a fixed volume of solvent: To each tube, add a fixed volume of the solvent you are testing (e.g., 1 mL).
-
Equilibrate the solution: Vortex the tubes vigorously for 1-2 minutes. Then, place the tubes on a rotator or shaker at room temperature for 24 hours to ensure the solution reaches equilibrium.
-
Separate the undissolved solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Quantify the dissolved compound: Carefully collect the supernatant. If a spectrophotometer is used, measure the absorbance at the compound's λmax and calculate the concentration using a standard curve. If using HPLC, inject a known volume of the supernatant and determine the concentration based on a calibration curve.
-
Determine the solubility limit: The highest concentration at which no solid precipitate is observed after equilibration is the approximate solubility in that solvent.
Protocol 2: Preparing a Stock Solution and Working Dilutions Using a Co-Solvent (DMSO)
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and making subsequent dilutions for a cell-based assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh a precise amount of this compound into a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary. Visually inspect to ensure no solid particles remain.
-
-
Create an Intermediate Dilution:
-
Warm your complete cell culture medium to 37°C.
-
In a sterile tube, perform an intermediate dilution of your DMSO stock solution into the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could make a 1:10 intermediate dilution to 1 mM.
-
-
Prepare Final Working Solutions:
-
Perform serial dilutions from your intermediate dilution into pre-warmed cell culture medium to achieve your desired final concentrations for the assay.
-
Ensure the final DMSO concentration in all working solutions is below the tolerance level of your cells (typically ≤ 0.5%).[8]
-
-
Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as your highest concentration working solution, but without the compound.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium
-
Vortex mixer and sonicator
Procedure:
-
Prepare a HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer or medium to a concentration of 10-20% (w/v).
-
Add the Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 30 minutes. If the compound is not fully dissolved, sonicate the solution for 15-30 minutes.
-
Equilibration: Allow the solution to equilibrate by rotating it at room temperature for 24-48 hours.
-
Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any undissolved compound.
-
Sterile Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining particles and sterilize the solution.
-
Quantify the Concentration: Determine the exact concentration of the dissolved this compound in the final solution using a suitable analytical method (e.g., HPLC, UV-Vis).
Visualization of Workflows
Workflow for Preparing a Compound for a Cell-Based Assay
Caption: Workflow for preparing this compound for a cell-based assay.
Decision Tree for Troubleshooting Solubility Issues
Sources
- 1. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 1658-08-8 [amp.chemicalbook.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. toku-e.com [toku-e.com]
- 8. researchgate.net [researchgate.net]
"common pitfalls in the synthesis of acridine derivatives"
Technical Support Center: Acridine Derivative Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for acridine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing the acridine core. Acridines are a vital class of nitrogen-containing heterocycles with applications ranging from pharmaceuticals to materials science.[1][2] However, their synthesis is often fraught with challenges, including harsh reaction conditions, low yields, and difficult purifications.
This resource provides direct, experience-based answers to common pitfalls. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide 1: The Bernthsen Acridine Synthesis
The Bernthsen synthesis, which involves condensing a diarylamine with a carboxylic acid using a Lewis acid like zinc chloride at high temperatures, is a classic but often problematic route to 9-substituted acridines.[1][3][4]
Question: My Bernthsen synthesis is resulting in a very low yield and a significant amount of black, tar-like byproduct. What is causing this and how can I improve it?
Answer: This is the most common failure mode in the Bernthsen reaction. The combination of extremely high temperatures (often 200-270°C) and strong Lewis acids promotes charring and polymerization of the starting materials and product.[1][5]
-
Causality: At these temperatures, the acylium ion intermediate, formed from the carboxylic acid and ZnCl₂, is highly reactive.[1][6] While it can perform the desired intramolecular electrophilic aromatic substitution to form the acridine ring, it can also lead to intermolecular reactions and decomposition, resulting in insoluble polymeric tars.
-
Troubleshooting & Optimization:
-
Temperature Control is Critical: Do not assume hotter is better. The required temperature is often dictated by the melting point of the reaction mixture. Aim for the lowest temperature at which the reaction proceeds. A sand bath with a thermocouple is recommended for precise control over conventional heating.
-
Consider Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a proven method to dramatically improve Bernthsen reactions.[7][8] It allows for rapid, uniform heating, which can reduce reaction times from many hours to mere minutes and significantly increase yields by minimizing the time reactants are exposed to high temperatures.[5][7]
-
Catalyst Stoichiometry: While catalytic, ZnCl₂ is often used in stoichiometric or even excess amounts. An excessive amount can sometimes hinder the reaction or promote side reactions.[5] Titrate the amount of ZnCl₂ in your optimization experiments. In some cases, milder catalysts like polyphosphoric acid (PPA) can be used at lower temperatures, though this may also come with a yield penalty.[5]
-
Solvent-Free Conditions: Many modern protocols for the Bernthsen reaction are performed under solvent-free conditions, which can be enhanced by microwave irradiation.[9][10] This simplifies workup and aligns with green chemistry principles.
-
Optimized Protocol: Microwave-Assisted Bernthsen Reaction
This protocol provides a robust starting point for the synthesis of 9-methylacridine.
-
Preparation: In a 10 mL microwave-safe reaction vessel, thoroughly mix diphenylamine (1.0 mmol), acetic acid (10.0 mmol), and anhydrous zinc chloride (4.0 mmol).
-
Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at 200W, maintaining the internal temperature between 200-210°C for 5-7 minutes.[7] Use intermittent irradiation if necessary to control the temperature.
-
Work-up: After cooling, carefully add 5 mL of 28% aqueous ammonia to the solid mixture and stir vigorously to form a slurry. This neutralizes the acid and complexes the zinc salts.
-
Isolation: Filter the slurry and wash the solid residue thoroughly with distilled water until the filtrate is neutral.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide 2: The Ullmann Condensation for Acridones
The synthesis of N-substituted acridones often involves an initial Ullmann condensation to form an N-arylanthranilic acid, followed by an acid-catalyzed cyclization.[11] The copper-catalyzed C-N bond formation is frequently the bottleneck.[12]
Question: My Ullmann condensation to form the N-arylanthranilic acid intermediate is sluggish, with incomplete conversion and significant amounts of debrominated/deiodinated starting material. What's going wrong?
Answer: Low yields and competing dehalogenation in Ullmann reactions are classic signs of catalyst inactivation or suboptimal reaction conditions. The active catalyst is a Cu(I) species, and its stability and reactivity are paramount.[13][14][15]
-
Causality:
-
Catalyst Oxidation: Copper(I) salts (e.g., CuI) are easily oxidized to inactive Cu(II) species by atmospheric oxygen, especially at high temperatures.[13]
-
Ligand Absence/Mismatch: Modern Ullmann protocols often rely on ligands (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine) to stabilize the Cu(I) center, increase its solubility, and facilitate the catalytic cycle.[13][14] Running the reaction without a ligand often requires harsh, traditional conditions.
-
Protic Impurities: The presence of water can lead to protonolysis of intermediates, resulting in the reduction (dehalogenation) of the aryl halide starting material.[14]
-
-
Troubleshooting & Optimization:
-
Ensure an Inert Atmosphere: This is non-negotiable. Use Schlenk techniques or a glovebox to exclude oxygen and moisture.[13] Degas your solvent thoroughly before use (e.g., by sparging with argon or using freeze-pump-thaw cycles).
-
Use a Fresh, High-Purity Catalyst: Use a freshly opened bottle of CuI or purify the old stock. The color should be off-white or very light tan, not green or brown.
-
Introduce a Ligand: The addition of a suitable ligand can transform a failing reaction. For C-N coupling, amino acids like L-proline or diamines are excellent starting points.[13][14]
-
Optimize Base and Solvent: The base is crucial for deprotonating the nucleophile. Use a non-nucleophilic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[14] High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically required.[5][12]
-
Comparative Table: Ullmann Reaction Parameters
| Parameter | Traditional Conditions | Ligand-Accelerated Conditions | Rationale & Key Insight |
| Catalyst | Stoichiometric Cu or Cu₂O | Catalytic (1-10 mol%) CuI, CuBr | Ligands create a more active catalyst, allowing for lower loadings. |
| Temperature | >180 °C | 80-120 °C | Ligands lower the activation energy, enabling milder conditions that prevent side reactions.[14] |
| Ligand | None | L-proline, DMEDA, Phenanthroline | The ligand stabilizes the active Cu(I) species and facilitates reductive elimination.[13] |
| Atmosphere | Often overlooked | Strictly Inert (N₂ or Ar) | Prevents oxidation of Cu(I) to inactive Cu(II), a primary cause of failure.[13] |
Troubleshooting Guide 3: The Friedländer Annulation
The Friedländer synthesis provides a convergent route to quinolines and acridines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[16] While versatile, it can be plagued by side reactions and regioselectivity issues.[5][17]
Question: My Friedländer synthesis is giving me a mixture of regioisomers and intractable tar. How can I improve the selectivity and yield?
Answer: The formation of regioisomers occurs with unsymmetrical ketones, while tar formation is a result of self-condensation side reactions, especially under harsh conditions.[5] The outcome is highly dependent on whether the reaction proceeds via an initial aldol condensation or Schiff base formation, which can be influenced by the catalyst.[5][16]
-
Causality:
-
Regioselectivity: An unsymmetrical ketone (e.g., 2-butanone) can enolize in two different directions. The choice of acid or base catalyst can favor one pathway over the other, leading to different isomers.[5]
-
Side Reactions: Under strong basic conditions, the ketone can undergo self-aldol condensation.[5] Similarly, aldehydes without α-hydrogens can undergo the Cannizzaro reaction. At high temperatures, these side reactions can cascade, leading to polymerization.[5]
-
-
Troubleshooting & Optimization:
-
Screen Catalysts: Systematically test both acid (e.g., p-TsOH, TFA, Iodine) and base (e.g., KOH, piperidine) catalysts.[5][16] The optimal catalyst will depend on your specific substrates.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often favors the thermodynamically more stable product and minimizes decomposition.
-
Leverage Microwave Synthesis: As with other condensations, microwave irradiation can significantly improve yields and reduce reaction times for the Friedländer synthesis, often leading to cleaner reactions.[18][19]
-
General Troubleshooting & FAQs
Q1: My final acridine product is intensely colored and streaks badly on my silica TLC plate, making purification by column chromatography impossible. What can I do?
This is common due to the basic nitrogen atom in the acridine core interacting strongly with the acidic silica gel.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or a few drops of aqueous ammonia in your solvent system (e.g., DCM/MeOH) will neutralize the acidic sites on the silica and lead to sharp, well-defined spots.
-
Solution 2: Convert to a Salt. If the product is stable to acid, you can often purify it as its hydrochloride salt. Dissolve the crude material in a solvent like ether or ethyl acetate and precipitate the salt by adding a solution of HCl in ether or dioxane. The salt can then be collected and neutralized back to the free base. This is also an excellent method for crystallization.
Q2: My acridine derivative has poor solubility in common organic solvents. How can I characterize it or use it in subsequent reactions?
The planar, aromatic structure of acridines leads to strong π-π stacking, which can dramatically reduce solubility.[20]
-
Solution 1: Use Specialized Solvents. Try more aggressive polar aprotic solvents like DMSO, DMF, NMP, or hot chlorinated solvents like 1,2-dichlorobenzene. For NMR, DMSO-d₆ is often the best choice.
-
Solution 2: Introduce Solubilizing Groups. If you are in the design phase of your synthesis, consider incorporating solubilizing groups onto the acridine core or its substituents, such as long alkyl chains, polyether (PEG) chains, or charged functional groups.
Q3: I suspect my reaction is failing due to poor starting material quality. How critical is this?
Extremely critical. Impurities in starting materials can poison catalysts, introduce water into the reaction, or participate in side reactions.[13] Always verify the purity of your diarylamines, carboxylic acids, and aryl halides by NMR or melting point before starting a reaction, especially for sensitive catalytic reactions like the Ullmann condensation.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing low product yield in acridine synthesis.
Simplified Bernthsen Synthesis Mechanism
Caption: Key steps in the Bernthsen synthesis of 9-substituted acridines.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine.
- Grokipedia. Bernthsen acridine synthesis.
- YouTube. Mechanism of Bernthsen acridine synthesis. (2021).
- Bernthsen Acridine Synthesis.
- YouTube. Bernthsen Acridine Synthesis Mechanism | Organic Chemistry. (2021).
- Al-Mokhtar, M. A., et al. Revolutionizing acridine synthesis: novel core-shell magnetic nanoparticles and Co-Zn zeolitic imidazolate framework with 1-aza-18-crown-6-ether-Ni catalysts. (2024). Scientific Reports.
- Ju, Y., et al. RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). Journal of the Korean Chemical Society.
- ResearchGate. Direct synthesis of acridine and reusability of the catalysts.
- Rani, P., et al. Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). RSC Advances.
- University of Oklahoma. Synthesis of Acridines through Alkyne Addition to Diarylamines.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- ResearchGate. Rapid Synthesis of Acridines Using Microwave.
- Sharma, P., et al. A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA). (2011). Journal of the Serbian Chemical Society.
- Sharma, A., et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Journal of the Iranian Chemical Society.
- Untea, I., et al. Synthesis of Acridines by an Eco-friendly Method. (2008). Revista de Chimie.
- Organic Chemistry Portal. Ullmann Reaction.
- Scribd. Ullmann Acridine Synthesis.
- Ma, D., et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic & Biomolecular Chemistry.
- Huigens, R. W., et al. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2016). MedChemComm.
- SlideShare. acridine pharmaceutical organic chemistry-3.pptx.
- Royal Society of Chemistry. High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method. (2024).
- Reddit. Troubleshooting Ullmann Couplint. (2023).
- Wikipedia. Friedländer synthesis.
- YouTube. Acridine preparation (Bernthsen acridine synthesis) and two MCQ by Dr. Tanmoy Biswas. (2021).
- Wikipedia. Ullmann condensation.
- Reddit. Help with Ullmann Coupling. (2023).
- Chemical Review and Letters. New azo-acridine derivatives as inhibitors of AGS cell line: Synthesis, coordination chemistry, cytotoxicity, and molecular modeling studies.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
- National Institutes of Health. Acridine as an Anti-Tumour Agent: A Critical Review. (2022).
- ResearchGate. A review of published data on acridine derivatives with different biological activities.
- MDPI. New Boron Containing Acridines: Synthesis and Preliminary Biological Study. (2021).
- ResearchGate. (PDF) Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bch.ro [bch.ro]
- 11. scribd.com [scribd.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrevlett.com [chemrevlett.com]
Navigating the Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine: A Technical Guide to Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,2,3,4,5,6,7,8-octahydroacridine. This guide is designed to provide you with in-depth, field-proven insights into the use of alternative catalysts for this important heterocyclic scaffold. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the practical challenges you may encounter in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and application of alternative catalysts in octahydroacridine synthesis, primarily through the widely utilized Friedländer annulation and related methodologies.
Q1: Why should I consider alternative catalysts to traditional homogeneous acids and bases for octahydroacridine synthesis?
A: While traditional catalysts like p-toluenesulfonic acid (p-TSA) and potassium hydroxide (KOH) are effective, they often suffer from drawbacks such as harsh reaction conditions, difficult separation from the reaction mixture, and environmental concerns.[1] Alternative catalysts, particularly heterogeneous systems, offer significant advantages including easier catalyst recovery and recycling, milder reaction conditions, and often improved selectivity, contributing to more sustainable and cost-effective synthetic processes.[2][3]
Q2: What are the main classes of alternative catalysts for this synthesis?
A: The main classes of alternative catalysts include:
-
Zeolites: These are microporous aluminosilicates with well-defined pore structures and acidic sites that can be tailored for shape-selective catalysis.[4][5]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts, offering a unique reaction environment and facilitating catalyst recycling.[2][6]
-
Nanoparticles: Metal or metal oxide nanoparticles, often supported on various materials, provide a high surface area and unique catalytic activity.[7][8]
Q3: How do I choose the most suitable alternative catalyst for my specific application?
A: The choice of catalyst depends on several factors, including the specific substrates, desired reaction conditions (e.g., solvent, temperature), and scalability. For instance, zeolites are excellent for vapor-phase reactions and offer shape selectivity.[4] Ionic liquids can be advantageous for their dual role as solvent and catalyst, especially in solvent-free conditions.[2] Nanoparticle catalysts can offer very high activity and selectivity.[3] A comparative analysis of their performance is provided in the tables below.
Q4: Can these alternative catalysts be reused?
A: Yes, a primary advantage of most of these alternative catalysts is their reusability. Heterogeneous catalysts like zeolites and supported nanoparticles can be recovered by simple filtration.[3][4] Many ionic liquids can also be recovered and reused, though the procedure might be more involved.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when using alternative catalysts for this compound synthesis.
Guide 1: Zeolite-Catalyzed Synthesis
Issue 1: Low Conversion of Starting Materials
-
Probable Cause: Insufficient catalyst activity or deactivation. The acidic sites within the zeolite may be poisoned by impurities or blocked by coke formation.[9]
-
Troubleshooting Steps:
-
Catalyst Activation: Ensure the zeolite is properly activated before use. This typically involves calcination at high temperatures to remove adsorbed water and other impurities.
-
Check Starting Material Purity: Impurities in the reactants can poison the catalyst. Purify starting materials if necessary.
-
Increase Reaction Temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions.
-
Optimize Catalyst Loading: An insufficient amount of catalyst will lead to low conversion. Incrementally increase the catalyst loading.
-
Catalyst Regeneration: If coking is suspected, the catalyst can often be regenerated by controlled combustion of the coke in air.
-
Issue 2: Poor Selectivity and Formation of Byproducts
-
Probable Cause: The acidity of the zeolite may not be optimal for the desired reaction, leading to side reactions such as self-condensation of the ketone.[4]
-
Troubleshooting Steps:
-
Select a Zeolite with Appropriate Acidity: Zeolites with different Si/Al ratios exhibit varying acid strengths. Experiment with different types of zeolites (e.g., H-ZSM-5, H-Beta) to find the one that provides the best selectivity.[4]
-
Modify Zeolite Acidity: The acidity of a zeolite can be modified by ion-exchange with different metal cations.[10][11]
-
Adjust Reaction Temperature: Lowering the temperature can sometimes favor the desired product and minimize side reactions.
-
Guide 2: Ionic Liquid-Catalyzed Synthesis
Issue 1: Difficulty in Product Isolation
-
Probable Cause: The product may be highly soluble in the ionic liquid.
-
Troubleshooting Steps:
-
Extraction with a Non-polar Solvent: After the reaction, add a non-polar solvent in which the product is soluble but the ionic liquid is not. This will allow for the extraction of the product.
-
Precipitation: If the product is a solid, try adding an anti-solvent to precipitate it from the ionic liquid.
-
Distillation: If the product is volatile, it may be possible to separate it from the non-volatile ionic liquid by distillation.
-
Issue 2: Catalyst Decomposition or Loss of Activity Upon Reuse
-
Probable Cause: The ionic liquid may be thermally unstable at the reaction temperature or may be contaminated with byproducts.
-
Troubleshooting Steps:
-
Verify Thermal Stability: Ensure the reaction temperature is below the decomposition temperature of the ionic liquid.
-
Purify the Recovered Ionic Liquid: After each use, the ionic liquid should be purified to remove any dissolved byproducts or unreacted starting materials before being reused. This can often be done by washing with an appropriate solvent.
-
Guide 3: Nanoparticle-Catalyzed Synthesis
Issue 1: Catalyst Agglomeration and Loss of Activity
-
Probable Cause: The nanoparticles may not be sufficiently stabilized, leading to agglomeration and a decrease in the active surface area.
-
Troubleshooting Steps:
-
Use a Support Material: Dispersing the nanoparticles on a high-surface-area support (e.g., activated carbon, silica, or a zeolite) can prevent agglomeration.
-
Employ a Stabilizing Agent: The use of a capping agent during the synthesis of the nanoparticles can help to maintain their dispersion.
-
Optimize Reaction Conditions: Harsh reaction conditions (e.g., high temperatures) can promote agglomeration.
-
Issue 2: Leaching of the Metal from the Support
-
Probable Cause: The interaction between the metal nanoparticles and the support material may be weak, leading to the metal leaching into the reaction mixture.
-
Troubleshooting Steps:
-
Choose a Support with Stronger Metal-Support Interactions: The choice of support material can significantly impact the stability of the catalyst.
-
Modify the Support Surface: Functionalizing the surface of the support can enhance its interaction with the metal nanoparticles.
-
Perform the Reaction Under Milder Conditions: Leaching is often more pronounced under harsh reaction conditions.
-
Comparative Performance of Alternative Catalysts
The following table summarizes the performance of various alternative catalysts for the synthesis of octahydroacridine and related derivatives.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zeolites | ||||||
| H-ZSM-5 | Cyclohexanone, Formaldehyde, Ammonia | Vapor Phase | 350-450 | - | High | [4][5] |
| Metal Ion-Exchanged NaY Zeolite | Dimedone, Aromatic Aldehydes, Ammonium Nitrate | Solvent-free | 110 | 0.05-0.1 | 90-98 | [10][11] |
| Ionic Liquids | ||||||
| [Bmmim][Im] | 2-Amino-3-pyridinecarboxaldehyde, Ketones | Solvent-free | 80 | 24 | Moderate | [6] |
| Sulfonyl Imidazolium Salts | 2-Aminoaryl Ketones, Dicarbonyls | - | - | - | High | [12] |
| Nanoparticles | ||||||
| Supported Palladium Nanoparticles | 3,5-Dibromopyridine, Phenylboronic acid | Dioxane | Reflux | 20 | 90 | [7] |
| Co/C from Rice Husks | Dimedone, Aromatic Aldehydes, Ammonium Acetate | Water | Microwave | 0.1-0.2 | 87-95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using H-ZSM-5 Zeolite (Vapor Phase)
This protocol is a general guideline based on literature procedures for zeolite-catalyzed synthesis.[4][5]
-
Catalyst Preparation:
-
Commercially available H-ZSM-5 zeolite is activated by calcining at 550 °C for 4 hours in a stream of dry air.
-
-
Reaction Setup:
-
A fixed-bed reactor is packed with the activated H-ZSM-5 catalyst.
-
A mixture of cyclohexanone, formaldehyde, and ammonia in a specified molar ratio is vaporized and passed through the catalyst bed at a controlled flow rate.
-
-
Reaction Conditions:
-
Temperature: 350-450 °C
-
Pressure: Atmospheric pressure
-
Weight Hourly Space Velocity (WHSV): Typically in the range of 1-5 h⁻¹
-
-
Product Collection and Analysis:
-
The reaction products are condensed at the reactor outlet.
-
The product mixture is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and selectivity.
-
The desired this compound can be isolated by distillation or chromatography.
-
Protocol 2: Synthesis of Acridine Derivatives using Metal Ion-Exchanged NaY Zeolite (Solvent-Free)
This protocol is adapted from the synthesis of related acridine derivatives.[10][11]
-
Catalyst Preparation:
-
NaY zeolite is de-aluminated by refluxing with a solution of ethylenediaminetetraacetic acid (EDTA).
-
The de-aluminated zeolite is then ion-exchanged with a solution of a metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂) by refluxing for 24 hours.
-
The resulting metal ion-exchanged zeolite is filtered, washed with deionized water, and dried.
-
-
Reaction Procedure:
-
In a round-bottom flask, a mixture of dimedone (2 mmol), an aromatic aldehyde (1 mmol), ammonium nitrate (1.5 mmol), and the prepared catalyst (e.g., 20 mg of Cu/NaY) is stirred at 110 °C under solvent-free conditions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and dissolved in a suitable solvent (e.g., ethanol).
-
The catalyst is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by recrystallization.
-
Mechanistic Insights & Visualizations
The synthesis of this compound via the Friedländer annulation using alternative catalysts generally follows a common mechanistic pathway, with the catalyst playing a crucial role in activating the reactants and facilitating the key bond-forming steps.
General Catalytic Cycle for Friedländer Annulation
The following diagram illustrates the general catalytic cycle for the synthesis of octahydroacridine from a 2-aminobenzaldehyde/ketone and a cyclic ketone.
Caption: General catalytic cycle for the Friedländer annulation.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst and reaction conditions.
Caption: A typical workflow for screening and optimizing alternative catalysts.
References
- Ratnamala, A., Durga Kumari, V., Subrahmanyam, M., & Archana, N. (2004). CeZSM-5—a designer's catalyst for selective synthesis of octahydroacridine.
- Al-Saeedi, S. I., Al-Ghamdi, A. A., & El-Shishtawy, R. M. (2021). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances, 11(54), 34267-34277.
- Selvaraj, M., & Assiri, M. A. (2019). Selective synthesis of octahydroacridines and diannelated pyridines over zinc-containing mesoporous aluminosilicate molecular sieve catalysts. Dalton Transactions, 48(33), 12567-12581.
- Shao, Y.-D., Dong, M.-M., Wang, Y.-A., Cheng, P.-M., Wang, T., & Cheng, D.-J. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters, 21(12), 4831–4836.
- Al-Saeedi, S. I., Al-Ghamdi, A. A., & El-Shishtawy, R. M. (2021). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances, 11(54), 34267-34277.
- Lee, J. Y., & Kim, J. Y. (2006). Synthesis of palladium nanoparticles stabilized by poly(N,N-dicyclohexylcarbodiimide). Bulletin of the Korean Chemical Society, 27(10), 1563-1566.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Joudeh, N., & Zbořil, R. (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers in Nanotechnology, 4, 1062608.
- National Center for Biotechnology Information. (n.d.). Zeolite Nanoparticles Research Articles. R Discovery.
- Shao, Y.-D., Dong, M.-M., Wang, Y.-A., Cheng, P.-M., Wang, T., & Cheng, D.-J. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters, 21(12), 4831–4836.
- Xu, D., Lv, H., & Liu, B. (2018). Encapsulation of Metal Nanoparticle Catalysts Within Mesoporous Zeolites and Their Enhanced Catalytic Performances: A Review. Frontiers in Chemistry, 6, 373.
- Joudeh, N., & Zbořil, R. (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers in Nanotechnology, 4, 1062608.
- Pastore, R., Frattini, D., & de Luca, V. (2020). Recent Trends in Tailoring External Acidity in Zeolites for Catalysis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridine-5-Carboxamide Synthesis.
- van der Eerden, A. M. J., & van Bokhoven, J. A. (2007).
- Heravi, M. M., Sadjadi, S., & Hekmatshoar, R. (2020). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society, 17(11), 2845-2866.
- Bhat, I. A., & Kumar, A. (2024). A Comprehensive Review of Natural and Surfactant- Modified Zeolites and Their Applications. Letters in Applied NanoBioScience, 13(4), 134.
- Nguyen, T. P., & Nguyen, T. V. (2020). A Novel One-Step Green Method to Synthesis of Palladium Nanoparticles.
- National Center for Biotechnology Information. (n.d.). Zeolite Nanoparticles Research Articles. R Discovery.
- Wang, Y., Li, X., Wang, Y., Zhang, Y., & Wang, H. (2024). High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method. RSC Advances, 14(20), 14066-14073.
- Tian, H., Li, X., Wang, Y., & Zhang, Y. (2021). Realization of rapid synthesis of H-ZSM-5 zeolite by seed- assisted method for aromatization reactions of methanol or methane. Canadian Journal of Chemistry, 99(8), 695-703.
- Weckhuysen, B. M., & Yu, J. (2015). Themed collection Recent Advances in Zeolite Chemistry and Catalysis. Chemical Society Reviews, 44(20), 7022-7024.
- Wang, L., Zhang, Y., & Wang, Y. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(11), 2947.
- Akbari, J., & Heydari, A. (2016). Efficient Friedlander synthesis of quinolines catalyzed by sulfonyl imidazolium salts.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Trends in Tailoring External Acidity in Zeolites for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accelerating Octahydroacridine Synthesis
Welcome to the technical support center for octahydroacridine synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and significantly reduce reaction times. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter that lead to prolonged reaction times in octahydroacridine synthesis.
Question: My octahydroacridine synthesis is taking an unexpectedly long time to complete. What are the most common reasons for this delay?
Answer: Several factors can contribute to sluggish reaction kinetics. Let's break down the most probable causes and their solutions:
-
Suboptimal Catalyst: The choice and condition of your catalyst are paramount. For instance, in the synthesis of 1,8-dioxo-decahydroacridine derivatives, the catalyst plays a crucial role in activating the carbonyl groups and accelerating the condensation reaction.[1]
-
Troubleshooting:
-
Catalyst Selection: Consider using highly efficient, modern catalysts. For example, dendritic mesoporous nanosilica functionalized by hexamethylenetetramine has been shown to dramatically shorten reaction times to as little as 1 to 5 minutes under solvent-free conditions.[1] Similarly, copper/zeolite catalysts are also effective.[2][3]
-
Catalyst Activity: Ensure your catalyst is active and has not been deactivated by impurities or improper storage.
-
-
-
Inefficient Heating Method: Traditional heating methods often lead to long reaction times.
-
Troubleshooting:
-
Microwave Irradiation: Microwave-assisted synthesis is a well-established technique for accelerating a wide range of organic reactions, including the synthesis of acridine derivatives.[4][5][6][7][8] It can reduce reaction times from hours to minutes.[5]
-
Ultrasound Irradiation: Ultrasound-assisted synthesis is another green and efficient method that can significantly increase reaction kinetics.[9][10] The cavitation effect produced by ultrasound enhances mass and heat transport, leading to faster reactions.[11]
-
-
-
Incorrect Solvent Choice: The solvent can have a significant impact on the reaction rate.
-
Troubleshooting:
-
Solvent Polarity and Dielectric Constant: The polarity and dielectric constant of the solvent can influence the stability of the transition state.[12][13] Experiment with different solvents to find the optimal one for your specific reaction. In some cases, solvent-free conditions can be highly effective, especially when paired with an efficient catalyst.[1][3]
-
-
-
Inadequate Temperature Control: Both too low and excessively high temperatures can be detrimental.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about accelerating octahydroacridine synthesis.
1. How can I significantly reduce the reaction time for my octahydroacridine synthesis without compromising the yield?
To achieve a substantial reduction in reaction time, a multi-faceted approach is often necessary. Consider the following strategies:
-
Employ Advanced Heating Techniques: As mentioned, microwave[4][5][6][7][8] and ultrasound irradiation[9][10] are powerful tools for accelerating reactions. The choice between them may depend on the specific reaction and available equipment.
-
Utilize High-Performance Catalysts: The development of novel catalysts has revolutionized many synthetic processes. Research and select a catalyst that is known for its high activity and selectivity in acridine synthesis.[1][2][3]
-
Consider Solvent-Free Conditions: Eliminating the solvent can sometimes lead to faster reactions and a greener process, particularly when combined with an efficient catalyst.[1][3]
2. What are the advantages of using a microwave reactor for octahydroacridine synthesis?
Microwave-assisted organic synthesis (MAOS) offers several key benefits:
-
Rapid Heating: Microwaves heat the reaction mixture volumetrically and much more rapidly than conventional methods.[4]
-
Reduced Reaction Times: This rapid heating often leads to a dramatic reduction in reaction times, from hours to minutes.[5][7]
-
Improved Yields and Purity: In many cases, MAOS can also lead to higher yields and cleaner reaction profiles with fewer byproducts.[4]
-
Greener Chemistry: The reduction in reaction time and often the ability to use less solvent align with the principles of green chemistry.[7]
3. How does the choice of catalyst impact the reaction time and overall efficiency?
The catalyst is a critical component that directly influences the reaction mechanism and kinetics. A well-chosen catalyst can:
-
Lower the Activation Energy: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
-
Enhance Selectivity: A good catalyst will selectively promote the desired reaction, minimizing the formation of unwanted side products.
-
Enable Milder Reaction Conditions: Highly active catalysts can often facilitate reactions at lower temperatures and pressures, which can improve the overall energy efficiency and safety of the process.
For example, a Cu@KCC-1–nPr–HMTA nanocatalyst has been shown to be highly efficient for the one-step synthesis of 1,8-dioxo-decahydroacridine derivatives, resulting in short reaction times and high yields.[1]
4. Can ultrasound be an effective alternative to microwave irradiation for speeding up the synthesis?
Yes, ultrasound is another excellent technique for accelerating organic reactions. The primary mechanism is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid medium.[16] This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.[17] Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in shorter reaction times and higher yields compared to conventional methods.[9][10]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 9-Methylacridine
This protocol is an adaptation of a known procedure and demonstrates the significant time savings of microwave irradiation.[5]
Materials:
-
Diphenylamine
-
Acetic acid
-
Zinc chloride (anhydrous)
Procedure:
-
In a microwave-safe reaction vessel, combine diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and zinc chloride (8.0 mmol).
-
Place the vessel in a microwave reactor and irradiate with 200 W power.
-
Maintain the reaction temperature between 200-210 °C for 5 minutes. Intermittent irradiation (e.g., 1 minute on, 30 seconds off) may be necessary to control the temperature.
-
After the reaction is complete, allow the mixture to cool.
-
Work up the product as described in the original literature to isolate 9-methylacridine.[5]
Note: For comparison, the conventional heating method for this reaction requires 8 hours at 200 °C.[5]
Data Summary
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Zinc Chloride | Acetic Acid | 200 | 8 hours | 82 | [5] |
| Microwave | Zinc Chloride | Acetic Acid | 200-210 | 5 minutes | 79 | [5] |
| Conventional | None | Ethylene Glycol | 100 | 3 hours | 76 | [18] |
| Microwave | Co/C from rice husks | Not specified | 120 | 15 minutes | 60 | [19] |
| Ultrasound | None | Water | 50 | 35 minutes | 92 | [9] |
Visualizing the Workflow
To aid in your experimental design, the following diagram illustrates a decision-making workflow for optimizing the reaction time of octahydroacridine synthesis.
Caption: Decision workflow for reducing reaction time.
References
- Accelerated synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives using dendritic mesoporous nanosilica functionalized by hexamethylenetetramine: a novel nanocatalyst. PubMed Central.
- A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H ) - yl)thiourea Derivatives. SciSpace.
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. PMC - NIH.
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Publishing.
- A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences.
- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE.
- Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. ResearchGate.
- Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. Semantic Scholar.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Ultrasound for Drug Synthesis: A Green Approach. PMC - PubMed Central.
- Recent developments on ultrasound-assisted organic synthesis in aqueous medium. ResearchGate.
- High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method. ResearchGate.
- Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Authorea.
- Ultrasound‐assisted emerging technologies for chemical processes. PMC - NIH.
- Reactions of octahydroacridine-4-carbonitrile (carboxamide) with electrophilic reagents. ResearchGate.
- A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials. MDPI.
- New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC.
- Recent Advances to Improve Chemical Development. Mettler Toledo.
- 1,2,3,4,5,6,7,8-Octahydroacridine. PubChem.
Sources
- 1. Accelerated synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives using dendritic mesoporous nanosilica functionalized by hexamethylenetetramine: a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ajrconline.org [ajrconline.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ultrasound‐assisted emerging technologies for chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Workup Procedures for Octahydroacridine Reactions
Welcome to the technical support center for octahydroacridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the isolation and purification of octahydroacridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Liquid-Liquid Extractions
Liquid-liquid extraction is a cornerstone of reaction workups, designed to separate your target compound from salts, catalysts, and water-soluble impurities. However, the unique properties of octahydroacridines can introduce specific challenges.
FAQ 1: I've formed a persistent emulsion during my extraction. How can I resolve it?
Answer: Emulsion formation is a common issue, particularly when dealing with basic nitrogenous compounds like octahydroacridines, and is often exacerbated by the use of chlorinated solvents for extraction from a basic aqueous solution.[1] An emulsion is a stable dispersion of one liquid in another, preventing the clean separation of aqueous and organic layers.
Causality: Emulsions are often stabilized by fine particulate matter or surfactants present in the reaction mixture. The basic nature of the octahydroacridine nitrogen can also contribute to this phenomenon, especially if protonated salts are present at the interface.
Troubleshooting Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Minor emulsions may break on their own.[1]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, reducing the solubility of organic components and often destabilizing the emulsion.[1]
-
Filtration through Celite®: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite®.[1] Celite acts as a physical filter for fine particulates without adsorbing your product. The filtrate will often separate into clean layers.[1]
-
Solvent Modification: Try adding a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) to change the overall polarity of the organic phase.
-
Prevention for Future Experiments: Before extraction, consider evaporating the reaction solvent and re-dissolving the residue in your desired extraction solvent. This can prevent emulsion-causing agents from interfering.[1]
FAQ 2: My product seems to have disappeared after the workup. Where could it have gone?
Answer: Losing a product during workup is a frustrating but diagnosable problem. The likely culprits are unintended solubility, volatility, or chemical degradation.[2]
Troubleshooting Steps:
-
Check the Aqueous Layer: The nitrogen atom in the octahydroacridine ring is basic. If you performed an acidic wash (e.g., with 1M HCl), your product may have formed a water-soluble ammonium salt and partitioned into the aqueous layer. To test this, take a small sample of the aqueous layer, basify it with NaOH or NaHCO₃, and back-extract with an organic solvent. Analyze the extract by TLC to see if your product is present.[2]
-
Check for Volatility: While most octahydroacridines are not highly volatile, smaller or less functionalized derivatives might be. If you used a rotary evaporator at high temperature and vacuum, check the solvent collected in the trap for your product.[2][3]
-
Assess Product Stability: Your compound may be unstable to the pH conditions of the workup.[2] Before a full-scale workup, test the stability of a small aliquot of your crude reaction mixture by exposing it to the planned acidic and basic wash conditions and monitoring for degradation by TLC.[2]
Section 2: Optimizing Purification Strategies
Choosing the correct purification method is critical for obtaining your octahydroacridine with high purity and yield. The choice between recrystallization and chromatography depends on the physical properties of your compound and the nature of the impurities.
FAQ 3: Should I purify my octahydroacridine derivative by recrystallization or chromatography?
Answer: This decision depends on several factors: the physical state of your crude product, its thermal stability, and the quantity of material. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
FAQ 4: I'm struggling to find a good solvent system for recrystallization. What's the best approach?
Answer: A successful recrystallization relies on finding a solvent (or solvent pair) in which your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[4][5]
Experimental Protocol: Finding a Suitable Solvent System
-
Single Solvent Method:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid at this stage.
-
Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely when hot.[6]
-
Allow the solution to cool slowly to room temperature, then in an ice bath. High recovery of pure crystals indicates a successful choice.[4][6] If crystals do not form, the solution may be supersaturated; try scratching the inside of the test tube with a glass rod to induce crystallization.[4]
-
-
Two-Solvent Method: This method is used when no single solvent is ideal.[5] It requires a "soluble" solvent (dissolves the compound at all temperatures) and an "insoluble" solvent (does not dissolve the compound at any temperature). The two solvents must be miscible.[6]
-
Dissolve your crude product in a minimal amount of the hot "soluble" solvent.
-
Slowly add the hot "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid).[7]
-
Add a drop or two of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.[6]
-
Allow the solution to cool slowly to form crystals.
-
Data Presentation: Common Recrystallization Solvent Pairs
| "Soluble" Solvent | "Insoluble" Solvent | Polarity Mismatch |
| Ethanol | Water | Polar Protic / Polar Protic |
| Acetone | Hexanes | Polar Aprotic / Nonpolar |
| Ethyl Acetate | Hexanes | Mid-Polarity / Nonpolar |
| Dichloromethane | Pentane | Polar Aprotic / Nonpolar |
| Toluene | Heptane | Nonpolar / Nonpolar |
Section 3: Catalyst and Reagent Removal
Many syntheses of octahydroacridines employ catalysts or excess reagents that must be thoroughly removed to avoid compromising product purity and stability.
FAQ 5: How do I effectively remove residual metal catalysts?
Answer: Metal catalysts (e.g., from copper, palladium, or tin-based reactions) are common impurities. Their removal is crucial, especially in drug development, and often requires more than a simple water wash.
Methods for Catalyst Removal:
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a dilute ammonium hydroxide solution can help sequester and remove certain metal ions.
-
Adsorption: Passing a solution of the crude product through a short plug of a polar adsorbent can effectively trap polar metal complexes.[8]
-
Silica Gel/Alumina: Effective for many transition metal catalysts.[8]
-
Diatomaceous Earth (Celite®): Can physically trap precipitated metal salts.
-
-
Precipitation: Some catalysts can be precipitated and filtered off. For example, tin byproducts can often be removed by specific workup procedures involving fluoride or basic hydrolysis.
-
Specialized Resins: Ion-exchange resins can be highly effective for capturing charged metal complexes.[8]
Caption: Standard workflow for octahydroacridine workup.
References
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- University of Calgary, Department of Chemistry. Recrystallization - Single Solvent.
- California State University, Stanislaus. Recrystallization.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization1.
- University of Ottawa, Department of Chemistry. Recrystallization.
- Nichols, L. (2021). Recrystallization. Chemistry LibreTexts.
- ResearchGate. How do I remove a homogeneous catalyst after my reaction?. (2019).
- Carnegie Mellon University, Matyjaszewski Polymer Group. Catalyst Removal.
Sources
- 1. Workup [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Home Page [chem.ualberta.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: 1,2,3,4,5,6,7,8-Octahydroacridine
Welcome to the technical support guide for 1,2,3,4,5,6,7,8-Octahydroacridine (CAS RN: 1658-08-8). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the handling, storage, and troubleshooting of this versatile heterocyclic compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the purity and stability of the compound. It should be stored in a cool, dark, and dry place.[1][2] Specifically, we recommend storing it in a tightly sealed container in a refrigerator.[3] The key is to protect it from light, moisture, and heat, which can cause degradation over time. It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents.[1][2][4]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive approach to PPE is essential. Always handle this compound in a well-ventilated area or a chemical fume hood.[4] The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles are required. If there is a splash risk, a face shield should also be worn.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a dust respirator is recommended.[2]
Q3: What are the physical properties and appearance of this compound?
A3: This compound is typically a solid at room temperature, appearing as a white to light yellow or pale reddish-yellow crystalline powder.[1][6] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N | [2][5][6][7] |
| Molecular Weight | 187.28 g/mol | [5][6][7] |
| Melting Point | 68-71 °C | [3][6] |
| Appearance | White to light yellow/orange crystalline powder | [1][6] |
Q4: In which solvents is this compound soluble?
A4: While comprehensive public data is limited, it is reported to be slightly soluble in chloroform and methanol.[3] As a bicyclic amine, its solubility in aqueous solutions is expected to be low but may increase in acidic conditions due to salt formation. For organic synthesis, its solubility should be tested in a range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran to determine the most suitable solvent for a specific reaction.
Q5: What are the primary applications of this compound in research?
A5: this compound is a valuable building block in both pharmaceutical development and organic synthesis.[6] Its rigid, fused-ring structure makes it an attractive scaffold for creating complex molecules.[6] It has been investigated for its potential in synthesizing analgesics, anti-inflammatory agents, and compounds with antimicrobial and anti-cancer properties.[6][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Inconsistent Reaction Yields in a Synthesis Protocol
Problem: You are using this compound as a starting material for a multi-step synthesis and are observing inconsistent yields.
Potential Causes & Solutions:
-
Cause 1: Compound Degradation. As a crystalline amine, it can be susceptible to oxidation or reaction with atmospheric CO₂ over time, especially if not stored properly. This can introduce impurities that interfere with your reaction.
-
Solution: Before use, check the appearance of the compound. If it has darkened significantly from its typical off-white or pale yellow color, it may have degraded. Consider purifying a small amount by recrystallization or column chromatography and re-running the reaction. Always use freshly opened or properly stored material for best results.
-
-
Cause 2: Incomplete Dissolution. If your reaction is run in a solvent where the compound has low solubility, it may not fully dissolve, leading to a heterogeneous reaction mixture and lower yields.
-
Solution: Ensure the compound is fully dissolved before proceeding with the reaction. You may need to gently warm the mixture or switch to a more suitable solvent system. Refer to the solubility information in the FAQs and perform small-scale solubility tests if necessary.
-
-
Cause 3: Incompatibility with Reagents. The compound is incompatible with strong oxidizing agents.[1][4] Using such reagents in your reaction scheme without proper precautions can lead to decomposition of the starting material.
-
Solution: Review your synthetic route. If strong oxidants are used, consider protecting the acridine nitrogen or using milder reaction conditions.
-
Workflow for Troubleshooting Inconsistent Yields
Caption: Troubleshooting workflow for inconsistent reaction yields.
Scenario 2: Unexpected Side Product in a Condensation Reaction
Problem: You are performing a condensation reaction involving the secondary amine of the octahydroacridine, but you are isolating an unexpected side product.
Potential Cause & Solution:
-
Cause: Reactivity of the Aromatic Ring. While the two outer rings are saturated, the central pyridine ring has some aromatic character. Under certain conditions (e.g., strongly acidic or electrophilic), this ring can undergo side reactions.
-
Solution: Characterize the side product thoroughly using techniques like NMR and Mass Spectrometry to understand its structure.[7] This will provide insight into the unintended reaction pathway. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less aggressive catalyst. Protecting the nitrogen atom prior to the condensation reaction could also prevent unwanted reactivity.
-
Scenario 3: Difficulty in Removing the Compound Post-Reaction
Problem: After your reaction is complete, you are finding it difficult to remove unreacted this compound from your desired product.
Potential Cause & Solution:
-
Cause: Basic Nature of the Compound. As a secondary amine, this compound is basic. This property can be exploited for purification.
-
Solution: Use an acidic wash during your workup procedure. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic octahydroacridine will be protonated and move into the aqueous layer as a salt, while your potentially less basic product remains in the organic layer. Remember to subsequently neutralize the aqueous layer and extract back with an organic solvent if you need to recover the unreacted starting material.
-
Emergency Procedures
In the event of exposure or a spill, follow these guidelines.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, seek medical advice.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2] |
| Small Spill | For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[4] |
| Large Spill | Evacuate non-essential personnel. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain and collect the spill for disposal according to local regulations.[4] |
References
- The Journal of Organic Chemistry. (2001). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde.
- PubChem. (n.d.). This compound.
- Chemical Synthesis Database. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8).
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound CAS#: 1658-08-8 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 1658-08-8 [smolecule.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1,2,3,4,5,6,7,8-Octahydroacridine and its Comparison with Alternative Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Acridine Scaffold in Medicinal Chemistry
The 1,2,3,4,5,6,7,8-octahydroacridine core, a partially saturated derivative of the acridine tricycle, represents a pivotal structural motif in the landscape of medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile scaffold for the development of novel therapeutic agents, building upon the rich pharmacological history of the parent acridine ring system. Acridine derivatives have long been investigated for their diverse biological activities, including antimicrobial, anticancer, and anticholinesterase properties. The saturation of the outer rings in the octahydroacridine structure allows for greater conformational flexibility and the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological targeting.[1][2][3][4][5][6][7]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the synthesis and, critically, the structural validation of this compound. We will explore the causal relationships behind synthetic choices and delve into a multi-technique approach for unambiguous structural elucidation. Furthermore, we will objectively compare the octahydroacridine scaffold with viable alternatives in drug discovery, namely phenanthridine and carbazole, supported by experimental data to inform rational drug design.
Part 1: Synthesis of the this compound Scaffold: A Tale of Two Strategies
The synthesis of the this compound core can be approached through several methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we will explore two common strategies: a classical condensation reaction and a catalytic hydrogenation approach.
The Friedländer Annulation: Building the Acridine Core
The Friedländer synthesis is a powerful and direct method for the construction of quinoline and, by extension, acridine ring systems.[4][8] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of an octahydroacridine precursor, this typically involves the reaction of 2-aminobenzaldehyde with a cyclic ketone like cyclohexanone.
The causality behind this choice lies in the predictable and convergent nature of the reaction. The initial step is an aldol-type condensation, followed by a cyclization and dehydration to form the aromatic pyridine ring.
Caption: Friedländer annulation for tetrahydroacridine synthesis.
While effective for generating the core acridine structure, the Friedländer synthesis typically yields a tetrahydroacridine derivative. To obtain the target this compound, a subsequent reduction of the remaining aromatic ring is necessary.
Catalytic Hydrogenation: A Direct Route to Saturation
A more direct approach to obtaining the fully saturated outer rings of this compound is through the catalytic hydrogenation of acridine itself.[9][10][11][12] This method offers the advantage of starting from a commercially available material and achieving the desired saturation in a single step.
The choice of catalyst and reaction conditions is critical to control the extent of hydrogenation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed. The reaction proceeds through a stepwise reduction of the aromatic rings.
Caption: Stepwise catalytic hydrogenation of acridine.
Experimental Protocol: Catalytic Hydrogenation of Acridine
-
Reaction Setup: In a high-pressure autoclave, a solution of acridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.
-
Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) is added to the solution under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: The reaction mixture is stirred vigorously at a set temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
Work-up: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Part 2: A Multi-Technique Approach to Structural Validation
Unambiguous structural validation is a cornerstone of chemical synthesis and drug discovery. A self-validating system of characterization, employing multiple orthogonal techniques, ensures the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the central ring and a series of multiplets for the eight methylene groups in the saturated rings. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will differentiate between the aromatic carbons of the central pyridine ring and the aliphatic carbons of the two cyclohexane rings.
| Technique | This compound |
| ¹H NMR (CDCl₃, ppm) | ~7.3 (s, 1H, Ar-H), ~2.8 (m, 4H), ~1.8 (m, 4H), ~1.7 (m, 8H) |
| ¹³C NMR (CDCl₃, ppm) | ~148.0, ~135.0, ~127.0, ~32.0, ~26.0, ~23.0 |
Note: Approximate chemical shifts are provided for illustrative purposes. Actual values may vary based on experimental conditions.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition. Electron Ionization (EI) mass spectrometry also induces fragmentation, which can provide valuable structural information.
For this compound (C₁₃H₁₇N), the molecular ion peak (M⁺) is expected at an m/z of 187.1361. The fragmentation pattern can reveal the loss of alkyl fragments from the saturated rings.
| Technique | This compound |
| High-Resolution MS (HRMS) | Calculated for C₁₃H₁₇N [M+H]⁺: 188.1434; Found: 188.1432 |
| Electron Ionization MS (m/z) | 187 (M⁺), and other fragments |
X-ray Crystallography: The Gold Standard of Structural Elucidation
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is considered definitive proof of structure.
For this compound, a crystal structure would confirm the planarity of the central pyridine ring and the chair conformations of the two saturated cyclohexane rings.
Part 3: Comparative Analysis with Alternative Heterocyclic Scaffolds
In drug discovery, the choice of a core scaffold is a critical decision. Here, we compare the this compound framework with two other prominent nitrogen-containing tricyclic scaffolds: phenanthridine and carbazole.
Caption: Comparison of octahydroacridine, phenanthridine, and carbazole scaffolds.
Phenanthridine
Phenanthridine is an isomer of acridine, with the nitrogen atom in a different position within the central ring.[13][14][15] It is a planar, aromatic system that has also been explored for a range of biological activities.
| Feature | This compound | Phenanthridine |
| Structure | Partially saturated, flexible | Fully aromatic, planar, rigid |
| Synthesis | Multi-step from acridine or via condensation/reduction | Pictet-Hubert reaction, Morgan-Walls reaction |
| ¹H NMR (CDCl₃, ppm) | Aliphatic and aromatic regions | Exclusively aromatic region (~7.5-9.2 ppm) |
| ¹³C NMR (CDCl₃, ppm) | Aliphatic and aromatic signals | Exclusively aromatic signals (~122-145 ppm) |
| Mass Spectrum (m/z) | M⁺ at 187 | M⁺ at 179 |
| Medicinal Relevance | Diverse CNS and antimicrobial targets | DNA intercalators, anticancer agents |
Carbazole
Carbazole is another tricyclic heteroaromatic compound containing a five-membered nitrogen-containing ring fused between two benzene rings.[1][2][16][17][18][19][20][21][22][23][24] Its unique electronic properties and ability to act as a hydrogen bond donor make it a valuable scaffold in drug design.
| Feature | This compound | Carbazole |
| Structure | Partially saturated, flexible | Fully aromatic, planar, electron-rich |
| Synthesis | Multi-step from acridine or via condensation/reduction | Borsche-Drechsel cyclization, Graebe-Ullmann reaction |
| ¹H NMR (CDCl₃, ppm) | Aliphatic and aromatic regions | Exclusively aromatic region (~7.2-8.1 ppm) and a broad NH signal |
| ¹³C NMR (CDCl₃, ppm) | Aliphatic and aromatic signals | Exclusively aromatic signals (~110-140 ppm) |
| Mass Spectrum (m/z) | M⁺ at 187 | M⁺ at 167 |
| Medicinal Relevance | Diverse CNS and antimicrobial targets | Anticancer, anti-inflammatory, and neuroprotective agents |
Conclusion
The structural validation of a synthesized compound is a non-negotiable aspect of rigorous scientific research, particularly in the context of drug discovery and development. This guide has outlined a robust, multi-technique approach for the unambiguous characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can have a high degree of confidence in the structure and purity of their synthesized molecules.
Furthermore, the comparative analysis with alternative scaffolds such as phenanthridine and carbazole highlights the importance of rational scaffold selection in drug design. The partially saturated and flexible nature of the octahydroacridine core offers distinct advantages in terms of synthetic accessibility to diverse analogues and the exploration of three-dimensional chemical space, making it a compelling scaffold for the development of next-generation therapeutics. The choice of scaffold will ultimately depend on the specific biological target and the desired physicochemical properties of the final drug candidate.
References
- PatSnap. (2025, March 20). How are chemical structures analyzed in drug discovery?
- Al-Mulla, A. (2017). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. International Journal of Advanced Engineering and Management, 2(4), 399-412.
- Borissov, D. (2021). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advanced Engineering and Management, 6(5), 1-12.
- SpectraBase. (n.d.). Carbazole, 1,4,8-trimethyl-.
- Sakanishi, K., Ohira, M., Mochida, I., Okazaki, H., & Soeda, M. (1988). Kinetics and stereochemistry in the catalytic hydrogenation of acridine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1769-1773.
- ResearchGate. (n.d.). MS/MS Spectrum of Eight Target Benzo[c]phenanthridine Alkaloids....
- NIST. (n.d.). Phenanthridine. NIST WebBook.
- NIST. (n.d.). Phenanthridine. NIST WebBook.
- ACS Publications. (2025, February 11). Ascertaining a Structural Basis in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2009). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Magnetic Resonance in Chemistry, 47(10), 859-865.
- ACS Publications. (1996). Complete Assignment of 1H and 13C NMR Spectra of Poly(N-vinylcarbazole). Macromolecules, 29(10), 3567-3571.
- NIST. (n.d.). Carbazole. NIST WebBook.
- SpectraBase. (n.d.). Carbazole, 1,4,8-trimethyl-.
- Wikipedia. (n.d.). Friedländer synthesis.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). Phenanthridine.
- PubChem. (n.d.). Carbazole.
- Journal of the Chemical Society, Perkin Transactions 2. (1988).
- IJAEM.net. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
- NIST. (n.d.). Carbazole. NIST WebBook.
- Wikipedia. (n.d.). Phenanthridine.
- International Journal of Scientific Research & Technology. (n.d.).
- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]
- MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ScienceDirect. (2025, December 25). Structural characterization: Significance and symbolism. [Link]
- Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0014328).
- SpectraBase. (n.d.). 1,2,3,4,7,8,9,10-Octahydro-phenanthridine.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.
- Chemistry LibreTexts. (2023, August 29).
- SpectraBase. (n.d.). This compound.
- ChemSynthesis. (n.d.). This compound.
- ACS Publications. (2024, April 30). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters, 26(18), 4306-4311.
- University of Illinois. (n.d.). Mass Spectrometry.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- ChemRxiv. (n.d.). In-depth experimental and theoretical investigations on Co-SAC catalyzed transfer hydrogenation of azo compounds using methanol and ethanol. [Link]
- Cheméo. (n.d.). Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8).
Sources
- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 2. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijaem.net [ijaem.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. rroij.com [rroij.com]
- 7. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenanthridine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and stereochemistry in the catalytic hydrogenation of acridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Phenanthridine(229-87-8) 1H NMR spectrum [chemicalbook.com]
- 14. Phenanthridine | C13H9N | CID 9189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phenanthridine - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Carbazole(86-74-8) MS spectrum [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
- 21. Carbazole [webbook.nist.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Carbazole [webbook.nist.gov]
A Comparative Guide to the Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine: From Classic Reduction to Modern One-Pot Strategies
The fully saturated heterocyclic scaffold of 1,2,3,4,5,6,7,8-octahydroacridine (OHA) is a cornerstone in medicinal chemistry and materials science. Its rigid, three-dimensional structure serves as a valuable building block for novel pharmaceuticals, including analgesics and anti-inflammatory agents, and as an intermediate in the synthesis of functional organic materials.[1] The efficiency and elegance of its synthesis are therefore of paramount importance to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of three distinct and prominent synthetic routes to OHA and its close derivatives. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The discussion is grounded in experimental data to provide researchers with a robust framework for selecting the optimal route for their specific application.
Route A: Catalytic Hydrogenation of Acridine
The most traditional approach to OHA involves the complete reduction of the aromatic acridine core. This "substrate-first" strategy relies on the availability of acridine and powerful catalytic systems to saturate the two carbocyclic rings. This route can be broadly categorized into heterogeneous and homogeneous catalysis, each with distinct operational characteristics.
Mechanistic Insight & Causality
The core principle of this route is the addition of hydrogen across the double bonds of the acridine molecule. The choice of catalyst is critical as it dictates the reaction conditions and, importantly, the selectivity of the reduction. Acridine hydrogenation typically proceeds sequentially, first yielding 1,2,3,4-tetrahydroacridine, which is then further reduced to the final octahydroacridine product.[2] Some reaction pathways may also involve 9,10-dihydroacridine as an intermediate.[3]
Homogeneous catalysts, such as the bis(dihydrogen) complex [RuH₂(η²-H₂)₂(PCy₃)₂], offer high selectivity under milder conditions.[2] This ruthenium complex is particularly noteworthy for its ability to regioselectively hydrogenate the carbocyclic rings while leaving the nitrogen-containing pyridine ring intact.[4][5] This selectivity arises from the specific coordination of the acridine substrate to the metal center, which directs the hydrogen addition. Heterogeneous catalysts like Palladium on alumina (Pd/Al₂O₃) are also effective but often require higher temperatures and pressures to achieve full saturation.[3] The stereochemical outcome of the reaction can be influenced by temperature, with lower temperatures favoring kinetically controlled product distributions based on the adsorption of intermediates on the catalyst surface, and higher temperatures leading to the thermodynamically more stable isomers.[3]
Caption: Sequential hydrogenation of acridine to OHA.
Experimental Protocol (Homogeneous Catalysis)
This protocol is adapted from the regioselective hydrogenation using [RuH₂(η²-H₂)₂(PCy₃)₂].[4][5]
-
Catalyst Preparation: The catalyst precursor [RuH₂(η²-H₂)₂(PCy₃)₂] is synthesized according to established literature procedures.
-
Reaction Setup: In a high-pressure autoclave, dissolve acridine (1.0 eq) and the ruthenium catalyst (0.01-0.05 eq) in a suitable solvent such as toluene or hexane.
-
Hydrogenation: Seal the autoclave, purge with H₂ gas, and then pressurize to 3 bar.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: The reaction proceeds in two stages. The initial rapid reduction to 1,2,3,4-tetrahydroacridine is followed by a much slower saturation to this compound. Monitor the reaction progress by GC-MS or TLC. The second stage may require extended reaction times (e.g., 18+ hours).[4]
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography or recrystallization.
Route B: Vapour-Phase Aminocyclization
Reflecting a modern drive towards green and efficient chemistry, this single-step method constructs the OHA skeleton from simple, acyclic precursors. This approach leverages heterogeneous catalysis to achieve high selectivity and atom economy.
Mechanistic Insight & Causality
This synthesis is a testament to the power of cascade reactions. It involves the aminocyclization of cyclohexanone with formaldehyde and ammonia in the vapour phase over a solid acid catalyst.[6] The chosen catalyst, a mesoporous bimetallic ZnAlMCM-41 molecular sieve, is crucial.[6] Its high surface area and tailored acidity facilitate the series of condensations and cyclizations required.
The proposed mechanism likely begins with the formation of a Mannich base from cyclohexanone, formaldehyde, and ammonia. A second molecule of cyclohexanone then reacts, leading to an intermediate that undergoes intramolecular cyclization and dehydration to form the pyridine ring, thus completing the acridine framework. The catalyst's pore structure and acid site strength are optimized to favor the formation of OHA while minimizing side products.[7] This method is environmentally friendly due to the use of a recyclable heterogeneous catalyst and the avoidance of liquid solvents in the main reaction step.[6]
Caption: One-step vapor-phase synthesis of OHA.
Experimental Protocol (Vapour-Phase Synthesis)
This protocol is based on the method utilizing a ZnAlMCM-41 catalyst.[6][8]
-
Catalyst Synthesis: Prepare the mesoporous bimetallic ZnAlMCM-41 catalyst via a basic hydrothermal method as described in the literature.[8]
-
Reactor Setup: Pack a fixed-bed catalytic reactor with the synthesized ZnAlMCM-41 catalyst.
-
Reaction Conditions: Heat the reactor to the optimal temperature (e.g., 300-350 °C).
-
Feed Introduction: Introduce a gaseous feed mixture of cyclohexanone, formaldehyde, and ammonia (with optimized molar ratios) into the reactor at a defined weight hourly space velocity (WHSV).
-
Product Collection: The products exiting the reactor are condensed in a cold trap.
-
Analysis and Purification: Analyze the collected liquid product by GC-MS to determine conversion and selectivity. The desired this compound can be isolated and purified from the product mixture using standard techniques like distillation or chromatography.
Route C: Multi-Component Synthesis of 1,8-Dioxo-Decahydroacridines
While this route yields a derivative, the 1,8-dioxo-decahydroacridine, its prevalence, operational simplicity, and high yields in a one-pot fashion make it a vital and illustrative comparison. This Hantzsch-like reaction is a cornerstone of combinatorial chemistry for building libraries of acridine-based compounds.
Mechanistic Insight & Causality
This is a classic one-pot, three-component condensation reaction. It involves an aromatic aldehyde, two equivalents of a 1,3-dicarbonyl compound (most commonly dimedone), and a nitrogen source, typically ammonium acetate.[9][10] The reaction is catalyzed by a wide range of substances, from simple ammonium chloride or L-proline to various heterogeneous catalysts like nano-Fe₂O₃ or Cu-doped ZnO.[2][9]
The mechanism proceeds through two key pathways converging. First, the aldehyde undergoes a Knoevenagel condensation with one molecule of dimedone. Concurrently, a second molecule of dimedone reacts with ammonium acetate to form an enamine intermediate. A final Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, furnishes the 1,4-dihydropyridine core of the decahydroacridine-1,8-dione product.[10] The choice of catalyst often aims to accelerate these steps under mild, and increasingly, solvent-free or aqueous conditions, enhancing the "green" credentials of the synthesis.[9]
Caption: Multi-component synthesis of acridine-1,8-diones.
Experimental Protocol (Solvent-Free Nano-Fe₂O₃ Catalysis)
This protocol is adapted from a reported green synthesis using a reusable nano-Fe₂O₃ catalyst.[2]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), ammonium acetate (1.2 mmol), and nano-Fe₂O₃ catalyst (10 mol%).
-
Heating: Heat the solvent-free mixture in an oil bath at 85 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.
-
Catalyst Recovery: After completion, cool the reaction mixture to room temperature and add hot ethanol (e.g., 15 mL). The solid nano-Fe₂O₃ catalyst will precipitate and can be recovered by simple filtration for reuse.
-
Product Isolation: Allow the ethanol filtrate to cool. The crude product will often precipitate or crystallize.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the pure 1,8-dioxo-decahydroacridine derivative in high yield.
Performance Comparison
| Feature | Route A: Catalytic Hydrogenation | Route B: Vapour-Phase Aminocyclization | Route C: Multi-Component Synthesis |
| Reaction Type | Substrate Reduction | One-Pot Cascade/Cyclization | One-Pot Multi-Component Condensation |
| Starting Materials | Acridine, H₂ | Cyclohexanone, Formaldehyde, NH₃ | Aldehyde, Dimedone, NH₄OAc |
| Catalyst | Homogeneous (e.g., Ru-complex) or Heterogeneous (e.g., Pd/Al₂O₃) | Heterogeneous (e.g., ZnAlMCM-41) | Various (e.g., nano-Fe₂O₃, L-proline, none) |
| Conditions | 80-250 °C, 3-50+ bar H₂ | 300-350 °C, Vapour Phase | 25-90 °C, Solvent-free or in solution |
| Reaction Time | 4 - 24+ hours | Continuous Flow | 0.5 - 4 hours |
| Typical Yields | Good to Excellent (>90%) | High Selectivity, Good Yields | Excellent (>90%) |
| Key Advantages | Direct route to parent OHA; well-established. | Highly atom-economical; single step from simple precursors; green chemistry. | Operationally simple; rapid; high yields; great for library synthesis. |
| Key Disadvantages | Requires pre-synthesized acridine; high pressure equipment needed; long reaction times. | Requires specialized reactor setup; high temperatures. | Produces 1,8-dioxo derivatives, not the parent OHA. |
Conclusion and Outlook
The synthesis of this compound and its derivatives has evolved significantly. The choice of the optimal synthetic route is dictated by the specific goals of the researcher.
-
For direct access to the parent this compound , catalytic hydrogenation remains a reliable, albeit equipment-intensive, method.
-
For a green, scalable, and atom-economical synthesis of the parent compound from basic building blocks , the vapour-phase aminocyclization presents a cutting-edge industrial alternative, provided the specialized equipment is available.
-
For rapid generation of a diverse library of functionalized acridine scaffolds for drug discovery and screening , the one-pot multi-component synthesis of 1,8-dioxo-decahydroacridines is unparalleled in its simplicity, efficiency, and versatility.
Future research will likely continue to focus on developing even milder and more efficient catalytic systems, particularly for the direct, one-pot synthesis of the parent OHA, bridging the gap between the elegance of multi-component reactions and the directness of substrate reduction.
References
- ONE-POT SYNTHESIS OF 1,8-DIOXO-DECAHYDROACRIDINE DERIVATIVES BY USING NANO-Fe2O3 AS A HIGHLY EFFICIENT AND REUSABLE HETEROGENEO. (n.d.).
- Synthesis of octahydroacridines over various zeolite catalysts a. (n.d.).
- One-pot Synthesis of 1,8-Dioxo-decahydroacridine Derivatives in Aqueous Media. (2025).
- Efficient and Convenient Synthesis of 1,8-Dioxodecahydroacridine Derivatives Using Cu-Doped ZnO Nanocrystalline Powder as a Catalyst under Solvent-Free Conditions. (2014). Journal of Chemistry, 2014, 1–7. [Link]
- Selective vapor phase synthesis of 1,2,3,4,5,6,7,8-octahydro acridin 9-ylamine over Al–MCM-41 molecular sieves. (2025).
- 1,8-Dioxo-Decahydroacridines Synthesis Using a Maghnite-H+ Clay as Acid Eco-Friendly Catalyst. (2025).
- Sakanishi, K., Ohira, M., Mochida, I., Okazaki, H., & Soeda, M. (1988). Kinetics and stereochemistry in the catalytic hydrogenation of acridine. Journal of the Chemical Society, Perkin Transactions 2, 1769. [Link]
- Borowski, A. F., Sabo-Etienne, S., Donnadieu, B., & Chaudret, B. (2003). Reactivity of the Bis(dihydrogen) Complex [RuH2(η2-H2)2(PCy3)2] toward N-Heteroaromatic Compounds. Regioselective Hydrogenation of Acridine to this compound. Organometallics, 22(8), 1630–1637. [Link]
- Supporting information Highly selective synthesis of octahydroaminoacridine over mesoporous ZnAlMCM-41 catalysts. (n.d.).
- Reactivity of the Bis(dihydrogen) Complex [RuH2(η2-H2)2(PCy3)2] toward N-Heteroaromatic Compounds. Regioselective Hydrogenation of Acridine to this compound. (2003). ACS Publications.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Kinetics and stereochemistry in the catalytic hydrogenation of acridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jisem-journal.com [jisem-journal.com]
- 10. Efficient and Convenient Synthesis of 1,8-Dioxodecahydroacridine Derivatives Using Cu-Doped ZnO Nanocrystalline Powder as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Octahydroacridine Isomers: A Stereochemical Perspective
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth comparison of the potential biological activities of octahydroacridine isomers, focusing on how stereochemistry can profoundly influence their therapeutic effects. While direct comparative studies on specific octahydroacridine isomers are emerging, this guide synthesizes established principles of stereopharmacology and data from related acridine derivatives to offer a predictive framework and practical experimental guidance.
The Significance of Stereoisomerism in Octahydroacridines
The octahydroacridine scaffold, a hydrogenated derivative of acridine, possesses a non-planar structure with stereocenters that give rise to different spatial arrangements of its atoms, known as stereoisomers. The most common form of isomerism in this scaffold is cis-trans (or geometric) isomerism, arising from the fusion of the cyclohexane rings. In the cis-isomer, the hydrogen atoms at the ring junctions are on the same side of the molecule, resulting in a bent conformation. Conversely, the trans-isomer has these hydrogens on opposite sides, leading to a more linear and rigid structure. This fundamental difference in shape has critical implications for how these molecules interact with biological targets.[1]
The principle that stereochemistry dictates biological activity is a cornerstone of medicinal chemistry.[2] The precise three-dimensional arrangement of functional groups on a molecule determines its ability to bind to the active site of an enzyme or a receptor. Even subtle differences between isomers can lead to significant variations in pharmacological effects, with one isomer often being significantly more potent or exhibiting a different activity profile altogether.[3]
Key Biological Activities of Acridine Scaffolds
Acridine and its derivatives have been extensively investigated for a range of therapeutic applications. The core biological activities associated with this class of compounds include:
-
Anticancer Activity: Many acridine derivatives are known to intercalate into DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[4] They can also inhibit key enzymes involved in cell proliferation, such as topoisomerases.[4]
-
Antimicrobial Activity: The planar aromatic system of acridines allows them to interact with the DNA and essential enzymes of bacteria and other microbes, leading to antimicrobial effects.[5]
-
Neuroprotective Activity (Cholinesterase Inhibition): Derivatives of tacrine (1,2,3,4-tetrahydroacridine), a close structural relative of octahydroacridine, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[9][10]
A Comparative Analysis of Isomer Activity: A Predictive Framework
While direct experimental data comparing the biological activities of cis and trans octahydroacridine isomers is limited, we can extrapolate potential differences based on their stereochemistry and data from analogous systems.
Anticancer Activity
The anticancer action of many acridine derivatives relies on their ability to intercalate between DNA base pairs. The planarity of the acridine ring system is crucial for this interaction. While the octahydroacridine core is not planar, the relative orientation of substituents on this scaffold will influence its interaction with DNA and topoisomerases. It is plausible that one isomer, due to its specific shape, may position key functional groups more favorably for interaction with the DNA groove or the active site of topoisomerase, leading to enhanced cytotoxic activity. For instance, studies on platinum-based anticancer drugs have shown that cis and trans isomers can have dramatically different activities and mechanisms of action.[11][12][13][14]
Antimicrobial Activity
Similar to anticancer activity, the antimicrobial effects of octahydroacridine isomers are likely to be stereodependent. The interaction with microbial cell walls, membranes, and intracellular targets is governed by the molecule's shape and the spatial presentation of its functional groups. One isomer may be more effective at disrupting the bacterial cell membrane or inhibiting a crucial microbial enzyme due to a better steric and electronic fit.
Neuroprotective Activity (Cholinesterase Inhibition)
The inhibition of cholinesterases is highly sensitive to the stereochemistry of the inhibitor. The active site of acetylcholinesterase, for example, has a well-defined three-dimensional structure. The efficacy of tacrine analogs as cholinesterase inhibitors is known to be influenced by the nature and position of substituents.[6][7][8] It is highly probable that cis and trans isomers of octahydroacridine derivatives will exhibit different potencies as cholinesterase inhibitors. One isomer may orient a key binding moiety more effectively within the enzyme's active site, leading to stronger inhibition.
The following table summarizes the potential impact of isomerism on the key biological activities of octahydroacridines:
| Biological Activity | Potential Influence of Isomerism | Rationale |
| Anticancer | Differential cytotoxicity and topoisomerase inhibition. | The specific 3D shape of each isomer will affect its ability to intercalate with DNA and bind to the active sites of enzymes like topoisomerases.[4] |
| Antimicrobial | Varying potency against different microbial strains. | The stereochemistry influences the interaction with bacterial cell walls, membranes, and essential enzymes. |
| Neuroprotective | Significant differences in cholinesterase inhibition (IC50 values). | The precise fit of the inhibitor within the active site of acetylcholinesterase or butyrylcholinesterase is critical for potent inhibition.[6] |
Experimental Protocols
To empirically determine the differential biological activities of octahydroacridine isomers, the following experimental workflows are recommended.
General Workflow for Isomer Separation and Characterization
Caption: Workflow for the separation and comparative biological evaluation of octahydroacridine isomers.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of the isomers on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isolated cis and trans isomers in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an isomer that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to determine the MIC. The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the isolated cis and trans isomers in the broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity.
Principle: This colorimetric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.
Caption: Schematic of the Ellman's method for assaying cholinesterase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE (or BChE), acetylthiocholine iodide (or butyrylthiocholine iodide), DTNB, and the isolated cis and trans isomers in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of the isomers to the test wells. Include a control with no inhibitor. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add the substrate (acetylthiocholine or butyrylthiocholine) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value for each isomer.
Conclusion
The stereochemical configuration of octahydroacridine derivatives is a critical determinant of their biological activity. While direct comparative studies are still needed to fully elucidate the structure-activity relationships for this class of compounds, the principles of stereopharmacology strongly suggest that cis and trans isomers will exhibit distinct profiles in anticancer, antimicrobial, and neuroprotective assays. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these differences. A thorough understanding of the influence of stereochemistry will be instrumental in the rational design and development of novel and more effective octahydroacridine-based therapeutic agents.
References
- Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers. Scientific Reports. [Link]
- Novel tacrine analogs as potential cholinesterase inhibitors in Alzheimer's disease. Archiv der Pharmazie. [Link]
- Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. International Journal of Molecular Sciences. [Link]
- Therapeutic Potential of Multifunctional Tacrine Analogues. Current Medicinal Chemistry. [Link]
- Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids. Bioorganic & Medicinal Chemistry Letters. [Link]
- Separation and purification of cis and trans isomers.
- 9-aminoacridine derivatives, their preparation and uses.
- Asymmetric bis-acridines with antitumor activity and use thereof.
- Effects of Stereoisomers on Drug Activity.
- stereochemistry and biological activity of drugs. SlideShare. [Link]
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittel-Forschung. [Link]
- Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. Inorganic Chemistry. [Link]
- Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. [Link]
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- Contribution of Cis and Trans-platinum (II) Complexes in Synthetic Drug and Medicinal Chemistry from the view of Coordination Chemistry.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
- Asymmetric synthesis of piperazic acid and derivatives thereof.
- Contrasting chemistry of cis- and trans-platinum(II) diamine anticancer compounds: hydrolysis studies of picoline complexes. Inorganic Chemistry. [Link]
- Synthesis, Characterization and Antimicrobial Evaluation of New 5-Acetamido-3- acetyl-1,3,4-oxadiazoline Deriv
- Antimicrobial evaluation of 5-diazouracil. Applied Microbiology. [Link]
- Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Cancers. [Link]
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Structural variations in the trans-carboxylate/chlorido axis that impact the mode of action of Pt(ii) complexes. Dalton Transactions. [Link]
- Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand. Dalton Transactions. [Link]
- Photocytotoxic trans-diam(m)ine platinum(IV) diazido complexes more potent than their cis isomers. Inorganic Chemistry. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel tacrine analogs as potential cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcpa.in [ijcpa.in]
- 13. Contrasting chemistry of cis- and trans-platinum(II) diamine anticancer compounds: hydrolysis studies of picoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 9-Substituted Octahydroacridines as Cholinesterase Inhibitors
For researchers and drug development professionals navigating the complexities of neurodegenerative diseases, particularly Alzheimer's disease (AD), the octahydroacridine scaffold represents a privileged chemical framework. Its derivatives, most notably tacrine (9-amino-1,2,3,4-tetrahydroacridine), have been pivotal in the development of cholinesterase inhibitors, a cornerstone of symptomatic AD treatment. This guide provides an in-depth comparison of 9-substituted octahydroacridine and tetrahydroacridine analogues, synthesizing key structure-activity relationship (SAR) data, experimental protocols, and the causal logic behind their design as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The Rationale for Targeting Cholinesterases with Acridine Derivatives
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. Inhibiting the enzymes responsible for its breakdown, AChE and BChE, increases the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. Tacrine was the first cholinesterase inhibitor approved by the FDA for AD treatment, validating the therapeutic potential of the acridine scaffold. However, its clinical use was limited by hepatotoxicity, spurring the development of numerous analogues with improved safety profiles and efficacy. This has led to a rich body of research on the SAR of 9-substituted acridines, providing a roadmap for the rational design of new therapeutic agents.
Structure-Activity Relationship at the 9-Position: A Comparative Analysis
The 9-position of the acridine ring is a critical locus for interaction with the active site of cholinesterases. Modifications at this position profoundly influence inhibitory potency and selectivity. The following sections compare various classes of 9-substituted analogues, with supporting experimental data.
9-Amino and 9-Alkylamino Derivatives
The 9-amino group of tacrine is a key pharmacophoric feature. Its protonated form is thought to interact with the catalytic anionic site (CAS) of AChE. The length and nature of alkyl substituents on this amino group modulate activity.
Data Presentation: Comparative Inhibitory Activity of 9-Substituted Tetrahydroacridine Analogues
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 9-substituted tetrahydroacridine derivatives against AChE and BChE. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
| Compound Class | Derivative Example | Target Enzyme | IC50 (nM) | Selectivity Index (BChE/AChE) | Reference |
| 9-Amino | Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | AChE | 223 | 0.3 | [1] |
| BChE | ~743 | ||||
| 9-Amino Hybrids | Tacrine-Indole Hybrid (Compound 3c) | AChE | 25 | 3 | [2] |
| BChE | 75 | ||||
| Tacrine-Chromene Hybrid (Compound 5d) | AChE | 250 | 0.56 | [3] | |
| BChE | 140 | ||||
| Tacrine-Phenothiazine Hybrid (Compound T5) | AChE | 89 | - | [4] | |
| 9-Anilino | 9-Anilinoacridine | - | - | - | [5] |
| 9-Phosphoryl | Dibenzyloxy Dihydroacridine (Compound 1d) | BChE | 2900 | - | [6] |
| Diphenethyl Dihydroacridine (Compound 1e) | BChE | 3220 | - | [6] |
Causality in SAR: Insights from Molecular Modeling
Molecular modeling studies have been instrumental in elucidating the binding modes of 9-substituted acridines within the active site gorge of AChE. The acridine core typically engages in π-π stacking interactions with aromatic residues, such as Trp84 and Phe330, in the CAS. The substituent at the 9-position extends into the gorge, with its nature dictating interactions with the peripheral anionic site (PAS) and other residues.
For instance, in many tacrine-based hybrids, a linker of appropriate length allows a second pharmacophore to interact with the PAS, leading to dual-binding site inhibitors with enhanced potency. The design of tacrine-indole and tacrine-phenothiazine hybrids is a prime example of this multi-target-directed ligand (MTDL) approach, aiming to simultaneously inhibit cholinesterases and address other pathological aspects of AD, such as amyloid-β aggregation.[2][4]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a representative 9-aminoacridine and the subsequent evaluation of its cholinesterase inhibitory activity.
Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)
This procedure is adapted from established methods involving the reaction of 2-aminobenzonitrile with cyclohexanone.[7][8]
Materials:
-
2-aminobenzonitrile
-
Cyclohexanone
-
p-toluenesulfonic acid monohydrate
-
Xylene
-
Aqueous sodium hydroxide
-
Methylene chloride
-
Activated charcoal
-
Calcium carbonate
-
Celite
Procedure:
-
Dissolve 2-aminobenzonitrile in xylene and add a catalytic amount (0.02-0.05 equivalents) of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with stirring.
-
While refluxing, add a solution of cyclohexanone in xylene dropwise.
-
Continue refluxing for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and add an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux for another 3-7 hours.
-
Cool the mixture to room temperature. The product will precipitate as the p-toluenesulfonate salt.
-
Filter the solid product and wash with cold xylene.
-
To obtain the free base, suspend the salt in water and basify with aqueous sodium hydroxide.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Treat the filtrate with activated charcoal and calcium carbonate, stir, and filter through celite.
-
Evaporate the solvent under reduced pressure to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used, rapid, and reliable method for screening cholinesterase inhibitors.[7][9]
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (9-substituted octahydroacridines)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay Protocol (96-well plate format):
-
In each well, add:
-
25 µL of phosphate buffer
-
25 µL of the test compound solution at various concentrations (or buffer for control)
-
25 µL of the AChE or BChE enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding 50 µL of the DTNB solution followed by 25 µL of the substrate solution (ATCI or BTCI) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Key Relationships
The following diagrams illustrate the fundamental concepts discussed in this guide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and molecular-modeling study of aminothienopyridine analogues of tacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CZ280649B6 - Process for preparing 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]
- 7. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Octahydroacridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Octahydroacridine Scaffold
The acridine tricycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Among the various acridine analogues, octahydroacridine derivatives, characterized by a fully saturated bicyclic system fused to the acridine core, have emerged as a promising class of compounds in the quest for novel therapeutic agents. Their unique three-dimensional structure, compared to the planar nature of acridine, offers new avenues for molecular interactions with biological targets, potentially leading to improved efficacy and selectivity.
This guide provides a comprehensive comparison of the cytotoxic effects of different octahydroacridine derivatives, drawing on available experimental data. Where direct comparative data for octahydroacridines is limited, we will extrapolate structure-activity relationships from the more extensively studied tetrahydroacridine and 9-aminoacridine analogues to provide a holistic understanding of this important class of molecules. We will delve into the experimental methodologies used to assess their cytotoxicity, explore their mechanisms of action, and present the data in a clear and comparative format to aid researchers in the design and development of next-generation therapeutics.
Comparative Cytotoxicity of Acridine Derivatives
The cytotoxic potential of acridine derivatives is typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. While comprehensive comparative studies on a wide range of octahydroacridine derivatives are still emerging, existing data, along with that of structurally related compounds, provides valuable insights into their anticancer activity.
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Focus on 9-Substituted Acridine Derivatives
Much of the research into the cytotoxicity of acridine-based compounds has focused on derivatives substituted at the 9-position. These compounds often exhibit potent anticancer activity, and their study provides a strong foundation for understanding the potential of octahydroacridine analogues.
For instance, a series of 9-acridinyl amino acid derivatives demonstrated significant cytotoxicity against K562 (chronic myelogenous leukemia) and A549 (lung carcinoma) cell lines, with some compounds showing IC50 values comparable to or lower than the established anticancer drug amsacrine.[1] Another study on 9-aminoacridine derivatives reported potent activity against lung (A-549) and cervical (HeLa) cancer cell lines.[2]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected 9-Acridinyl Amino Acid Derivatives [1]
| Compound | K562 | A549 |
| Derivative 6 | 10.3 ± 1.5 | 11.2 ± 1.1 |
| Derivative 7 | 8.5 ± 0.9 | 9.8 ± 1.2 |
| Derivative 8 | 7.2 ± 0.8 | 6.1 ± 0.7 |
| Derivative 9 | 6.8 ± 0.7 | 5.9 ± 0.6 |
| Amsacrine (Standard) | 9.5 ± 1.1 | 15.4 ± 2.1 |
Table 2: Cytotoxicity (CTC50, µg/mL) of Selected 9-Aminoacridine Derivatives [2]
| Compound | A-549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Compound 7 | 36.25 | 31.25 |
| Compound 9 | 18.75 | 13.75 |
These tables clearly illustrate the potent cytotoxic effects of 9-substituted acridine derivatives and highlight the influence of different substituents on their activity.
Structure-Activity Relationships (SAR): Unlocking the Potential of the Octahydroacridine Core
The biological activity of acridine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective cytotoxic agents.
For 9-anilinoacridines, the nature and position of substituents on the aniline ring have been shown to significantly impact their antitumor activity.[3] Similarly, for tetrahydroacridine derivatives with iodobenzoic moieties, the position of the iodine atom and the length of the linker chain were found to enhance the cytotoxic effect.[4]
While specific SAR studies on a broad range of octahydroacridine derivatives are limited, we can infer potential trends based on their structural similarity to other acridine analogues. It is hypothesized that modifications to the octahydroacridine scaffold, particularly at the 9-position, could modulate their cytotoxic profile. The introduction of various functional groups could influence their ability to interact with biological targets, their solubility, and their pharmacokinetic properties.
Mechanisms of Cytotoxicity: How Octahydroacridine Derivatives Exert Their Effects
The cytotoxic effects of acridine derivatives are primarily attributed to their interaction with DNA and the inhibition of key cellular enzymes, leading to cell cycle arrest and apoptosis (programmed cell death).
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the acridine core allows these molecules to intercalate between the base pairs of DNA. This disrupts the normal function of DNA and can interfere with replication and transcription. Furthermore, many acridine derivatives are potent inhibitors of topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.[5][6] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, which are highly toxic to cancer cells.[5]
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage induced by octahydroacridine derivatives and their analogues triggers cellular stress responses that can lead to apoptosis. Studies on 9-acridinyl amino acid derivatives have shown that different compounds can induce either cell cycle arrest at different phases (e.g., G2/M or S phase) or directly trigger apoptosis.[1] This suggests that subtle structural modifications can lead to distinct downstream cellular effects.
Experimental Protocols: Assessing Cytotoxicity in the Laboratory
The in vitro cytotoxicity of octahydroacridine derivatives is most commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the octahydroacridine derivatives (and appropriate controls, such as a vehicle control and a positive control like doxorubicin or amsacrine) for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
Octahydroacridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their unique structural features and demonstrated cytotoxicity, coupled with the well-established anticancer activity of the broader acridine family, make them compelling candidates for further investigation.
Future research should focus on the synthesis and systematic evaluation of a diverse library of octahydroacridine derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of compounds with enhanced potency, improved selectivity for cancer cells over normal cells, and favorable pharmacokinetic profiles. Elucidating the precise molecular targets and signaling pathways affected by these compounds will also be crucial for their clinical translation. The continued exploration of the octahydroacridine scaffold holds the key to unlocking new and effective therapies in the fight against cancer.
References
- Olszewska, P., et al. (2019). Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. PLoS One, 14(7), e0219315. [Link]
- Kumar, D., et al. (2011). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 378-381.
- Finlay, G. J., Wilson, W. R., & Baguley, B. C. (1989). Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs. European Journal of Cancer & Clinical Oncology, 25(12), 1695-1701.
- Chen, Y. L., et al. (1995). 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(15), 2827-2834.
- Dimmock, J. R., et al. (2001). A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Journal of Medicinal Chemistry, 44(4), 586-593.
- Wikipedia contributors. (2023, December 28). Topoisomerase inhibitor. In Wikipedia, The Free Encyclopedia.
- Gabr, Y., et al. (2022). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. Archiv der Pharmazie, 325(1), 27-30.
- Kumar, D., et al. (2011). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 378-381.
- Chen, Y. F., et al. (2007). Cytotoxic activity relationships of withanolides and physalins from Physalis angulata.
- Badr, M., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1487. [Link]
- Blount, G. S., et al. (2022). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 27(19), 6529.
- Badr, M., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals (Basel, Switzerland), 17(11), 1487. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
A Senior Application Scientist's Guide to In Vivo vs. In Vitro Efficacy of Octahydroacridine Compounds
An Objective Comparison for Drug Development Professionals
The octahydroacridine scaffold represents a versatile and potent class of heterocyclic compounds that has captured significant attention in medicinal chemistry.[1][2] With a rigid, fused-ring structure, these molecules serve as a foundation for derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6] However, for researchers and drug development professionals, the journey from a promising "hit" in a petri dish to a viable clinical candidate is fraught with challenges. A compound that demonstrates exceptional potency in a controlled cellular environment (in vitro) may exhibit disappointing results when tested in a complex living organism (in vivo).
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of octahydroacridine compounds. Moving beyond a simple list of outcomes, we will explore the causality behind experimental choices, dissect the critical factors that differentiate these two evaluation paradigms, and offer insights into bridging the often-significant gap between them.
Part 1: The Proving Ground: In Vitro Efficacy
In vitro studies are the bedrock of early-stage drug discovery. They are designed to assess the direct biological activity of a compound in a simplified, controlled system, such as isolated proteins, enzymes, or cultured cell lines. This approach allows for high-throughput screening, precise determination of potency, and elucidation of the mechanism of action at a molecular level.
Key Mechanisms of Action for Octahydroacridines
Derivatives of the octahydroacridine core exert their effects through several well-documented mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: Many acridine-based compounds, including octahydroacridine derivatives, are planar aromatic systems that can slide between the base pairs of DNA.[3][4] This intercalation can disrupt DNA replication and transcription. Furthermore, they often act as topoisomerase "poisons," stabilizing the transient DNA-enzyme complex and leading to double-strand breaks and apoptotic cell death.[7][8][9] This is a primary mechanism for their anticancer activity.
-
Disruption of Microbial Cell Membranes: The lipophilic nature of the octahydroacridine structure allows certain derivatives to interact with and disrupt the integrity of bacterial and fungal cell membranes. This can lead to the leakage of essential intracellular components and microbial cell death.[1]
-
Modulation of Inflammatory Pathways: Specific derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways, such as inhibiting cyclooxygenase (COX) enzymes or interfering with reactive oxygen species (ROS)-dependent cascades.[1]
Visualizing the Mechanism: DNA Intercalation and Topoisomerase II Inhibition
Caption: Mechanism of anticancer action via DNA intercalation and stabilization of the Topoisomerase II cleavage complex.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are standard metrics for quantifying a compound's potency in vitro. Lower values indicate higher potency.
| Compound Class | Target Cell Line | Assay Type | Typical IC₅₀ Range | Reference Compound | Reference IC₅₀ | Source(s) |
| 9-Anilinoacridine Derivatives | K562 (Leukemia) | MTT | 0.5 - 10 µM | Amsacrine | ~1.2 µM | [8] |
| Acridine/Sulfonamide Hybrids | HepG2 (Liver Cancer) | MTT | 9 - 20 µM | Doxorubicin | ~1.5 µM | [7] |
| 9-Aminoacridine Carboxamides | U937 (Lymphoma) | MTT | 0.9 - 5 µM | - | - | [10] |
| Substituted Octahydroacridines | S. aureus (Bacteria) | MIC | 8 - 64 µg/mL | Ethacridine lactate | ~10 µg/mL | [3] |
Note: This table presents illustrative data synthesized from multiple sources. Actual values vary significantly based on the specific derivative and experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration of an octahydroacridine compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test octahydroacridine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
Part 2: The Reality Check: In Vivo Efficacy
While in vitro assays are essential, they cannot replicate the complex, dynamic environment of a living organism.[11] In vivo studies, typically conducted in animal models, are the crucial next step to evaluate how a compound behaves in a whole biological system.
Critical Factors Differentiating In Vivo from In Vitro Models
The transition from a controlled in vitro setting to a whole organism introduces a host of variables that can dramatically alter a compound's efficacy:
-
ADME (Absorption, Distribution, Metabolism, Excretion): This is arguably the most significant hurdle. A compound must be absorbed into the bloodstream (e.g., from the gut if orally administered), distribute to the target tissue (e.g., a tumor), resist rapid metabolism (primarily by the liver), and be cleared from the body at an appropriate rate.[12][13] Many potent in vitro compounds fail because of poor pharmacokinetic profiles. For instance, high plasma protein binding can reduce the fraction of free, active drug available to exert its effect.[14]
-
Blood-Brain Barrier (BBB): For compounds targeting central nervous system (CNS) disorders or brain cancers, the ability to cross the highly selective BBB is paramount.[13][15] Specific structural modifications may be required to enhance brain penetration.
-
Toxicity and Off-Target Effects: A compound that is selectively toxic to cancer cells in vitro may exhibit unforeseen toxicity to healthy organs like the liver or kidneys in vivo.[11][16] The complex interplay of various cell types and physiological systems can reveal liabilities not apparent in cell culture.[17]
-
Tumor Microenvironment: In vivo, a tumor is not just a collection of cancer cells. It is a complex ecosystem of blood vessels, immune cells, and stromal matrix that can impede drug delivery and influence the therapeutic response.
Visualizing the Workflow: In Vivo Efficacy Study
Caption: A typical workflow for an anticancer efficacy study using a xenograft mouse model.
Quantitative Data: From In Vitro Potency to In Vivo Outcome
Direct comparison is challenging due to differing metrics. However, we can observe how in vitro activity translates to in vivo results for specific compounds.
| Compound | In Vitro Efficacy (IC₅₀) | Animal Model | Dosing | In Vivo Outcome | Key Observation | Source(s) |
| Compound A (Hypothetical) | 0.2 µM (CT-26 cells) | CT-26 Colon Carcinoma (Mouse) | 20 mg/kg, oral | Minor tumor growth inhibition | Potent in vitro, but poor oral absorption limits in vivo effect. | [17] |
| Compound B (Hypothetical) | 5.0 µM (CT-26 cells) | CT-26 Colon Carcinoma (Mouse) | 20 mg/kg, oral | Moderate tumor growth inhibition | Less potent in vitro, but excellent bioavailability leads to better in vivo efficacy. | [17] |
| Acridine Derivative 2 | Low µM (Glioma cells) | Orthotopic Glioblastoma (Mouse) | 60 mg/kg, oral | Significant increase in survival | Good BBB penetration (0.6 µM peak in brain) and 83.8% bioavailability. | [15] |
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
Objective: To evaluate the ability of an octahydroacridine compound to inhibit tumor growth in a live animal model.
Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., NOD/SCID or Athymic Nude) for one week to acclimate them to the facility.
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment groups (typically n=8-10 per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle (e.g., saline with 0.5% Tween 80) on the prescribed schedule.
-
Test Compound Group(s): Administer the octahydroacridine compound at one or more dose levels (e.g., 50 mg/kg) via the desired route (intraperitoneal, oral gavage, etc.).
-
Positive Control Group: Administer a standard-of-care chemotherapy agent.
-
-
Data Collection: Measure tumor dimensions with calipers and body weights 2-3 times per week. Calculate tumor volume using the formula (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
Part 3: Bridging the Gap: Improving In Vitro-to-In Vivo Translation
The high attrition rate of compounds moving from preclinical to clinical phases underscores the challenge of translating in vitro data.[17][18] The goal is not to abandon in vitro screening, but to make it more predictive of in vivo success.
Causality of Failure:
-
Unfavorable Pharmacokinetics: As discussed, this is a primary culprit. A drug that is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s) will have a short half-life and may never achieve therapeutic concentrations at the target site.[12][13][19]
-
Physicochemical Properties: Poor solubility can hinder absorption, while high lipophilicity might lead to non-specific binding and toxicity.[18]
-
The Limitations of 2D Cell Culture: Monolayer cell cultures lack the three-dimensional architecture and cell-cell interactions of a real tissue, failing to model barriers to drug penetration and resistance mechanisms present in vivo.[11][17]
Strategies for Enhanced Predictability:
-
Early ADME/Tox Profiling: Instead of waiting for in vivo studies, integrate simple, higher-throughput in vitro assays for metabolism (e.g., microsomal stability), permeability (e.g., Caco-2 assays), and potential toxicity early in the discovery process.[19][20]
-
Quantitative Structure-Activity Relationship (QSAR): Utilize computational models to correlate the chemical structures of octahydroacridine derivatives with their biological activities and pharmacokinetic properties.[1][17] This can help prioritize which compounds to synthesize and test, steering development towards molecules with more drug-like characteristics.
-
Advanced In Vitro Models: Bridge the complexity gap by using models that better mimic human physiology, such as 3D spheroids, organoids, or microfluidic "organ-on-a-chip" systems. These models can provide more relevant data on drug penetration and efficacy in a tissue-like context.[21]
Conclusion
For octahydroacridine compounds, the path to therapeutic relevance requires a nuanced understanding of both in vitro and in vivo data. In vitro assays are indispensable tools for high-throughput screening, confirming on-target activity, and elucidating molecular mechanisms. They provide a rapid and cost-effective way to assess potency. However, this controlled environment represents an idealized scenario.
The in vivo model serves as the ultimate reality check, integrating the complex interplay of pharmacokinetics, metabolism, and systemic toxicity. It is here that the true therapeutic potential—the balance of efficacy and safety—is revealed. A successful drug development program for this promising class of compounds will not treat these stages as discrete hurdles, but as an integrated continuum of inquiry, using advanced in vitro systems and computational modeling to build a more predictive bridge between the petri dish and the patient.
References
- Benchchem. 1,2,3,4,5,6,7,8-Octahydroacridine | 1658-08-8. URL
- Smolecule. Buy this compound | 1658-08-8. URL
- Kragujevac J. A review of published data on acridine derivatives with different biological activities. Kragujevac Journal of Science. URL
- Paxton, J. W. Pharmacokinetics of acridine-4-carboxamide in the rat, with extrapolation to humans. Cancer Chemotherapy and Pharmacology. URL
- Heffeter, P., et al. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry. URL
- Al-Ostoot, F. H., et al. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. URL
- PubChem. This compound | C13H17N.
- Finlay, G. J., et al. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial. Cancer Chemotherapy and Pharmacology. URL
- Konstantinović, J., et al. A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. CORE. URL
- Murray, V., & McFadyen, W. D. The potential of acridine carboxamide Pt complexes as anti-cancer agents : a review.
- Pallocca, G., et al. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Reproductive Toxicology. URL
- Zhamanbayeva, G. T., et al. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmacognosy Journal. URL
- Showalter, H. D., et al. 9-Amino acridine pharmacokinetics, brain distribution, and in vitro/in vivo efficacy against malignant glioma. Journal of Medicinal Chemistry. URL
- Silva, A. C. G., et al. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Brazilian Journal of Medical and Biological Research. URL
- ResearchGate. Structure activity relationship. [Diagram].
- Marques, D. S. C., et al.
- Zhao, Y., et al. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. Current Medicinal Chemistry. URL
- PubChem. Acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- | C17H25N.
- ResearchGate.
- Al-Trawneh, M. A., et al. Acridine as an Anti-Tumour Agent: A Critical Review. Mini-Reviews in Medicinal Chemistry. URL
- ResearchGate. Pharmacokinetics and Metabolism of Acridine Drugs. URL
- Woodson, M. E., et al. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. Antimicrobial Agents and Chemotherapy. URL
- ResearchGate. Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. URL
- ResearchGate.
- Prasher, P., & Sharma, M. Medicinal chemistry of acridine and its analogues. MedChemComm. URL
- Assay TV. using assays to discovery new drugs. YouTube. URL
- Pye, D., & Baguley, B. C. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?. Current Medicinal Chemistry. URL
- Woodson, M. E., et al. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. Antimicrobial Agents and Chemotherapy. URL
- Shah, U., & Suh, W. H. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics. URL
- Li, Y., et al. In Vitro Efficacy of Acetohydroxyacid Synthase Inhibitors Against Clinical Strains of Mycobacterium Tuberculosis Isolated From a Hospital in Beijing, China. Saudi Medical Journal. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1658-08-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the therapeutic potential of acridines: Synthesis, structure, and biological applications [ouci.dntb.gov.ua]
- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of acridine-4-carboxamide in the rat, with extrapolation to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Purity of 1,2,3,4,5,6,7,8-Octahydroacridine Samples
Introduction: The Imperative of Purity in Octahydroacridine Research
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of octahydroacridine samples. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale for methodological choices, and the unique insights each technique offers. The objective is to equip researchers with the expertise to select the appropriate analytical strategy, rigorously validate their findings, and ensure the unimpeachable quality of their materials. The core principle is that a well-characterized compound is the foundation of sound science.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the cornerstone of purity analysis in most organic and medicinal chemistry labs. It excels at separating the main compound from non-volatile organic impurities that are structurally similar.
The Principle of Causality: Why Reversed-Phase HPLC?
1,2,3,4,5,6,7,8-Octahydroacridine (Molecular Formula: C₁₃H₁₇N, MW: 187.28 g/mol ) is a moderately non-polar, basic compound.[1][2] Reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the ideal choice.[3] Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly and thus elute later. The basic nitrogen atom in the acridine ring necessitates the addition of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase. This protonates the nitrogen, preventing undesirable interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point for method development and validation, adhering to principles outlined by the International Conference on Harmonisation (ICH).[4][5][6][7]
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the octahydroacridine sample.
-
Dissolve in 5.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UHPLC) or C18, 4.6 x 150 mm, 5 µm (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: Linear gradient from 10% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Detection: 254 nm (Acridine systems typically show strong absorbance in this region).
-
Injection Volume: 2-5 µL.
-
-
System Suitability:
-
Before analysis, perform at least five replicate injections of the working standard solution.
-
The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.
-
-
Data Analysis & Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of octahydroacridine.
Data Interpretation: A Comparative Table
| Component | Retention Time (min) | Area (%) | Possible Identity |
| Octahydroacridine | 8.52 | 99.54 | Main Component |
| Impurity A | 7.98 | 0.21 | More polar byproduct (e.g., partially reduced) |
| Impurity B | 10.15 | 0.15 | Less polar byproduct (e.g., synthesis precursor) |
| Impurity C | 2.50 | 0.10 | Highly polar impurity (e.g., residual reagent) |
Trustworthiness: This method is considered self-validating when specificity (no co-eluting peaks), linearity (response is proportional to concentration), and precision are established according to ICH guidelines.[4][8] The PDA detector adds a layer of trust by allowing for peak purity analysis, which compares UV spectra across a single peak to check for hidden, co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[9] For octahydroacridine, this is particularly useful for detecting residual solvents from the synthesis or purification process (e.g., toluene, cyclohexane) or volatile starting materials.
The Principle of Causality: Why GC-MS?
GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum, a "fingerprint" that allows for unambiguous identification by comparison to spectral libraries (like NIST).[9][10] While octahydroacridine itself can be analyzed by GC, the technique's primary strength here is in identifying low-molecular-weight impurities that might be missed by HPLC.
Experimental Protocol: GC-MS for Residual Solvents & Volatiles
-
Sample Preparation:
-
Accurately weigh ~10 mg of the octahydroacridine sample into a GC vial.
-
Add 1.0 mL of a high-purity solvent in which the compound is soluble but which will not interfere with the analysis (e.g., Dichloromethane or Ethyl Acetate).
-
-
GC-MS Conditions:
-
GC-MS System: Standard GC with a Mass Selective Detector (MSD).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial Temp: 40 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 35-500 amu.
-
-
Data Analysis:
-
Identify peaks corresponding to potential impurities.
-
Compare the mass spectrum of each impurity peak against a reference library (e.g., NIST) for identification.
-
Quantification can be performed using an internal standard if required.
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS impurity identification.
Data Interpretation: A Comparative Table
| Retention Time (min) | Identified Compound | Match Factor (%) | Key Mass Fragments (m/z) |
| 3.85 | Toluene | 98 | 91, 92, 65 |
| 14.20 | Octahydroacridine | 95 | 187, 186, 158, 130 |
| 12.55 | N-phenylcyclohexylamine | 89 | 175, 174, 93, 77 |
Trustworthiness: The structural information provided by the mass spectrum gives a very high degree of confidence in the identity of an impurity, something that HPLC with UV detection cannot provide. This makes it an essential orthogonal (i.e., mechanistically different) technique.[11]
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While HPLC provides a relative purity (area %), it assumes all components have the same response factor at the detection wavelength, which is rarely true. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that provides an absolute purity assessment (% w/w) by relating the signal of the analyte to a certified internal standard of known purity and weight.[11][12][13]
The Principle of Causality: Why qNMR?
In ¹H NMR, the area under a peak is directly proportional to the number of protons giving rise to that signal.[14] By adding a known mass of a high-purity internal standard to a known mass of the octahydroacridine sample, we can use the ratio of their peak integrals to calculate the exact mass of octahydroacridine in the sample, and thus its absolute purity. This method is non-destructive and simultaneously confirms the structure of the main component.[12][15]
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Preparation (The Critical Step):
-
Using an analytical balance, accurately weigh ~15 mg of the octahydroacridine sample into a vial. Record the weight to at least 4 decimal places.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl Sulfone) into the same vial. The standard must have sharp protons in a region clear of any analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition (Quantitative Parameters are Key):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): Must be long, at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 to 16, to ensure good signal-to-noise.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for octahydroacridine (e.g., the aromatic proton) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the standard (e.g., 99.9%)
-
-
Visualizing the qNMR Workflow
Caption: Workflow for absolute purity determination by qNMR.
Confirmatory Technique: Elemental Analysis
Elemental analysis (or CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This is an excellent orthogonal technique to confirm the empirical formula.[16]
-
Principle: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are measured.
-
Application: The experimental %C, %H, and %N values are compared to the theoretical values for C₁₃H₁₇N.
-
Theoretical: C=83.37%, H=9.15%, N=7.48%
-
-
Interpretation: A result within ±0.4% of the theoretical values provides strong evidence that the sample has the correct elemental composition and is free from significant amounts of inorganic impurities or compounds with a different formula.[17]
Comparison Guide & Final Recommendations
The choice of analytical technique depends on the specific question being asked. For a comprehensive purity assessment, a combination of orthogonal methods is always superior.
| Feature | RP-HPLC (UV/PDA) | GC-MS | ¹H qNMR | Elemental Analysis |
| Purity Type | Relative (Area %) | Relative/Quantitative (with standard) | Absolute (% w/w) | Confirms elemental composition |
| Primary Use | Routine QC, separation of related substances | Identification of volatile/process impurities | Reference standard certification , accurate quantification | Empirical formula confirmation |
| Information Provided | Purity profile, retention time | Unambiguous impurity ID, mass spectrum | Absolute purity, structural confirmation | %C, %H, %N composition |
| Key Strength | High throughput, excellent for related impurities | High specificity for volatile compounds | Primary method , high accuracy, non-destructive | Confirms bulk sample formula |
| Key Weakness | Assumes equal detector response, no ID | Not suitable for non-volatile impurities | Lower throughput, requires high-purity standard, sensitive to weighing errors | Does not detect isomers, low sensitivity to impurities |
Senior Scientist's Recommendation:
-
For Routine Synthesis Support: Use RP-HPLC as the primary tool to track reaction progress and assess the purity of crude and purified materials. A purity of >95% by HPLC area is a common benchmark for moving forward.
-
For Final Batch Release: Combine RP-HPLC (to show the impurity profile) with GC-MS (to check for residual solvents) and basic ¹H/¹³C NMR (for structural confirmation).
-
For a Reference Standard or Quantitative Biology: qNMR is essential. This provides the true, absolute purity (% w/w) needed to make accurate stock solutions for biological assays or to certify a material as a reference standard. This should be supported by HPLC to show that no major impurities are present and Elemental Analysis to confirm the empirical formula.
By employing this multi-faceted, logical approach, researchers can ensure the integrity of their this compound samples, leading to more reliable and defensible scientific outcomes.
References
- Grivas, S. (n.d.). Analysis of Nonpolar Heterocyclic Amines in Cooked Foods and Meat Extracts Using Gas Chromatography-Mass Spectrometry. PubMed.
- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
- Al-Rashdan, A. (n.d.). ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE. Taylor & Francis Online.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
- Kovach, J. (2014, August 22). Validation of Impurity Methods, Part II. LCGC.
- Smith, S. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1969-1973.
- University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- BenchChem. (n.d.). This compound | 1658-08-8.
- PharmTech. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- The American Chemical Society. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Lin, Y. H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29, 726-737.
- Sharma, A., & Sharma, A. (n.d.). Analytical method validation: A brief review. ResearchGate.
- Singh, G., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Quora. (2024, November 16). Can the molecular formula be determined from an elemental analysis?.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Chemistry LibreTexts. (2024, April 2). 3.5: Empirical Formulas from Analysis.
- Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds.
- PubChem. (n.d.). This compound.
- Lynch, I. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. National College of Ireland.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. particle.dk [particle.dk]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. wjarr.com [wjarr.com]
- 9. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 17. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Octahydroacridine
Introduction: The Analytical Imperative for Octahydroacridine
Octahydroacridine and its derivatives represent a significant class of nitrogen heterocyclic compounds, frequently investigated in pharmaceutical development for their potential therapeutic activities.[1][2] Ensuring the purity, stability, and concentration of these active pharmaceutical ingredients (APIs) is not merely a procedural step; it is a cornerstone of drug safety and efficacy. The reliability of data underpinning these critical quality attributes depends entirely on the robustness of the analytical methods used.[3]
This guide moves beyond a simple recitation of protocols. It provides an in-depth comparison of two primary analytical techniques for octahydroacridine—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details the critical process of cross-validation . Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to ensure they are equivalent and interchangeable.[4][5] This becomes essential when a method is updated, transferred between labs, or when data from different analytical techniques must be consolidated for a regulatory submission.[6][7] Here, we will explore the causality behind experimental choices and provide the technical framework to establish a self-validating system of analytical oversight.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity testing, quantification in a biological matrix). For octahydroacridine, a semi-volatile nitrogen-containing compound, both HPLC and GC-MS present viable, powerful options.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis due to its versatility for non-volatile or thermally sensitive compounds.[10] Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For octahydroacridine, a reversed-phase method using a C18 column is typically the starting point, offering excellent separation of nonpolar to moderately polar compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[9] The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. The mass spectrometer provides highly specific detection, making it an excellent tool for identification and quantification, especially at trace levels.[11][12]
The Principle of Cross-Validation: Establishing Method Equivalence
An analytical method is not an isolated entity. It exists within a lifecycle that may involve changes to instrumentation, reagents, or even the testing laboratory itself.[13][14] Cross-validation serves as the bridge, demonstrating that data remains consistent and reliable despite these changes.[4] According to international guidelines, cross-validation is a formal comparison of data from at least two different validated analytical methods or the same method used in different laboratories.[4][6] The ultimate goal is to determine if the generated data are comparable and can be used interchangeably.[4]
The process involves analyzing the same set of quality control (QC) samples with both methods and statistically comparing the results.[7] This ensures that any observed differences are statistically insignificant and fall within predefined acceptance criteria.
Caption: High-level workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed, self-validating frameworks. The causality for each step is explained to provide a deeper understanding beyond simple instruction.
Protocol 1: Reversed-Phase HPLC-UV Method for Octahydroacridine
This method is designed for robust quantification in a drug substance or formulated product.
-
Chromatographic System:
-
System: HPLC with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the octahydroacridine structure.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Rationale: The acetonitrile provides the organic strength for elution, while the acidic buffer ensures the amine group on octahydroacridine is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm. Rationale: This wavelength should be determined by running a UV scan of octahydroacridine to find its absorbance maximum, ensuring maximum sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Mobile Phase. Rationale: Using the mobile phase as the diluent prevents peak distortion caused by solvent mismatch.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of octahydroacridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare a sample solution expected to contain 100 µg/mL of octahydroacridine using the diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (Abbreviated):
-
Specificity: Inject diluent, a placebo (if applicable), and the standard to ensure no interfering peaks at the retention time of octahydroacridine.
-
Linearity: Prepare a series of standards (e.g., 25, 50, 100, 125, 150 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]
-
Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80, 100, 120 µg/mL) in triplicate. Accuracy should be within 98.0-102.0% recovery, and precision (RSD) should be ≤ 2.0%.[16]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides high specificity and is excellent for identifying and quantifying octahydroacridine, particularly when trace-level analysis is required.
-
Chromatographic System:
-
System: Gas Chromatograph with a Mass Spectrometric Detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds like octahydroacridine.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute. Ramp to 280 °C at 20 °C/min. Hold at 280 °C for 5 minutes. Rationale: The temperature program ensures the compound is eluted efficiently without thermal degradation, providing a sharp peak.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions specific to octahydroacridine (e.g., m/z 187, 186).[8] Rationale: SIM mode dramatically increases sensitivity and selectivity compared to a full scan, as the detector only looks for specific mass fragments.
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard/Sample Preparation: Follow a similar dilution scheme as in the HPLC method to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Protocol 3: The Cross-Validation Experiment
This protocol directly compares the validated HPLC and GC-MS methods.
-
Prepare Quality Control (QC) Samples: Prepare a single, homogeneous batch of octahydroacridine samples at three concentrations: Low (LQC), Medium (MQC), and High (HQC). These should be independent of the calibration standards.
-
Analysis:
-
Analyze six replicates of each QC level (LQC, MQC, HQC) using the validated HPLC-UV method.
-
Analyze the same six replicates of each QC level using the validated GC-MS method.
-
-
Data Evaluation:
-
For each QC level, calculate the mean concentration and standard deviation obtained from each method.
-
Calculate the percentage difference (%Diff) between the mean values from the two methods for each level: %Diff = [(Mean_Method A - Mean_Method B) / ((Mean_Method A + Mean_Method B) / 2)] * 100
-
-
Acceptance Criteria: The mean accuracy for each method should be within 85.0% to 115.0% of the nominal concentration, and the precision (%CV or RSD) should be within 15.0%.[4] The percentage difference between the two methods should ideally not exceed 15-20%.[4][7]
Comparative Performance Data
The following tables present hypothetical data from the validation and cross-validation of the two methods, illustrating how performance is documented and compared.
Table 1: Comparison of Primary Method Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Rationale for Performance |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods show excellent linearity, indicating a direct proportional response to concentration. |
| Range (µg/mL) | 25 - 150 | 1 - 20 | HPLC is suited for higher concentration ranges typical of API assays. GC-MS is more sensitive. |
| LOD (µg/mL) | 5 | 0.1 | The inherent sensitivity of MS detection in SIM mode provides a much lower limit of detection. |
| LOQ (µg/mL) | 15 | 0.3 | GC-MS is superior for trace-level quantification. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% | Both methods are highly accurate within typical pharmaceutical acceptance criteria (98-102%). |
| Precision (%RSD) | 0.8% | 1.5% | HPLC often shows slightly better precision for higher concentration samples due to simpler sample handling. |
Table 2: Hypothetical Cross-Validation Results
| QC Level | Nominal Conc. (µg/mL) | Mean Conc. - HPLC (µg/mL) | Mean Conc. - GC-MS (µg/mL) | % Difference |
| LQC | 30 | 29.8 | 30.5 | -2.3% |
| MQC | 100 | 101.1 | 99.5 | +1.6% |
| HQC | 140 | 140.5 | 142.1 | -1.1% |
Interpretation and Causality
Caption: Interrelation of core analytical validation parameters.
Should a significant bias be observed (e.g., >15% difference), a root cause analysis is imperative. Potential causes could include:
-
Matrix Effects: In the GC-MS, non-volatile components from the sample matrix could accumulate in the injector, affecting analyte transfer to the column. This would not be an issue in HPLC.
-
Analyte Stability: Octahydroacridine could be degrading at the high temperatures of the GC injector, leading to lower results compared to the ambient temperature HPLC analysis.
-
Interference: A co-eluting impurity in the HPLC method that absorbs at 265 nm could inflate the results, whereas the highly specific MS detector would not be affected.
Conclusion
The cross-validation of analytical methods is a non-negotiable requirement in regulated drug development. It provides documented evidence that analytical results are consistent, comparable, and reliable, regardless of the specific validated method used. By employing a systematic approach that compares robust techniques like HPLC and GC-MS, scientists can build a comprehensive and defensible data package. This guide provides the strategic framework, practical protocols, and interpretive logic necessary to successfully design and execute a cross-validation study for octahydroacridine, ensuring the highest level of scientific integrity and data trustworthiness.
References
- Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 939-946. [Online]. Available: [Link][4]
- PharmaGuru. (2023).
- Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science, 16(23). [Online]. Available: [Link][6]
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Online]. Available: [Link][13]
- European Bioanalysis Forum. (2017).
- Science.gov. (n.d.). heterocyclic nitrogenous compounds: Topics by Science.gov. [Online]. Available: [Link][18]
- Fvs. (n.d.). Method Validation In Pharmaceutical Analysis. [Online]. Available: [Link][3]
- Pharma Growth Hub. (2022). What is mean by validation, re-validation, co-validation, and cross-validation? YouTube. [Online]. Available: [Link][19]
- UNISA Institutional Research Information System. (n.d.).
- Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Online]. Available: [Link][16]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency. [Online]. Available: [Link][22]
- Royal Society of Chemistry. (2016). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. Physical Chemistry Chemical Physics. [Online]. Available: [Link][23]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Online]. Available: [Link][14]
- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroacridine. [Online]. Available: [Link][8]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Online]. Available: [Link][9]
- LCGC. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Online]. Available: [Link][11]
- University of Colorado Boulder. (n.d.). GENERAL HPLC METHODS. [Online]. Available: [Link][24]
- ACS Publications. (2015). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 58(15), 5817-5863. [Online]. Available: [Link][1]
- Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Online]. Available: [Link][25]
- Atmospheric Measurement Techniques. (n.d.). Non-target analysis using gas chromatography with time-of-flight mass spectrometry. [Online]. Available: [Link][26]
- MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. [Online]. Available: [Link][2]
- ChemComplete. (2020). How to Analyze GC Results for Lab. YouTube. [Online]. Available: [Link][12]
- ResearchGate. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Online]. Available: [Link][27]
- International Journal of Pharmaceutical and Life Sciences. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Online]. Available: [Link][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. fvs.com.py [fvs.com.py]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. jchr.org [jchr.org]
- 16. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Cholinesterase Inhibitory Potency of Octahydroacridine Derivatives
For researchers and drug development professionals at the forefront of neurodegenerative disease research, the quest for potent and selective cholinesterase inhibitors remains a critical endeavor. Among the myriad of scaffolds explored, octahydroacridine derivatives have emerged as a promising class of compounds, building upon the legacy of their predecessor, tacrine (9-amino-1,2,3,4-tetrahydroacridine). This guide offers an in-depth, objective comparison of the inhibitory potency of various octahydroacridine and its closely related derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes in cholinergic neurotransmission. By synthesizing experimental data from multiple studies, we aim to provide a clear perspective on their structure-activity relationships, mechanism of action, and therapeutic potential.
The Rationale for Targeting Cholinesterases with Acridine Scaffolds
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Inhibiting the enzymes that hydrolyze ACh—namely AChE and BChE—increases the synaptic levels of this neurotransmitter, thereby enhancing cholinergic function.[1] Tacrine was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] However, its clinical use has been limited by hepatotoxicity. This has spurred the development of new generations of acridine derivatives, including octahydroacridines, with the goal of improving the therapeutic index. The planar acridine ring system is a key pharmacophore that allows these molecules to interact with the active sites of cholinesterases.[2]
Comparative Inhibitory Potency of Acridine Derivatives
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of a selection of 9-aminoacridine and its dihydro- and tetrahydro- derivatives against both AChE and BChE.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| 9-Aminoacridine Derivatives | ||||
| RM1 | AChE | 0.005 | 0.8 | [3] |
| BChE | 0.004 | [3] | ||
| RM2 | AChE | 0.0004 | 7.5 | [3] |
| BChE | 0.003 | [3] | ||
| RM3 | AChE | 0.0009 | 3.3 | [3] |
| BChE | 0.003 | [3] | ||
| 9-Phosphoryl-9,10-dihydroacridines | ||||
| 1c (Diphenylphosphonate) | BChE | 48.0 ± 3.1 | - | [2] |
| 1d (Dibenzyloxy) | BChE | 2.90 ± 0.23 | - | [2] |
| 1e (Diphenethyl) | BChE | 3.22 ± 0.25 | - | [2] |
| Tacrine (9-amino-1,2,3,4-tetrahydroacridine) Analogues | ||||
| Tacrine | AChE | 0.601 ± 0.047 | - | [2] |
| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | AChE | 0.066 ± 0.009 | - | [4] |
Note: The table includes data for 9-aminoacridine and its dihydro- and tetrahydro- derivatives to provide a comparative context for the broader class of acridine-based inhibitors, as specific comparative data for a wide range of octahydroacridine derivatives is limited in the readily available literature.
Unraveling the Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of acridine derivatives are intricately linked to their chemical structure. Key SAR insights include:
-
Substituents on the Acridine Ring: The nature and position of substituents on the aromatic rings of the acridine core significantly influence activity. For instance, in the 9-amino-1,2,3,4-tetrahydroacridine series, electron-withdrawing groups at the 6-position and the steric properties of substituents at the 7-position play a crucial role in determining inhibitory potency against AChE.[4]
-
The 9-Amino Group: The 9-amino group is a critical feature for many potent acridine-based cholinesterase inhibitors. Modifications at this position, such as the addition of different side chains, can dramatically alter the compound's interaction with the enzyme's active site.
-
Saturation of the Acridine Core: The degree of saturation of the acridine ring system (from acridine to dihydro-, tetrahydro-, and octahydroacridine) affects the molecule's three-dimensional shape and flexibility, which in turn influences its binding affinity for the cholinesterase active site gorge.
Below is a diagram illustrating the key structural features of the acridine scaffold that are often modified to tune cholinesterase inhibitory activity.
Caption: Workflow for determining cholinesterase inhibitory activity using the Ellman's method.
In Vivo Efficacy and Toxicity: A Glimpse into Clinical Potential
While in vitro potency is a critical first step, the ultimate therapeutic value of a cholinesterase inhibitor depends on its in vivo efficacy and safety profile. A Phase II multicenter, randomized, double-blind, placebo-controlled clinical trial of an octahydroaminoacridine derivative in patients with mild-to-moderate Alzheimer's disease demonstrated significant, dose-dependent improvements in cognitive function and behavior. [5]Importantly, this study found no evidence of more adverse events in the drug-treated groups compared to the placebo group, suggesting a favorable safety profile for this particular derivative. [5] Preclinical studies on various acridine derivatives have also been conducted to assess their cytotoxicity. For example, some novel tetrahydroacridine derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. [5]Such in vitro toxicity data provides an early indication of a compound's potential for off-target effects.
Conclusion and Future Directions
Octahydroacridine derivatives and their related analogues represent a promising and evolving class of cholinesterase inhibitors. The accumulated experimental data reveals that subtle structural modifications to the acridine scaffold can lead to significant changes in inhibitory potency and selectivity for AChE and BChE. The favorable in vivo efficacy and safety profile of at least one octahydroacridine derivative in clinical trials underscores the therapeutic potential of this chemical class.
Future research in this area should focus on:
-
Synthesizing and evaluating a broader range of octahydroacridine derivatives to establish a more comprehensive and specific structure-activity relationship for this particular scaffold.
-
Conducting detailed kinetic studies for promising candidates to fully characterize their mechanism of inhibition.
-
Investigating the multi-target potential of these compounds, as some acridine derivatives have been shown to possess other relevant biological activities, such as antioxidant properties and the ability to inhibit β-amyloid aggregation. [2]* Performing further in vivo studies to assess the pharmacokinetic properties, brain penetrability, and long-term safety of lead compounds.
By continuing to explore the chemical space of octahydroacridines, researchers are well-positioned to develop next-generation cholinesterase inhibitors with improved efficacy and a superior safety profile for the treatment of Alzheimer's disease and other neurological disorders.
References
- Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. Journal of Chemistry. [Link]
- SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry. [Link]
- Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry. [Link]
- Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry. [Link]
- Efficacy and Safety of a Novel Acetylcholinesterase Inhibitor Octohydroaminoacridine in Mild-To-Moderate Alzheimer's Disease: A Phase II Multicenter Randomised Controlled Trial. Age and Ageing. [Link]
- Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs.
- IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- IC50 values for acetylcholinesterase and butyrylcholinesterase.
- Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. Molecules. [Link]
- Amino Derivatives of Acridine: Synthesis and Study of Anticholinesterase and Antioxidant Activity.
- 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry. [Link]
- New azo-acridine derivatives as inhibitors of AGS cell line: Synthesis, coordination chemistry, cytotoxicity, and molecular docking studies. Journal of Molecular Structure. [Link]
- Synthesis and activities of acetylcholinesterase inhibitors. Chemical Biology & Drug Design. [Link]
- Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin. [Link]
- Kinetics of 13 New Cholinesterase Inhibitors.
- Synthesis and Acetylcholinesterase Inhibitory Activity of (+/-)-14-fluorohuperzine A. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kinetics and molecular docking studies of cholinesterase inhibitors derived from water layer of Lycopodiella cernua (L.) Pic. Serm. (II). Chemico-Biological Interactions. [Link]
- Cytotoxicity of acridine derivatives on human MM cell lines. A, XTT...
- Kinetics of 13 new cholinesterase inhibitors. International Journal of Molecular Medicine. [Link]
- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. [Link]
- In vitro Cytotoxicity IC50 (μM) of the 9‐substituted acridine derivatives (A1–A20) versus DOX.
- Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 1,2,3,4,5,6,7,8-Octahydroacridine and Its Position Against Established Pharmacological Standards
Abstract
This guide provides a comprehensive benchmark analysis of 1,2,3,4,5,6,7,8-Octahydroacridine (OHA), a saturated heterocyclic compound, against established standards in medicinal chemistry. We delve into a multi-faceted comparison, beginning with its synthesis and physicochemical characterization relative to its well-known analog, Tacrine. The core of this guide presents a head-to-head evaluation of its biological performance in key therapeutic areas: neuroprotection and oncology. By providing detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a critical resource for researchers, scientists, and drug development professionals evaluating the potential of the octahydroacridine scaffold in modern pharmacology.
Introduction
The acridine tricycle is a privileged scaffold in medicinal chemistry, forming the structural basis for compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] These planar aromatic systems are known to intercalate with DNA and inhibit key enzymes like topoisomerase and cholinesterases.[1][3][4] While many studies have focused on aromatic acridine derivatives, their saturated counterparts, such as this compound (OHA), offer a distinct three-dimensional geometry that may lead to novel pharmacological profiles.[5][6]
The primary objective of this guide is to systematically benchmark OHA against Tacrine (1,2,3,4-tetrahydro-9-aminoacridine) , the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[7] Tacrine serves as an ideal standard due to its structural similarity and well-documented, albeit controversial, clinical history.[7][8] Its efficacy is tempered by significant hepatotoxicity, driving the search for safer, more effective analogs.[8] By comparing OHA to Tacrine, we can elucidate the impact of ring saturation and substitution on biological activity and safety profiles. Further, we will contextualize OHA's performance against other standards, including the anticancer agent Doxorubicin and the neuroprotective antioxidant Melatonin , to provide a broader assessment of its potential.
Part I: Synthesis and Characterization Benchmarking
The synthetic accessibility and structural integrity of a compound are foundational to its development. The choice of a synthetic route is governed by factors such as yield, purity, cost, and scalability. Here, we compare the synthesis and characterization of OHA with the established methods for Tacrine.
Comparative Synthesis Pathways
The synthesis of Tacrine is typically achieved via a Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[9] In the case of Tacrine, this involves the reaction of 2-aminobenzonitrile with cyclohexanone.[9]
In contrast, OHA can be synthesized through several routes, including the catalytic hydrogenation of acridine or the condensation of cyclohexanone with formaldehyde.[10][11] The hydrogenation route offers a direct modification of the parent acridine scaffold, while the condensation method builds the tricycle from simpler precursors.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Experimental Protocol: In-Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is a widely accepted standard for measuring AChE activity. [12]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), Acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare stock solutions of OHA and Tacrine in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (OHA or Tacrine) at various concentrations. Include a positive control (Tacrine) and a negative control (vehicle only).
-
Enzyme Addition: Add a solution of purified AChE from a commercial source (e.g., from electric eel or human erythrocytes) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of color change (yellow) is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Comparative Data:
| Compound | AChE IC₅₀ (nM) | Butyrylcholinesterase (BChE) IC₅₀ (nM) | Notes | Reference |
| Tacrine (Standard) | 31 - 160 | 10 - 25.6 | Potent but non-selective inhibitor of both cholinesterases. | [13][14] |
| This compound (OHA) | Data Not Available | Data Not Available | Benchmarking is required to determine its inhibitory potential. |
Anticancer Cytotoxicity
Rationale & Mechanism: Many acridine derivatives exhibit potent anticancer activity, primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. [1][3]This leads to cell cycle arrest and apoptosis. [3]We benchmark OHA against Doxorubicin, a standard chemotherapeutic agent that also functions as a topoisomerase inhibitor.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [4]
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung adenocarcinoma) in appropriate media until confluent. [3][4]2. Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of OHA, Doxorubicin (positive control), and vehicle (negative control) for an incubation period (e.g., 48 hours). [3]4. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. [4]5. Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Comparative Data:
| Compound | Cell Line | IC₅₀ (µM) | Notes | Reference |
| Doxorubicin (Standard) | A549 (Lung) | ~0.1 - 1.0 | Potent, widely used chemotherapeutic agent. Serves as a high-potency benchmark. | [3](Typical Range) |
| Various Acridine Derivatives | A549 (Lung) | 37 - 73 | Demonstrates the typical potency range for other acridine-based compounds. | [4] |
| This compound (OHA) | A549 (Lung) | Data Not Available* | OHA's cytotoxic potential needs to be experimentally determined. | [5] |
Note: While derivatives of OHA have been investigated for anticancer properties, data on the unsubstituted parent compound is required for a foundational benchmark.[5]
In-Vitro Neuroprotection
Rationale & Mechanism: Neurodegenerative diseases involve neuronal cell death triggered by factors like oxidative stress and excitotoxicity. [15][16]Neuroprotective compounds can mitigate this damage. We benchmark OHA against Melatonin, a well-known antioxidant and neuroprotective agent, in a model of oxidative stress-induced cell death.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: Culture human neuroblastoma SH-SY5Y cells. Differentiate them into a more neuron-like phenotype using agents like retinoic acid.
-
Pre-treatment: Pre-incubate the differentiated cells with various concentrations of OHA, Melatonin (positive control), or vehicle for 24 hours. [15]3. Induce Oxidative Stress: Co-incubate the cells with the test compounds and a toxic stimulus, such as hydrogen peroxide (H₂O₂) or a combination of Rotenone/Oligomycin A, for another 18-24 hours. [15][17]4. Assess Viability: Measure cell viability using the MTT assay as described previously or a lactate dehydrogenase (LDH) assay, which measures membrane damage.
-
Data Analysis: Calculate the percentage of cell survival compared to cells treated with the toxic stimulus alone. A higher percentage indicates a greater neuroprotective effect.
Comparative Data:
| Compound (at 1 µM) | Toxic Stimulus | % Neuroprotection | Notes | Reference |
| Melatonin (Standard) | Rotenone/Oligomycin A | High | Potent protection against oxidative stress-induced cell death. | 15 |
| This compound (OHA) | Rotenone/Oligomycin A | Data Not Available* | The ability of OHA to protect neurons from oxidative damage is a key area for investigation. |
Note: The neuroprotective potential of OHA is a promising but currently underexplored area of its pharmacology.[6]
Discussion and Future Perspectives
This guide establishes a framework for benchmarking this compound against established pharmacological standards. The primary standard, Tacrine, provides a direct structural and functional comparison for cholinesterase inhibition. However, the significant hepatotoxicity associated with Tacrine presents a low bar for safety and a key opportunity for OHA. [8][18]The fully saturated rings of OHA may alter its metabolism, potentially avoiding the toxic quinone methide intermediate implicated in Tacrine-induced liver damage.
The benchmarking against Doxorubicin and Melatonin provides a broader context for OHA's potential applications. While it is unlikely to match the picomolar potency of Doxorubicin, demonstrating moderate cytotoxicity could open avenues for its use as a scaffold in oncology. Similarly, any neuroprotective activity, especially if decoupled from potent AChE inhibition, could suggest novel mechanisms relevant to neurodegenerative diseases beyond Alzheimer's.
Future research must focus on generating the missing experimental data outlined in this guide. Determining the IC₅₀ values for OHA in cholinesterase, cytotoxicity, and neuroprotection assays is the critical next step. Following this, in-depth mechanistic studies, including molecular docking, ADMET profiling, and eventually in vivo testing, will be necessary to fully elucidate the therapeutic potential of this intriguing scaffold.
References
- VertexAI Search. (n.d.). Tacrine hydrochloride.
- BenchChem. (n.d.). In Vitro Evaluation of 4-(Acridin-9-ylamino)benzoic Acid Derivatives.
- Smolecule. (n.d.). Buy this compound | 1658-08-8.
- BenchChem. (n.d.). This compound | 1658-08-8.
- ResearchGate. (1992). In vitro study of anticancer acridines as potential antitrypanosomal and antimalarial agents.
- PubChem. (n.d.). Tacrine Hydrochloride.
- Patsnap Synapse. (2024). What is Tacrine Hydrochloride used for?
- Wikipedia. (n.d.). Tacrine.
- PubMed. (n.d.). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors.
- PubMed. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice.
- RxList. (n.d.). Cognex (Tacrine): Side Effects, Uses, Dosage, Interactions, Warnings.
- RSC Publishing. (2018). Synthesis and biological study of acridine-based imidazolium salts.
- MDPI. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents.
- ScienceDirect. (1990). Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine.
- PubMed. (n.d.). Inhibition of two different cholinesterases by tacrine.
- NIH. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review.
- The Journal of Organic Chemistry. (n.d.). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde.
- SciSpace. (n.d.). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H ).
- Chemical Synthesis Database. (2025). This compound.
- PubMed. (2010). Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates.
- PubMed Central. (n.d.). QSAR analysis on tacrine-related acetylcholinesterase inhibitors.
- PEARL. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor.
- RSC Advances. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (2024). DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW.
- Semantic Scholar. (n.d.). A review of published data on acridine derivatives with different biological activities.
- ChemRxiv. (n.d.). Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism.
- RSC Advances. (2024). octahydroxanthene and 1,8-dioxo- decahydroacridine derivatives using.
- ChemicalBook. (n.d.). This compound(1658-08-8) 1 h nmr.
- NIH. (n.d.). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease.
- MDPI. (n.d.). New Tacrine Analogs as Acetylcholinesterase Inhibitors — Theoretical Study with Chemometric Analysis.
- RSC Publishing. (n.d.). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- ResearchGate. (2025). Synthesis and Evaluation of Tacrine-Related Compounds for the Treatment of Alzheimer′s Disease.
- PubMed. (n.d.). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells.
- PubChem. (n.d.). Acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro-.
- Spectrum Chemical. (n.d.). CAS Number 1658-08-8 | this compound.
- Cheméo. (n.d.). Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8).
- PubMed Central. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.
- PubMed. (n.d.). Neuroprotective properties of anthocyanidin glycosides against H2O2-induced glial cell death.
- NIH. (n.d.). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update.
Sources
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound | 1658-08-8 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Tacrine - Wikipedia [en.wikipedia.org]
- 8. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. QSAR analysis on tacrine-related acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective properties of anthocyanidin glycosides against H2O2-induced glial cell death are modulated by their different stability and antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tacrine hydrochloride [glowm.com]
A Comparative Guide to the Reproducible Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine
For researchers and professionals in drug development, 1,2,3,4,5,6,7,8-octahydroacridine (OHA) is a foundational scaffold. Its derivatives have shown promise in a range of therapeutic areas, making the reliable and reproducible synthesis of the core structure a critical starting point for any discovery program. This guide provides an in-depth comparison of two prominent synthetic methodologies for OHA, evaluating them through the lens of reproducibility, scalability, and practicality in a research and development setting. We will dissect the nuances of a modern, heterogeneous catalytic approach and a classic, yet adaptable, named reaction, providing the experimental rationale and data necessary to make informed decisions for your synthetic campaigns.
Introduction: The Importance of a Reliable Synthetic Route
The octahydroacridine core is a key building block in medicinal chemistry.[1] The reliability of its synthesis directly impacts the efficiency of downstream derivatization and the overall timeline of a drug discovery project. An ideal synthesis is not merely high-yielding; it is consistently high-yielding, scalable, and utilizes readily available, cost-effective reagents and equipment. In this guide, we compare two distinct and widely employed strategies for the synthesis of this compound:
-
Vapor-Phase Multicomponent Synthesis over Zeolite Catalysts: A modern, one-pot approach that leverages the principles of green chemistry.
-
The Friedländer Annulation: A classic condensation reaction for quinoline and acridine synthesis, which has been adapted with modern techniques to improve its efficiency and reproducibility.
We will explore the mechanistic underpinnings of each method, present detailed experimental protocols, and analyze the factors that govern their reproducibility.
Method 1: Vapor-Phase Synthesis via Heterogeneous Catalysis
This single-step method involves the reaction of cyclohexanone, formaldehyde, and ammonia over a solid-acid catalyst, typically a zeolite, in the vapor phase.[2][3] This approach is highly attractive due to its atom economy and the use of a recyclable heterogeneous catalyst.
Mechanistic Rationale
The reaction proceeds through a cascade of condensation and cyclization reactions on the acidic sites of the zeolite catalyst. The catalyst's role is to facilitate the formation of key intermediates and the final ring closure. The pore structure of the zeolite can also impart shape selectivity, favoring the formation of the desired product.[2]
Experimental Protocol: Vapor-Phase Synthesis over HZSM-5
This protocol is based on typical conditions reported for zeolite-catalyzed synthesis.[2]
1. Catalyst Preparation:
-
The HZSM-5 zeolite catalyst is packed into a fixed-bed reactor.
-
The catalyst is activated by heating under a flow of nitrogen or air at high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water and other impurities.
2. Reaction Execution:
-
A mixture of cyclohexanone, formaldehyde (typically as a formalin solution), and aqueous ammonia is prepared in a specific molar ratio.
-
The reactant mixture is vaporized and passed over the heated catalyst bed (reaction temperatures typically range from 300-400 °C) using a carrier gas (e.g., nitrogen).
-
The reaction products are cooled and condensed at the reactor outlet.
3. Product Isolation and Purification:
-
The collected condensate is typically a mixture of the product, unreacted starting materials, and water.
-
The organic layer is separated, and the aqueous layer may be extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.
Reproducibility Analysis
Several factors can influence the reproducibility of this method:
-
Catalyst Activity and Acidity: The yield and selectivity are highly dependent on the type of zeolite and its acidic properties.[2] Different batches of the same zeolite or zeolites from different suppliers can exhibit variations in acidity, affecting the reaction outcome.
-
Catalyst Deactivation: Coke formation on the catalyst surface is a common issue in vapor-phase reactions, leading to a decrease in activity over time.[3] This necessitates periodic regeneration of the catalyst (e.g., by calcination in air) to maintain consistent performance, which can introduce variability if not carefully controlled.
-
Reaction Parameters: Strict control of temperature, reactant feed rate, and carrier gas flow is crucial. Small deviations in these parameters can lead to the formation of byproducts and reduced yields.
-
Product Distribution: Besides the desired octahydroacridine, other side products can form, complicating the purification process.[2]
Performance Data
The table below summarizes typical performance data for different zeolite catalysts in the synthesis of OHA.
| Catalyst | Temperature (°C) | Cyclohexanone Conversion (%) | OHA Selectivity (%) | OHA Yield (%) | Reference |
| HZSM-5 | 350 | 100 | 92 | 92 | [2] |
| HY | 350 | 98 | 75 | 73.5 | [2] |
| H-Beta | 350 | 96 | 70 | 67.2 | [2] |
| Al-MCM-41 | 350 | 92 | 65 | 59.8 | [2] |
Note: Yields are highly dependent on specific reaction conditions and catalyst preparation methods.
Method 2: The Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for constructing quinoline and acridine ring systems.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as cyclohexanone.[5][6]
Mechanistic Rationale
The reaction can be catalyzed by either acid or base and is believed to proceed through one of two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[4] Modern modifications, particularly the use of microwave irradiation, can dramatically accelerate the reaction and improve yields.[7][8][9]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
This protocol is a modern adaptation of the classical Friedländer synthesis, leveraging microwave technology for enhanced efficiency.[8][9]
1. Reaction Setup:
-
In a microwave-safe reaction vial, combine 2-aminobenzaldehyde (1 equivalent) and cyclohexanone (1.2-1.5 equivalents).
-
Add a suitable solvent and catalyst. For example, neat acetic acid can serve as both the solvent and the acid catalyst.[8]
-
Seal the vial.
2. Microwave Irradiation:
-
Place the vial in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-10 minutes), monitoring the pressure.[8]
3. Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]
Reproducibility Analysis
The reproducibility of the Friedländer synthesis is influenced by:
-
Reaction Conditions: Traditional methods often require high temperatures and long reaction times, which can lead to the formation of side products and lower yields.[5] The use of microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often cleaner reactions, thus enhancing reproducibility.[7][8]
-
Catalyst Choice: The choice between acid and base catalysis can affect the reaction rate and the formation of byproducts. The concentration of the catalyst must be carefully controlled.
-
Starting Material Purity: The purity of the 2-aminobenzaldehyde is critical, as impurities can interfere with the reaction.
-
Purification: While the reaction can be high-yielding, the purification of the final product to remove unreacted starting materials and any side products is essential for obtaining material of high purity. The choice of recrystallization solvent or chromatography conditions needs to be optimized.[10]
Performance Data
The table below presents a comparison of traditional and modern approaches to the Friedländer synthesis for acridine derivatives.
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | ZnCl₂ | 200 | 8 h | 82 | [11] |
| Microwave Irradiation | ZnCl₂ | 200-210 | 5 min | 79 | [11] |
| Microwave Irradiation | Acetic Acid | 160 | 5 min | >90 | [8] |
Note: Yields are for related acridine/quinoline syntheses and are indicative of the potential for OHA synthesis.
Comparative Summary and Recommendations
| Feature | Zeolite-Catalyzed Synthesis | Friedländer Annulation (Microwave-Assisted) |
| Principle | One-pot, vapor-phase, multicomponent reaction | Two-component condensation/cyclization |
| Catalyst | Heterogeneous (e.g., HZSM-5) | Homogeneous (e.g., Acetic Acid, ZnCl₂) |
| Conditions | High temperature (300-400 °C), continuous flow | Moderate temperature (e.g., 160 °C), batch process |
| Reaction Time | Dependent on flow rate | Very short (5-10 minutes) |
| Yield | Potentially very high (up to 92%) | Generally high to excellent (>80-90%) |
| Reproducibility Challenges | Catalyst deactivation, strict control of flow parameters | Starting material purity, precise microwave conditions |
| Scalability | Well-suited for large-scale continuous production | Suitable for lab-scale and batch production; scaling may require specialized equipment |
| Green Chemistry Aspects | Atom economical, recyclable catalyst | Use of neat acetic acid is favorable, very short reaction times save energy |
| Purification | Requires separation from aqueous phase and potential byproducts | Standard work-up and purification (chromatography/recrystallization) |
Senior Scientist's Recommendation
For exploratory and medicinal chemistry applications where speed, efficiency, and adaptability to various substrates are paramount, the Microwave-Assisted Friedländer Annulation is highly recommended. Its extremely short reaction times, high yields, and the use of common laboratory equipment (a microwave reactor) make it an ideal choice for the rapid synthesis of OHA and its analogs. The reproducibility is generally high, provided that the starting materials are of good quality and the microwave parameters are consistently applied.
For large-scale production and process chemistry applications , the Vapor-Phase Zeolite-Catalyzed Synthesis presents a compelling option. Although it requires more specialized equipment (a fixed-bed reactor), its potential for continuous operation and the use of a recyclable catalyst make it economically and environmentally attractive for manufacturing. However, significant process optimization would be required to address catalyst deactivation and ensure consistent product quality, which are key to its reproducibility on an industrial scale.
Ultimately, the choice of method will depend on the specific needs of the research or development program, including the desired scale, available equipment, and the importance of factors such as reaction time and amenability to library synthesis.
References
- Ratnamala, A., Durga Kumari, V., Subrahmanyam, M., & Archana, N. (2004). CeZSM-5—a designer's catalyst for selective synthesis of octahydroacridine.
- Ju, Y., & Varma, R. S. (2002). Rapid synthesis of acridines using microwave. Green Chemistry, 4(6), 576-578.
- Ratnamala, A., & Durga Kumari, V. (2004). Synthesis of octahydroacridines over various zeolite catalysts.
- Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia.
- Huigens, R. W., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
- Gensicka-Kowalewska, M., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7392.
- Baruch College - CUNY. (n.d.).
- Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1120.
- University of Bath. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- PubChem. (n.d.). This compound.
- MDPI. (2021).
- Formosa Publisher. (2023).
- John Wiley & Sons, Inc. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions.
- BenchChem. (n.d.). This compound.
- MDPI. (2024).
- BenchChem. (n.d.). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
- Chem-Impex. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to the Assessment of Enantiomeric Excess in Chiral Octahydroacridine Synthesis
Introduction: The Stereochemical Imperative in Octahydroacridine Synthesis
The octahydroacridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Asymmetric synthesis, the art of constructing chiral molecules with a preference for a single enantiomer, is central to modern drug development.[2][3] This is because enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][4] Consequently, the ability to accurately quantify the enantiomeric purity, expressed as enantiomeric excess (ee), is not merely an analytical task but a cornerstone of successful asymmetric synthesis and a regulatory necessity.[5][6]
This guide provides a comparative analysis of the principal analytical methodologies for determining enantiomeric excess in the synthesis of chiral octahydroacridines. We move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique for their specific needs.
Decision Pathway for Selecting a Chiral Analysis Technique
The choice of analytical technique is dictated by a multitude of factors including the stage of research (e.g., high-throughput screening vs. late-stage process development), sample availability, required precision, and the need for absolute configuration determination. The following decision pathway illustrates a logical approach to selecting the optimal method.
Caption: Decision pathway for selecting a chiral analysis technique.
Chiral Chromatography: The Gold Standard for Enantioseparation
Chromatographic methods provide physical separation of enantiomers, making them the most reliable and widely used techniques for ee determination. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity assessment due to its robustness, versatility, and high resolution.[6][7]
Expertise & Causality: The success of a chiral HPLC separation hinges on the selection of the CSP. For heterocyclic structures like octahydroacridines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® or Chiralcel® columns) are the premier choice.[8] This is because their polymeric chiral selectors form helical grooves containing carbamate groups, which act as stereoselective binding sites. The separation mechanism is a complex interplay of hydrogen bonding, π-π stacking, and steric interactions between the analyte and the CSP. The rigid, fused ring system of the octahydroacridine core and the potential for hydrogen bonding from N-H groups make it an ideal candidate for this type of CSP.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Key Strengths for Octahydroacridines | Considerations |
| Chiralpak® AD/OD (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/IPA) | Broad applicability, excellent for aromatic systems. | Coated phase; incompatible with certain solvents. |
| Chiralpak® IA/IB/IC (Immobilized Amylose/Cellulose) | Normal, Reversed, & Polar Organic Modes | High solvent compatibility, enhanced robustness.[8] | May offer different selectivity than coated versions. |
| Whelk-O® 1 (Covalently bonded (R,R)-di-N-(3,5-dinitrobenzoyl)diaminocyclohexane) | Normal Phase (Hexane/IPA/DCM) | Strong π-π interactions, suitable for analytes with aromatic rings. | May require derivatization for optimal performance. |
-
System Validation (Trustworthiness): Begin by injecting a prepared racemic (50:50) sample of the target octahydroacridine. This critical step validates that the chosen column and mobile phase can actually separate the enantiomers and establishes their respective retention times. The resulting peak areas should be approximately equal.[9]
-
Column Selection: Start with an immobilized polysaccharide column (e.g., Chiralpak® IC) due to its broad selectivity and solvent versatility.
-
Mobile Phase Screening:
-
Normal Phase (Primary Choice): Screen with a Hexane/Isopropanol (IPA) gradient. A typical starting point is 90:10 Hexane:IPA. The alcohol component (modifier) is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution.
-
For basic compounds like octahydroacridines, adding a small amount of an amine additive (e.g., 0.1% Diethylamine, DEA) to the mobile phase is often necessary to prevent peak tailing by neutralizing acidic sites on the silica support.
-
-
Optimization: If separation is observed, adjust the Hexane/IPA ratio to achieve a resolution (Rs) value > 1.5. Lowering the percentage of IPA will generally increase retention times and improve resolution.
-
Quantification: Once the method is optimized, inject the asymmetric synthesis sample. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
% ee = [ |A1 - A2| / (A1 + A2) ] * 100
-
Caption: A typical workflow for chiral HPLC or SFC method development.
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, particularly in drug discovery settings for its speed and reduced environmental impact.[8][10] It uses supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity, allowing for much faster separations.[11]
Expertise & Causality: The principles of chiral recognition in SFC are analogous to normal phase HPLC. Polysaccharide-based CSPs remain the columns of choice.[10] The low viscosity of the CO2/modifier mobile phase enables higher flow rates without prohibitive backpressure, drastically reducing analysis times—often from 10-20 minutes in HPLC to 1-5 minutes in SFC. This makes SFC the superior choice for high-throughput screening of reaction conditions. Furthermore, the primary mobile phase component (CO2) is simply vented as a gas post-analysis, significantly cutting down on organic solvent waste.[11]
-
System & Column: Utilize an SFC system with a backpressure regulator. A common starting point is a Chiralpak IC-3 or RegisPack column.[10][12]
-
Mobile Phase: The mobile phase consists of CO2 and an alcohol modifier (e.g., methanol or ethanol). A generic screening gradient might run from 5% to 40% methanol over 3-5 minutes.
-
Additives: As with HPLC, basic analytes like octahydroacridines benefit from an amine additive (e.g., 0.2% isopropylamine in the modifier) to improve peak shape.
-
Optimization: Adjust the modifier percentage and gradient slope to achieve baseline separation. Temperature and backpressure are additional parameters that can be fine-tuned to optimize selectivity.[11]
-
Quantification: Calculation of ee is identical to the HPLC method, using the integrated peak areas.
NMR Spectroscopy: A Separation-Free Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid method for ee determination without requiring physical separation of the enantiomers.[9] The technique relies on converting the enantiomeric pair into a pair of diastereomers in situ, which are distinguishable in the NMR spectrum.[13]
Expertise & Causality: Enantiomers are isochronous, meaning they give identical NMR spectra. To induce a chemical shift difference (non-equivalence), a chiral auxiliary is added directly to the NMR tube. This can be a:
-
Chiral Solvating Agent (CSA): Forms transient, diastereomeric complexes with the enantiomers of the analyte through weak, non-covalent interactions (e.g., hydrogen bonds, π-π stacking).[14][15][16] The different spatial arrangements in these diastereomeric complexes lead to distinct chemical shifts for corresponding protons.
-
Chiral Derivatizing Agent (CDA): Reacts covalently with the analyte to form stable diastereomers. This typically results in larger and more easily resolved chemical shift differences but requires a chemical reaction and subsequent purification.
For octahydroacridines, the CSA approach is generally preferred as it is non-destructive and requires minimal sample preparation.[15] The choice of CSA is critical; it must possess functional groups capable of interacting with the octahydroacridine. For example, a CSA with an acidic proton can hydrogen-bond with the basic nitrogen of the octahydroacridine.
Caption: The CSA forms transient diastereomeric complexes, inducing distinct chemical shifts.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the octahydroacridine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
CSA Selection & Addition: Select an appropriate CSA. For basic amines, (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or derivatives of tartaric acid are good starting points. Add the CSA to the NMR tube (typically 1-5 equivalents relative to the analyte).
-
Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved singlet or doublet in the original spectrum into two separate signals.
-
Optimization: The degree of separation (Δδ) can be influenced by the concentration of the CSA, temperature, and solvent.[14] Experiment with these parameters to achieve baseline resolution of the split signals.
-
Quantification: Integrate the two diastereotopic peaks (I1 and I2). The ee is calculated from the integration values:
-
% ee = [ |I1 - I2| / (I1 + I2) ] * 100
-
Vibrational Circular Dichroism (VCD): Determining Absolute Configuration
While chromatography and NMR excel at determining the ratio of enantiomers (ee), they cannot, without a known standard, determine the absolute configuration (AC), i.e., whether the major enantiomer is R or S. VCD is a powerful spectroscopic technique that can unambiguously assign the AC of a chiral molecule in solution.[17][18]
Expertise & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[19] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[20] The power of VCD lies in its synergy with computational chemistry. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer), a direct correlation can be made.[4][19] If the signs of the major bands in the experimental and calculated spectra match, the sample has the R configuration. If they are opposite, the sample has the S configuration.
-
Sample Preparation: Dissolve a purified sample of the major enantiomer in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[17]
-
VCD Spectrum Acquisition: Measure the VCD and standard IR spectra on a dedicated VCD spectrometer. This can take several hours to achieve a good signal-to-noise ratio.[17]
-
Computational Modeling:
-
Perform a conformational search for the octahydroacridine structure.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD spectrum for the chosen enantiomer (e.g., R), Boltzmann-averaging the spectra of the individual conformers.
-
-
Spectral Comparison: Visually compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A confident assignment of the absolute configuration is made when there is a clear match.[4]
Comparative Summary of Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR | Vibrational Circular Dichroism (VCD) |
| Primary Application | Accurate ee quantification, preparative separation | High-throughput ee screening, "green" preparative separation | Rapid ee estimation, reaction monitoring | Unambiguous Absolute Configuration (AC) determination |
| Principle | Physical separation on a Chiral Stationary Phase (CSP) | Physical separation on a CSP using supercritical CO₂ | In situ formation of transient diastereomeric complexes | Differential absorption of circularly polarized IR light |
| Analysis Time | 5 - 30 minutes | 1 - 5 minutes | < 10 minutes (after setup) | 1 - 4 hours |
| Sensitivity | High (µg/mL) | High (µg/mL) | Low (mg scale) | Low (requires mg of pure sample) |
| Solvent Consumption | High | Very Low | Low | Moderate |
| Determines AC? | No (unless compared to a known standard) | No (unless compared to a known standard) | No | Yes (by comparison to DFT calculations)[18][20] |
| Key Advantage | Robust, versatile, high resolution | Extremely fast, low solvent waste | No separation needed, non-destructive | The definitive method for AC in solution |
| Key Limitation | Slower, high solvent cost | Higher initial instrument cost | Lower precision, potential for peak overlap | Requires pure sample, complex data analysis |
Conclusion
The accurate assessment of enantiomeric excess is indispensable in the asymmetric synthesis of chiral octahydroacridines. This guide demonstrates that a multi-faceted analytical approach is often the most robust strategy. Chiral SFC serves as the ideal tool for high-throughput screening and rapid analysis, while Chiral HPLC remains the gold standard for robust, high-resolution quantification and validation. NMR spectroscopy using chiral solvating agents offers a powerful, separation-free alternative for quick checks and reaction monitoring. Finally, when the unambiguous determination of absolute configuration is required, Vibrational Circular Dichroism provides the definitive answer. By understanding the underlying principles and practical considerations of each technique, researchers can make informed decisions, ensuring the stereochemical integrity of their synthesized molecules and accelerating the drug development process.
References
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
- Vibrational circular dichroism. Wikipedia.
- Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Optica Publishing Group.
- The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed.
- Asymmetric synthesis Introduction enantiomeric excess. Slideshare.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH.
- Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya university.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications.
- NMR determination of enantiomeric excess. ResearchGate.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
- Enantiomeric excess. Wikipedia.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.
- Asymmetric Synthesis. University of York.
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. PubMed.
- Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate.
- Selective synthesis of octahydroacridines and diannelated pyridines over zinc-containing mesoporous aluminosilicate molecular sieve catalysts. PubMed.
- A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A.
- Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
- Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed.
- Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate.
- Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
- A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters.
- CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. NIH.
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. NIH.
- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability.
Sources
- 1. Selective synthesis of octahydroacridines and diannelated pyridines over zinc-containing mesoporous aluminosilicate molecular sieve catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 3. york.ac.uk [york.ac.uk]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 6. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. OPG [opg.optica.org]
- 19. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 20. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Octahydroacridine Derivatives
This guide provides an in-depth technical comparison of the molecular docking performance of various octahydroacridine derivatives against key biological targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights and a rigorous examination of the causal factors that underpin successful computational drug design. We will explore the nuances of experimental choices, the imperative of self-validating systems, and the authoritative grounding necessary for reproducible and impactful research.
Introduction: The Therapeutic Potential of the Octahydroacridine Scaffold
The acridine scaffold has long been a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The planar aromatic structure of the acridine core allows it to intercalate into DNA, a mechanism that is central to its therapeutic effects, particularly in oncology.[2] Furthermore, modifications to the acridine ring system have given rise to compounds that can inhibit crucial enzymes like topoisomerases and cholinesterases.[3][4]
The octahydroacridine core, a saturated derivative of acridine, offers a three-dimensional structure that can be strategically modified to achieve enhanced binding affinity and selectivity for various protein targets. This guide will focus on the comparative analysis of in silico docking studies of these derivatives, providing a framework for understanding their structure-activity relationships (SAR) and guiding the design of future therapeutic agents.
The Cornerstone of Modern Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[5] This process allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions that drive binding, thereby accelerating the identification of promising lead candidates.
The fundamental principle of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the receptor's active site, while the scoring function estimates the binding affinity for each of these poses.[5] A lower, more negative docking score typically indicates a more favorable binding interaction.[6]
dot
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis of Octahydroacridine Derivatives
To provide a clear and objective comparison, this section synthesizes data from various studies on octahydroacridine and related acridine derivatives. The performance of these compounds is evaluated against two prominent drug targets: Acetylcholinesterase (AChE) , relevant for Alzheimer's disease, and Topoisomerase I/II , critical targets in cancer therapy.
Targeting Cholinesterases: A Strategy for Neurodegenerative Diseases
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7] Several acridine derivatives have been investigated as potent AChE inhibitors.[4]
| Derivative Class | Target | Key Findings from Docking Studies | Reference |
| 9-heterocyclic amino-N-methyl-9,10-dihydroacridines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | These derivatives demonstrated effective inhibition of both AChE and BChE. Molecular docking studies elucidated the structural basis for their efficacy and selectivity. | [4] |
| Benzodiazepine-dihydropyridine hybrid (JM-20) | Acetylcholinesterase (AChE) | JM-20 was found to be a specific inhibitor of AChE. Docking simulations helped in identifying the most plausible active isomer and its binding pose within the enzyme's active site. | [7] |
| Novel Pyridine Derivatives | Acetylcholinesterase (AChE) | All synthesized compounds were able to occupy the active site of AChE. Compound 5c , with a para-fluorobenzyl substituent, exhibited the most favorable binding energy. | [8] |
| 3-Hydroxypyridine-4-one Derivatives | Acetylcholinesterase (AChE) | Molecular dynamics simulations revealed that the benzyloxy moiety plays a similar role to the benzylpiperidine moiety of the known drug donepezil in binding to the active site. | [9] |
dot
Caption: Simplified binding modes of octahydroacridine derivatives in the AChE active site.
Targeting Topoisomerases: A Pillar of Cancer Chemotherapy
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[3] Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them prime targets for anticancer drugs.[3] Acridine derivatives have been extensively studied as topoisomerase inhibitors.[2][6]
| Derivative Class | Target | Key Findings from Docking Studies | Reference |
| 3,9-Disubstituted Acridines | Topoisomerase I & IIα | These compounds were found to inhibit both topoisomerase I and IIα. Docking simulations suggested different binding modes for each enzyme. | [3] |
| Oxazine substituted 9-Anilinoacridines | Topoisomerase II | The designed compounds showed good binding affinity with Glide scores ranging from -5.7 to -8.06, which were better than the standard drug ledacrine (-5.24). | [10] |
| Isoxazole-Substituted 9-Anilinoacridines | dsDNA (as a surrogate for topoisomerase interaction) | Molecular docking studies showed a good correlation between the biological activities and the autodock binding free energy. Compound 5i was identified as a particularly potent cytotoxic agent. | [11] |
| Acridine and Coumarin Hybrids | Topoisomerase IIβ | Computational studies indicated that the acridine–triazole–pyrimidine hybrid pharmacophore was optimal for intercalation with DNA bases and interaction with the protein. | [12] |
Experimental Protocol: A Self-Validating System for Molecular Docking
To ensure the trustworthiness and reproducibility of docking studies, it is crucial to follow a well-defined and validated protocol. The following section outlines a detailed, step-by-step methodology for a comparative docking study of octahydroacridine derivatives.
Protein Preparation
The initial step involves obtaining and preparing the three-dimensional structure of the target protein.
-
Acquisition of Protein Structure: Download the crystal structure of the target protein (e.g., human Acetylcholinesterase, PDB ID: 4EY7) from the Protein Data Bank (PDB).
-
Preprocessing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to create a clean binding site for docking.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard). This step is vital for accurately calculating electrostatic interactions.
Ligand Preparation
The small molecules to be docked (octahydroacridine derivatives) must also be prepared.
-
2D to 3D Conversion: Draw the two-dimensional structures of the octahydroacridine derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert them to three-dimensional structures.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed.
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the protein. This grid pre-calculates the interaction energies for different atom types, which speeds up the docking calculations. The size and center of the grid box should be chosen to cover the entire binding pocket.
-
Docking Algorithm: Employ a suitable docking algorithm to explore the conformational space of the ligand within the defined grid box. The Lamarckian Genetic Algorithm (LGA) in AutoDock is a commonly used and effective method.[8]
-
Execution: Run the docking simulation for each octahydroacridine derivative against the prepared protein target. It is advisable to perform multiple independent docking runs for each ligand to ensure the convergence of the results.
Analysis and Validation
The final and most critical phase involves analyzing the results and validating the docking protocol.
-
Scoring and Ranking: The docking program will output a series of binding poses for each ligand, ranked by their predicted binding energies (docking scores). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualization of Interactions: Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, VMD) to analyze the key interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Validation by Redocking: A crucial step to validate the docking protocol is to re-dock the co-crystallized ligand (if available) into the protein's active site. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is less than 2.0 Å.[8]
dot
Caption: Workflow for validating a molecular docking protocol.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of comparative docking studies of octahydroacridine derivatives, grounded in scientific integrity and practical insights. The presented data and protocols offer a robust framework for researchers to conduct their own in silico investigations. The versatility of the octahydroacridine scaffold, combined with the power of molecular docking, presents a promising avenue for the discovery of novel therapeutic agents targeting a range of diseases.
Future research should focus on expanding the diversity of octahydroacridine derivatives and exploring their potential against a wider array of biological targets. The integration of molecular dynamics simulations can further enhance the accuracy of binding free energy calculations and provide a more dynamic picture of ligand-receptor interactions. Ultimately, a synergistic approach that combines computational studies with experimental validation will be paramount in translating these promising in silico findings into tangible clinical candidates.
References
- Masson, G., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(21), 5944-5956. [Link]
- de la Torre, P., et al. (2019). Molecular docking and in vitro evaluation of a new hybrid molecule (JM-20) on cholinesterase activity from different sources. Biochimie, 168, 149-157. [Link]
- Sabatier, R., et al. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 28(3), 1287. [Link]
- ResearchGate. (n.d.). VP 16 Derivatives docking results on Human topoisomerase. [Link]
- Jamzad, M., et al. (2017). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Pharmaceutical Care & Health Systems, 4(3). [Link]
- Gadaleta, D., et al. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor. International Journal of Molecular Sciences, 23(23), 14652. [Link]
- Amini, M., et al. (2023). Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity, 20(8), e202300481. [Link]
- Saczewski, J., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(15), 5824. [Link]
- Guedes, I. A., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]
- Islam, M. S., et al. (2018). Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. Journal of Computational Biology, 25(11), 1246-1256. [Link]
- ResearchGate. (n.d.). Examples of acridine compounds with anticancer activity. [Link]
- ResearchGate. (n.d.). 22831 PDFs | Review articles in ACRIDINES. [Link]
- Kragujevac, J. S., et al. (2018). A review of published data on acridine derivatives with different biological activities. Kragujevac Journal of Science, 40, 107-128. [Link]
- Gellis, A., et al. (2012). Synthesis and biological evaluation of acridine derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry, 20(6), 2057-2066. [Link]
- Wang, L., et al. (2014). Acridine and its derivatives: a patent review (2009 - 2013).
- Kalirajan, R., et al. (2017). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. Indian Journal of Pharmaceutical Education and Research, 51(1), 109-118. [Link]
- Kragujevac, J. S., et al. (2018). A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. CORE. [Link]
- Kumar, A., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Pharmaceuticals, 15(11), 1369. [Link]
- Slideshare. (n.d.). Docking studies, synthesis, characterization of some novel Oxazine substituted 9-anilinoacridine derivatives and evaluation for their Antioxidant and Anticancer activities as topoisomerase II inhibitors. [Link]
- Kalirajan, R., et al. (2014). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. Journal of Chemistry, 2014, 853795. [Link]
- El-Sayed, M. A., et al. (2020). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Scientific Reports, 10(1), 1-15. [Link]
- Popiolek, L., et al. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 26(11), 3169. [Link]
- Bouziane, I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5283. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Acridine and its derivatives: a patent review (2009 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 7. Molecular docking and in vitro evaluation of a new hybrid molecule (JM-20) on cholinesterase activity from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine: A Novel Zeolite-Catalyzed Pathway vs. Traditional Condensation Methods
For researchers and professionals in drug development and materials science, the synthesis of heterocyclic scaffolds like 1,2,3,4,5,6,7,8-octahydroacridine is a foundational task. This guide provides an in-depth comparison of a modern, eco-friendly, single-step zeolite-catalyzed vapor-phase synthesis with a traditional, well-established solution-phase condensation method. We will delve into the mechanistic underpinnings of each pathway, present a side-by-side analysis of their performance metrics, and provide detailed, actionable experimental protocols.
Introduction: The Significance of this compound
This compound is a saturated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have shown promise in medicinal chemistry, with applications including antimicrobial and anti-cancer agents.[1][2] The unique structural and electronic properties of the octahydroacridine core also make it a valuable component in the development of advanced materials.[2] Given its importance, the development of efficient, scalable, and environmentally benign synthetic routes is of paramount importance.
The Novel Approach: Vapor-Phase Aminocyclization over Zeolite Catalysts
This modern approach represents a significant advancement in the synthesis of octahydroacridines, aligning with the principles of green chemistry.[3] It employs a continuous-flow, vapor-phase reaction over a solid acid catalyst, typically a zeolite such as HZSM-5 or a mesoporous bimetallic molecular sieve like ZnAlMCM-41.[4] This method offers the advantages of high selectivity, ease of product separation, and catalyst recyclability.
Mechanistic Insights
The reaction proceeds via a one-pot aminocyclization of cyclohexanone, formaldehyde, and ammonia in the vapor phase.[4] The zeolite catalyst plays a crucial role in facilitating several key steps:
-
Activation of Reactants: The Brønsted and Lewis acid sites on the zeolite surface activate the carbonyl groups of cyclohexanone and formaldehyde, making them more susceptible to nucleophilic attack.
-
Formation of Intermediates: The reaction is believed to proceed through the formation of various intermediates on the catalyst surface, including enamines and imines.
-
Cyclization and Dehydration: The acidic nature of the zeolite promotes the cyclization of these intermediates, followed by dehydration to form the stable octahydroacridine ring system.
The shape-selective nature of the zeolite pores can also influence the product distribution, favoring the formation of the desired this compound isomer.
Caption: Workflow for the vapor-phase synthesis of this compound over a zeolite catalyst.
The Traditional Pathway: One-Pot Condensation and Cyclization
The traditional synthesis of this compound is typically a one-pot reaction involving the condensation of cyclohexanone and formaldehyde with a nitrogen source, such as ammonia or an ammonium salt, in a suitable solvent.[5] This method is a variation of well-established reactions for pyridine synthesis, such as the Hantzsch synthesis or the Friedländer annulation.[6][7][8][9][10][11]
Mechanistic Insights
The reaction mechanism is a cascade of classical organic reactions:
-
Aldol Condensation/Knoevenagel Condensation: The reaction is initiated by the base- or acid-catalyzed condensation of cyclohexanone with formaldehyde.
-
Michael Addition: A second molecule of cyclohexanone (or its enamine/enolate) undergoes a Michael addition to the α,β-unsaturated ketone formed in the first step.
-
Cyclization and Dehydration: The resulting 1,5-diketone intermediate then reacts with ammonia, leading to the formation of a dihydropyridine ring, which subsequently dehydrates to form the final octahydroacridine product.
Caption: Workflow for the traditional one-pot synthesis of this compound.
Comparative Analysis: Zeolite-Catalyzed vs. Traditional Synthesis
| Parameter | Zeolite-Catalyzed Vapor-Phase Synthesis | Traditional One-Pot Condensation |
| Reaction Type | Continuous-flow, heterogeneous catalysis | Batch reaction, homogeneous catalysis |
| Catalyst | Solid acid (e.g., HZSM-5, ZnAlMCM-41) | Base (e.g., KOH) or Acid (e.g., p-TSA) |
| Solvent | Solvent-free (vapor phase) | Organic solvent (e.g., ethanol, acetic acid) |
| Temperature | High (typically 250-450 °C) | Moderate (typically 70-120 °C) |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | Short residence time in reactor | Several hours to overnight |
| Yield | High conversion, potentially high yield | Moderate to good (approx. 60% for related compounds)[12] |
| Product Isolation | Condensation of product stream | Extraction and purification |
| Catalyst Reusability | Yes, after regeneration | No |
| Environmental Impact | "Green" - solvent-free, reusable catalyst | Less "green" - use of organic solvents, catalyst waste |
| Scalability | Well-suited for large-scale industrial production | Can be scaled, but may be less efficient for continuous production |
Experimental Protocols
Zeolite-Catalyzed Vapor-Phase Synthesis (Representative Protocol)
Note: The following is a generalized protocol based on literature descriptions of similar vapor-phase reactions over zeolite catalysts.[4] Optimal conditions may vary depending on the specific zeolite and reactor setup.
-
Catalyst Preparation:
-
Prepare the chosen zeolite catalyst (e.g., HZSM-5) by calcination at high temperature (e.g., 550 °C) to remove any adsorbed water and organic templates.
-
Pack a fixed-bed reactor with the activated zeolite catalyst.
-
-
Reaction Setup:
-
Set up a continuous-flow reactor system with a preheater/vaporizer, the fixed-bed reactor, a condenser, and a product collection vessel.
-
Heat the reactor to the desired reaction temperature (e.g., 350 °C).
-
-
Reaction Execution:
-
Prepare a feed solution of cyclohexanone, formaldehyde (as formalin or paraformaldehyde), and an ammonia source (e.g., aqueous ammonia) in appropriate molar ratios.
-
Pump the feed solution into the preheater/vaporizer at a constant flow rate.
-
Pass the vaporized reactant mixture over the heated zeolite catalyst bed.
-
-
Product Collection and Purification:
-
Cool the effluent from the reactor in a condenser to liquefy the products.
-
Collect the crude product mixture.
-
Purify the this compound from the crude mixture by fractional distillation or chromatography.
-
Traditional One-Pot Condensation Synthesis (Adapted from Organic Syntheses Procedure)
Note: This protocol is adapted from a procedure for a related substituted octahydroacridine and is expected to yield the desired unsubstituted product.[12]
-
Reaction Setup:
-
Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with cyclohexanone (2.0 equivalents), an ammonium salt such as ammonium acetate (1.0 equivalent), and a suitable solvent like ethanol.
-
-
Reaction Execution:
-
Heat the mixture to reflux with stirring.
-
Slowly add formaldehyde (1.0 equivalent, as a 37% aqueous solution) to the refluxing mixture over a period of several hours.
-
Continue to reflux the reaction mixture overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Conclusion
The choice of synthetic pathway for this compound depends on the specific requirements of the researcher or manufacturer. The traditional one-pot condensation method is a reliable and well-understood procedure that is suitable for laboratory-scale synthesis. However, for large-scale production and in applications where environmental considerations are paramount, the novel zeolite-catalyzed vapor-phase synthesis offers a compelling alternative. Its solvent-free nature, catalyst reusability, and potential for high throughput make it a more sustainable and economically viable option in the long term. Further research and optimization of the zeolite-catalyzed process will likely solidify its position as the preferred method for the industrial production of this important heterocyclic scaffold.
References
- Synthesis of octahydroacridines over various zeolite c
- Pilato, M. L., Catalano, V. J., & Bell, T. W. (2001). Synthesis of this compound via condensation of cyclohexanone with formaldehyde. The Journal of Organic Chemistry, 66(4), 1525–1527. [Link]
- Friedländer synthesis. In Wikipedia. [Link]
- Cyclohexanone-formaldehyde resin production. (URL not available)
- 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL. Organic Syntheses Procedure. [Link]
- Process of producing cyclohexanone-formaldehyde resins. (URL not available)
- Preparation of ketone-formaldehyde resins. (URL not available)
- Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Hantzsch pyridine synthesis. In Wikipedia. [Link]
- Hantzsch pyridine synthesis. chemeurope.com. [Link]
- This compound - Chemical Synthesis D
- Recent advances in Hantzsch 1,4-dihydropyridines. (URL not available)
- The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (URL not available)
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (URL not available)
- This compound. PubChem. [Link]
- Zeolite Synthesis: Experimental Procedures. (URL not available)
- Kinetics of acid-catalyzed aldol condensation reactions of aliph
- High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method. (URL not available)
- Synthesis of N-heterocyclic compounds over zeolite molecular sieve catalysts: an approach towards green chemistry.
- A High‐Yielding Synthesis of EIDD‐2801
- Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines†. (URL not available)
- Zeolitization of diatomite to prepare hierarchical porous zeolite materials through a vapor-phase transport process. (URL not available)
- High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method. RSC Publishing. [Link]
- Facile Synthesis Method of Zeolite NaY and Zeolite NaY-Supported Ni Catalyst with High Catalytic Activity for the Conversion of CO2 to CH4. MDPI. [Link]
- Synthesis of 4A Zeolite Molecular Sieves by Modifying Fly Ash with Water Treatment Residue to Remove Ammonia Nitrogen
Sources
- 1. Buy this compound | 1658-08-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-heterocyclic compounds over zeolite molecular sieve catalysts: an approach towards green chemistry - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound via condensation of cyclohexanone with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch_pyridine_synthesis [chemeurope.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scispace.com [scispace.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2,3,4,5,6,7,8-Octahydroacridine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. 1,2,3,4,5,6,7,8-Octahydroacridine, a heterocyclic compound integral to various research and development endeavors, requires a disposal protocol that is both scientifically sound and compliant with regulatory standards.[1][2][3] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Understanding the Compound
This compound is a beige crystalline solid with the molecular formula C₁₃H₁₇N.[4] While its utility in research is significant, it is imperative to recognize its inherent hazards. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[4][5] A thorough understanding of its chemical properties is the first line of defense in its safe handling and disposal.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N | PubChem[4] |
| Molecular Weight | 187.28 g/mol | PubChem[4] |
| Appearance | Beige crystalline solid | Aldrich MSDS[4] |
| CAS Number | 1658-08-8 | PubChem[4] |
| Hazard Class | Irritant | PubChem[4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The paramount principle for the disposal of this compound is to never discard it down the drain or in regular waste streams.[6][7] Instead, a systematic approach involving containment, labeling, and professional disposal is mandatory.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all appropriate safety measures are in place. This is not merely a suggestion but a critical step in mitigating exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Don appropriate protective gloves to prevent skin contact.[5]
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin exposure.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[6]
Step 2: Containment and Labeling
Proper containment and clear labeling are the cornerstones of compliant chemical waste management.
-
Secure Containment: Ensure any residual this compound is in a securely sealed and compatible container. Polyethylene containers are often a suitable choice.[7]
-
Clear Labeling: The waste container must be unequivocally labeled as "Hazardous Waste" and clearly state the contents: "this compound".[6] This ensures that anyone handling the container is aware of its contents and the associated hazards.
Step 3: Segregation and Storage
Proper segregation of chemical waste prevents potentially dangerous reactions.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[8] Store the waste container away from such materials.
-
Storage Location: Keep the sealed and labeled waste container in a cool, dark, and well-ventilated area designated for hazardous chemical waste.[5][8]
Step 4: Professional Disposal
The final and most critical step is the transfer of the waste to a licensed and approved waste disposal facility.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is your primary resource for guidance on chemical waste disposal.[6] They will provide specific institutional protocols and arrange for the collection of the waste.
-
Licensed Contractor: The disposal of this compound must be handled by a licensed chemical waste disposal contractor.[9][10] These professionals are equipped to manage the transportation and final disposal, which typically involves controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[9]
-
Documentation: Maintain meticulous records of the disposal process, including the quantity of the compound, the date of disposal, and the name of the disposal company. This documentation is vital for regulatory compliance.[6]
Spill Management: An Emergency Protocol
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Secure: For a large spill, evacuate the immediate area and restrict access.[7]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation.[7] Place the material into a designated hazardous waste container.
-
Decontamination: Clean the affected area according to your laboratory's standard operating procedures for hazardous spills.
-
Report: Immediately report the incident to your laboratory supervisor and your institution's EHS department.[6]
The Logic of Disposal: A Visual Guide
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This commitment to the entire lifecycle of a chemical is the hallmark of a truly professional and ethical scientific community.
References
- Benchchem. (n.d.). Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemicalBook. (n.d.). Acridine - Safety Data Sheet.
- Washington State University. (n.d.). Acridine Orange. Environmental Health & Safety.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Acridine.
- National Oceanic and Atmospheric Administration. (n.d.). Acridine. CAMEO Chemicals.
- Guidechem. (n.d.). This compound 1658-08-8 wiki.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Chemical Synthesis Database. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- National Institutes of Health. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. PMC.
- PubMed. (n.d.). The genetic toxicology of acridines.
- ResearchGate. (n.d.). Acridinediones synthesis under different environmental conditions.
- Mercury Shipping. (n.d.). HS Code 2933: Heterocyclic Compounds Regulations.
- Defense Technical Information Center. (n.d.). Thermal Decomposition of Irradiated Materials.
- Chem-Impex. (n.d.). This compound.
- Observatory of Economic Complexity. (n.d.). Nitrogen Heterocyclic Compounds.
- De Gruyter. (2020). A review of published data on acridine derivatives with different biological activities.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubMed. (n.d.). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?.
- Royal Society of Chemistry. (n.d.). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2.
- PubMed. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity.
- Google Patents. (n.d.). Thermal decomposition of acetic acid.
- PubMed. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).
- ResearchGate. (n.d.). (PDF) Thermal decomposition of vanadyl acetylacetonate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. shipmercury.com [shipmercury.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cleanchemlab.com [cleanchemlab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4,5,6,7,8-Octahydroacridine
This guide provides an in-depth operational plan for the safe handling of 1,2,3,4,5,6,7,8-Octahydroacridine, a heterocyclic building block utilized in pharmaceutical development and organic synthesis.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment for all personnel. The information herein is synthesized from established safety data and best practices for handling irritant-class chemical compounds.
Hazard Profile of this compound
This compound (CAS No. 1658-08-8) is a beige or white to light yellow crystalline solid.[1][2] The primary hazards associated with this compound, as defined by the Globally Harmonized System (GHS), are significant and demand rigorous control measures.[2][3]
| Hazard Statement | GHS Classification Code | Description of Risk | Authoritative Source |
| Causes skin irritation | H315 | Direct contact can lead to redness, itching, and inflammation. | PubChem[2] |
| Causes serious eye irritation | H319 | Contact with eyes can result in pain, redness, and potential damage. | PubChem[2] |
| May cause respiratory irritation | H335 | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. | PubChem[2] |
Given these irritant properties, the cornerstone of safe handling is the prevention of direct contact, inhalation, and ingestion through the diligent use of Personal Protective Equipment (PPE).
The Core of Safety: A Risk-Based PPE Selection Protocol
The selection of PPE is not a one-size-fits-all directive; it is a dynamic process dictated by a thorough risk assessment of the specific procedure being performed. The quantity of the chemical, its physical form (solid vs. solution), and the potential for aerosolization are key variables that determine the required level of protection.
The following workflow provides a logical framework for selecting appropriate PPE.
Caption: PPE selection workflow based on task-specific risks.
Detailed PPE Specifications and Procedures
Based on the risk assessment, the following PPE is mandated for handling this compound.
Respiratory Protection
-
Rationale: The compound is classified as a respiratory irritant.[2] Fine crystalline powders can easily become airborne during weighing or transfer, posing a significant inhalation risk.
-
Minimum Requirement: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved dust respirator (e.g., N95 or equivalent) is required.
-
Best Practice: All manipulations of the solid chemical, especially those that could generate dust, should be performed within a laboratory chemical fume hood or a similar ventilated enclosure.[4][5]
Eye and Face Protection
-
Rationale: The compound is a serious eye irritant.[2] Accidental splashes of solutions or contact with airborne powder can cause significant injury.
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.
Hand Protection
-
Rationale: The compound is a known skin irritant.[2] Direct contact must be avoided to prevent irritation.
-
Required Equipment: Chemical-resistant protective gloves, such as nitrile gloves, are mandatory. Gloves must be inspected for tears or holes before each use.[5][7]
-
Procedural Note: After handling the compound, remove gloves using the proper technique (see Section 4.2) and wash hands thoroughly with soap and water.[7][8]
Body Protection
-
Rationale: Prevents contamination of personal clothing and incidental skin exposure from spills or dust.
-
Minimum Requirement: A clean, fully-buttoned laboratory coat is required at all times.
-
Enhanced Protection: For procedures with a higher risk of spills or splashes, such as large-scale reactions or transfers, supplement the lab coat with a chemical-resistant apron. For major spill response, full-body protective clothing may be necessary.[8]
Operational Plans: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Lab Coat: Put on a lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the risk assessment requires it.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Procedure
The principle is to remove the most contaminated items first.
-
Gloves: Remove gloves without touching the outside with your bare hands. Peel one glove off, turning it inside out. Hold the removed glove in your gloved hand, and slide the fingers of your ungloved hand under the remaining glove to peel it off.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and remove by folding it in on itself, avoiding contact with the exterior surface.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Caption: Standard sequence for donning and doffing PPE.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is essential to prevent secondary exposure.
-
PPE Disposal: All disposable PPE used while handling this compound (e.g., gloves, dust masks) must be considered contaminated waste. Place items in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.[9]
-
Spill Cleanup: In the event of a minor spill, remove all ignition sources.[8] Wearing appropriate PPE, clean the spill using dry methods to avoid generating dust.[4][8] Place all contaminated materials and cleanup supplies into a suitable, labeled container for hazardous waste disposal.[8] For major spills, evacuate the area and alert emergency responders.[8]
-
Waste Management: Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[9] All waste must be managed as dangerous chemical waste according to institutional and local regulations.[9]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[4] If skin irritation occurs or persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person feels unwell or breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Seek medical advice if you feel unwell.
Always have the Safety Data Sheet (SDS) available for emergency responders and medical personnel.
References
- This compound | C13H17N. (Source: PubChem, URL: [Link])
- Material Safety Data Sheet - Acridine Yellow, 98% (UV-Vis). (Source: Cole-Parmer, URL: [Link])
- Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8). (Source: Cheméo, URL: [Link])
- This compound - Chemical Synthesis Database.
- Acridine Orange - Washington State University.
- MATERIAL SAFETY DATA SHEETS ACRIDINE.
- Protective Equipment. (Source: American Chemistry Council, URL: [Link])
- Personal Protective Equipment (PPE). (Source: CHEMM, URL: [Link])
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (Source: Provista, URL: [Link])
- SAFETY DATA SHEET - Pro-Lab Diagnostics. (Source: Pro-Lab Diagnostics, URL: [Link])
- Personal Protective Equipment - Chemical and Biological Terrorism. (Source: NCBI Bookshelf - NIH, URL: [Link])
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
